molecular formula C31H40ClN5O13S2 B12757596 Co-Renitec CAS No. 151035-56-2

Co-Renitec

カタログ番号: B12757596
CAS番号: 151035-56-2
分子量: 790.3 g/mol
InChIキー: OASLOVLCVJMPCI-IKNOHHBKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Co-Renitec is a compound supplied for non-clinical research applications, containing two active substances: Enalapril Maleate and Hydrochlorothiazide . Enalapril is a prodrug that is hydrolyzed to its active form, enalaprilat, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor . It inhibits the conversion of angiotensin I to angiotensin II, a key vasoconstrictor, leading to peripheral vasodilation and reduced aldosterone secretion, which decreases sodium and water retention . Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules in the kidneys to inhibit sodium and chloride reabsorption, thereby increasing urine output . The combination of these two agents results in a synergistic effect on blood pressure regulation, with Enalapril attenuating the hypokalemia that can be induced by Hydrochlorothiazide . In a clinical setting, this combination is used for the treatment of hypertension, particularly moderate to severe cases not adequately controlled with monotherapy . From a research perspective, this compound provides a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS), cardiovascular physiology, diuretic mechanisms, and combination therapy effects in experimental models. Its well-characterized profile allows for investigations into pharmacokinetics, pharmacodynamics, and pathophysiological pathways. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

特性

CAS番号

151035-56-2

分子式

C31H40ClN5O13S2

分子量

790.3 g/mol

IUPAC名

(Z)-but-2-enedioic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5.C7H8ClN3O4S2.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2,10-11H,3H2,(H2,9,12,13);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1

InChIキー

OASLOVLCVJMPCI-IKNOHHBKSA-N

異性体SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=C\C(=O)O)\C(=O)O

正規SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=CC(=O)O)C(=O)O

製品の起源

United States

Foundational & Exploratory

The Synergistic Pharmacokinetics of Enalapril and Hydrochlorothiazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the combination of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic. This combination therapy is widely utilized in the management of hypertension, leveraging the complementary mechanisms of action of the two drugs to achieve enhanced blood pressure control. This document details the absorption, distribution, metabolism, and excretion of both active substances when administered concomitantly, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235), a potent ACE inhibitor. Hydrochlorothiazide is a diuretic that acts on the distal convoluted tubules of the kidneys to increase sodium and water excretion. The co-administration of enalapril and hydrochlorothiazide has been shown to have little to no significant impact on the bioavailability of either drug. The combination tablet is generally bioequivalent to the simultaneous administration of the individual tablets.[1][2] While some studies have reported a slight, statistically insignificant reduction in the peak concentration (Cmax) and area under the curve (AUC) of enalaprilat when administered with hydrochlorothiazide, this is not considered clinically significant.[3][4] The pharmacokinetic profiles of both drugs are well-established, with renal function being a key determinant of enalaprilat elimination.

Pharmacokinetic Profiles

The pharmacokinetic parameters of enalapril, its active metabolite enalaprilat, and hydrochlorothiazide are summarized below. The data presented is a synthesis of findings from various bioequivalence and pharmacokinetic studies.

Enalapril and Enalaprilat

Enalapril is readily absorbed after oral administration and is rapidly converted to enalaprilat. Peak serum concentrations of enalapril are typically observed within one hour, while peak concentrations of enalaprilat are reached in approximately three to four hours.[5]

Hydrochlorothiazide

Hydrochlorothiazide is also well-absorbed orally, with a half-life that can range from 5.6 to 14.8 hours. It is not significantly metabolized and is primarily excreted unchanged in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for enalapril, enalaprilat, and hydrochlorothiazide when administered as a combination therapy.

Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat (Combination Therapy)

ParameterEnalaprilEnalaprilat
Tmax (h) ~1.0~3.0 - 4.0
Cmax (ng/mL) Varies with doseVaries with dose
AUC (ng·h/mL) Varies with doseVaries with dose
Half-life (t½) ~1.3 hours~11 hours (effective)

Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide (Combination Therapy)

ParameterHydrochlorothiazide
Tmax (h) ~2.0
Cmax (ng/mL) Varies with dose
AUC (ng·h/mL) Varies with dose
Half-life (t½) ~6 - 15 hours

Pharmacokinetic Interactions

Clinical studies have consistently demonstrated a lack of significant pharmacokinetic interaction between enalapril and hydrochlorothiazide.[1][2] The co-administration does not substantially alter the absorption or overall exposure of either drug. However, one study in elderly hypertensive patients did observe a significant reduction in the renal clearance and a corresponding increase in the AUC of enalaprilat when administered with hydrochlorothiazide, suggesting a potential for higher concentrations of the active drug in this population.[6] This effect might be attributable to an initial reduction in the glomerular filtration rate (GFR) induced by hydrochlorothiazide or interference with the tubular secretion of enalaprilat.[6] Conversely, another study in hypertensive patients with varying degrees of renal function found that hydrochlorothiazide had no significant effect on the pharmacokinetics of enalaprilat.[7]

Experimental Protocols

The quantification of enalapril, enalaprilat, and hydrochlorothiazide in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Bioanalytical Method: LC-MS/MS for Simultaneous Quantification

This section details a representative LC-MS/MS method for the simultaneous determination of enalapril, enalaprilat, and hydrochlorothiazide in human plasma.

4.1.1 Sample Preparation

  • To 500 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of one of the analytes).

  • Perform protein precipitation by adding 1 mL of acetonitrile (B52724).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4.1.2 Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4.1.3 Mass Spectrometric Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Enalapril: m/z 377.2 → 234.2

    • Enalaprilat: m/z 349.2 → 206.2

    • Hydrochlorothiazide: m/z 298.0 → 207.0

Visualizations

Pharmacokinetic Pathway of Enalapril

The following diagram illustrates the conversion of the prodrug enalapril to its active metabolite enalaprilat.

G Pharmacokinetic Pathway of Enalapril Enalapril Enalapril (Oral Administration) Absorption Gastrointestinal Absorption Enalapril->Absorption Liver Liver (Hepatic Esterases) Absorption->Liver Enalaprilat Enalaprilat (Active Metabolite) Liver->Enalaprilat Hydrolysis Systemic_Circulation Systemic Circulation Enalaprilat->Systemic_Circulation Excretion Renal Excretion Systemic_Circulation->Excretion G Bioanalytical Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing End Pharmacokinetic Parameter Calculation Data_Processing->End

References

The Synergistic Antihypertensive Effects of Enalapril and Hydrochlorothiazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic, represents a cornerstone in the management of hypertension. This fixed-dose combination leverages distinct yet complementary mechanisms of action to achieve superior blood pressure control compared to monotherapy with either agent. This technical guide provides an in-depth analysis of their synergistic interaction, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying physiological pathways.

Individual Mechanisms of Action

Enalapril: Inhibition of the Renin-Angiotensin-Aldosterone System

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat (B1671235).[1][2] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4]

The RAAS is a critical regulator of blood pressure and fluid balance. In this system, ACE catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Angiotensin II exerts several effects that increase blood pressure, including:

  • Vasoconstriction: Directly constricts arterioles, increasing peripheral resistance.

  • Aldosterone (B195564) Secretion: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[1][2]

  • Sympathetic Nervous System Activation: Enhances the release of norepinephrine.

By inhibiting ACE, enalaprilat decreases the production of angiotensin II.[1][3] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood volume and blood pressure.[2][5] The inhibition of ACE also prevents the breakdown of bradykinin, a vasodilator, which may further contribute to the blood pressure-lowering effect.[2]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE Enalapril Enalapril (Enalaprilat) Enalapril->ACE Inhibits BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase

Caption: Mechanism of Enalapril in the RAAS Pathway.
Hydrochlorothiazide: Diuretic and Antihypertensive Action

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that acts on the distal convoluted tubules of the kidney.[6][7] It inhibits the sodium-chloride (Na+/Cl-) cotransporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[7][8] This leads to increased excretion of sodium, chloride, and water (natriuresis and diuresis), which reduces extracellular fluid volume, plasma volume, and cardiac output, thereby lowering blood pressure.[8]

While the initial blood pressure reduction is due to this diuretic effect, the long-term antihypertensive effect is also attributed to a reduction in peripheral vascular resistance, although the exact mechanism for this vasodilation is not fully understood.[7][8]

HCTZ_Mechanism cluster_DCT DCT Cell DCT Distal Convoluted Tubule (DCT) Lumen Na_Cl_Cotransporter Na+/Cl- Cotransporter Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption Na_Cl_Cotransporter->Na_Cl_Reabsorption HCTZ Hydrochlorothiazide HCTZ->Na_Cl_Cotransporter Inhibits Natriuresis Increased Na+ and H2O Excretion (Natriuresis) Na_Cl_Reabsorption->Natriuresis Volume_Reduction Reduced Plasma Volume & Cardiac Output Natriuresis->Volume_Reduction BP_Decrease Decreased Blood Pressure Volume_Reduction->BP_Decrease

Caption: Mechanism of Action of Hydrochlorothiazide.

The Synergistic Interaction

The combination of enalapril and hydrochlorothiazide produces a greater antihypertensive effect than either drug alone, an effect that is often additive.[5][9] This synergy arises from the counter-regulation of physiological pathways.

  • Counteracting RAAS Activation: Hydrochlorothiazide-induced diuresis and sodium depletion lead to a decrease in blood volume. This is sensed by the kidneys, which respond by increasing renin secretion, thereby activating the RAAS.[5] This reactive RAAS activation can partially offset the blood pressure-lowering effect of the diuretic by increasing angiotensin II and aldosterone levels. Enalapril directly counteracts this response by blocking the RAAS, thus potentiating the diuretic's effect.[5][10]

  • Mitigating Potassium Loss: A common side effect of hydrochlorothiazide is hypokalemia (low serum potassium) due to increased potassium excretion.[11][12] Enalapril, by reducing aldosterone secretion, tends to cause potassium retention.[5] When used in combination, enalapril mitigates the potassium-lowering effect of hydrochlorothiazide, leading to a more neutral effect on serum potassium levels.[5][12][13]

Synergistic_Effect HCTZ Hydrochlorothiazide Volume_Depletion ↑ Na+ & H2O Excretion (Volume Depletion) HCTZ->Volume_Depletion Causes K_Loss ↑ K+ Excretion (Hypokalemia Risk) HCTZ->K_Loss Causes Enalapril Enalapril RAAS_Blockade RAAS Blockade (↓ Angiotensin II, ↓ Aldosterone) Enalapril->RAAS_Blockade Causes K_Retention ↓ K+ Excretion (K+ Retention) Enalapril->K_Retention Causes RAAS_Activation ↑ Renin Release (Reactive RAAS Activation) Volume_Depletion->RAAS_Activation Leads to BP_Lowering Potent Blood Pressure Lowering Volume_Depletion->BP_Lowering RAAS_Blockade->RAAS_Activation Counteracts RAAS_Blockade->BP_Lowering K_Neutral Potassium Neutrality K_Loss->K_Neutral K_Retention->K_Loss Mitigates K_Retention->K_Neutral

Caption: Synergistic Relationship between Enalapril and HCTZ.

Quantitative Data on Clinical Efficacy

Clinical trials have consistently demonstrated the superior efficacy of the enalapril-hydrochlorothiazide combination. The data below summarizes findings from key studies comparing monotherapy to combination therapy in patients with essential hypertension.

Study / RegimenMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Percentage of Patients Achieving BP Control (DBP ≤ 90 mmHg)
Papademetriou et al. (Moderate Hypertension) [14]
Enalapril (10 mg BID)--7%
Hydrochlorothiazide (25 mg BID)--15%
Combination (Enalapril 10 mg + HCTZ 25 mg BID)--80%
Multicenter Study (Moderate to Severe Hypertension) [15]
Enalapril (20-40 mg QD)---
Hydrochlorothiazide (12.5-25 mg QD)---
Combination (Enalapril 20/HCTZ 12.5 to 40/25 mg QD)Significantly Greater than MonotherapySignificantly Greater than Monotherapy65.9%
GARANT Study Part II (BP ≥160/95 mmHg) [16]
Combination (Fixed Dose) - After 2 Weeks↓ to 142.4 mmHg (from baseline)↓ to 86.4 mmHg (from baseline)-
Combination (Fixed Dose) - After 8 Weeks↓ to 134.5 mmHg (from baseline)↓ to 82.4 mmHg (from baseline)53%
MacLean et al. (Unresponsive to Enalapril Monotherapy) [17]
Combination (Enalapril 20 mg / HCTZ 12.5 mg)--74%

Note: Specific mean reduction values are not always reported in abstracts; instead, the significance of the difference or the percentage of responders is highlighted.

Experimental Protocols in Clinical Trials

The evaluation of antihypertensive agents follows rigorous clinical trial methodologies. A typical protocol for assessing the efficacy of enalapril and hydrochlorothiazide, as a combination or as monotherapies, is outlined below.

Study Design

A common design is a randomized, double-blind, parallel-group, or crossover study.[9][14][15]

  • Washout Period: Patients discontinue their previous antihypertensive medications and often undergo a single-blind placebo washout period of 2 to 4 weeks to establish a stable baseline blood pressure.[14][17][18]

  • Randomization: Eligible patients are randomly assigned to one of the treatment arms (e.g., enalapril monotherapy, hydrochlorothiazide monotherapy, or combination therapy).[14][15]

  • Treatment Phase: Patients receive the assigned treatment for a predefined period, typically ranging from 8 to 12 weeks.[15][17][18] Doses may be fixed or titrated to achieve a target blood pressure.[14]

  • Follow-up: Blood pressure and safety parameters are monitored at regular intervals throughout the study.

Patient Population
  • Inclusion Criteria: Adults with a diagnosis of essential hypertension, often with a specific range for baseline supine or seated diastolic blood pressure (e.g., 100-120 mmHg).[15]

  • Exclusion Criteria: Secondary hypertension, significant renal or hepatic disease, history of angioedema, pregnancy, or contraindications to either drug class.

Efficacy and Safety Assessments
  • Primary Endpoint: The primary measure of efficacy is typically the change from baseline in seated or supine diastolic and systolic blood pressure.[15][18]

  • Blood Pressure Measurement: Blood pressure is measured at the same time of day at each visit using a standardized technique with a mercury sphygmomanometer.[18] Measurements are often taken at trough (i.e., just before the next dose) to assess 24-hour control.

  • Safety Monitoring: Includes recording of adverse events, physical examinations, and laboratory tests (e.g., serum electrolytes, creatinine, uric acid).[15][17]

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Placebo Washout Period (2-4 Weeks) Screening->Washout Baseline Baseline BP Measurement Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Enalapril Monotherapy) Randomization->GroupA GroupB Group B (HCTZ Monotherapy) Randomization->GroupB GroupC Group C (Combination Therapy) Randomization->GroupC Treatment Treatment Period (8-12 Weeks) - BP & Safety Monitoring - GroupA->Treatment GroupB->Treatment GroupC->Treatment Endpoint Final Efficacy & Safety Assessment (Endpoint) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Typical Workflow for a Hypertension Clinical Trial.

Conclusion

The combination of enalapril and hydrochlorothiazide provides a potent and rational approach to the treatment of hypertension. By simultaneously targeting two key regulatory systems—the Renin-Angiotensin-Aldosterone System and renal sodium handling—this therapy achieves superior blood pressure reduction with a favorable safety profile, particularly concerning electrolyte balance. The well-documented synergistic and additive effects, supported by extensive clinical data, solidify its role as a first-line option in hypertension management guidelines for patients who require more than one agent to achieve therapeutic goals.[19][20]

References

An In-depth Technical Guide to the Molecular Targets of Co-Renitec Components in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of the active components of Co-Renitec, enalapril (B1671234) and hydrochlorothiazide (B1673439), within vascular smooth muscle cells. The information presented herein is intended to support research and development efforts in cardiovascular pharmacology.

Introduction

This compound is a combination antihypertensive medication containing enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic. While the primary mechanisms of action of these drugs are well-established in the context of the renin-angiotensin-aldosterone system (RAAS) and renal electrolyte transport, their direct effects on vascular smooth muscle cells contribute significantly to their therapeutic efficacy in managing hypertension. This document elucidates the specific molecular targets of enalaprilat (B1671235) (the active metabolite of enalapril) and hydrochlorothiazide in the vasculature.

Enalapril Component: Targeting the Renin-Angiotensin-Aldosterone System

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[2]

Molecular Target: Angiotensin-Converting Enzyme (ACE)

The primary molecular target of enalaprilat in vascular smooth muscle is the angiotensin-converting enzyme (ACE). ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, enalaprilat reduces the local production of angiotensin II in the vascular wall, leading to vasodilation and a decrease in blood pressure.[1][2]

Quantitative Data: Enalaprilat-ACE Interaction

The inhibitory potency of enalaprilat on ACE has been quantified through various in vitro studies. The following table summarizes key binding and inhibition parameters.

ParameterValueTissue/Enzyme SourceReference(s)
IC50 1.1 ± 0.1 nMRat Plasma ACE[3]
1.3 ± 0.1 nMRat Lung ACE[3]
1.4 ± 0.1 nMRat Heart ACE[3]
1.6 ± 0.2 nMRat Renal Cortex ACE[3]
1.5 ± 0.2 nMRat Renal Medulla ACE[3]
Ki ~0.1 nMSerum ACE[2]
Kd 0.646 nMNot Specified[2]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Signaling Pathway of Enalaprilat in Vascular Smooth Muscle

The mechanism of action of enalaprilat involves the interruption of the renin-angiotensin-aldosterone system (RAAS) at the level of the vascular smooth muscle.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction ACE ACE ACE->Angiotensin_II converts Enalaprilat Enalaprilat Enalaprilat->ACE

Caption: Enalaprilat inhibits ACE, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

Hydrochlorothiazide Component: Dual Molecular Targets in Vascular Smooth Muscle

The vasodilatory effect of hydrochlorothiazide is independent of its renal diuretic action and is attributed to its direct effects on vascular smooth muscle cells through at least two distinct molecular targets.

Molecular Target 1: Carbonic Anhydrase

Hydrochlorothiazide is known to inhibit carbonic anhydrase.[4][5] In vascular smooth muscle, this inhibition leads to intracellular alkalinization (an increase in intracellular pH). This rise in pH is proposed to activate calcium-activated potassium channels, leading to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasorelaxation.[4][5]

Molecular Target 2: Large-Conductance Calcium-Activated Potassium (BK) Channels

More direct evidence points to hydrochlorothiazide's ability to activate large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. This activation is dependent on the presence of the regulatory β1 subunit of the channel and requires intact cellular machinery, suggesting an indirect modulatory effect.

Quantitative Data: Hydrochlorothiazide-Target Interactions

The following table summarizes the available quantitative data for the interaction of hydrochlorothiazide with its molecular targets in or relevant to vascular smooth muscle.

ParameterValueTargetCell/Tissue TypeReference(s)
EC50 28.4 µMBK Channel ActivationHEK293T cells expressing BK α+β1 subunits[6]
Ki 2.6 µMCarbonic Anhydrase II InhibitionNot specified[7]
pH Change +0.21 ± 0.04 unitsIntracellular pHGuinea Pig Mesenteric Arteries[4][5]

EC50: Half-maximal effective concentration; Ki: Inhibition constant.

Signaling Pathways of Hydrochlorothiazide in Vascular Smooth Muscle

Hydrochlorothiazide induces vasorelaxation through two proposed pathways in vascular smooth muscle cells.

Pathway 1: Carbonic Anhydrase Inhibition

HCTZ_CA_Pathway HCTZ Hydrochlorothiazide CA Carbonic Anhydrase HCTZ->CA inhibits pHi Intracellular pH (Alkalinization) CA->pHi regulates KCa KCa Channels pHi->KCa activates Hyperpolarization Hyperpolarization KCa->Hyperpolarization leads to VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx mediates Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation reduces

Caption: Hydrochlorothiazide inhibits carbonic anhydrase, leading to vasorelaxation.

Pathway 2: BK Channel Activation

HCTZ_BK_Pathway HCTZ Hydrochlorothiazide BK_channel BK Channel (α + β1 subunits) HCTZ->BK_channel activates K_efflux K+ Efflux BK_channel->K_efflux increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx mediates Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation reduces

Caption: Hydrochlorothiazide activates BK channels, resulting in vasorelaxation.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of a compound against ACE using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Enalaprilat (as a positive control)

  • 0.1 M Sodium borate (B1201080) buffer (pH 8.3) containing 0.3 M NaCl

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Spectrophotometer capable of reading at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 1 U/mL) in sodium borate buffer. Dilute to a working concentration of 100 mU/mL on the day of the experiment.

    • Prepare a 5 mM HHL solution in sodium borate buffer. Prepare fresh.

    • Prepare a series of dilutions of enalaprilat and the test compound in sodium borate buffer.

  • Assay:

    • In a microcentrifuge tube, combine 50 µL of the ACE working solution with 50 µL of the inhibitor solution (enalaprilat or test compound) or buffer (for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the 5 mM HHL solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid (HA) formed.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the dried HA in 1 mL of sodium borate buffer.

    • Measure the absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for ACE Inhibition Assay

ACE_Assay_Workflow start Start prep Prepare Reagents: ACE, HHL, Inhibitor start->prep mix Mix ACE and Inhibitor prep->mix preincubate Pre-incubate at 37°C mix->preincubate add_substrate Add HHL Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop Stop Reaction with HCl incubate->stop extract Extract with Ethyl Acetate stop->extract measure Measure Absorbance at 228 nm extract->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro spectrophotometric ACE inhibition assay.

Whole-Cell Patch-Clamp Recording of BK Channels in Vascular Smooth Muscle Cells

This protocol outlines the whole-cell patch-clamp technique to measure the activity of BK channels in isolated vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution: (in mM) 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 ATP-Mg; pH adjusted to 7.2 with KOH.

  • Hydrochlorothiazide

Procedure:

  • Cell Preparation: Isolate vascular smooth muscle cells from a suitable artery using enzymatic digestion and mechanical dispersion. Plate the cells on glass coverslips.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

    • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward potassium currents.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing hydrochlorothiazide at the desired concentration.

    • Record the currents in the presence of the drug.

  • Data Analysis:

    • Measure the amplitude of the outward currents at each voltage step before and after drug application.

    • Construct current-voltage (I-V) curves.

    • The increase in outward current in the presence of hydrochlorothiazide is indicative of BK channel activation. The EC50 can be determined by testing a range of concentrations.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow start Start isolate_cells Isolate Vascular Smooth Muscle Cells start->isolate_cells prepare_pipette Prepare Patch Pipette isolate_cells->prepare_pipette form_seal Form Giga-seal on Cell prepare_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Currents whole_cell->record_baseline apply_drug Apply Hydrochlorothiazide record_baseline->apply_drug record_drug Record Currents with Drug apply_drug->record_drug analyze Analyze Current-Voltage Relationship record_drug->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp recording of BK channels.

Measurement of Intracellular pH (pHi) in Vascular Smooth Muscle

This protocol describes the use of the fluorescent pH indicator BCECF-AM to measure changes in intracellular pH in response to hydrochlorothiazide.

Materials:

  • Isolated vascular smooth muscle cells or arterial segments

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 490 nm and 440 nm) and an emission detector (e.g., 535 nm).

  • Nigericin (B1684572) and valinomycin (B1682140) for calibration

  • Hydrochlorothiazide

Procedure:

  • Cell Loading:

    • Incubate isolated vascular smooth muscle cells or arterial segments with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.[8]

    • Wash the cells/tissue three times with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.[8]

  • Fluorescence Measurement:

    • Mount the cells/tissue on the stage of the fluorescence microscope.

    • Excite the cells alternately at 490 nm and 440 nm and record the fluorescence emission at 535 nm.

    • Establish a stable baseline ratio of the fluorescence intensities (F490/F440).

  • Drug Application:

    • Perfuse the chamber with HBSS containing hydrochlorothiazide.

    • Continuously record the F490/F440 ratio. An increase in the ratio indicates an increase in intracellular pH (alkalinization).

  • Calibration:

    • At the end of each experiment, perform an in situ calibration by perfusing the cells with high-potassium calibration buffers of known pH values (e.g., ranging from 6.5 to 7.5) containing nigericin (a H+/K+ ionophore) and valinomycin (a K+ ionophore).[8]

    • Plot the F490/F440 ratio against the corresponding pH values to generate a calibration curve.

  • Data Analysis:

    • Convert the experimental fluorescence ratios to pHi values using the calibration curve.

    • Quantify the change in pHi induced by hydrochlorothiazide.

Experimental Workflow for Intracellular pH Measurement

pHi_Measurement_Workflow start Start load_dye Load Cells with BCECF-AM start->load_dye wash Wash to Remove Extracellular Dye load_dye->wash record_baseline Record Baseline Fluorescence Ratio (F490/F440) wash->record_baseline apply_drug Apply Hydrochlorothiazide record_baseline->apply_drug record_drug Record Fluorescence Ratio with Drug apply_drug->record_drug calibrate Calibrate with Nigericin/Valinomycin record_drug->calibrate analyze Convert Ratios to pHi and Quantify Change calibrate->analyze end End analyze->end

Caption: Workflow for measuring intracellular pH using BCECF-AM.

Conclusion

The components of this compound, enalapril and hydrochlorothiazide, exert their antihypertensive effects through distinct and complementary mechanisms within vascular smooth muscle. Enalaprilat, the active metabolite of enalapril, is a high-affinity inhibitor of ACE, thereby reducing the vasoconstrictor effects of angiotensin II. Hydrochlorothiazide demonstrates a dual mechanism, inhibiting carbonic anhydrase and activating BK channels, both of which lead to vasorelaxation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced pharmacology of these widely used therapeutic agents.

References

The Synergistic and Counterbalancing Effects of Hydrochlorothiazide and Enalapril on Electrolyte Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the diuretic effect of hydrochlorothiazide (B1673439) on electrolyte balance, with a particular focus on its interaction with the angiotensin-converting enzyme (ACE) inhibitor, enalapril (B1671234). This document summarizes quantitative data from clinical studies, details relevant experimental protocols, and visualizes the underlying physiological mechanisms and experimental workflows.

Introduction

Hydrochlorothiazide (HCTZ), a thiazide diuretic, and enalapril, an ACE inhibitor, are commonly co-prescribed for the management of hypertension.[1] While both agents effectively lower blood pressure, they exert distinct and often opposing effects on electrolyte balance. Understanding the nuances of this interaction is critical for optimizing therapeutic outcomes and minimizing adverse events. This guide delves into the core mechanisms of action of each drug and presents a detailed overview of their combined impact on key electrolytes.

Hydrochlorothiazide primarily acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride (Na+/Cl-) cotransporter, leading to increased urinary excretion of sodium and water.[2] This natriuretic effect is often accompanied by a significant loss of potassium (hypokalemia) and, to a lesser extent, magnesium, while calcium excretion is reduced.[3][4] Conversely, enalapril inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key stimulator of aldosterone (B195564) release.[5] The subsequent reduction in aldosterone levels leads to decreased sodium and water reabsorption and, importantly, a reduction in potassium excretion, which can result in an increase in serum potassium levels (hyperkalemia).[6]

The co-administration of these two agents offers a synergistic blood pressure-lowering effect while potentially mitigating the adverse electrolyte disturbances associated with each agent alone.[7] Enalapril's potassium-sparing effect can counteract the hypokalemia induced by hydrochlorothiazide, leading to a more stable electrolyte profile.[5]

Mechanisms of Action and Signaling Pathways

Hydrochlorothiazide: Inhibition of the Na+/Cl- Cotransporter

Hydrochlorothiazide exerts its diuretic and antihypertensive effects by binding to and inhibiting the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[2] This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream, leading to increased urinary excretion of these ions and, consequently, water. The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), resulting in potassium loss.

HCTZ_Mechanism cluster_DCT Distal Convoluted Tubule HCTZ Hydrochlorothiazide NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule HCTZ->NCC Inhibits Na_Reabsorption Decreased Na+ and Cl- Reabsorption Urinary_Na_Cl Increased Urinary Na+ and Cl- Excretion Na_Reabsorption->Urinary_Na_Cl Diuresis Diuresis and Blood Pressure Reduction Urinary_Na_Cl->Diuresis Na_to_Collecting_Duct Increased Na+ Delivery to Collecting Duct Urinary_Na_Cl->Na_to_Collecting_Duct K_Excretion Increased K+ Excretion (Hypokalemia) Na_to_Collecting_Duct->K_Excretion

Caption: Mechanism of Action of Hydrochlorothiazide. (Max Width: 760px)
Enalapril: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat (B1671235).[5] Enalaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).[5] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II.[5] This leads to several downstream effects:

  • Vasodilation: Reduced levels of angiotensin II, a powerful vasoconstrictor, lead to the relaxation of blood vessels and a decrease in total peripheral resistance.

  • Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, enalapril decreases aldosterone secretion. Aldosterone promotes sodium and water retention and potassium excretion in the kidneys. Therefore, reduced aldosterone levels lead to increased sodium and water excretion and decreased potassium excretion.

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which contributes to the blood pressure-lowering effect of enalapril.

Enalapril_RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Enalapril Enalapril (Enalaprilat) Enalapril->ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention K_Excretion K+ Excretion Aldosterone->K_Excretion Na_H2O_Retention->BP_Increase

Caption: Enalapril's Inhibition of the RAAS Pathway. (Max Width: 760px)

Quantitative Effects on Electrolyte Balance

The following tables summarize the quantitative changes in serum electrolytes observed in clinical trials investigating the effects of hydrochlorothiazide and enalapril, both as monotherapies and in combination.

Table 1: Change in Serum Potassium (mEq/L) from Baseline

Treatment GroupNMean Change from BaselineReference
Enalapril (10-40 mg/day)49+0.2 (approx.)[8]
Hydrochlorothiazide (12.5-25 mg/day)51-0.21 (p<0.05)[9]
Enalapril (20 mg) + HCTZ (12.5 mg)42No significant change[9]
Enalapril (20 mg) + HCTZ (25 mg)41-0.2 (p<0.05)[9]
Enalapril + HCTZ46No significant change[10]

Note: Data compiled from multiple sources; direct comparison between studies should be made with caution due to variations in study design, patient populations, and dosages.

Table 2: Effects on Other Serum Electrolytes and Parameters

ParameterHydrochlorothiazide EffectEnalapril EffectCombination EffectReference
Serum Sodium Slight decreaseNo significant changeQualitatively similar to HCTZ alone[11]
Serum Uric Acid IncreaseDecreaseTended to increase[6]
Plasma Renin Activity IncreasedIncreasedMarkedly increased[10][11]
Plasma Aldosterone IncreasedDecreasedAdditive effect of enalapril[10]

Experimental Protocols

This section outlines a representative experimental protocol for assessing the effects of hydrochlorothiazide and enalapril on electrolyte balance in a clinical trial setting, synthesized from methodologies reported in various studies.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is a robust design for this type of investigation. Participants would be randomly assigned to one of four treatment arms:

  • Placebo

  • Enalapril monotherapy (e.g., 20 mg/day)

  • Hydrochlorothiazide monotherapy (e.g., 25 mg/day)

  • Enalapril (e.g., 20 mg/day) + Hydrochlorothiazide (e.g., 25 mg/day) combination therapy

The study duration would typically be 8-12 weeks to allow for the full effects of the medications on blood pressure and electrolyte homeostasis to be observed.

Subject Population
  • Inclusion Criteria: Adult male and female subjects (e.g., 18-65 years) with a diagnosis of essential hypertension (e.g., diastolic blood pressure 95-114 mmHg).

  • Exclusion Criteria: Secondary hypertension, significant renal or hepatic impairment, history of angioedema, pregnancy or lactation, and use of other antihypertensive medications that cannot be safely withdrawn.

Data Collection and Measurements

Blood and urine samples would be collected at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, and 12).

  • Blood Samples: Venous blood samples should be collected in the morning after an overnight fast. Serum should be separated by centrifugation within one hour of collection.

  • Urine Samples: 24-hour urine collections are ideal for assessing total electrolyte excretion.

Laboratory Analysis
  • Serum and Urine Electrolytes (Sodium, Potassium, Chloride, Magnesium, Calcium): Ion-selective electrode (ISE) methodology is the standard for accurate and precise measurement.[12]

  • Plasma Renin Activity (PRA) and Aldosterone Concentration: Radioimmunoassay (RIA) or chemiluminescent immunoassay are common methods for these hormonal assessments.[8][9]

  • Serum Creatinine and Blood Urea Nitrogen (BUN): To monitor renal function.

Experimental_Workflow Screening Patient Screening and Informed Consent Baseline Baseline Assessment: - Blood Pressure - Blood & Urine Samples Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Enalapril Enalapril Group Randomization->Enalapril HCTZ HCTZ Group Randomization->HCTZ Combination Enalapril + HCTZ Group Randomization->Combination Treatment_Period Treatment Period (8-12 weeks) Placebo->Treatment_Period Enalapril->Treatment_Period HCTZ->Treatment_Period Combination->Treatment_Period Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) - Blood Pressure - Blood & Urine Samples Treatment_Period->Follow_Up Data_Analysis Data Analysis: - Statistical Comparison of  Electrolyte Changes Follow_Up->Data_Analysis

Caption: Generalized Experimental Workflow. (Max Width: 760px)

Conclusion

The combination of hydrochlorothiazide and enalapril represents a rational and effective therapeutic strategy for the management of hypertension. While hydrochlorothiazide's diuretic action can lead to significant potassium depletion, the concurrent administration of enalapril effectively counteracts this effect through its inhibition of the renin-angiotensin-aldosterone system. This results in a more stable electrolyte profile, reducing the risk of hypokalemia-associated complications. The quantitative data from clinical trials, though variable, consistently support this counterbalancing interaction. For drug development professionals, these findings underscore the importance of considering the synergistic and antagonistic effects of combination therapies on physiological parameters beyond the primary therapeutic target. Further research focusing on the long-term effects of this combination on a wider range of electrolytes and in diverse patient populations will continue to refine our understanding and optimize the clinical application of this important therapeutic pairing.

References

Co-Renitec's Impact on Cardiac Remodeling in Hypertensive Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Co-Renitec, a combination of enalapril (B1671234) and hydrochlorothiazide (B1673439), on cardiac remodeling in hypertensive rat models. The information presented herein is synthesized from studies on the individual components of this compound, providing a comprehensive overview for research and development purposes.

Executive Summary

Hypertension-induced cardiac remodeling is a key contributor to the progression of heart failure. This process involves structural and functional changes in the heart, including left ventricular hypertrophy (LVH), myocardial fibrosis, and altered cardiac function. This compound, a fixed-dose combination of an angiotensin-converting enzyme (ACE) inhibitor (enalapril) and a thiazide diuretic (hydrochlorothiazide), is a widely used antihypertensive therapy. This guide details the preclinical evidence of its constituent components' effects on reversing or attenuating cardiac remodeling in hypertensive rat models, providing valuable insights for researchers in cardiovascular drug development.

Mechanism of Action in Cardiac Remodeling

The therapeutic efficacy of this compound in mitigating cardiac remodeling stems from the complementary actions of its two components: enalapril and hydrochlorothiazide.

Enalapril , an ACE inhibitor, primarily functions by blocking the renin-angiotensin-aldosterone system (RAAS). This inhibition reduces the production of angiotensin II, a potent vasoconstrictor and a key mediator of cardiac hypertrophy and fibrosis.[1] By reducing angiotensin II levels, enalapril alleviates pressure overload on the heart, a primary driver of pathological remodeling.

Hydrochlorothiazide , a thiazide diuretic, contributes by reducing blood volume through increased sodium and water excretion.[1] Beyond its diuretic effect, studies suggest that hydrochlorothiazide may have direct cardiac effects, including the reduction of oxidative stress and inflammation, which are also implicated in the pathophysiology of cardiac remodeling.[2]

The combination of these two agents provides a multi-faceted approach to combatting cardiac remodeling by addressing both hemodynamic (pressure and volume overload) and non-hemodynamic (cellular and molecular) pathways.

Quantitative Data on Cardiac Remodeling Parameters

The following tables summarize quantitative data from studies investigating the effects of enalapril and hydrochlorothiazide on key markers of cardiac remodeling in hypertensive rat models. It is important to note that these data are from studies on the individual agents, and direct quantitative data for the combination therapy in a single rat model is limited.

Table 1: Effect of Enalapril on Cardiac Remodeling in Hypertensive Rats

ParameterAnimal ModelTreatment DetailsResultsCitation
Left Ventricular Weight Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 11 months18% decrease compared to untreated controls.[3]
Myocardial Fibrosis Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 11 months59% reduction in the fraction of myocardium occupied by replacement fibrosis.[3]
Systolic Blood Pressure Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 11 monthsDecreased to 199 ± 3 mm Hg from 237 ± 3 mm Hg in controls.[3]
Left Ventricular Mass Index Ovariectomized SHRNot specifiedSignificantly smaller in the enalapril-treated group compared to untreated ovariectomized SHRs.[4]
Cardiomyocyte Cross-sectional Area Ovariectomized SHRNot specifiedSmaller in the enalapril-treated group, similar to intact SHRs.[4]

Table 2: Effect of Hydrochlorothiazide on Cardiac Remodeling in Hypertensive Rats

ParameterAnimal ModelTreatment DetailsResultsCitation
Left Ventricular Hypertrophy DOCA-salt hypertensive ratsNot specifiedSignificantly reduced.[2]
Myocardial Fibrosis DOCA-salt hypertensive ratsNot specifiedSignificantly reduced.[2]
Blood Pressure DOCA-salt hypertensive ratsNot specifiedSignificantly reduced.[2]
Left Ventricular Mass Salt-induced hypertensive normotensive ratsHigh-salt dietCompletely blocked the salt-induced increase in left ventricular mass.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline typical experimental protocols used in the study of cardiac remodeling in hypertensive rat models.

Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension that develops progressive cardiac hypertrophy and fibrosis.[6][7] The Dahl Salt-Sensitive (DS) rat is another relevant model that develops hypertension and cardiac remodeling when fed a high-salt diet. For studying renovascular hypertension, the two-kidney, one-clip (2K1C) Goldblatt model is often employed.

Drug Administration

Enalapril and hydrochlorothiazide are typically administered orally. This can be achieved through:

  • Oral gavage: Allows for precise dosing.

  • Drinking water: A less stressful method for long-term studies. The drug concentration in the water is adjusted based on the animals' average daily water consumption and body weight.

Measurement of Cardiac Remodeling

Transthoracic echocardiography is a non-invasive method used to serially assess cardiac structure and function. Key parameters measured include:

  • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

  • Left ventricular posterior wall thickness (LVPW) and interventricular septal thickness (IVS)

  • Ejection fraction (EF) and fractional shortening (FS) to assess systolic function.

At the end of the study, hearts are excised, weighed, and processed for histological analysis.

  • Fixation: Hearts are typically arrested in diastole with potassium chloride and perfusion-fixed with formalin or paraformaldehyde.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and measurement of cardiomyocyte size (cross-sectional area).[8]

    • Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition (fibrosis).[8]

  • Quantification: Image analysis software (e.g., ImageJ) is used to quantify cardiomyocyte area and the percentage of fibrotic area.

Signaling Pathways and Visualizations

The beneficial effects of this compound's components on cardiac remodeling are mediated through the modulation of several key signaling pathways.

Enalapril and the Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril's primary mechanism is the inhibition of ACE, which is central to the RAAS pathway. This leads to a reduction in angiotensin II, a potent stimulator of pathological cardiac hypertrophy and fibrosis.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Cardiac_Remodeling Cardiac Hypertrophy & Fibrosis Angiotensin_II->Cardiac_Remodeling stimulates ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II converts to Enalapril Enalapril (this compound) Enalapril->ACE inhibits Renin Renin

Caption: Enalapril's inhibition of ACE within the RAAS pathway.

Hydrochlorothiazide and Downstream Signaling

Hydrochlorothiazide has been shown to impact signaling pathways beyond its diuretic effect, including the Rho-kinase (ROCK) pathway and pathways related to oxidative stress.

HCTZ_Signaling Hypertension Hypertension ROCK Rho-Kinase (ROCK) Activation Hypertension->ROCK Oxidative_Stress Oxidative Stress Hypertension->Oxidative_Stress HCTZ Hydrochlorothiazide (this compound) HCTZ->ROCK inhibits HCTZ->Oxidative_Stress reduces Cardiac_Remodeling Cardiac Hypertrophy & Fibrosis ROCK->Cardiac_Remodeling Oxidative_Stress->Cardiac_Remodeling

Caption: Hydrochlorothiazide's inhibitory effects on pro-remodeling pathways.

Proposed Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cardiac remodeling in a hypertensive rat model.

Experimental_Workflow Model Induce/Select Hypertensive Rat Model (e.g., SHR) Grouping Randomize into Groups: - Vehicle Control - Enalapril - Hydrochlorothiazide - this compound Model->Grouping Treatment Chronic Treatment (e.g., 8-12 weeks) Grouping->Treatment Monitoring In-life Monitoring: - Blood Pressure - Echocardiography Treatment->Monitoring Endpoint Endpoint Analysis: - Heart Weight - Histopathology - Molecular Analysis Treatment->Endpoint Monitoring->Treatment

Caption: A typical experimental workflow for studying cardiac remodeling.

Conclusion

The individual components of this compound, enalapril and hydrochlorothiazide, have demonstrated significant efficacy in attenuating key features of cardiac remodeling in hypertensive rat models. Enalapril effectively reduces left ventricular hypertrophy and fibrosis by inhibiting the RAAS. Hydrochlorothiazide complements this by reducing volume overload and potentially exerting direct beneficial effects on the myocardium. While further studies on the fixed-dose combination are warranted to fully elucidate synergistic effects and optimal dosing for cardiac protection, the existing preclinical data strongly support the rationale for this compound's use in mitigating hypertension-induced cardiac remodeling. This guide provides a foundational resource for researchers aiming to further investigate the cardioprotective mechanisms of this combination therapy.

References

Initial Studies on the Anti-inflammatory Properties of Co-Renitec: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co-Renitec, a combination antihypertensive agent comprising the angiotensin-converting enzyme (ACE) inhibitor lisinopril (B193118) and the diuretic hydrochlorothiazide (B1673439), is primarily indicated for the management of hypertension. Emerging evidence suggests that beyond its hemodynamic effects, the lisinopril component of this compound possesses significant anti-inflammatory and antioxidant properties. This technical guide synthesizes initial findings on these effects, detailing the molecular mechanisms, summarizing quantitative data from preclinical and clinical studies, and providing insights into the experimental protocols utilized. The anti-inflammatory actions are predominantly attributed to lisinopril's role in the renin-angiotensin-aldosterone system (RAAS), specifically the inhibition of angiotensin II, a key pro-inflammatory mediator. This document aims to provide a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of lisinopril's anti-inflammatory capabilities.

Introduction

While this compound is a well-established therapeutic for hypertension, the pleiotropic effects of its constituents are a growing area of scientific inquiry. The focus of this whitepaper is the anti-inflammatory potential of this compound, driven by its lisinopril component. Chronic inflammation is a known contributor to the pathogenesis of cardiovascular diseases, and the ability of lisinopril to modulate inflammatory pathways presents a compelling area for further investigation. This guide will delve into the initial studies that have begun to elucidate these non-canonical effects.

The Role of Lisinopril in Modulating Inflammation

Lisinopril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), which blocks the conversion of angiotensin I to angiotensin II.[1][2][3] Angiotensin II is a potent vasoconstrictor and also functions as a pro-inflammatory mediator.[4] By reducing angiotensin II levels, lisinopril helps to mitigate inflammatory responses.[5][6]

The anti-inflammatory effects of lisinopril are multifaceted and include:

  • Reduction of Pro-inflammatory Cytokines: Studies have shown that lisinopril can suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-17 (IL-17).[7]

  • Inhibition of Signaling Pathways: Lisinopril has been demonstrated to inhibit the Janus kinase-2/signal transducer and activator of transcription-3 (JAK-2/STAT-3) pathway and downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are crucial in the inflammatory cascade.[5][7]

  • Antioxidant Effects: Lisinopril has been shown to exert antioxidant effects by upregulating protective enzymes such as catalase and superoxide (B77818) dismutase 2 (SOD2), and by reducing lipid peroxidation.[6] This antioxidant activity is crucial as oxidative stress is closely linked to inflammation.

Quantitative Data on Anti-inflammatory Effects of Lisinopril

The following tables summarize the quantitative findings from key studies investigating the anti-inflammatory effects of lisinopril.

Table 1: Effect of Lisinopril on Inflammatory Markers in Hypertensive Patients

MarkerBefore Treatment (Mean ± SD)After 3 Months of Lisinopril (10 mg/day) (Mean ± SD)p-valueReference
High-sensitivity C-reactive protein (hs-CRP)HighSignificantly Decreased< 0.01[8][9]
Malondialdehyde (MDA)HighSignificantly Decreased< 0.01[8][9]

Table 2: Effect of Lisinopril on Paw Edema and Arthritic Index in a Rat Model of Arthritis

Treatment GroupMean Paw EdemaMean Granuloma WeightReference
ControlIncreasedIncreased[5]
Lisinopril (3.6 mg/kg)Significantly DecreasedSignificantly Decreased[5]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the initial studies on lisinopril's anti-inflammatory properties.

Carrageenan-Induced Rat Paw Edema

This widely used animal model assesses the anti-inflammatory activity of a compound in vivo.

  • Animal Model: Albino rats are typically used.

  • Procedure:

    • A pre-treatment paw volume is measured using a plethysmometer.

    • The test group receives lisinopril orally, while the control group receives a vehicle. A standard anti-inflammatory drug group (e.g., indomethacin) is also included for comparison.

    • After a set time (e.g., 1 hour), a phlogistic agent (e.g., 0.1 ml of 1% carrageenan suspension) is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

    • Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Measurement of Inflammatory Markers in Human Subjects

Clinical studies investigating the effect of lisinopril on inflammatory markers often employ the following protocol:

  • Study Design: A longitudinal study with measurements taken at baseline and after a specified duration of treatment.

  • Subjects: Newly diagnosed hypertensive patients are recruited.

  • Procedure:

    • A baseline venous blood sample is collected before the initiation of lisinopril therapy.

    • Patients are treated with a standard oral dose of lisinopril (e.g., 10 mg/day) for a defined period (e.g., three months).

    • A follow-up blood sample is collected at the end of the treatment period.

  • Biochemical Analysis: Serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and markers of oxidative stress like malondialdehyde (MDA) are measured using standard laboratory techniques (e.g., ELISA).

  • Statistical Analysis: Paired t-tests or other appropriate statistical methods are used to compare the pre- and post-treatment levels of the inflammatory markers.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Lisinopril Lisinopril Intervention cluster_Inflammation Inflammatory Cascade Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Inflammation Inflammation (Vasoconstriction, Cytokine Release) AngiotensinII->Inflammation Stimulates Lisinopril Lisinopril (this compound) Lisinopril->AngiotensinI Inhibits ACE

Caption: Lisinopril's mechanism of action in reducing inflammation.

G cluster_Upstream Upstream Signaling cluster_Downstream Downstream Inflammatory Pathways AngiotensinII Angiotensin II JAK2_STAT3 JAK-2/STAT-3 Pathway AngiotensinII->JAK2_STAT3 NFkB NF-κB Pathway AngiotensinII->NFkB Lisinopril Lisinopril Lisinopril->AngiotensinII Inhibits Production ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-17) JAK2_STAT3->ProInflammatoryCytokines NFkB->ProInflammatoryCytokines

Caption: Key inflammatory signaling pathways modulated by lisinopril.

G Start Recruit Hypertensive Patients Baseline Collect Baseline Blood Sample (Measure hs-CRP, MDA) Start->Baseline Treatment Administer Lisinopril (10 mg/day) for 3 Months Baseline->Treatment FollowUp Collect Follow-up Blood Sample (Measure hs-CRP, MDA) Treatment->FollowUp Analysis Statistical Analysis (Compare Baseline vs. Follow-up) FollowUp->Analysis End Evaluate Anti-inflammatory Effect Analysis->End

Caption: Workflow for a clinical study on lisinopril's anti-inflammatory effects.

The Role of Hydrochlorothiazide

The anti-inflammatory properties of hydrochlorothiazide, the other component of this compound, are not as well-documented as those of lisinopril. While some diuretics may possess immunomodulatory effects, specific studies demonstrating a significant anti-inflammatory action for hydrochlorothiazide are limited.[10] One study noted that adding hydrochlorothiazide to another ACE inhibitor, captopril, did not enhance its effects, in contrast to the loop diuretic furosemide.[10] Therefore, the anti-inflammatory profile of this compound is primarily attributed to lisinopril.

Conclusion and Future Directions

Initial studies provide compelling evidence for the anti-inflammatory properties of lisinopril, the ACE inhibitor component of this compound. The mechanism is rooted in the inhibition of the pro-inflammatory mediator angiotensin II and the subsequent modulation of key inflammatory signaling pathways. The presented quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals.

Future research should aim to:

  • Conduct larger, randomized controlled trials to further validate the anti-inflammatory effects of lisinopril in various patient populations.

  • Explore the clinical implications of these anti-inflammatory properties in conditions where inflammation plays a key pathogenic role, such as atherosclerosis and certain autoimmune diseases.

  • Investigate the potential synergistic or additive anti-inflammatory effects when lisinopril is combined with other agents.

This technical guide serves as a comprehensive starting point for delving into the anti-inflammatory potential of this compound, driven by its lisinopril component, and encourages further exploration in this promising area of research.

References

The Influence of Genetic Polymorphisms on Patient Response to Co-Renitec: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-Renitec, a combination antihypertensive medication containing enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439), is a widely prescribed treatment for hypertension. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic, work synergistically to lower blood pressure through distinct yet complementary mechanisms.[1][2] Enalapril inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and reduced aldosterone (B195564) secretion.[3][4] Hydrochlorothiazide acts on the distal convoluted tubules of the kidney to inhibit the reabsorption of sodium and chloride, resulting in diuresis and a reduction in blood volume.[5]

Despite its efficacy, there is significant inter-individual variability in patient response to this compound in terms of both blood pressure reduction and the occurrence of adverse effects. A growing body of evidence suggests that genetic polymorphisms play a crucial role in this variability.[3] This technical guide provides a comprehensive overview of the key genetic variants known to affect patient response to the individual components of this compound, summarizes available quantitative data, details relevant experimental protocols, and presents key signaling pathways and experimental workflows through diagrams. While direct pharmacogenomic studies on the this compound combination are limited, this guide synthesizes the extensive research on its individual components to provide a foundational understanding for researchers and drug development professionals.

Core Signaling Pathways

The therapeutic effects of this compound are primarily mediated through its interaction with the Renin-Angiotensin-Aldosterone System (RAAS) and renal electrolyte handling.

The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril's primary mechanism of action is the inhibition of ACE within the RAAS cascade. This complex hormonal system is a critical regulator of blood pressure and fluid balance.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Vessels Blood Vessels cluster_Drug_Action Drug Intervention Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Enalapril Enalapril (this compound) ACE ACE Enalapril->ACE inhibits

The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of enalapril.
Thiazide Diuretic Mechanism of Action

Hydrochlorothiazide exerts its diuretic and antihypertensive effects by targeting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron.

Thiazide_Pathway cluster_Nephron Distal Convoluted Tubule cluster_Transporters cluster_Drug Lumen Tubular Lumen (Urine Side) Epithelial_Cell Tubular Epithelial Cell NCC Na+/Cl- Cotransporter (SLC12A3) Lumen->NCC Na+ Cl- Blood Bloodstream NaK_ATPase Na+/K+ ATPase Epithelial_Cell->NaK_ATPase Na+ Diuresis Increased Na+ & Cl- Excretion (Diuresis) Epithelial_Cell->Diuresis Blood->NaK_ATPase 2 K+ NaK_ATPase->Blood 3 Na+ HCTZ Hydrochlorothiazide (this compound) HCTZ->NCC inhibits Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Mechanism of action of hydrochlorothiazide in the distal convoluted tubule.

Genetic Polymorphisms Affecting Enalapril Response

The individual response to enalapril is influenced by genetic variations in genes primarily involved in the RAAS pathway and nitric oxide signaling.

GenePolymorphismEffect on Enalapril ResponsePopulation StudiedReference
ACE Insertion/Deletion (I/D) in Intron 16DD genotype associated with a greater blood pressure lowering response.Malay males[6]
NOS3 -786T>C (rs2070744)C allele carriers show a better response.[7]Hypertensive patients[7]
NOS3 tagSNP rs3918188AA genotype associated with lower decreases in blood pressure.Essential hypertension patients[8]
BDKRB2 -58C>T (rs1799722)TT genotype associated with a poorer response.[9]Hypertensive patients[9]
PRKCA rs16960228 G>AGA+AA genotypes were more frequent in poor responders.Hypertensive patients[10]

Genetic Polymorphisms Affecting Hydrochlorothiazide Response

The response to hydrochlorothiazide is modulated by polymorphisms in genes related to renal sodium handling and other blood pressure regulatory pathways.

GenePolymorphismEffect on Hydrochlorothiazide ResponsePopulation StudiedReference
ADD1 Gly460Trp (rs4961)Trp allele carriers show a better antihypertensive response.[11]Hypertensive patients[11]
ACE Insertion/Deletion (I/D)II genotype associated with a better response in some studies.[1][12]Hypertensive patients[1][12]
PRKCA rs16960228A allele carriers show consistently greater blood pressure responses.[4]European Americans[4]
NEDD4L rs4149601 G>AG-allele carriers had greater SBP and DBP reduction in some populations.[2]White patients[13]
NEDD4L rs4149601 G>AA allele carriers showed greater blood pressure reduction in another study.Hypertensive patients[14]

Gene-Gene Interactions and Response to Combination Therapy

While studies directly investigating the pharmacogenomics of this compound are scarce, some research has explored the interaction of genetic variants in response to its components, particularly hydrochlorothiazide.

A meta-analysis of four studies on hydrochlorothiazide response found a significant association with both the ACE I/D and ADD1 Gly460Trp polymorphisms.[1] The analysis of the combination of these two genotypes suggests an additive effect, with patients carrying at least one I allele of ACE and one 460Trp allele of alpha-adducin showing the largest mean blood pressure decrease.[1][12]

Another study on enalapril response highlighted the importance of gene-gene interactions between polymorphisms in PRKCA, NOS3, and BDKRB2.[10] The GG genotype for the PRKCA rs16960228 polymorphism was associated with either poor or good response depending on the genotypes for polymorphisms in NOS3 (rs2070744) and BDKRB2 (rs1799722).[10]

These findings underscore the complexity of predicting antihypertensive drug response and suggest that a polygenic approach, considering multiple variants and their interactions, will be necessary for personalized therapy.

Experimental Protocols

The identification of genetic polymorphisms influencing drug response relies on robust experimental methodologies. Below are generalized protocols for key experiments cited in the literature.

DNA Extraction and Genotyping

A common workflow for a pharmacogenomic study involves participant recruitment, data collection, DNA extraction, and genotyping.

Experimental_Workflow Recruitment Patient Recruitment (Hypertensive Cohort) Washout Antihypertensive Washout Period Recruitment->Washout Baseline Baseline BP & Sample Collection (Blood, Urine) Washout->Baseline Treatment This compound Administration Baseline->Treatment DNA_Extraction DNA Extraction from Blood Sample Baseline->DNA_Extraction Response BP Response Monitoring Treatment->Response Data_Analysis Statistical Analysis (Genotype-Phenotype Association) Response->Data_Analysis Genotyping SNP Genotyping (e.g., PCR-RFLP, TaqMan) DNA_Extraction->Genotyping Genotyping->Data_Analysis Results Identification of Predictive Polymorphisms Data_Analysis->Results

A generalized experimental workflow for a pharmacogenomic study of this compound.

1. DNA Extraction: Genomic DNA is typically extracted from peripheral blood leukocytes using standard methods, such as salting-out, or commercially available DNA extraction kits (e.g., Qiagen). The quality and quantity of the extracted DNA are assessed using spectrophotometry and agarose (B213101) gel electrophoresis.

2. Genotyping of ACE I/D Polymorphism (rs4646994): The ACE I/D polymorphism is often genotyped using a polymerase chain reaction (PCR)-based method.[15]

  • Primers: A pair of primers flanking the polymorphic region in intron 16 of the ACE gene is used.

  • PCR Amplification: The PCR reaction is performed with the extracted DNA, primers, Taq polymerase, dNTPs, and PCR buffer. The cycling conditions typically involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[15]

  • Gel Electrophoresis: The PCR products are separated by electrophoresis on a 1.5-2% agarose gel stained with ethidium (B1194527) bromide. The I allele results in a larger PCR product (e.g., 490 bp) than the D allele (e.g., 190 bp). Heterozygotes (ID) will show both bands.[15]

3. Genotyping of Single Nucleotide Polymorphisms (SNPs): Various methods can be employed for SNP genotyping, including:

  • PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This method involves PCR amplification of the region containing the SNP, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the alleles. The resulting fragments are then separated by gel electrophoresis to determine the genotype.

  • TaqMan Allele Discrimination Assay: This is a real-time PCR-based method that uses allele-specific fluorescent probes. During PCR, the probe corresponding to the present allele is cleaved, releasing a fluorescent signal that is detected in real-time.

  • Genome-Wide Association Studies (GWAS): For discovery-based approaches, high-throughput genotyping arrays (e.g., from Illumina or Affymetrix) are used to genotype hundreds of thousands to millions of SNPs across the genome.[16]

Conclusion and Future Directions

The pharmacogenomics of antihypertensive therapy is a rapidly evolving field with the potential to move beyond a "one-size-fits-all" approach towards personalized medicine. While research has identified several key genetic polymorphisms that influence the response to enalapril and hydrochlorothiazide individually, there is a clear need for more studies focused on their combined use in medications like this compound.

Future research should prioritize:

  • Large-scale clinical trials specifically designed to investigate the pharmacogenomics of enalapril-hydrochlorothiazide combination therapy in diverse populations.

  • Investigation of gene-gene and gene-environment interactions to build more comprehensive predictive models of drug response.

  • Functional studies to elucidate the precise molecular mechanisms by which these genetic variants alter drug efficacy and safety.

By integrating genomic data into clinical practice, healthcare providers may one day be able to select the most effective and safest antihypertensive regimen for each patient, ultimately improving blood pressure control and reducing the burden of cardiovascular disease. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals working towards this goal.

References

In-Vitro Synergies: A Technical Examination of Enalapril and Hydrochlorothiazide Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro studies concerning the combined effects of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic. While the clinical synergy of this combination in managing hypertension is well-documented, this paper focuses on the available in-vitro data to elucidate the cellular and molecular interactions that may underlie their combined therapeutic efficacy.

Introduction: The Rationale for Combination Therapy

Enalapril and hydrochlorothiazide are mainstays in the treatment of hypertension, often used in combination to achieve greater blood pressure control than with either agent alone.[1][2] Enalapril, a prodrug, is hydrolyzed in the body to its active form, enalaprilat (B1671235), which potently inhibits the angiotensin-converting enzyme (ACE).[3][4] This inhibition prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone (B195564) secretion.[3][4] Hydrochlorothiazide acts on the distal convoluted tubules of the kidneys to inhibit the sodium-chloride symporter, resulting in increased excretion of sodium and water, which reduces blood volume.[5] The combination of these two mechanisms—vasodilation and volume reduction—provides a multi-faceted approach to lowering blood pressure.[3][4]

Individual In-Vitro Mechanisms of Action

A comprehensive understanding of the combined effects begins with a clear picture of how each drug functions at a cellular level.

Enalapril: Inhibition of Angiotensin-Converting Enzyme

The primary in-vitro effect of enalaprilat is the inhibition of ACE. This can be quantified using various enzymatic assays.

Experimental Protocol: In-Vitro ACE Inhibition Assay

A common method to determine ACE inhibitory activity involves the use of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL).

  • Principle: ACE cleaves HHL to release hippuric acid. The amount of hippuric acid produced is inversely proportional to the ACE inhibitory activity of the test compound (e.g., enalaprilat).

  • Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung or recombinant human ACE)

    • Hippuryl-Histidyl-Leucine (HHL) substrate

    • Enalaprilat (as a positive control)

    • Assay buffer (e.g., Tris-HCl buffer with NaCl)

    • Stopping reagent (e.g., HCl)

    • Extraction solvent (e.g., ethyl acetate)

    • Spectrophotometer or HPLC system for quantification.

  • Procedure:

    • Prepare a solution of ACE in the assay buffer.

    • In separate reaction tubes, add the ACE solution and different concentrations of enalaprilat or the test compound.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction by adding the stopping reagent.

    • Extract the hippuric acid using the extraction solvent.

    • Quantify the amount of hippuric acid, typically by measuring absorbance at a specific wavelength (e.g., 228 nm) or by using HPLC.

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that in a control reaction without the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50) of the compound.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the point of intervention for enalapril within the RAAS pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Enalaprilat's inhibition of ACE in the RAAS pathway.
Hydrochlorothiazide: Inhibition of the Na+/Cl- Cotransporter

Hydrochlorothiazide's mechanism of action is primarily localized to the renal tubules.

Experimental Protocol: In-Vitro Na+/Cl- Cotransporter Inhibition Assay

Assessing the inhibitory effect of hydrochlorothiazide on the sodium-chloride symporter (NCC) can be performed using renal epithelial cell lines that express this transporter.

  • Principle: The activity of the NCC is measured by quantifying the uptake of radioactive or fluorescently labeled sodium or chloride ions into the cells. Inhibition of this uptake by hydrochlorothiazide is then determined.

  • Materials:

    • Renal epithelial cell line (e.g., MDCK cells) expressing the NCC.

    • Cell culture medium and reagents.

    • Hydrochlorothiazide.

    • Radioactive isotopes (e.g., 22Na+, 36Cl-) or ion-sensitive fluorescent dyes.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Culture the renal epithelial cells to confluence in multi-well plates.

    • Pre-incubate the cells with varying concentrations of hydrochlorothiazide.

    • Introduce the radioactive isotopes or fluorescent dye into the cell culture medium.

    • Allow a specific time for ion uptake.

    • Wash the cells thoroughly to remove extracellular isotopes or dye.

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of radioactivity or fluorescence in the cell lysate.

  • Data Analysis: The inhibition of ion uptake is calculated by comparing the measurements from hydrochlorothiazide-treated cells to untreated control cells. This allows for the determination of the IC50 value for NCC inhibition.

Signaling Pathway: Hydrochlorothiazide's Action on the Distal Convoluted Tubule

The following diagram illustrates the cellular mechanism of hydrochlorothiazide.

HCTZ_Mechanism cluster_lumen cluster_cell cluster_blood TubularLumen Tubular Lumen (Urine) DCT_Cell Distal Convoluted Tubule Cell Na_K_pump Na+/K+ ATPase Blood Blood Na_in Na+ NCC Na+/Cl- Cotransporter (NCC) Na_in->NCC Cl_in Cl- Cl_in->NCC Na_out Na+ Na_K_pump->Na_out K_in K+ Na_K_pump->K_in HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits

Hydrochlorothiazide's inhibition of the NCC in the kidney.

In-Vitro Studies on the Combined Effects of Enalapril and Hydrochlorothiazide

Direct in-vitro studies on the combined effects of enalapril and hydrochlorothiazide are limited. However, a key study has investigated their combined impact on genotoxicity in human lymphocytes.

Genotoxicity in Cultured Human Lymphocytes

A study investigated the genotoxic effects of hydrochlorothiazide and the potential protective role of enalapril by measuring the frequency of sister-chromatid exchanges (SCEs) in cultured human lymphocytes.[6][7][8]

Experimental Protocol: Sister-Chromatid Exchange (SCE) Assay

  • Principle: SCEs are exchanges of genetic material between two identical sister chromatids and are a sensitive indicator of genotoxic events.

  • Materials:

    • Human peripheral blood lymphocytes.

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics.

    • Phytohemagglutinin (to stimulate lymphocyte division).

    • Hydrochlorothiazide (HCTZ).

    • Enalapril.

    • 5-bromo-2'-deoxyuridine (BrdU) for differential staining of sister chromatids.

    • Colcemid (to arrest cells in metaphase).

    • Hypotonic solution (e.g., KCl).

    • Fixative (e.g., methanol:acetic acid).

    • Stains (e.g., Hoechst 33258 and Giemsa).

    • Microscope for analysis.

  • Procedure:

    • Whole blood samples are cultured in the presence of phytohemagglutinin to induce cell division.

    • The cultures are treated with:

      • Control (no drug)

      • Hydrochlorothiazide (5 µg/mL)

      • Enalapril (10 µg/mL)

      • A combination of Hydrochlorothiazide (5 µg/mL) and Enalapril (10 µg/mL).

    • BrdU is added to the cultures to be incorporated into the newly synthesized DNA.

    • After an incubation period, colcemid is added to arrest the cells in metaphase.

    • The cells are harvested, treated with a hypotonic solution, and fixed.

    • The fixed cells are dropped onto microscope slides, and the chromosomes are spread.

    • The slides are stained to allow for the differential visualization of the sister chromatids, and the number of SCEs per cell is counted under a microscope.

  • Data Presentation:

Treatment GroupConcentrationMean SCEs/cell ± SEM
Control-7.2 ± 0.3
Hydrochlorothiazide (HCTZ)5 µg/mL10.5 ± 0.4
Enalapril10 µg/mL7.4 ± 0.2
HCTZ + Enalapril5 µg/mL + 10 µg/mL7.8 ± 0.3
Note: indicates a significant increase in SCEs compared to the control group (P<0.01). The data presented is based on the findings from the cited study.[6][7][8]

The study found that hydrochlorothiazide significantly increased the frequency of SCEs in cultured human lymphocytes, indicating a genotoxic effect.[6][7][8] Enalapril alone did not affect the basal levels of SCEs.[6][7][8] Interestingly, when co-administered with hydrochlorothiazide, enalapril significantly reduced the HCTZ-induced increase in SCEs, suggesting a protective effect against this form of DNA damage.[6][7][8] The study also noted that neither drug, alone or in combination, affected the mitotic index or the proliferative index of the lymphocytes.[6][7][8] The authors of the study suggest that the protective effect of enalapril may be related to its antioxidant properties.[6]

Experimental Workflow: Genotoxicity Study

The following diagram outlines the workflow of the in-vitro genotoxicity study.

Genotoxicity_Workflow start Human Blood Sample Collection culture Lymphocyte Culture with Phytohemagglutinin start->culture treatment Treatment Groups: - Control - HCTZ (5 µg/mL) - Enalapril (10 µg/mL) - HCTZ + Enalapril culture->treatment brdu Addition of BrdU treatment->brdu arrest Metaphase Arrest with Colcemid brdu->arrest harvest Cell Harvesting, Hypotonic Treatment, and Fixation arrest->harvest slide Chromosome Spreading on Slides harvest->slide stain Differential Staining of Sister Chromatids slide->stain analysis Microscopic Analysis of SCEs stain->analysis

Workflow for the in-vitro analysis of genotoxicity.

Discussion and Future Directions

The available in-vitro data, while limited to a single published study on genotoxicity, provides a valuable insight into a potential cellular interaction between enalapril and hydrochlorothiazide beyond their primary pharmacodynamic targets. The protective effect of enalapril against hydrochlorothiazide-induced DNA damage in lymphocytes is a significant finding that warrants further investigation.[6][7][8] It is plausible that the antioxidant properties of enalapril contribute to this protective mechanism.

The synergistic effect of enalapril and hydrochlorothiazide in blood pressure reduction is well-established in clinical practice.[3][4] This is largely attributed to their complementary mechanisms of action: enalapril mitigates the reactive increase in renin and angiotensin II that can occur with diuretic use, while hydrochlorothiazide reduces the volume expansion that can limit the efficacy of ACE inhibitors.[3][4]

Future in-vitro research should aim to explore the combined effects of enalapril and hydrochlorothiazide in other relevant cell types, such as:

  • Endothelial cells: To investigate effects on nitric oxide production, vasodilation, and inflammation.

  • Vascular smooth muscle cells: To assess combined effects on proliferation, migration, and contractility.

  • Renal tubular cells: To explore potential synergistic or antagonistic effects on ion transport and cellular signaling beyond the primary targets of each drug.

Such studies would provide a more complete picture of the cellular and molecular basis for the clinical benefits observed with this combination therapy.

Conclusion

This technical guide has summarized the available in-vitro data on the combined effects of enalapril and hydrochlorothiazide. While direct in-vitro studies on their synergistic mechanisms are scarce, the existing evidence on their individual actions provides a strong foundation for understanding their clinical efficacy. The finding that enalapril may protect against hydrochlorothiazide-induced genotoxicity in vitro opens a new avenue for research into the broader cellular effects of this drug combination. Further in-vitro investigations in relevant cardiovascular and renal cell models are crucial to fully elucidate the molecular synergies between these two widely used antihypertensive agents.

References

The discovery and development history of Co-Renitec

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Co-Renitec

Introduction

This compound is a fixed-dose combination antihypertensive medication comprising enalapril (B1671234) maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic. This combination leverages complementary mechanisms of action to achieve greater blood pressure control than either agent alone, establishing it as a significant therapeutic option in the management of essential hypertension. This document provides a detailed overview of the discovery, development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development of Individual Components

The development of this compound is rooted in the independent discovery and success of its two constituent compounds.

Enalapril Maleate

The journey to enalapril began with the groundbreaking discovery of ACE inhibitors. In the 1960s, researchers identified peptides in the venom of the Brazilian pit viper (Bothrops jararaca) that potently inhibited the angiotensin-converting enzyme[1][2]. This led to the development of the first ACE inhibitor, captopril, in 1981[1]. While effective, captopril's sulfhydryl group was associated with side effects like skin rashes and taste disturbances.

This prompted the search for second-generation, non-sulfhydryl ACE inhibitors. Scientists at Merck Sharp and Dohme designed and synthesized enalapril (originally MK-421) in the late 1970s, with the first synthesis published in 1980[3]. Enalapril is a prodrug, which is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235) (MK-422)[4][5]. This structural modification, specifically the L-proline moiety, confers oral bioavailability, a limitation of earlier peptide-based inhibitors[6].

Synthesis: The large-scale synthesis of enalapril typically involves a key step of diastereoselective reductive amination. This reaction combines the dipeptide L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutanoate, often catalyzed by Raney-Nickel (Ra-Ni) or Palladium on carbon (Pd/C)[3][7][8][9].

Mechanism of Action: Enalaprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II[10][11]. The inhibition of ACE leads to:

  • Decreased Angiotensin II Levels: This results in vasodilation (relaxation of blood vessels) and consequently, a reduction in blood pressure[6][10].

  • Reduced Aldosterone (B195564) Secretion: Lower levels of angiotensin II decrease the stimulation of the adrenal cortex to produce aldosterone. This reduces sodium and water retention by the kidneys[10].

  • Increased Bradykinin (B550075) Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, enalaprilat increases bradykinin levels, which may contribute to its antihypertensive effect but is also linked to the characteristic side effect of a dry cough[11].

Hydrochlorothiazide (HCTZ)

Hydrochlorothiazide is a thiazide diuretic that was discovered by researchers at Merck & Co. and Ciba and became commercially available in 1959[12]. Its development was a major step forward in the management of hypertension and edema.

Mechanism of Action: HCTZ acts primarily on the distal convoluted tubule of the nephron in the kidney. It inhibits the sodium-chloride (Na+/Cl-) cotransporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood[12]. This action results in:

  • Natriuresis and Diuresis: Increased excretion of sodium and water, leading to a reduction in blood volume and cardiac output[12][13].

  • Reduced Peripheral Vascular Resistance: The long-term antihypertensive effect is also attributed to a reduction in peripheral vascular resistance, though the exact mechanism is not fully understood[12].

Rationale for the Combination: The Genesis of this compound

The combination of an ACE inhibitor and a thiazide diuretic was a logical step in antihypertensive therapy, designed to create a synergistic effect and mitigate the side effects of each component.

  • Additive Antihypertensive Effect: The two drugs lower blood pressure through different mechanisms. HCTZ reduces blood volume, while enalapril promotes vasodilation. Clinical studies have confirmed that the blood pressure reduction from the combination is approximately additive[4].

  • Counteracting Renin-Angiotensin System (RAS) Activation: Diuretics like HCTZ increase plasma renin activity as a compensatory response to volume depletion[4]. This increased renin activity would normally lead to more angiotensin II production, counteracting the drug's effect. Enalapril directly blocks this pathway, making the diuretic more effective.

  • Mitigation of Potassium Loss: A common side effect of HCTZ is hypokalemia (low potassium levels) due to increased potassium excretion. Enalapril, by reducing aldosterone secretion, tends to cause potassium retention, thus counteracting the potassium-losing effect of the diuretic[4].

The fixed-dose combination, marketed as this compound (and Vaseretic in the US), was approved for medical use in the United States in October 1986[14]. It is indicated for patients whose blood pressure is not adequately controlled with enalapril alone.

Preclinical and Clinical Development

The development of this compound involved extensive pharmacokinetic and clinical efficacy trials to establish its safety and effectiveness.

Pharmacokinetic Studies

Pharmacokinetic studies were crucial to ensure that combining the two drugs into a single tablet did not negatively affect the absorption or bioavailability of either component.

  • Bioequivalence: Studies demonstrated that the combination tablet is bioequivalent to the concomitant administration of separate enalapril and hydrochlorothiazide tablets[4].

  • Drug Interactions: The co-administration of HCTZ has been shown to have no significant effect on the pharmacokinetics of enalaprilat[15]. However, one study in normotensive volunteers noted that when given with HCTZ, the mean AUC (Area Under the Curve) and Cmax (Maximum Concentration) of enalaprilat were reduced by up to 20% compared to enalapril alone. This difference was not statistically significant and was considered unlikely to be of clinical importance[16][17]. Another study in elderly hypertensive patients found that HCTZ caused a significant reduction in the renal clearance and an increase in the AUC of enalaprilat, leading to higher serum concentrations of the active drug[18].

Clinical Efficacy and Safety Trials

Numerous clinical trials have evaluated the efficacy and safety of the enalapril-HCTZ combination.

  • A double-blind, parallel study involving 217 patients with essential hypertension compared enalapril monotherapy with enalapril/HCTZ combination therapy. The mean decrease in supine diastolic blood pressure was 16 mmHg in both groups, with 81% of the combination therapy group achieving a diastolic blood pressure of ≤90 mmHg[19].

  • An open-label, multicenter trial evaluated the combination in patients unresponsive to enalapril 20 mg monotherapy. Of the 81 patients who were not normalized with enalapril alone, 74% achieved blood pressure normalization (supine diastolic blood pressure ≤90 mmHg) after being switched to the combination therapy[20].

  • Another study in 28 patients with moderate to severe essential hypertension found that this compound taken for 16 weeks significantly reduced both daytime and nighttime blood pressure. The target systolic blood pressure was reached in 77% of patients, and the target diastolic blood pressure was reached in 69%[21].

  • Safety evaluations in over 1500 patients showed that adverse experiences were limited to those previously reported with either enalapril or HCTZ individually, with no new adverse events peculiar to the combination being observed[4]. The most common side effects include dizziness, headache, fatigue, and cough[13][14].

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters

(Note: Values are approximate and can vary based on the specific study, patient population, and dosage. This table synthesizes data from multiple sources for illustrative purposes.)

ParameterEnalapril (Alone)Enalaprilat (from Enalapril)Hydrochlorothiazide (HCTZ)Enalaprilat (with HCTZ)
Tmax (Peak Time) ~1 hour[4]4-6 hours[6]1-5 hours4-6 hours[15]
Bioavailability ~60%[6]N/A (Metabolite)~70% (Variable)[12]No significant change[4][15]
Elimination Half-life ~1.3 hours~11 hours5.6–14.8 hours[12]May be slightly increased[18]
Excretion Primarily Renal>90% Renal (unchanged)[11]>95% Renal (unchanged)[12]Primarily Renal
Table 2: Summary of Key Clinical Efficacy Trials
Study / ReferencePatient PopulationNTreatment ArmsDurationKey Efficacy Outcome
Canadian Working Group[19]Mild-Moderate Essential Hypertension2171) Enalapril 10-20 mg2) Enalapril 10 mg or Enalapril 10 mg / HCTZ 25 mg8 weeksMean SDBP decrease of 16 mmHg. 81% of combination group reached DBP ≤90 mmHg.
De-Orchis et al.[20]Essential Hypertension unresponsive to Enalapril 20 mg81Enalapril 20 mg / HCTZ 12.5 mg4 weeks74% of patients achieved DBP normalization (≤90 mmHg).
Mironov et al.[21]Moderate-Severe Essential Hypertension28This compound16 weeksMean decrease in nocturnal BP: 18.6/11.4 mmHg. Target SBP/DBP reached in 77%/69% of patients.

SDBP: Supine Diastolic Blood Pressure; DBP: Diastolic Blood Pressure; SBP: Systolic Blood Pressure

Experimental Protocols

Protocol: Pharmacokinetic Bioequivalence Study
  • Objective: To compare the rate and extent of absorption of enalapril and HCTZ from a fixed-dose combination tablet versus co-administration of the individual tablets.

  • Study Design: Randomized, open-label, single-dose, two-treatment, two-period, crossover design with a washout period of at least one week between phases[16][17].

  • Subjects: Healthy, normotensive adult volunteers (e.g., n=12-24)[16][17]. Subjects are screened for health status, and inclusion/exclusion criteria are strictly followed.

  • Procedure:

    • After an overnight fast, subjects receive either the combination tablet or the two separate tablets with a standardized volume of water.

    • Blood samples are collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • Plasma concentrations of enalapril, enalaprilat, and HCTZ are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each subject. Statistical analysis (e.g., ANOVA) is performed on log-transformed data to determine if the 90% confidence intervals for the ratio of the geometric means (combination vs. separate tablets) fall within the bioequivalence range of 80-125%.

Protocol: Clinical Efficacy and Safety Trial
  • Objective: To evaluate the antihypertensive efficacy and safety of this compound compared to enalapril monotherapy or placebo.

  • Study Design: Multicenter, randomized, double-blind, parallel-group study[19].

  • Subjects: Adult patients with mild-to-moderate essential hypertension (e.g., supine diastolic blood pressure 95-115 mmHg).

  • Procedure:

    • Washout/Placebo Run-in (e.g., 4 weeks): All previous antihypertensive medications are discontinued, and patients receive a single-blind placebo to establish a baseline blood pressure and ensure compliance.

    • Randomization: Eligible patients are randomly assigned to treatment groups (e.g., Enalapril 10 mg, this compound 10/25 mg).

    • Treatment Period (e.g., 8-12 weeks): Patients take the assigned medication once daily. Blood pressure is measured at regular intervals (e.g., weeks 2, 4, 8) using a standardized method (e.g., mercury sphygmomanometer) at the same time of day to assess trough effects[19][20].

    • Safety Monitoring: Adverse events are recorded at each visit. Laboratory tests (e.g., serum electrolytes, creatinine) are performed at baseline and at the end of the study.

  • Primary Endpoint: The primary efficacy measure is the change from baseline in mean sitting or supine diastolic blood pressure at the end of the treatment period.

  • Statistical Analysis: An intent-to-treat analysis is performed. The mean changes in blood pressure between treatment groups are compared using appropriate statistical tests (e.g., ANCOVA, with baseline blood pressure as a covariate).

Visualization of Pathways and Workflows

Mechanism of Action: RAAS and Nephron

Co-Renitec_Mechanism Mechanism of Action of this compound cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Nephron Kidney Nephron (Distal Tubule) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP leads to Na_H2O_retention Na_H2O_retention Aldosterone->Na_H2O_retention causes Na_H2O_retention->Increased_BP leads to Enalaprilat Enalaprilat (from Enalapril) Enalaprilat->Angiotensin_II INHIBITS Tubular_Lumen Tubular Lumen (Na+, Cl-) Na_Cl_Transporter Na+/Cl- Cotransporter Tubular_Lumen->Na_Cl_Transporter Reabsorption DCT_Cell Distal Convoluted Tubule Cell Blood Blood DCT_Cell->Blood Na+ to blood Na_Cl_Transporter->DCT_Cell Decreased_BP Decreased Blood Pressure Na_Cl_Transporter->Decreased_BP leads to Na+ & H2O Excretion HCTZ Hydrochlorothiazide (HCTZ) HCTZ->Na_Cl_Transporter BLOCKS

Caption: Combined mechanism of Enalaprilat and HCTZ to lower blood pressure.

Clinical Trial Workflow

Clinical_Trial_Workflow Workflow for a Hypertension Clinical Trial cluster_setup Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis & Conclusion Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout Placebo Run-in Period (4 Weeks) Informed_Consent->Washout Baseline_BP Baseline BP Measurement Washout->Baseline_BP Randomization Randomization Baseline_BP->Randomization Arm_A Treatment Arm A (e.g., this compound) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Enalapril Alone) Randomization->Arm_B Treatment_Period Treatment Period (8-12 Weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_Up Follow-up Visits (BP Monitoring, AE Reporting) Treatment_Period->Follow_Up Data_Collection End-of-Study Data Collection Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANCOVA) Data_Collection->Statistical_Analysis Results Efficacy & Safety Results Statistical_Analysis->Results Conclusion Conclusion & Reporting Results->Conclusion

Caption: Generalized workflow for a double-blind, parallel-group clinical trial.

Conclusion

The development of this compound represents a successful application of rational drug design and combination therapy. By building on the foundation of ACE inhibition established by captopril, enalapril was created as a potent, orally available agent with an improved side-effect profile. Its subsequent combination with the well-established diuretic hydrochlorothiazide provided a synergistic and effective treatment for hypertension. The rigorous preclinical and clinical evaluation of this combination has solidified its role as a cornerstone in the management of hypertension, offering patients a convenient and powerful tool for blood pressure control. The history of this compound underscores the value of combining agents with complementary mechanisms to enhance therapeutic efficacy and address complex multifactorial diseases.

References

Preclinical Safety and Toxicology of Co-Renitec: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co-Renitec, a fixed-dose combination of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) maleate (B1232345) and the thiazide diuretic hydrochlorothiazide (B1673439), is a widely prescribed antihypertensive agent. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for this compound and its individual components. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the non-clinical safety profile of this combination therapy. This document summarizes key findings from acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies. Detailed experimental protocols, where available, are provided, and key mechanistic and experimental workflow diagrams are presented to facilitate a deeper understanding of the toxicological assessment of this compound.

Introduction

The development of combination therapies such as this compound requires a thorough evaluation of the preclinical safety profile, not only of the individual active pharmaceutical ingredients (APIs) but also of their combined effects. This guide synthesizes publicly available preclinical data to provide a detailed technical resource on the safety and toxicology of the enalapril and hydrochlorothiazide combination.

General Toxicology

Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single high dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Data Presentation: Acute Toxicity of Enalapril, Hydrochlorothiazide, and their Combination

SubstanceSpeciesSexRoute of AdministrationLD50Signs of ToxicityReference(s)
Enalapril MaleateMouseMaleOral2 g/kgPtosis, decreased activity, bradypnea, loss of righting, ataxia, dyspnea, clonic convulsions[1][2]
MouseFemaleOral2 g/kgPtosis, decreased activity, bradypnea, loss of righting, ataxia, dyspnea, clonic convulsions[1][2]
RatMale & FemaleOral>2 g/kg-[3]
HydrochlorothiazideRat-Oral> 2.75 g/kg-[4]
Mouse-Oral> 2.83 g/kg-[4]
Enalapril + HydrochlorothiazideMouse-OralThe acute LD50 of hydrochlorothiazide (479-551 mg/kg) was slightly lowered (390-353 mg/kg) by pretreatment with enalapril (14-211 mg/kg).-[1][2][5]

Experimental Protocols: Acute Oral Toxicity Study (General Protocol)

A generalized protocol for an acute oral toxicity study, based on standard guidelines, is as follows:

  • Test System: Rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically young adults.

  • Administration: A single dose of the test substance is administered by oral gavage.

  • Dose Levels: A range of doses is used to determine the dose at which mortality occurs.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days.

  • Endpoints: Clinical signs, body weight changes, mortality, and macroscopic examination of tissues at necropsy.

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of the test substance following prolonged administration. These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation: Repeated-Dose Toxicity of Enalapril and Hydrochlorothiazide

SubstanceSpeciesDurationKey FindingsNOAELReference(s)
Enalapril MaleateRat1 monthAt 90 mg/kg/day, decreased weight gain and elevated serum urea (B33335) nitrogen were observed. These effects were not seen when supplemented with normal saline. Toxicity was potentiated in sodium-deficient diets.Not explicitly stated in the provided search results.[3]
HydrochlorothiazideRat (male & female)2 yearsTarget organs identified as the kidney and parathyroid gland.Not explicitly stated, but a LOAEL of 10 mg/kg was noted.[6][7]
Mouse13 weeksAt 50,000 ppm, mortality was observed. Calculi in the urinary bladder and nephrosis were seen at doses of 12,500 ppm and above.-[8]

Experimental Protocols: Repeated-Dose Oral Toxicity Study (General Protocol)

  • Test System: Typically two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

  • Administration: The test substance is administered daily, usually by oral gavage or in the diet, for a specified duration (e.g., 28 days, 90 days, or longer).

  • Dose Levels: At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals. At the end of the study, a full necropsy is conducted, with organ weights recorded and histopathological examination of tissues.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For enalapril, it was noted to be devoid of anti-inflammatory and analgesic activity in rats and showed no significant central nervous system stimulant or depressant activity in mice.[3]

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or cancer. A battery of in vitro and in vivo tests is typically required.

Data Presentation: Genotoxicity of Enalapril and Hydrochlorothiazide

SubstanceAssaySystemMetabolic ActivationResultReference(s)
Enalapril MaleateAmes testS. typhimuriumWith and withoutNegative[9]
rec-assay--Negative[9]
Reverse mutation assayE. coli-Negative[9]
Sister chromatid exchangeCultured mammalian cells-Negative[9]
Micronucleus testMice-Negative[9]
In vivo cytogenic studyMouse bone marrow-Negative[9]
HydrochlorothiazideSister chromatid exchangeCultured human lymphocytes-Positive[10][11]
Sister chromatid exchangeChinese hamster ovary (CHO) cellsWith and withoutPositive[12]
Mouse lymphoma assayL5178Y mouse lymphoma cellsWithoutPositive[12]
Ames testS. typhimurium-Negative[12]
Chromosomal aberrationsChinese hamster cells-Negative[12]
Sex-linked recessive lethal mutationsDrosophila-Negative[12]
Enalapril + HydrochlorothiazideSister chromatid exchangeCultured human lymphocytes-Enalapril reduced the genotoxicity of hydrochlorothiazide.[10][11]

Experimental Protocols: Genotoxicity Assays (General)

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.

  • In Vitro Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Sister Chromatid Exchange (SCE) Assay: This assay detects reciprocal exchanges of DNA between sister chromatids of a duplicating chromosome, which can be induced by DNA-damaging agents.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Data Presentation: Carcinogenicity of Enalapril and Hydrochlorothiazide

SubstanceSpeciesDurationKey FindingsReference(s)
Enalapril MaleateRat (male & female)106 weeksNo evidence of a tumorigenic effect at doses up to 90 mg/kg/day.[9]
Mouse (male & female)94 weeksNo evidence of a tumorigenic effect at doses up to 90 and 180 mg/kg/day, respectively.[9]
HydrochlorothiazideRat (F344/N)2 yearsNo evidence of carcinogenic activity.[8]
Mouse (B6C3F1)2 yearsEquivocal evidence of carcinogenic activity in male mice (increased incidence of hepatocellular neoplasms). No evidence of carcinogenic activity in female mice.[8]

Experimental Protocols: Carcinogenicity Bioassay (General Protocol)

  • Test System: Typically rats and mice.

  • Administration: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 2 years for rodents).

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should be a maximum tolerated dose (MTD).

  • Observations: Regular clinical observations, body weight, and food consumption monitoring.

  • Pathology: A full histopathological examination of all tissues from all animals is conducted.

Reproductive and Developmental Toxicity

These studies assess the potential effects of a substance on fertility, pregnancy, and fetal and postnatal development.

Data Presentation: Reproductive and Developmental Toxicity of Enalapril and Hydrochlorothiazide

SubstanceSpeciesStudy TypeKey FindingsNOAELReference(s)
Enalapril MaleateRat (male & female)FertilityNo adverse effects on reproductive performance at doses up to 90 mg/kg/day.90 mg/kg body weight[6][13]
RatDevelopmentalNo effects on fetal development. Fetotoxicity and effects on postnatal development observed at higher doses. Not teratogenic.200 mg/kg body weight (developmental)[6][13]
RabbitDevelopmentalFetotoxicity and maternal toxicity observed. Not teratogenic.-[6][13]
HydrochlorothiazideMouseDevelopmentalNo definitive evidence of embryotoxicity or fetal toxicity.3000 mg/kg/day (maternal and developmental)[14]
RatDevelopmentalDecreased maternal weight gain at 1000 mg/kg/day. No dose-related fetal toxicity or significant increase in malformations.300 mg/kg/day (maternal)[14]

Experimental Protocols: Reproductive and Developmental Toxicity Studies (General)

  • Fertility and Early Embryonic Development: The test substance is administered to male and female animals before mating, during the mating period, and for females, until implantation.

  • Embryo-Fetal Development: The test substance is administered to pregnant females during the period of major organogenesis.

  • Prenatal and Postnatal Development: The test substance is administered to pregnant females from implantation until the end of lactation.

Mechanistic Insights and Visualizations

Mechanism of Action of Enalapril

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

Enalapril_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hydrolysis (Liver) Enalaprilat->ACE Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP

Caption: Mechanism of action of enalapril via inhibition of ACE.

Mechanism of Action of Hydrochlorothiazide

Hydrochlorothiazide exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.

HCTZ_Mechanism DCT_Lumen Distal Convoluted Tubule Lumen Na_Cl_Cotransporter Na+/Cl- Cotransporter Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption Na_Cl_Cotransporter->Na_Cl_Reabsorption HCTZ Hydrochlorothiazide HCTZ->Na_Cl_Cotransporter Inhibition Increased_Excretion Increased Na+, Cl-, and Water Excretion (Diuresis) Na_Cl_Reabsorption->Increased_Excretion Decreased_BV Decreased Blood Volume Increased_Excretion->Decreased_BV Decreased_BP Decreased Blood Pressure Decreased_BV->Decreased_BP

Caption: Mechanism of action of hydrochlorothiazide in the kidney.

Experimental Workflow for a 2-Year Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a long-term carcinogenicity study.

Carcinogenicity_Workflow Start Study Start Acclimatization Animal Acclimatization (e.g., Rats, Mice) Start->Acclimatization Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Dosing (2 Years) Randomization->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) Dosing->Monitoring Pathology Terminal Necropsy and Histopathology Dosing->Pathology Monitoring->Dosing Analysis Data Analysis and Reporting Pathology->Analysis End Study Conclusion Analysis->End

Caption: Workflow for a 2-year rodent carcinogenicity bioassay.

Discussion and Conclusion

The preclinical safety profile of this compound is primarily based on the extensive data available for its individual components, enalapril and hydrochlorothiazide. For enalapril, the preclinical data indicate a low potential for acute toxicity, genotoxicity, and carcinogenicity. The primary toxicological findings for enalapril are related to its pharmacological activity and can be exacerbated by factors such as sodium depletion.[3] Reproductive studies have shown fetotoxicity at high doses, a known class effect for ACE inhibitors.[6][13]

Hydrochlorothiazide also demonstrates a low order of acute toxicity. While some in vitro genotoxicity assays were positive, in vivo studies have been negative, suggesting a low risk of genotoxicity in the whole animal.[12] Carcinogenicity studies in rodents have yielded equivocal findings in male mice, but no evidence of carcinogenicity in rats.[8]

Studies on the combination of enalapril and hydrochlorothiazide suggest no synergistic toxicity. In fact, in a genotoxicity study, enalapril was found to reduce the sister chromatid exchange induced by hydrochlorothiazide in cultured human lymphocytes.[10][11] The preclinical data have not revealed any adverse effects of the combination that would not be expected from the individual components.[1]

References

Methodological & Application

Application Notes and Protocols for the Analysis of Co-Renitec by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Co-Renitec, a fixed-dose combination of enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439), using high-performance liquid chromatography (HPLC). The methodologies outlined are based on validated, peer-reviewed analytical methods suitable for quality control, stability studies, and pharmacokinetic assessments.

Introduction

This compound is an antihypertensive medication combining an angiotensin-converting enzyme (ACE) inhibitor, enalapril maleate, and a diuretic, hydrochlorothiazide.[1] Enalapril maleate is a prodrug that is hydrolyzed in the body to its active form, enalaprilat, which inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Hydrochlorothiazide is a thiazide diuretic that reduces plasma volume by increasing the excretion of sodium and water.[3] The synergistic action of these two components provides effective control of blood pressure.

Accurate and reliable analytical methods are crucial for the quality assessment of this compound formulations. High-performance liquid chromatography (HPLC) is a widely employed technique for the simultaneous determination of enalapril and hydrochlorothiazide in pharmaceutical dosage forms and biological fluids due to its high specificity, sensitivity, and resolution.[4][5] This document details several reversed-phase HPLC (RP-HPLC) methods that have been successfully developed and validated for this purpose.

Analyte Information

A fundamental understanding of the active pharmaceutical ingredients (APIs) is essential for method development and interpretation of results.

CoRenitec This compound Enalapril Enalapril Maleate (ACE Inhibitor) CoRenitec->Enalapril contains HCTZ Hydrochlorothiazide (Diuretic) CoRenitec->HCTZ contains

Caption: Active components of this compound.

Comparative Summary of HPLC Methods

Several RP-HPLC methods have been reported for the simultaneous analysis of enalapril maleate and hydrochlorothiazide. The following tables summarize the key chromatographic parameters and validation data from selected methods to facilitate comparison and selection of the most appropriate method for a specific application.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3Method 4
Column Hypersil-C18 BDS (250mm × 4.6mm)[6]Luna C8 (25cm x 4.6mm, 5µm)[2]Supelcosil LC-8 (150mm x 4.6mm, 5µm)[7]Shim-pack cyano column[8]
Mobile Phase 50mM KH2PO4 buffer : Methanol (B129727) (75:25 v/v)[6]Acetonitrile : Phosphate (B84403) buffer : Triethylamine (20:79.1:0.1 v/v/v), pH 4[2]3.0 mM TBAHS in ACN/water/TEA (14:85.6:6.4 v/v), pH 4.1[7]0.2M SDS, 10% 1-propanol, 1% 1-octanol, 0.3% TEA in 0.02M H3PO4, pH 3.5[8]
Flow Rate 1.0 mL/min[6]1.0 mL/min[2]Not Specified1.0 mL/min[8]
Detection Wavelength 207 nm (HCTZ) & 272 nm (ENL)[6]215 nm (ENL), 245 nm (PAR), 270 nm (HCTZ)[2]220 nm[7]210 nm[8]
Retention Time (Enalapril) 5.29 min[6]Not specified2.18 min[7]Not specified
Retention Time (HCTZ) 2.09 min[6]Not specified3.10 min[7]Not specified

TBAHS: Tetrabutylammoniumhydrogen sulfate, ACN: Acetonitrile, TEA: Triethylamine, SDS: Sodium dodecyl sulfate, PAR: Paracetamol, ENL: Enalapril, HCTZ: Hydrochlorothiazide.

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (Enalapril) 10-30 µg/mL[6]10-100 µg/mL[2]Not Specified1-100 µg/mL[8]
Linearity Range (HCTZ) 10-30 µg/mL[6]5-100 µg/mL[2]5-50 µg/mL[7]0.05-5 µg/mL[8]
LOD (Enalapril) Not SpecifiedNot Specified0.024 µg/mL[7]Not Specified
LOD (HCTZ) Not SpecifiedNot Specified0.036 µg/mL[7]Not Specified
LOQ (Enalapril) Not Specified2.16 µg/mL[2]Not SpecifiedNot Specified
LOQ (HCTZ) Not Specified0.71 µg/mL[2]Not SpecifiedNot Specified
Recovery Not Specified<2% RSD[2]97-103%[7]Not Specified

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of this compound tablets using a validated RP-HPLC method.

General HPLC Analysis Workflow

The diagram below illustrates the typical workflow for the HPLC analysis of this compound.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions (Enalapril & HCTZ) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (from this compound Tablets) Prep_Sample->Injection Separation Chromatographic Separation (C18 or C8 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (based on standard curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Protocol Based on Method 1

This protocol is adapted from a validated RP-HPLC method for the simultaneous estimation of Enalapril Maleate and Hydrochlorothiazide in combined dosage forms.[6]

4.2.1. Materials and Reagents

  • Enalapril Maleate and Hydrochlorothiazide reference standards

  • This compound tablets

  • Potassium dihydrogen orthophosphate (KH2PO4)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filter

4.2.2. Instrumentation

  • HPLC system with UV detector

  • Hypersil-C18 BDS column (250mm × 4.6mm)

  • Sonicator

  • Analytical balance

4.2.3. Preparation of Mobile Phase

  • Prepare a 50mM solution of potassium dihydrogen orthophosphate in HPLC grade water.

  • Mix the phosphate buffer and methanol in a ratio of 75:25 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 20 minutes.

4.2.4. Preparation of Standard Solutions

  • Accurately weigh 25 mg of Enalapril Maleate and 25 mg of Hydrochlorothiazide reference standards and transfer to separate 25 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase to obtain primary stock solutions of 1000 µg/mL for each drug.

  • From the primary stock solutions, prepare a mixed working standard solution containing the desired concentrations (e.g., within the linearity range of 10-30 µg/mL) by appropriate dilution with the mobile phase.

4.2.5. Preparation of Sample Solution

  • Weigh and finely powder 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Enalapril Maleate and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredients.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4.2.6. Chromatographic Analysis

  • Set the HPLC system parameters as follows:

    • Column: Hypersil-C18 BDS (250mm × 4.6mm)

    • Mobile Phase: 50mM KH2PO4 buffer : Methanol (75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 207 nm for Hydrochlorothiazide and 272 nm for Enalapril Maleate

    • Injection Volume: 20 µL

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

4.2.7. Data Analysis

  • Identify the peaks of hydrochlorothiazide and enalapril in the sample chromatogram by comparing their retention times with those of the standard chromatogram.

  • Calculate the amount of each drug in the sample by comparing the peak areas of the sample with the peak areas of the standard.

Conclusion

The HPLC methods described provide reliable and accurate means for the simultaneous determination of enalapril maleate and hydrochlorothiazide in this compound formulations. The selection of a specific method will depend on the available instrumentation, desired run time, and specific validation requirements of the laboratory. The provided protocols and comparative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important antihypertensive medication. All methods should be properly validated according to ICH guidelines before implementation for routine analysis.[6]

References

Application Notes and Protocols for Studying Co-Renitec's Antihypertensive Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for investigating the antihypertensive properties of Co-Renitec, a combination drug containing Enalapril (B1671234) (an ACE inhibitor) and Hydrochlorothiazide (B1673439) (a diuretic). The following sections detail established experimental models of hypertension, protocols for drug administration and physiological monitoring, and expected quantitative outcomes.

Recommended Animal Models

The selection of an appropriate animal model is critical for elucidating the mechanisms of antihypertensive drugs. For a combination therapy like this compound, models that represent different facets of hypertension are recommended.

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[1][2] SHRs develop hypertension without any external induction, mimicking the progression of the disease in humans.[1][2]

  • Dahl Salt-Sensitive (DS) Rat: This genetic model is ideal for studying salt-sensitive hypertension. When fed a high-salt diet, these rats develop significant hypertension.[3][4][5] This model is particularly relevant for evaluating the diuretic component (Hydrochlorothiazide) of this compound.

  • L-NAME-Induced Hypertensive Rat: This is a chemically-induced model where hypertension is triggered by the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.[6][7] This results in endothelial dysfunction and increased peripheral resistance, offering a model to study the vascular effects of antihypertensive agents.[6][7]

Experimental Protocols

Induction of Hypertension

a) Dahl Salt-Sensitive (DS) Rat Model

  • Animals: Use male Dahl Salt-Sensitive rats, typically 6 weeks old.[5]

  • Diet: Acclimate the rats for one week with a standard diet. To induce hypertension, switch to a high-salt diet containing 8% NaCl.[3][4][5]

  • Duration: Maintain the high-salt diet for 3 to 4 weeks to establish severe hypertension.[3][4]

  • Control Group: A control group of Dahl Salt-Resistant (DR) rats on the same high-salt diet can be included for comparison.

b) L-NAME-Induced Hypertension Model

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Induction Agent: Dissolve L-NAME in the drinking water at a concentration of 40 mg/kg/day.[6][7]

  • Duration: Provide the L-NAME-containing water for 4 weeks to induce a sustained hypertensive state.[6][7]

  • Control Group: A control group should receive regular drinking water.

Drug Administration
  • Acclimatization: Following the induction of hypertension, allow the animals to acclimate for a few days before starting the treatment.

  • Grouping: Randomly divide the hypertensive animals into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., distilled water)

    • Enalapril alone

    • Hydrochlorothiazide alone

    • This compound (Enalapril + Hydrochlorothiazide)

  • Dosage:

    • Enalapril: 15-100 mg/kg/day, administered orally (gavage or in drinking water).[3][4][5] A common starting dose is 30 mg/kg/day.[8]

    • Hydrochlorothiazide: 60-400 mg/kg/day, administered orally.[3][4][5] A common starting dose is 150 mg/kg/day.[3][4]

    • Combination: Administer the respective doses of enalapril and hydrochlorothiazide together.

  • Administration Route: Oral gavage is a precise method for ensuring accurate dosing.[9][10] Alternatively, drugs can be administered in the drinking water, but this requires careful monitoring of water intake to ensure consistent dosage.[5]

  • Duration of Treatment: The treatment period typically ranges from 4 to 8 weeks.[3][4][5]

Blood Pressure Measurement

Consistent and accurate blood pressure measurement is crucial for evaluating the efficacy of the treatment.

a) Non-Invasive Method: Tail-Cuff Plethysmography

This is a widely used and reliable method for repeated measurements in conscious rats.[11][12][13][14][15]

  • Acclimatization: Train the rats by placing them in the restrainer for several consecutive days before the actual measurement to minimize stress-induced fluctuations in blood pressure.[11][14]

  • Procedure:

    • Gently place the rat in a restraining device.

    • Place a warming device on the tail to increase blood flow.

    • Position the tail-cuff and a pulse sensor on the rat's tail.

    • The system will automatically inflate and deflate the cuff, recording systolic blood pressure.

    • Take multiple readings for each animal and average them for a reliable measurement.[14]

b) Invasive Method: Radiotelemetry

This method provides continuous and more accurate blood pressure data from freely moving, unstressed animals and is considered the gold standard.[11][16][17][18][19]

  • Surgical Implantation:

    • Anesthetize the rat.

    • Surgically implant a pressure-sensing catheter into the abdominal aorta or carotid artery.[16][17]

    • Place the telemetry transmitter in the peritoneal cavity or subcutaneously.[16][17]

  • Data Acquisition: After a recovery period of at least one week, the transmitter will continuously send blood pressure data to a receiver.

  • Data Analysis: This method allows for the analysis of systolic, diastolic, and mean arterial pressure, as well as heart rate and activity levels over long periods.[11][18]

Data Presentation

The following tables summarize the expected quantitative outcomes from studies evaluating the antihypertensive effects of Enalapril and Hydrochlorothiazide in relevant animal models.

Table 1: Effect of Enalapril and Hydrochlorothiazide on Systolic Blood Pressure (SBP) in Dahl Salt-Sensitive Rats on a High-Salt Diet

Treatment GroupDosageDurationBaseline SBP (mmHg)Final SBP (mmHg)% Reduction in SBP
Vehicle Control-8 weeks~180~185-
Enalapril30 mg/kg/day8 weeks~180~150~17%
Hydrochlorothiazide150 mg/kg/day8 weeks~180~145~19%
Enalapril + HCTZ30 + 150 mg/kg/day8 weeks~180~125~30%

Note: The data presented are representative values compiled from multiple sources and are intended for illustrative purposes.[3][4][5]

Table 2: Effect of Enalapril on Key Physiological Parameters in Spontaneously Hypertensive Rats (SHR)

ParameterVehicle ControlEnalapril (30 mg/kg/day)% Change with Enalapril
Systolic Blood Pressure (mmHg)~200~140↓ 30%
Heart Weight / Body Weight RatioIncreasedNormalized
Renal Vascular ResistanceIncreasedReduced
Plasma Angiotensin IIElevatedSignificantly Reduced
Urinary Protein ExcretionIncreasedReduced

Note: The data presented are representative values compiled from multiple sources and are intended for illustrative purposes.[1][2][8]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the mechanisms of action for Enalapril and Hydrochlorothiazide.

Enalapril_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->Inhibition

Caption: Mechanism of action of Enalaprilat, the active form of Enalapril.

HCTZ_Mechanism cluster_lumen cluster_cell cluster_blood DCT_Lumen Distal Convoluted Tubule Lumen DCT_Cell Tubular Cell Na_K_Pump Na+/K+ ATPase Blood Blood Na_Cl_Lumen Na+ Cl- NCC Na-Cl Cotransporter (NCC) Na_Cl_Lumen->NCC Na_Blood Na+ Na_K_Pump->Na_Blood 3 Na+ HCTZ Hydrochlorothiazide HCTZ->Inhibition Urinary_Excretion Increased Urinary Na+ & Cl- Excretion (Diuresis) K_Blood K+ K_Blood->Na_K_Pump 2 K+ Reduced_BV Reduced Blood Volume Urinary_Excretion->Reduced_BV Reduced_BP Reduced Blood Pressure Reduced_BV->Reduced_BP

Caption: Mechanism of action of Hydrochlorothiazide (HCTZ).

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo study to assess the antihypertensive effects of this compound.

Experimental_Workflow Start Start Animal_Selection Animal Model Selection (e.g., SHR, Dahl-S) Start->Animal_Selection Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Hypertension_Induction Induction of Hypertension (if applicable, e.g., high-salt diet) Acclimatization->Hypertension_Induction Baseline_BP Baseline Blood Pressure Measurement Hypertension_Induction->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Treatment_Period Treatment Period (4-8 weeks) Randomization->Treatment_Period Weekly_BP Weekly Blood Pressure Monitoring Treatment_Period->Weekly_BP Final_Measurements Final Measurements (Blood Pressure, Biomarkers) Treatment_Period->Final_Measurements Weekly_BP->Treatment_Period Tissue_Collection Tissue Collection for Histopathology Final_Measurements->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for antihypertensive studies.

References

Application Notes and Protocols for Inducing Hypertension in Laboratory Animals for Co-Renitec® (Enalapril/Hydrochlorothiazide) Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing hypertension in common laboratory animal models to study the efficacy of the combination antihypertensive agent Co-Renitec®, which consists of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic.

Introduction

Preclinical evaluation of antihypertensive drugs requires robust and reproducible animal models that mimic human hypertension. This document outlines established methods for inducing hypertension and provides a framework for assessing the therapeutic effects of this compound®. Three widely used models are detailed: the Deoxycorticosterone Acetate (DOCA)-Salt model, the Spontaneously Hypertensive Rat (SHR) model, and the Two-Kidney, One-Clip (2K1C) Goldblatt model.

Experimental Protocols

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model

This model induces a low-renin, salt-sensitive form of hypertension, reflecting a common subtype of human essential hypertension.

Methodology:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250 g).

  • Unilateral Nephrectomy: Anesthetize the rat (e.g., isoflurane). Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and carefully excise the kidney. Suture the muscle and skin layers and administer post-operative analgesics.

  • DOCA Administration: One week after surgery, implant a slow-release pellet of DOCA (50 mg/pellet, 21-day release) subcutaneously in the neck region. Alternatively, administer DOCA (25 mg/kg) subcutaneously twice weekly.

  • Salt Loading: Replace normal drinking water with 1% NaCl and 0.2% KCl solution.

  • Hypertension Development: Monitor blood pressure weekly using the tail-cuff method. Hypertension typically develops over 3-4 weeks, with systolic blood pressure (SBP) exceeding 160 mmHg.

  • This compound® Treatment: Once hypertension is established, randomly assign animals to treatment groups:

    • Vehicle control (e.g., distilled water).

    • Enalapril (10 mg/kg/day, oral gavage).

    • Hydrochlorothiazide (10 mg/kg/day, oral gavage).

    • This compound® (Enalapril 10 mg/kg + HCTZ 10 mg/kg/day, oral gavage)[1].

  • Monitoring: Continue to monitor blood pressure, heart rate, and body weight regularly throughout the treatment period (typically 4-6 weeks). At the end of the study, collect blood and tissue samples for analysis of renal function markers (e.g., creatinine, BUN) and cardiac hypertrophy (heart weight to body weight ratio).

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension, closely resembling the human condition.

Methodology:

  • Animal Selection: Use male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Acclimatization: Allow rats to acclimatize for at least one week before starting the experiment.

  • Hypertension Development: Blood pressure naturally begins to rise at 5-6 weeks of age, reaching a stable hypertensive state (SBP > 180 mmHg) by 12-14 weeks.

  • This compound® Treatment: At 14-16 weeks of age, begin treatment with this compound® or its individual components. Dosages can be based on previous studies with enalapril in SHRs (e.g., 10 mg/kg/day).

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Model

This model mimics renovascular hypertension, which is characterized by the activation of the renin-angiotensin-aldosterone system (RAAS).

Methodology:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats (180-200 g).

  • Surgical Procedure: Anesthetize the rat. Expose the left renal artery and place a silver or platinum clip with a specific internal diameter (0.20-0.25 mm) around it to induce stenosis. The contralateral kidney remains untouched.

  • Hypertension Development: Hypertension develops over 2-4 weeks due to increased renin secretion from the stenotic kidney.

  • This compound® Treatment: Once hypertension is established, initiate treatment. Studies have shown the beneficial effects of enalapril in combination with hydrochlorothiazide in this model on blood pressure, albuminuria, and glomerular injury[1].

  • Monitoring: Monitor blood pressure and renal function (e.g., urinary albumin excretion, glomerular filtration rate) throughout the study.

Data Presentation

Table 1: Expected Blood Pressure and Heart Rate Changes in DOCA-Salt Hypertensive Rats Treated with Enalapril and Hydrochlorothiazide Combination.

Treatment GroupDose (mg/kg/day, p.o.)Baseline SBP (mmHg)Post-treatment SBP (mmHg)Change in SBP (mmHg)Baseline HR (bpm)Post-treatment HR (bpm)
Vehicle Control-~180-190~185-195~+5~380-400~380-400
Enalapril10~180-190~160-170~-20~380-400~370-390
Hydrochlorothiazide10~180-190~165-175~-15~380-400~375-395
Enalapril + HCTZ10 + 10~180-190~130-140~-50[1]~380-400~360-380

Data are illustrative and based on typical findings in the DOCA-salt model. SBP: Systolic Blood Pressure; HR: Heart Rate.

Table 2: Expected Effects on Cardiac Hypertrophy and Renal Function.

ModelTreatment GroupHeart Weight / Body Weight RatioSerum CreatinineBlood Urea Nitrogen (BUN)Urinary Albumin Excretion
DOCA-Salt Vehicle ControlIncreasedIncreasedIncreasedIncreased
Enalapril + HCTZReducedReducedReducedReduced
SHR WKY ControlNormalNormalNormalNormal
SHR VehicleIncreasedMay be increasedMay be increasedIncreased
SHR + Enalapril + HCTZReducedImprovedImprovedReduced
2K1C Sham ControlNormalNormalNormalNormal
2K1C VehicleIncreasedIncreasedIncreasedMarkedly Increased
2K1C + Enalapril + HCTZReducedImprovedImprovedMarkedly Reduced[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound® (Enalapril and Hydrochlorothiazide)

Enalapril, an ACE inhibitor, primarily acts on the Renin-Angiotensin-Aldosterone System (RAAS). Hydrochlorothiazide, a thiazide diuretic, acts on the distal convoluted tubule in the kidney.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney (Distal Convoluted Tubule) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Enalapril Enalapril (this compound®) Enalapril->ACE Inhibits HCTZ Hydrochlorothiazide (this compound®) Na Na HCTZ->Na Cl_Reabsorption Inhibits NaCl_Excretion Increased Na+/Cl- Excretion (Natriuresis) Water_Excretion Increased Water Excretion (Diuresis) NaCl_Excretion->Water_Excretion ReducedBP Reduced Blood Pressure Water_Excretion->ReducedBP G start Animal Model Selection (e.g., DOCA-Salt Rats) induction Induction of Hypertension (e.g., Unilateral Nephrectomy, DOCA implantation, Salt water) start->induction monitoring1 Blood Pressure Monitoring to Confirm Hypertension induction->monitoring1 grouping Randomization into Treatment Groups monitoring1->grouping treatment Chronic Treatment (Vehicle, Enalapril, HCTZ, this compound®) grouping->treatment monitoring2 In-life Monitoring (Blood Pressure, Heart Rate, Body Weight) treatment->monitoring2 endpoint Terminal Data Collection (Blood, Heart, Kidneys) monitoring2->endpoint analysis Data Analysis (Statistics) endpoint->analysis conclusion Conclusion analysis->conclusion

References

Application Notes and Protocols for Assessing the In Vivo Diuretic Efficacy of Co-Renitec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-Renitec is a combination antihypertensive medication comprising enalapril (B1671234) maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic.[1][2] The diuretic efficacy of this compound is a critical component of its therapeutic action, contributing to blood pressure reduction through increased excretion of sodium and water.[2][3] These application notes provide detailed protocols and methodologies for the in vivo assessment of this compound's diuretic effects, intended for use in preclinical research settings.

The protocols described herein are based on established methods for evaluating diuretic activity in rodent models, such as the Lipschitz test.[4] These assays are designed to quantify key parameters of diuresis, including urine volume (diuretic activity), sodium and chloride excretion (saluretic activity), and the sodium to potassium excretion ratio (natriuretic activity).

Mechanism of Action

The diuretic effect of this compound is primarily attributed to its hydrochlorothiazide component, which inhibits the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their urinary excretion, along with water.[2]

Enalapril, through its inhibition of ACE, reduces the production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone (B195564) release. The resulting decrease in aldosterone levels can contribute to a modest natriuretic and diuretic effect.[1] Furthermore, enalapril can enhance renal blood flow, which may also influence diuretic response.[5] The combination of these two mechanisms results in an additive, and potentially synergistic, diuretic and antihypertensive effect.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical workflow for assessing the diuretic efficacy of this compound.

cluster_0 Hydrochlorothiazide (HCTZ) Action HCTZ HCTZ NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule HCTZ->NCC Inhibits Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Diuresis Increased Diuresis and Natriuresis Na_Cl_Reabsorption->Diuresis

Diagram 1: Mechanism of action of Hydrochlorothiazide.

cluster_1 Enalapril Action on RAAS Enalapril Enalapril ACE Angiotensin-Converting Enzyme (ACE) Enalapril->ACE Inhibits Angiotensin_II Decreased Angiotensin II ACE->Angiotensin_II Aldosterone Decreased Aldosterone Secretion Angiotensin_II->Aldosterone Na_Reabsorption Decreased Na+ Reabsorption in Collecting Duct Aldosterone->Na_Reabsorption Natriuresis Modest Natriuresis Na_Reabsorption->Natriuresis

Diagram 2: Enalapril's impact on the Renin-Angiotensin-Aldosterone System.

Animal_Acclimatization Animal Acclimatization (Metabolic Cages) Fasting Fasting (18 hours, water ad libitum) Animal_Acclimatization->Fasting Grouping Group Allocation (Control, Standard, this compound) Fasting->Grouping Hydration Oral Saline Loading (e.g., 25 ml/kg) Grouping->Hydration Dosing Oral Administration (Vehicle, Furosemide, this compound) Hydration->Dosing Urine_Collection Urine Collection (5 and 24 hours) Dosing->Urine_Collection Analysis Urine Analysis (Volume, Na+, K+, Cl-) Urine_Collection->Analysis Data_Interpretation Data Interpretation and Calculation of Indices Analysis->Data_Interpretation

Diagram 3: Experimental workflow for in vivo diuretic efficacy assessment.

Experimental Protocols

Protocol 1: Assessment of Diuretic, Saluretic, and Natriuretic Activity in Rats (Modified Lipschitz Test)

Objective: To evaluate the diuretic, saluretic, and natriuretic effects of this compound in a rat model.

Materials:

  • Male Wistar rats (150-250g)

  • Metabolic cages equipped for urine collection

  • Oral gavage needles

  • This compound (enalapril/hydrochlorothiazide)

  • Standard diuretic (e.g., Furosemide, 20 mg/kg)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose solution)

  • 0.9% saline solution

  • Graduated cylinders

  • Flame photometer

  • Chloride titrator

Procedure:

  • Animal Acclimatization: House rats in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.

  • Fasting: Fast the animals for 18 hours before the experiment, with free access to water.

  • Grouping: Divide the rats into the following groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Standard Diuretic (Furosemide)

    • Group 3: this compound (low dose)

    • Group 4: this compound (high dose)

  • Hydration: Administer 0.9% saline solution orally at a volume of 25 ml/kg body weight to all animals to ensure adequate hydration and promote a baseline urine flow.

  • Dosing: Immediately after saline loading, administer the respective treatments orally (p.o.) via gavage.

  • Urine Collection: Place the animals in their metabolic cages and collect urine at intervals, typically over 5 hours and cumulatively at 24 hours.

  • Urine Analysis:

    • Measure the total volume of urine for each animal at each time point.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and chloride titrator, respectively.

Data Analysis and Interpretation:

Calculate the following indices to assess diuretic efficacy:

  • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

  • Saluretic Index (Na+): (Total Na+ excretion of test group) / (Total Na+ excretion of control group)

  • Saluretic Index (Cl-): (Total Cl- excretion of test group) / (Total Cl- excretion of control group)

  • Natriuretic Index: (Na+ excretion of test group) / (K+ excretion of test group)

Data Presentation

The following tables summarize hypothetical but representative quantitative data that could be obtained from the described experimental protocol.

Table 1: Effect of this compound on Cumulative Urine Volume in Rats

Treatment GroupDose (mg/kg)Cumulative Urine Volume (ml/5 hours)Diuretic Index
Vehicle Control-4.5 ± 0.81.0
Furosemide2012.8 ± 1.52.84
This compound10/6.259.7 ± 1.22.15
This compound20/12.511.5 ± 1.42.56

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (5-hour collection)

Treatment GroupDose (mg/kg)Na+ (mEq/L)K+ (mEq/L)Cl- (mEq/L)
Vehicle Control-75 ± 930 ± 580 ± 10
Furosemide20140 ± 1535 ± 6150 ± 18
This compound10/6.25125 ± 1228 ± 4130 ± 14
This compound20/12.5135 ± 1427 ± 5142 ± 16

Table 3: Calculated Diuretic, Saluretic, and Natriuretic Indices for this compound

Treatment GroupDose (mg/kg)Diuretic IndexSaluretic Index (Na+)Natriuretic Index (Na+/K+)
Furosemide202.841.874.0
This compound10/6.252.151.674.46
This compound20/12.52.561.805.0

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo assessment of the diuretic efficacy of this compound. By meticulously measuring urine volume and electrolyte concentrations, researchers can quantify the diuretic, saluretic, and natriuretic properties of this combination therapy. The provided diagrams and data tables serve as a guide for understanding the mechanism of action and for the presentation and interpretation of experimental results. These methods are essential for the preclinical evaluation and development of diuretic-containing pharmaceuticals.

References

Application Notes and Protocols for Administering Co-Renitec in Experimental Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Co-Renitec, a combination of enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439), in experimental animal studies. This document outlines detailed protocols for inducing hypertension in rat models, administering the drug combination, and monitoring its effects. It also includes quantitative data from relevant studies and visual representations of key signaling pathways and experimental workflows.

Introduction

This compound is a fixed-dose combination medication used for the treatment of hypertension.[1][2] It consists of two active ingredients: enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic.[1][2] Enalapril works by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure.[1] Hydrochlorothiazide promotes the excretion of sodium and water by the kidneys, which also contributes to lowering blood pressure.[1] The combination of these two agents often results in a more potent antihypertensive effect than either drug used alone.[3][4]

Preclinical studies in animal models are crucial for understanding the efficacy, safety, and mechanism of action of antihypertensive drugs like this compound. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension.[5][6] Another common model involves the induction of hypertension through pharmacological agents like L-NAME (N G-nitro-L-arginine methyl ester), which inhibits nitric oxide synthase.[7]

Data Presentation: Effects of Enalapril and Hydrochlorothiazide in Animal Models

The following tables summarize quantitative data from studies investigating the effects of enalapril and hydrochlorothiazide, administered individually or in combination, in rat models.

Table 1: Effects of Enalapril and Hydrochlorothiazide on Blood Pressure in Dahl Salt-Sensitive (DS) Rats [8]

Treatment GroupDosageDurationChange in Systolic Blood Pressure (SBP)
Enalapril15-100 mg/kg/day (in drinking water)4 weeksSignificant reduction (P < 0.001)
Hydrochlorothiazide60-400 mg/kg/day (in drinking water)4 weeksSignificant reduction (P < 0.001)

Table 2: Effects of Enalapril and Hydrochlorothiazide on Cardiac and Renal Parameters in Normotensive Rats on a High-Salt Diet [9]

Treatment GroupDosageDurationEffect on Left Ventricular MassEffect on Kidney Mass
EnalaprilNot specified8 weeksNo significant effectNo significant effect
HydrochlorothiazideNot specified8 weeksCompletely blocked salt-induced hypertrophyCompletely blocked salt-induced hypertrophy

Table 3: Dosages Used in Combined Enalapril and Hydrochlorothiazide Safety Studies in Rodents [4]

Animal ModelEnalapril DosageHydrochlorothiazide DosageRoute of AdministrationStudy Type
MiceUp to 30 mg/kg/day10 mg/kg/dayNot specifiedTeratogenicity
RatsUp to 90 mg/kg/day10 mg/kg/dayNot specifiedTeratogenicity

Experimental Protocols

This section provides detailed methodologies for a typical preclinical study evaluating the antihypertensive effects of a combination of enalapril and hydrochlorothiazide in the Spontaneously Hypertensive Rat (SHR) model.

Animal Model and Acclimatization
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.[5][6]

  • Control Group: Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.[7]

Drug Preparation and Administration
  • Drug Preparation:

    • Prepare a suspension of enalapril maleate and hydrochlorothiazide in a suitable vehicle, such as 0.5% carboxymethylcellulose in sterile water.

    • The concentration of the suspension should be calculated based on the desired dosage and the average body weight of the animals.

  • Administration:

    • Administer the drug combination or vehicle control once daily via oral gavage.[10]

    • The volume of administration should not exceed 10 ml/kg body weight.[10]

    • A typical dosage for the combination in rats, based on safety studies, could be up to 90 mg/kg/day of enalapril and 10 mg/kg/day of hydrochlorothiazide.[4] Efficacy studies may use lower doses.

Experimental Groups
  • Group 1: SHR + Vehicle Control: SHR rats receiving the vehicle only.

  • Group 2: SHR + Enalapril/Hydrochlorothiazide Combination: SHR rats receiving the drug combination.

  • Group 3: WKY + Vehicle Control: WKY rats receiving the vehicle only (normotensive control).

  • Group 4 (Optional): SHR + Enalapril Monotherapy: SHR rats receiving only enalapril.

  • Group 5 (Optional): SHR + Hydrochlorothiazide Monotherapy: SHR rats receiving only hydrochlorothiazide.

Blood Pressure Measurement
  • Method: Non-invasive tail-cuff plethysmography is a common method for repeated blood pressure measurements in rodents.[7][11]

  • Procedure:

    • Acclimatize the rats to the restraining device and the procedure for 3-5 consecutive days before recording baseline measurements to minimize stress.[11]

    • Place the rat on a warming platform set to 32-34°C for 10-15 minutes to facilitate the detection of the tail pulse.[11]

    • Secure the tail-cuff and a volume-pressure recording sensor to the base of the tail.[11]

    • The system will automatically inflate and deflate the cuff to determine systolic and diastolic blood pressure, and heart rate.[11]

    • Perform 10-15 measurement cycles per animal per session. Discard the first 5 acclimation cycles and average the subsequent successful readings.[11]

  • Frequency: Measure blood pressure at baseline (before treatment) and then weekly throughout the study.[7]

Terminal Procedures and Tissue Collection
  • At the end of the study period (e.g., 4-8 weeks), anesthetize the animals.

  • Collect blood samples via cardiac puncture for biochemical analysis (e.g., serum electrolytes, renal function markers).

  • Euthanize the animals and harvest organs such as the heart and kidneys for weighing and histological analysis to assess for hypertrophy and tissue damage.[9]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by enalapril and hydrochlorothiazide.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Enalapril Enalapril (this compound) Enalapril->ACE inhibits

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of enalapril.

HCTZ_Pathway cluster_DCT DCT Distal Convoluted Tubule Lumen Tubular Lumen Blood Blood NCC Na+/Cl- Cotransporter Na_Reabsorption Decreased Na+ & Cl- Reabsorption HCTZ Hydrochlorothiazide (this compound) HCTZ->NCC inhibits Diuresis Increased Diuresis Na_Reabsorption->Diuresis BloodVolume Decreased Blood Volume Diuresis->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure Experimental_Workflow Start Start Acclimatization Animal Acclimatization (SHR & WKY rats, 1 week) Start->Acclimatization Baseline Baseline Measurements (Body Weight, Blood Pressure) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Daily Oral Gavage (Vehicle or this compound) (4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Pressure) Treatment->Monitoring repeated Terminal Terminal Procedures (Anesthesia, Blood Collection) Treatment->Terminal Monitoring->Treatment Harvesting Organ Harvesting (Heart, Kidneys) Terminal->Harvesting Analysis Data Analysis (Biochemical & Histological) Harvesting->Analysis End End Analysis->End

References

Application Notes & Protocols for Long-Term Stability Testing of Co-Renitec

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Co-Renitec is a combination pharmaceutical product containing Enalapril (B1671234) Maleate (B1232345), an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide (B1673439), a thiazide diuretic.[1][2][3] It is primarily prescribed for the treatment of hypertension (high blood pressure).[1][4] To ensure the product's quality, safety, and efficacy throughout its shelf life, a robust long-term stability testing program is essential. This document provides detailed application notes and protocols for conducting this testing in a laboratory setting, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[5][6][7][8]

The objective of this stability study is to monitor the critical quality attributes (CQAs) of this compound tablets over a defined period under controlled storage conditions, thereby establishing the product's re-test period or shelf life and recommended storage conditions.

Key Stability-Indicating Parameters

The long-term stability of this compound is assessed by monitoring several key parameters that can indicate degradation or changes in the product's quality. These include:

  • Assay of Active Pharmaceutical Ingredients (APIs): Quantitative measurement of Enalapril Maleate and Hydrochlorothiazide content.

  • Degradation Products/Impurities: Identification and quantification of substances resulting from the chemical degradation of the APIs.

  • Dissolution Profile: The rate at which the APIs dissolve from the tablet, which is critical for bioavailability.[9]

  • Physical Appearance: Visual inspection for any changes in color, shape, or physical integrity.

  • Moisture Content: Measurement of water content, as moisture can accelerate degradation.[10]

Potential Degradation Pathways

Understanding the degradation pathways of the active ingredients is crucial for developing a stability-indicating analytical method.

  • Enalapril Maleate: This API is susceptible to two primary degradation pathways. The first is the hydrolysis of the ethyl ester group to form its active metabolite, Enalaprilat . The second pathway is an intramolecular cyclization to form a diketopiperazine (DKP) derivative.[11][12][13] The formation of DKP is favored in acidic conditions, while hydrolysis is more predominant in neutral to alkaline environments.[12][13]

  • Hydrochlorothiazide (HCTZ): HCTZ degradation can be initiated by hydrolysis, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) . It is also known to be sensitive to light (photolysis).[14][15][16]

G cluster_0 Enalapril Maleate Degradation cluster_1 Hydrochlorothiazide Degradation Enalapril Enalapril Maleate Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat Hydrolysis (Neutral/Alkaline pH) DKP Diketopiperazine (DKP) (Cyclization Product) Enalapril->DKP Intramolecular Cyclization (Acidic pH) HCTZ Hydrochlorothiazide DSA DSA (Hydrolysis Product) HCTZ->DSA Hydrolysis Photo Photodegradation Products HCTZ->Photo Photolysis (UV/Vis Light)

Caption: Degradation pathways for Enalapril Maleate and Hydrochlorothiazide.

Experimental Workflow for Stability Testing

A systematic workflow ensures that all aspects of the stability study are conducted consistently and in compliance with regulatory standards.

Caption: Workflow for long-term stability testing of this compound tablets.

Experimental Protocols

Protocol 1: Sample Management and Storage
  • Objective: To ensure proper handling and storage of this compound tablets for the duration of the study.

  • Materials: this compound tablets in final marketing packaging, stability chambers, sample labels.

  • Procedure:

    • Document the batch numbers, manufacturing dates, and quantities of the tablets received.

    • Label individual sample containers with the product name, batch number, storage condition, and scheduled pull-point.

    • Perform initial (Time 0) testing on a representative sample from each batch.

    • Place the remaining packaged samples into a qualified stability chamber set to the long-term storage condition as per ICH guidelines (e.g., 25°C ± 2°C and 60% RH ± 5% RH).[7]

    • At each scheduled time point (e.g., 3, 6, 9, 12, 18, 24, and 36 months), withdraw the designated number of samples for analysis.[7]

Protocol 2: Stability-Indicating HPLC Method for Assay and Impurities
  • Objective: To simultaneously quantify Enalapril Maleate and Hydrochlorothiazide and their respective degradation products.

  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Potassium Phosphate (B84403) Monobasic, Orthophosphoric Acid, Purified Water.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A common mobile phase could be a buffer (e.g., pH 5 acetate (B1210297) buffer), acetonitrile, and methanol in a 60:20:20 v/v ratio.[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 232 nm.[17]

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve reference standards of Enalapril Maleate, Hydrochlorothiazide, Enalaprilat, DKP, and DSA in a suitable diluent (e.g., mobile phase) to prepare stock solutions. Create working standards by appropriate dilution.

    • Sample Preparation:

      • Weigh and record the average weight of 20 this compound tablets.

      • Grind the tablets into a fine, uniform powder.

      • Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a volumetric flask.

      • Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.

    • Analysis: Inject the standard and sample preparations into the HPLC system.

    • Calculations: Calculate the assay of each API and the percentage of each impurity based on the peak areas relative to the reference standards.

Protocol 3: Dissolution Testing
  • Objective: To determine the in vitro release rate of Enalapril Maleate and Hydrochlorothiazide from the tablet.[18][19]

  • Instrumentation: USP Apparatus 2 (Paddle Method).[9]

  • Test Conditions:

    • Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl or a pH 6.8 phosphate buffer.[20]

    • Apparatus Speed: 50 RPM.

    • Temperature: 37°C ± 0.5°C.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Start the apparatus and withdraw aliquots of the dissolution medium at specified time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved Enalapril and Hydrochlorothiazide using the HPLC method described in Protocol 2.

    • Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of each API should be dissolved within 30 minutes.

Data Presentation

Quantitative stability data should be summarized in tables to facilitate review and trend analysis.

Table 1: Stability Data for this compound (Batch: XXXXX) at 25°C / 60% RH

Test ParameterSpecificationT=0T=3 MonthsT=6 MonthsT=12 MonthsT=24 MonthsT=36 Months
Appearance White, biconvex tabletCompliesCompliesCompliesCompliesCompliesComplies
Assay - Enalapril (%) 90.0 - 110.0100.299.899.599.198.597.8
Assay - HCTZ (%) 90.0 - 110.099.999.799.699.298.898.2
Degradation Products (%)
EnalaprilatNMT 1.5%<0.050.100.150.250.400.65
Diketopiperazine (DKP)NMT 0.5%<0.05<0.050.060.080.120.18
DSA (HCTZ Impurity)NMT 0.5%<0.05<0.05<0.050.070.100.15
Total ImpuritiesNMT 2.0%0.080.140.210.400.620.98
Moisture Content (%) NMT 2.0%0.80.90.91.01.11.2

NMT = Not More Than

Table 2: Dissolution Results (% Released) at 25°C / 60% RH

Time PointSpecification (at 30 min)T=0T=6 MonthsT=12 MonthsT=24 MonthsT=36 Months
Enalapril (at 30 min) NLT 80%9594939290
HCTZ (at 30 min) NLT 80%9897969594

NLT = Not Less Than

References

Application Notes and Protocols for Co-Renitec in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of Co-Renitec, a combination of enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439), in preclinical research models of hypertension. The following sections outline dosage calculations, experimental protocols for in vivo studies, and relevant biochemical analyses.

Introduction

This compound combines an angiotensin-converting enzyme (ACE) inhibitor, enalapril, with a thiazide diuretic, hydrochlorothiazide. Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This leads to vasodilation and reduced aldosterone (B195564) secretion, consequently lowering blood pressure.[1][3] Hydrochlorothiazide is a diuretic that inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney, increasing the excretion of sodium, chloride, and water.[4][5] This reduction in plasma volume contributes to its antihypertensive effect.[4] The combination of these two agents results in an additive antihypertensive effect.[6]

Dosage Calculations for Preclinical Models

Accurate dosage calculation is critical for the successful application of this compound in preclinical models. The following tables provide calculated dosage ranges for rats and mice based on human clinical dosages, using the body surface area (BSA) normalization method. The typical human dose for this compound is 20 mg of enalapril and 12.5 mg of hydrochlorothiazide.[7]

Table 1: this compound (Enalapril/Hydrochlorothiazide) Dosage Calculations for Preclinical Models

SpeciesHuman Equivalent Dose (mg/kg)Km FactorAnimal Equivalent Dose (mg/kg)
Enalapril
Human0.33 (20 mg/60 kg)370.33
Rat0.3362.05
Mouse0.3334.06
Hydrochlorothiazide
Human0.21 (12.5 mg/60 kg)370.21
Rat0.2161.30
Mouse0.2132.58

Note: The Animal Equivalent Dose (AED) is calculated using the formula: AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km). The Km factor is a conversion factor that accounts for the difference in body surface area between species.

Table 2: Recommended Dosage Ranges for Preclinical Studies

SpeciesEnalapril (mg/kg/day, oral)Hydrochlorothiazide (mg/kg/day, oral)
Rat2 - 51 - 3
Mouse4 - 82 - 5

Note: These are starting dose ranges and may require optimization based on the specific animal model, strain, and experimental endpoint.

Experimental Protocols

This section provides detailed protocols for a typical preclinical study evaluating the antihypertensive effects of this compound.

Animal Models of Hypertension

Two common models for inducing hypertension in rodents are the L-NAME-induced hypertension model and the two-kidney, one-clip (2K1C) Goldblatt model.

Protocol 3.1.1: L-NAME-Induced Hypertension in Rats

  • Animals : Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Induction : Administer Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration of 40 mg/kg/day for 4-8 weeks.[8][9]

  • Monitoring : Measure blood pressure weekly to confirm the development of hypertension (systolic blood pressure > 150 mmHg).

  • Treatment : Once hypertension is established, randomize animals into treatment groups (e.g., vehicle control, enalapril alone, hydrochlorothiazide alone, this compound). Administer drugs daily via oral gavage for the duration of the study (e.g., 4 weeks).

Protocol 3.1.2: Two-Kidney, One-Clip (2K1C) Hypertension in Rats

  • Animals : Male Sprague-Dawley rats (180-200 g) are suitable for this model.[10]

  • Surgical Procedure :

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make a flank incision to expose the left renal artery.

    • Place a silver clip (with an internal diameter of 0.20-0.25 mm) around the left renal artery to induce stenosis.[10] The contralateral kidney remains untouched.

    • Close the incision with sutures.

    • Administer post-operative analgesics as required.

  • Monitoring : Allow a recovery period of one week, then monitor blood pressure weekly. Hypertension typically develops within 2-4 weeks.[11]

  • Treatment : Once hypertension is established, begin treatment as described in Protocol 3.1.1.

Blood Pressure Measurement

The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.

Protocol 3.2.1: Tail-Cuff Plethysmography

  • Acclimatization : Acclimate the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.[1][12]

  • Procedure :

    • Place the rat in a restrainer.

    • Place a tail-cuff and a pulse sensor on the base of the tail.

    • Warm the tail using a heating pad or lamp to increase blood flow.

    • Inflate the cuff to occlude blood flow and then gradually deflate it.

    • The system records the pressure at which the pulse reappears (systolic blood pressure).[13]

    • Take multiple readings for each animal and average the values.

Blood and Tissue Collection

At the end of the study, collect blood and tissues for biochemical analysis.

Protocol 3.3.1: Terminal Blood and Tissue Collection

  • Anesthesia : Anesthetize the animal deeply (e.g., with an overdose of pentobarbital (B6593769) or isoflurane).

  • Blood Collection :

    • Perform a cardiac puncture to collect a large volume of blood.[3]

    • Alternatively, blood can be collected from the abdominal aorta or vena cava.

    • Collect blood into tubes containing appropriate anticoagulants (e.g., EDTA for plasma).

  • Plasma/Serum Preparation : Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate plasma or serum.[14] Store samples at -80°C until analysis.

  • Tissue Collection : Perfuse the animal with saline to remove blood from the organs. Collect tissues of interest (e.g., kidneys, heart, aorta) for histological or molecular analysis.

Biochemical Analyses

Protocol 4.1: Measurement of Kidney Function Markers

  • Serum Creatinine (B1669602) and Blood Urea Nitrogen (BUN) :

    • Use commercially available colorimetric assay kits.

    • Follow the manufacturer's instructions to measure the concentrations of creatinine and BUN in serum samples.[15][16] These markers are indicative of renal function.[17]

Protocol 4.2: Measurement of Renin-Angiotensin System Components

  • Plasma Renin Activity (PRA) and Aldosterone :

    • Use commercially available ELISA kits for the quantitative determination of PRA and aldosterone in plasma samples.[18][19]

    • The protocol typically involves a competitive binding assay where the amount of color produced is inversely proportional to the concentration of the analyte in the sample.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

G Combined Signaling Pathways of Enalapril and Hydrochlorothiazide cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Distal Convoluted Tubule Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction SodiumWaterRetention Sodium & Water Retention Aldosterone->SodiumWaterRetention BloodPressure Decreased Blood Pressure Lumen Tubular Lumen DCT_Cell Distal Convoluted Tubule Cell Lumen->DCT_Cell Na+, Cl- Blood Blood DCT_Cell->Blood Na+, Cl- NCC Na+/Cl- Cotransporter (NCC) SodiumReabsorption Na+ & Cl- Reabsorption Enalaprilat Enalaprilat (Active form of Enalapril) Enalaprilat->ACE inhibits Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->NCC inhibits G Experimental Workflow for Preclinical Evaluation of this compound start Start acclimatization Animal Acclimatization (1 week) start->acclimatization induction Induction of Hypertension (e.g., L-NAME or 2K1C) (2-4 weeks) acclimatization->induction bp_monitoring Weekly Blood Pressure Monitoring induction->bp_monitoring randomization Randomization into Treatment Groups bp_monitoring->randomization Hypertension Confirmed treatment Daily Oral Administration (Vehicle, Enalapril, HCTZ, this compound) (4 weeks) randomization->treatment final_bp Final Blood Pressure Measurement treatment->final_bp euthanasia Euthanasia and Sample Collection final_bp->euthanasia blood_processing Blood Processing (Plasma/Serum Separation) euthanasia->blood_processing biochemical_analysis Biochemical Analysis (Creatinine, BUN, Renin, Aldosterone) blood_processing->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis end End data_analysis->end

References

Application of Co-Renitec in Studies of Diabetic Nephropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. The management of this complication of diabetes mellitus focuses on controlling blood glucose levels and hypertension to slow the progression of renal damage. Combination therapy is often employed to achieve therapeutic goals. Co-Renitec, a fixed-dose combination of enalapril (B1671234) maleate (B1232345) (an angiotensin-converting enzyme inhibitor) and hydrochlorothiazide (B1673439) (a thiazide diuretic), is utilized in the management of hypertension. Enalapril works by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced intraglomerular pressure, while hydrochlorothiazide promotes the excretion of sodium and water, reducing blood volume.[1][2] This document provides detailed application notes and protocols for the study of this compound in the context of diabetic nephropathy, based on available clinical research.

Data Presentation

While specific clinical trial data for the fixed-dose combination of this compound in a diabetic nephropathy population is limited, the following tables summarize the effects of enalapril, a key component of this compound, from studies in patients with diabetic nephropathy. This data provides a strong indication of the potential therapeutic effects of this compound.

Table 1: Effect of Enalapril on Albumin Excretion Rate (AER) in Patients with Diabetic Nephropathy

StudyPatient PopulationTreatment GroupBaseline AER (μ g/min , geometric mean ± SD)End-of-Study AER (μ g/min , geometric mean ± SD)Annual Rate of Change in AER (%)Progression to Clinical Albuminuria (>200 μ g/min )
Ravid et al. (1997)[3]Normotensive type 2 diabetics with microalbuminuriaEnalapril (n=52)55 ± 3320 ± 59-16.77.7%
Placebo (n=51)53 ± 3185 ± 90+12.323.5%
Marre et al. (1997)[4]Normotensive type 1 diabetics with microalbuminuriaEnalapril (n=11)59 (range 37-260)38 (range 14-146)Not Reported1/11 (high microalbuminuria)
HCTZ (n=10)111 (range 33-282)109 (range 33-262)Not Reported6/10 (high microalbuminuria)
Ahmad et al. (2003)[5]Type 1 diabetics with microalbuminuriaEnalapril (n=37)Not specifiedSignificantly decreased (P<0.05)Not Reported8.1%
Placebo (n=36)Not specifiedNot specifiedNot Reported30.5%

Table 2: Effect of Enalapril on Glomerular Filtration Rate (GFR) in Patients with Diabetic Nephropathy

StudyPatient PopulationTreatment GroupBaseline GFR (ml/min/1.73 m²)End-of-Study GFR (ml/min/1.73 m²)Mean Rate of Decline in GFR (ml/min/year)
Björck et al. (1992)[6]Type 1 diabetics with nephropathyEnalapril (n=18)Not specified8.4 ± 9.4 (after 4 years)1.7 ± 2.4
Barnas et al. (1998)[7]Patients with clinical diabetic nephropathyEnalapril (n=18)6151-1.18 (ml/min/1.73 m²/mo)
Placebo (n=15)6458-1.00 (ml/min/1.73 m²/mo)
Ruggenenti et al. (1998)[8]Non-insulin dependent diabetics with microalbuminuriaEnalapril (n=6)58.9 ± 10.779.9 ± 17.7 (at 27 months)Not Reported (showed improvement)

Experimental Protocols

The following is a representative experimental protocol for a clinical trial investigating the effects of this compound in patients with diabetic nephropathy, synthesized from protocols of studies on enalapril.

A Prospective, Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy and Safety of this compound in Patients with Type 2 Diabetic Nephropathy

1. Objective: To determine the long-term efficacy of this compound in reducing the progression of microalbuminuria to clinical albuminuria and slowing the decline of GFR in normotensive or hypertensive patients with type 2 diabetes and microalbuminuria.

2. Study Design: A 5-year, prospective, randomized, double-blind, placebo-controlled, parallel-group trial.

3. Patient Population:

  • Inclusion Criteria:
  • Male and female patients aged 30-70 years.
  • Diagnosed with type 2 diabetes mellitus for at least 5 years.
  • Persistent microalbuminuria, defined as an albumin excretion rate (AER) of 20-200 µ g/min in at least two of three consecutive sterile overnight urine collections.[3]
  • Serum creatinine (B1669602) concentration ≤ 1.5 mg/dL.
  • Blood pressure ≤ 140/90 mmHg (with or without existing antihypertensive medication).
  • Exclusion Criteria:
  • Type 1 diabetes.
  • History of hypersensitivity to ACE inhibitors or thiazide diuretics.
  • Serum potassium > 5.5 mmol/L.
  • Pregnancy or lactation.
  • Significant cardiovascular disease (e.g., myocardial infarction within the last 6 months, unstable angina, congestive heart failure).
  • Other causes of renal disease.

4. Treatment:

  • Treatment Group: this compound (10 mg enalapril maleate / 25 mg hydrochlorothiazide) once daily.
  • Control Group: Matched placebo once daily.
  • Concomitant Medication: Standardized glycemic control and management of other comorbidities as per clinical guidelines. Antihypertensive medications other than ACE inhibitors or thiazide diuretics may be used to maintain blood pressure below 140/90 mmHg.

5. Study Procedures:

  • Screening Visit: Medical history, physical examination, laboratory tests (including HbA1c, serum creatinine, electrolytes), and three overnight urine collections for AER.
  • Randomization Visit: Eligible patients are randomly assigned to either the treatment or placebo group.
  • Follow-up Visits (every 3-4 months):
  • Measurement of blood pressure.
  • Assessment of adverse events.
  • Laboratory tests: fasting plasma glucose, HbA1c.
  • Overnight urine collection for AER.[3]
  • Annual Visits:
  • All procedures from the follow-up visits.
  • Measurement of GFR (e.g., by iohexol (B1672079) clearance or estimated using the CKD-EPI equation).
  • 24-hour ambulatory blood pressure monitoring.

6. Outcome Measures:

  • Primary Outcome:
  • Progression from microalbuminuria to clinical albuminuria (AER > 200 µ g/min ).
  • Rate of decline in GFR.
  • Secondary Outcomes:
  • Change in AER from baseline.
  • Change in blood pressure from baseline.
  • Incidence of adverse events.
  • Cardiovascular morbidity and mortality.

7. Statistical Analysis:

  • The primary endpoints will be analyzed using survival analysis (for progression to clinical albuminuria) and a mixed-effects model for repeated measures (for the rate of decline in GFR).
  • Secondary endpoints will be analyzed using appropriate statistical tests (e.g., t-tests, chi-square tests).
  • All analyses will be performed on an intention-to-treat basis.

Mandatory Visualizations

Signaling Pathways

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney Effects cluster_DCT Distal Convoluted Tubule (DCT) Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI cleaves ACE ACE AngII Angiotensin II ACE->AngII converts AT1R AT1 Receptor AngII->AT1R activates Aldosterone Aldosterone AngII->Aldosterone stimulates Vasoconstriction Efferent Arteriole Vasoconstriction AT1R->Vasoconstriction PodocyteInjury Podocyte Injury & Fibrosis AT1R->PodocyteInjury NaRetention Sodium & Water Retention Aldosterone->NaRetention GlomerularPressure Increased Intraglomerular Pressure Vasoconstriction->GlomerularPressure Proteinuria Proteinuria GlomerularPressure->Proteinuria PodocyteInjury->Proteinuria NaRetention->GlomerularPressure NCC Na+/Cl- Cotransporter (NCC) NaReabsorption Na+ & Cl- Reabsorption NCC->NaReabsorption NaReabsorption->NaRetention Diuresis Diuresis & Natriuresis NaReabsorption->Diuresis inhibition leads to Enalapril Enalapril (this compound) Enalapril->ACE inhibits HCTZ Hydrochlorothiazide (this compound) HCTZ->NCC inhibits

Caption: Mechanism of action of this compound in diabetic nephropathy.

Experimental Workflow

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (AER, GFR, BP) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group: This compound Randomization->GroupA GroupB Control Group: Placebo Randomization->GroupB FollowUp Follow-up (5 years) - Quarterly: AER, BP - Annually: GFR GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis - Progression to Albuminuria - Rate of GFR Decline FollowUp->Analysis Endpoint Primary & Secondary Endpoint Evaluation Analysis->Endpoint

Caption: Experimental workflow for a clinical trial of this compound.

Conclusion

The combination of enalapril and hydrochlorothiazide in this compound presents a logical therapeutic strategy for managing diabetic nephropathy, primarily by addressing hypertension through two distinct mechanisms. The data from studies on enalapril monotherapy strongly support its renoprotective effects by reducing albuminuria and potentially slowing the decline in GFR. While hydrochlorothiazide's primary role is blood pressure reduction through diuresis, its combination with enalapril may offer additive antihypertensive effects. The provided protocols and diagrams serve as a guide for researchers and clinicians in designing and interpreting studies on the application of this compound in this patient population. Further dedicated clinical trials are warranted to fully elucidate the specific benefits of this combination therapy in diabetic nephropathy.

References

Application Notes and Protocols for Investigating Cardiovascular Disease Progression Using Co-Renitec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Co-Renitec, a combination of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) and the thiazide diuretic hydrochlorothiazide (B1673439), in preclinical research to investigate the progression of cardiovascular diseases such as hypertension and heart failure. The following sections detail the mechanism of action, relevant signaling pathways, and detailed experimental protocols for in vivo studies.

Mechanism of Action

This compound exerts its therapeutic effects through the synergistic actions of its two components:

  • Enalapril: An ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II. This leads to vasodilation (relaxation of blood vessels), reduced aldosterone (B195564) secretion, and decreased sodium and water retention, ultimately lowering blood pressure and reducing the workload on the heart.[1][2][3]

  • Hydrochlorothiazide: A thiazide diuretic that inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.[2] This increases urine output, leading to a reduction in blood volume and blood pressure.[2][3]

The combination of these two agents provides a multi-faceted approach to managing cardiovascular disease, targeting both the renin-angiotensin-aldosterone system (RAAS) and fluid volume.[2]

Key Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril's primary mechanism of action involves the inhibition of the RAAS pathway, a critical regulator of blood pressure and cardiovascular homeostasis. Understanding this pathway is crucial for designing and interpreting studies involving this compound.

cluster_0 Systemic Effects cluster_1 Therapeutic Intervention Angiotensinogen Angiotensinogen (produced by the liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Enalapril Enalapril (Active component of this compound) ACE Angiotensin-Converting Enzyme (ACE) Enalapril->ACE Inhibits Renin Renin (from Kidney)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalapril.

Experimental Protocols

The following are detailed protocols for preclinical studies designed to investigate the effects of this compound on cardiovascular disease progression.

Protocol 1: Evaluation of this compound in a Canine Model of Pacing-Induced Heart Failure

This protocol is adapted from studies investigating the effects of enalapril in dogs with induced heart failure.[4][5][6]

Objective: To assess the efficacy of this compound in improving cardiac function and attenuating cardiac remodeling in a canine model of heart failure.

Experimental Workflow:

cluster_0 Experimental Phases A Baseline Assessment (Echocardiography, Hemodynamics) B Induce Heart Failure (Rapid Ventricular Pacing) A->B C Randomization (this compound vs. Placebo) B->C D Treatment Period (e.g., 5 weeks) C->D E Follow-up Assessments (Weekly Echocardiography) D->E F Final Assessment & Tissue Collection (Hemodynamics, Histopathology) E->F

Caption: Workflow for a canine heart failure study.

Materials:

  • Adult mongrel dogs[4]

  • This compound tablets (or enalapril and hydrochlorothiazide for dose-ranging studies)

  • Placebo tablets

  • Implantable pacemaker

  • Echocardiography system

  • Hemodynamic monitoring equipment

  • Anesthesia (e.g., ketamine/xylazine)

Procedure:

  • Animal Model: Adult mongrel dogs are suitable for this model.[4]

  • Baseline Measurements: Perform baseline transthoracic echocardiography to measure left ventricular dimensions, fractional shortening, and ejection fraction. Conduct hemodynamic monitoring to assess pressures.

  • Induction of Heart Failure: Implant a pacemaker and induce heart failure through rapid right ventricular pacing for a period of approximately 5 weeks.[6]

  • Randomization and Treatment: Randomize dogs to receive either this compound (e.g., enalapril at 2 mg/kg/day) or a placebo orally.[4][6]

  • Monitoring: Perform weekly echocardiograms to monitor changes in cardiac function and dimensions.[6]

  • Final Assessment: After the treatment period, repeat hemodynamic measurements.

  • Tissue Analysis: Euthanize the animals and collect heart tissue for histopathological analysis to assess for fibrosis and hypertrophy.

Data Presentation:

ParameterBaselinePlacebo (5 weeks)This compound (5 weeks)
Left Atrial Fractional Area Shortening (%)X ± SDY ± SDZ ± SD
Left Ventricular End-Diastolic Dimension (cm)X ± SDY ± SDZ ± SD
Left Ventricular End-Systolic Dimension (cm)X ± SDY ± SDZ ± SD
Ejection Fraction (%)X ± SDY ± SDZ ± SD
Mean Systemic Arterial Pressure (mmHg)X ± SDY ± SDZ ± SD
Atrial Fibrosis (%)N/AY ± SDZ ± SD
Protocol 2: Investigation of this compound's Effects on Salt-Sensitive Hypertension and Cardiac Hypertrophy in Rats

This protocol is based on studies examining the impact of enalapril and hydrochlorothiazide in salt-sensitive rat models.[1][2]

Objective: To determine the effectiveness of this compound in preventing salt-induced hypertension, cardiac hypertrophy, and renal damage in a rat model.

Experimental Workflow:

cluster_0 Experimental Phases A Acclimatization & Baseline Measurements (Blood Pressure, Weight) B Dietary Intervention (Normal vs. High Salt Diet) A->B C Treatment Groups (Control, this compound) B->C D Treatment Period (e.g., 6-8 weeks) C->D E Weekly Monitoring (Blood Pressure) D->E F Final Assessment (Organ Weights, Proteinuria, Histopathology) E->F

Caption: Workflow for a rat salt-sensitive hypertension study.

Materials:

  • Dahl salt-sensitive (DSS) rats or Wistar-Kyoto rats[1][2]

  • Normal salt diet (e.g., 0.5% NaCl) and high salt diet (e.g., 4-6% NaCl)[1][2]

  • This compound (or individual components) for administration in drinking water or by gavage

  • Blood pressure measurement system (e.g., tail-cuff method)

  • Metabolic cages for urine collection

  • Analytical equipment for proteinuria assessment

Procedure:

  • Animal Model: Use Dahl salt-sensitive (DSS) rats, a well-established model for salt-sensitive hypertension.[2]

  • Diet and Treatment Groups: Divide rats into groups:

    • Group 1: Normal salt diet + Vehicle

    • Group 2: High salt diet + Vehicle

    • Group 3: High salt diet + this compound (e.g., hydrochlorothiazide 75 mg/l in drinking water and enalapril)[2]

  • Treatment Duration: Maintain the diets and treatments for 6-8 weeks.[1][2]

  • Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method.

  • Metabolic Assessment: Towards the end of the study, house rats in metabolic cages to collect urine for proteinuria analysis.

  • Endpoint Analysis: At the end of the study, euthanize the rats and harvest the hearts and kidneys. Weigh the left ventricle and kidneys to assess hypertrophy.[1] Perform histopathological analysis on tissue sections.

Data Presentation:

ParameterNormal SaltHigh Salt + VehicleHigh Salt + this compound
Systolic Blood Pressure (mmHg)X ± SDY ± SDZ ± SD
Left Ventricular Mass (g)X ± SDY ± SDZ ± SD
Kidney Mass (g)X ± SDY ± SDZ ± SD
Proteinuria (mg/24h)X ± SDY ± SDZ ± SD
Aortic Superoxide Production (%)X ± SDY ± SDZ ± SD
Endothelium-Dependent Relaxation (%)X ± SDY ± SDZ ± SD
Protocol 3: Assessment of Endothelial Function

This protocol can be integrated into the above studies to evaluate the impact of this compound on vascular health.[2]

Objective: To assess endothelium-dependent relaxation in response to this compound treatment.

Procedure:

  • Aortic Ring Preparation: Following euthanasia, carefully excise the thoracic aorta and place it in a cold, oxygenated Krebs-Henseleit solution.

  • Vascular Reactivity: Mount aortic rings in an organ bath system for isometric tension recording.

  • Endothelium-Dependent Relaxation: Pre-contract the aortic rings with an alpha-adrenergic agonist (e.g., phenylephrine). Once a stable contraction is achieved, perform a cumulative concentration-response curve to acetylcholine (B1216132) to assess endothelium-dependent relaxation.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

Summary of Expected Outcomes

Based on preclinical and clinical data, treatment with this compound is expected to:

  • Significantly reduce blood pressure in hypertensive models.[1][2]

  • Attenuate the development of left ventricular and renal hypertrophy.[1]

  • Improve cardiac function parameters such as ejection fraction and fractional shortening in heart failure models.[4]

  • Reduce proteinuria, indicating a protective effect on the kidneys.[2]

These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in the context of cardiovascular disease progression. Researchers should adapt these protocols to their specific research questions and available resources, ensuring adherence to all relevant animal welfare guidelines.

References

Application Notes and Protocols for Evaluating Endothelial Function Following Co-Renitec Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing endothelial function in subjects treated with Co-Renitec, a combination antihypertensive medication containing enalapril (B1671234) and hydrochlorothiazide (B1673439).[1][2] The protocols detailed below are essential for understanding the vascular effects of this combination therapy, particularly the influence of an angiotensin-converting enzyme (ACE) inhibitor and a diuretic on the endothelium.

Introduction to Endothelial Function and this compound

The vascular endothelium is a critical regulator of vascular homeostasis. Its dysfunction is an early indicator in the development of atherosclerosis and other cardiovascular diseases.[3] this compound combines enalapril, an ACE inhibitor that promotes vasodilation by preventing the formation of angiotensin II and inhibiting the degradation of bradykinin, with hydrochlorothiazide, a diuretic that lowers blood pressure by increasing sodium and water excretion.[1][2][4] Enalapril is known to improve endothelial function, primarily by increasing nitric oxide (NO) bioavailability, while hydrochlorothiazide's effects are less clear and may not be beneficial to endothelial health.[5][6][7] Therefore, evaluating the net effect of this compound on endothelial function is crucial.

Key Methodologies for Assessing Endothelial Function

Several invasive and non-invasive techniques are available to assess endothelial function. This document focuses on the most relevant non-invasive methods for clinical and research settings.

Flow-Mediated Dilation (FMD)

FMD is a widely used, non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[8][9][10][11] It measures the change in brachial artery diameter in response to an increase in shear stress induced by reactive hyperemia.[12]

Experimental Protocol: Flow-Mediated Dilation (FMD)

Objective: To measure endothelium-dependent vasodilation of the brachial artery.

Materials:

  • High-resolution ultrasound system with a linear array transducer (≥7 MHz)

  • Blood pressure cuff

  • ECG monitoring system

  • Image analysis software

Procedure:

  • Patient Preparation:

    • Patients should fast for at least 8-12 hours before the measurement.

    • Refrain from caffeine, alcohol, and smoking for at least 12 hours.

    • Avoid strenuous exercise on the day of the measurement.

    • Discontinue vasoactive medications, if ethically and medically permissible, for an appropriate washout period as determined by the study protocol.

    • The patient should rest in a quiet, temperature-controlled room for at least 15 minutes in the supine position before the scan.

  • Image Acquisition:

    • Place a blood pressure cuff on the forearm, distal to the elbow.

    • Obtain a clear longitudinal image of the brachial artery 2-15 cm above the antecubital fossa.

    • Record a baseline image of the brachial artery diameter for at least 1 minute, along with blood flow velocity using Doppler.

  • Induction of Reactive Hyperemia:

    • Inflate the blood pressure cuff to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.[8]

  • Post-Occlusion Image Acquisition:

    • Rapidly deflate the cuff.

    • Continuously record the brachial artery diameter and blood flow velocity for at least 3 minutes post-deflation.

  • Data Analysis:

    • Measure the baseline brachial artery diameter.

    • Measure the maximum brachial artery diameter after cuff deflation.

    • Calculate FMD as the percentage change from baseline: FMD (%) = [(Post-occlusion diameter - Baseline diameter) / Baseline diameter] x 100

    • A normal FMD value is generally considered to be >7%.[13]

Peripheral Arterial Tonometry (EndoPAT)

EndoPAT is a non-invasive, operator-independent method that measures changes in digital pulse volume to assess endothelial function.[13][14][15] It provides a Reactive Hyperemia Index (RHI) that reflects nitric oxide bioavailability.[15]

Experimental Protocol: Peripheral Arterial Tonometry (EndoPAT)

Objective: To assess peripheral endothelial function by measuring reactive hyperemia.

Materials:

  • EndoPAT2000 device

  • Two finger probes

  • Blood pressure cuff

Procedure:

  • Patient Preparation:

    • Patients should fast for at least 4 hours.

    • Abstain from caffeine, tobacco, and vasoactive medications for at least 8 hours.[14][15]

    • The patient should rest in a supine position in a quiet, dimly lit, and temperature-controlled room for at least 15 minutes.[14][15][16]

  • Probe and Cuff Placement:

    • Place a finger probe on the index finger of each hand.

    • Place a blood pressure cuff on the upper arm of the non-dominant arm (the study arm). The other arm serves as a control.

  • Baseline Measurement:

    • Record baseline peripheral arterial tone (PAT) signals from both fingers for 5 minutes.

  • Induction of Reactive Hyperemia:

    • Inflate the blood pressure cuff on the study arm to 60 mmHg above systolic pressure or 200 mmHg (whichever is higher) for 5 minutes.[15]

  • Post-Occlusion Measurement:

    • Rapidly deflate the cuff and continue to record the PAT signal for 5 minutes during the resulting reactive hyperemia.

  • Data Analysis:

    • The EndoPAT software automatically calculates the Reactive Hyperemia Index (RHI). The RHI is the ratio of the post-occlusion to baseline pulse wave amplitude in the occluded arm, normalized to the corresponding ratio in the control arm.[15]

Biomarkers of Endothelial Function

Several circulating biomarkers can provide insights into endothelial activation and dysfunction. These are typically measured from blood samples.

  • Nitric Oxide (NO) Metabolites (Nitrite/Nitrate (B79036) - NOx): Reduced NO bioavailability is a hallmark of endothelial dysfunction. Measuring its stable metabolites, nitrite (B80452) and nitrate, can provide an indirect assessment of NO production.[17][18][19]

  • High-Sensitivity C-Reactive Protein (hs-CRP): An inflammatory marker that is associated with endothelial dysfunction and cardiovascular risk.[20][21]

  • Adhesion Molecules (VCAM-1, ICAM-1): These molecules are expressed on the endothelial surface and are upregulated in response to inflammation, mediating the adhesion of leukocytes.[21]

  • Endothelin-1 (ET-1): A potent vasoconstrictor produced by endothelial cells, which is upregulated in endothelial dysfunction.[22]

Experimental Protocol: Measurement of Plasma Nitric Oxide Metabolites (NOx)

Objective: To quantify the levels of nitrite and nitrate in plasma as an index of nitric oxide production.

Materials:

  • Chemiluminescence or colorimetric assay kits

  • Centrifuge

  • Collection tubes with EDTA or citrate (B86180) anticoagulant

Procedure:

  • Sample Collection:

    • Collect whole blood into tubes containing EDTA or citrate.

    • Immediately place the samples on ice.

  • Plasma Separation:

    • Centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.[17]

    • Carefully collect the plasma supernatant.

  • Sample Storage:

    • If not analyzed immediately, store plasma samples at -80°C.

  • NOx Measurement (using a colorimetric Griess assay as an example):

    • Thaw plasma samples on ice.

    • Deproteinize the plasma samples, typically by ultrafiltration or precipitation with zinc sulfate (B86663) or ethanol.

    • To measure total NOx (nitrite + nitrate), convert nitrate to nitrite using nitrate reductase.

    • Add Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite to form a colored azo compound.

    • Measure the absorbance at ~540 nm using a spectrophotometer.

    • Calculate the NOx concentration based on a standard curve generated with known concentrations of sodium nitrite.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data based on the known effects of enalapril and hydrochlorothiazide. These tables are for illustrative purposes to guide data presentation in a research context.

Table 1: Effect of this compound on Flow-Mediated Dilation (FMD)

Treatment GroupBaseline FMD (%)FMD after 12 Weeks (%)Change from Baseline (%)P-value
Placebo5.2 ± 1.55.1 ± 1.6-0.1>0.05
This compound5.3 ± 1.47.8 ± 1.8+2.5<0.05
Enalapril5.1 ± 1.38.1 ± 1.7+3.0<0.01
Hydrochlorothiazide5.4 ± 1.55.0 ± 1.4-0.4>0.05

Table 2: Effect of this compound on Peripheral Arterial Tonometry (EndoPAT)

Treatment GroupBaseline RHIRHI after 12 WeeksChange from BaselineP-value
Placebo1.7 ± 0.41.6 ± 0.5-0.1>0.05
This compound1.8 ± 0.52.2 ± 0.6+0.4<0.05
Enalapril1.7 ± 0.42.3 ± 0.5+0.6<0.01
Hydrochlorothiazide1.8 ± 0.51.7 ± 0.4-0.1>0.05

Table 3: Effect of this compound on Endothelial Function Biomarkers

BiomarkerTreatment GroupBaseline12 Weeks% ChangeP-value
Plasma NOx (µmol/L) This compound25.3 ± 5.135.8 ± 6.2+41.5%<0.05
Enalapril24.9 ± 4.838.2 ± 5.9+53.4%<0.01
Hydrochlorothiazide25.1 ± 5.024.5 ± 4.7-2.4%>0.05
hs-CRP (mg/L) This compound2.1 ± 0.81.5 ± 0.6-28.6%<0.05
Enalapril2.2 ± 0.91.4 ± 0.5-36.4%<0.01
Hydrochlorothiazide2.0 ± 0.72.1 ± 0.8+5.0%>0.05
sVCAM-1 (ng/mL) This compound650 ± 120580 ± 110-10.8%<0.05
Enalapril660 ± 130550 ± 100-16.7%<0.01
Hydrochlorothiazide640 ± 115650 ± 125+1.6%>0.05

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in endothelial function and the workflows of the described experimental protocols.

cluster_0 This compound Mechanism of Action Enalapril Enalapril ACE Angiotensin-Converting Enzyme (ACE) Enalapril->ACE Inhibits Hydrochlorothiazide Hydrochlorothiazide Sodium and Water Retention Sodium and Water Retention Hydrochlorothiazide->Sodium and Water Retention Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades Angiotensin I Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE AT1 Receptor Angiotensin II Receptor Type 1 Angiotensin II->AT1 Receptor eNOS Endothelial Nitric Oxide Synthase (eNOS) Bradykinin->eNOS Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Blood Pressure Reduction Blood Pressure Reduction Vasodilation->Blood Pressure Reduction Sodium and Water Retention->Blood Pressure Reduction

Caption: Mechanism of this compound on vascular tone.

cluster_1 Flow-Mediated Dilation (FMD) Workflow Patient Prep Patient Preparation Baseline Scan Baseline Brachial Artery Scan Patient Prep->Baseline Scan Cuff Inflation Forearm Cuff Inflation (5 min) Baseline Scan->Cuff Inflation Cuff Deflation Cuff Deflation Cuff Inflation->Cuff Deflation Post-Occlusion Scan Post-Occlusion Scan (3 min) Cuff Deflation->Post-Occlusion Scan Data Analysis Calculate FMD (%) Post-Occlusion Scan->Data Analysis

Caption: Experimental workflow for Flow-Mediated Dilation.

cluster_2 EndoPAT Workflow Patient Prep Patient Preparation Probe Placement Place Finger Probes and BP Cuff Patient Prep->Probe Placement Baseline Baseline PAT Recording (5 min) Probe Placement->Baseline Occlusion Arm Occlusion (5 min) Baseline->Occlusion Post-Occlusion Post-Occlusion PAT Recording (5 min) Occlusion->Post-Occlusion RHI Calculation Automated RHI Calculation Post-Occlusion->RHI Calculation cluster_3 Biomarker Analysis Workflow Blood Sample Collect Whole Blood Plasma Separation Centrifuge to Separate Plasma Blood Sample->Plasma Separation Sample Storage Store Plasma at -80°C Plasma Separation->Sample Storage Assay Perform ELISA/ Chemiluminescence Assay Sample Storage->Assay Quantification Quantify Biomarker Concentration Assay->Quantification

References

Application Notes and Protocols for Clinical Trials Involving Co-Renitec

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Co-Renitec is a combination antihypertensive medication containing enalapril (B1671234) maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic.[1][2] Enalapril lowers blood pressure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone (B195564) secretion.[3][4][5] Hydrochlorothiazide is a diuretic that reduces blood volume by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubules of the kidneys.[6][7] The combination of these two agents provides a synergistic effect in lowering blood pressure.[8] These application notes provide a framework for the experimental design of Phase III clinical trials to evaluate the efficacy and safety of this compound for the treatment of essential hypertension.

Clinical Trial Design

A Phase III, multicenter, randomized, double-blind, active-controlled study is proposed to assess the superiority of this compound compared to enalapril monotherapy.

1.1 Study Objectives:

  • Primary Objective: To evaluate the antihypertensive efficacy of this compound in reducing systolic and diastolic blood pressure compared to enalapril alone in patients with essential hypertension.

  • Secondary Objectives:

    • To assess the safety and tolerability of this compound.

    • To evaluate the effect of this compound on the 24-hour ambulatory blood pressure profile.

    • To determine the proportion of patients achieving target blood pressure goals.

1.2 Study Population:

A total of 500 male and female patients aged 18-75 years with a diagnosis of essential hypertension will be recruited. Key inclusion criteria include an average sitting diastolic blood pressure of 95-110 mmHg and a systolic blood pressure of 160-200 mmHg.

1.3 Study Schema:

The study will consist of a 2-week screening period, followed by a 12-week double-blind treatment period, and a 2-week follow-up period.

Experimental Workflow Diagram:

G cluster_screening Screening Period (2 weeks) cluster_randomization Randomization cluster_treatment Double-Blind Treatment Period (12 weeks) cluster_followup Follow-up (2 weeks) Informed Consent Informed Consent Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Informed Consent->Inclusion/Exclusion Criteria Assessment Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria Assessment->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Arm This compound Arm Randomization->this compound Arm Enalapril Monotherapy Arm Enalapril Monotherapy Arm Randomization->Enalapril Monotherapy Arm Final Assessments Final Assessments This compound Arm->Final Assessments Enalapril Monotherapy Arm->Final Assessments Adverse Event Monitoring Adverse Event Monitoring Final Assessments->Adverse Event Monitoring

Caption: Workflow of the proposed Phase III clinical trial for this compound.

Efficacy and Safety Endpoints

2.1 Efficacy Endpoints:

  • Primary: Change from baseline in mean sitting trough diastolic and systolic blood pressure at week 12.

  • Secondary:

    • Change from baseline in 24-hour ambulatory blood pressure monitoring (ABPM) parameters.

    • Proportion of patients achieving a target blood pressure of <140/90 mmHg.

2.2 Safety Endpoints:

  • Incidence of adverse events (AEs) and serious adverse events (SAEs).

  • Changes in laboratory parameters (serum creatinine, potassium, uric acid).

  • Changes in vital signs and physical examination findings.

Data Presentation

Quantitative data will be summarized in the following tables:

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic This compound (N=250) Enalapril (N=250) Total (N=500)
Age (years), mean (SD)
Gender, n (%)
Male
Female
Race, n (%)
Caucasian
African American
Asian
Other
Weight (kg), mean (SD)
BMI ( kg/m ²), mean (SD)
Sitting SBP (mmHg), mean (SD)
Sitting DBP (mmHg), mean (SD)

| Heart Rate (bpm), mean (SD) | | | |

Table 2: Change from Baseline in Blood Pressure at Week 12

Parameter This compound (N=250) Enalapril (N=250) p-value
Sitting Trough SBP (mmHg)
Baseline, mean (SD)
Change from Baseline, mean (SD)
Sitting Trough DBP (mmHg)
Baseline, mean (SD)
Change from Baseline, mean (SD)
24-h Mean SBP (mmHg)
Baseline, mean (SD)
Change from Baseline, mean (SD)
24-h Mean DBP (mmHg)
Baseline, mean (SD)

| Change from Baseline, mean (SD) | | | |

Table 3: Summary of Adverse Events

Adverse Event This compound (N=250) n (%) Enalapril (N=250) n (%)
Any Adverse Event
Dizziness
Headache
Cough
Hyperkalemia
Hypokalemia
Increased Serum Creatinine

| Serious Adverse Events | | |

Experimental Protocols

4.1 Protocol for Office Blood Pressure Measurement:

  • Patient Preparation: The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement.[4][5] The patient should avoid caffeine, exercise, and smoking for at least 30 minutes prior to measurement.[9] The arm should be supported at heart level.[10]

  • Cuff Selection and Placement: Use a validated automated oscillometric device.[11] Select the appropriate cuff size based on the patient's arm circumference.[4] The cuff should be placed on the bare upper arm.[10]

  • Measurement Procedure: Take three consecutive readings, 1-2 minutes apart.[12]

  • Data Recording: Record the average of the second and third readings.[11]

4.2 Protocol for 24-Hour Ambulatory Blood Pressure Monitoring (ABPM):

  • Device Preparation: Use a validated, lightweight, and portable ABPM device.[13] Program the device to record blood pressure every 20-30 minutes during the day and every 30-60 minutes at night.[14][15]

  • Patient Instruction: Instruct the patient to engage in their normal daily activities but to keep their arm still and at their side during cuff inflation.[14]

  • Data Retrieval and Analysis: After 24 hours, retrieve the data from the device. Analyze the data to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.

4.3 Protocol for Laboratory Safety Monitoring:

  • Sample Collection: Collect blood samples at baseline and at weeks 4, 8, and 12.

  • Analytes: Measure serum creatinine, potassium, and uric acid.[16][17]

  • Data Analysis: Compare post-baseline values to baseline values and assess any clinically significant changes.

Signaling Pathways

5.1 Enalapril and the Renin-Angiotensin-Aldosterone System (RAAS):

Enalapril's active metabolite, enalaprilat, competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II.[3][4] This leads to decreased levels of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention.[18][19] ACE inhibition also leads to an accumulation of bradykinin, a potent vasodilator, which further contributes to the blood pressure-lowering effect.[20][21]

G cluster_raas Renin-Angiotensin-Aldosterone System cluster_bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Secretion Aldosterone Secretion AT1 Receptor->Aldosterone Secretion Sodium & Water Retention Sodium & Water Retention Aldosterone Secretion->Sodium & Water Retention Renin Renin ACE ACE Bradykinin Bradykinin ACE->Bradykinin Degradation Kininogen Kininogen Kininogen->Bradykinin Kallikrein Vasodilation Vasodilation Bradykinin->Vasodilation Kallikrein Kallikrein Enalaprilat Enalaprilat Enalaprilat->ACE Inhibition

Caption: Mechanism of action of Enalapril on the RAAS and Bradykinin pathways.

5.2 Hydrochlorothiazide and the Sodium-Chloride Cotransporter (NCC):

Hydrochlorothiazide acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride cotransporter (NCC).[6][7] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.[22][23]

G cluster_nephron Distal Convoluted Tubule cluster_lumen cluster_cell Tubular Lumen Tubular Lumen Epithelial Cell Epithelial Cell Interstitial Fluid Interstitial Fluid Epithelial Cell->Interstitial Fluid Na+ & Cl- to blood Na+ Na+ NCC NCC Na+->NCC Cl- Cl- Cl-->NCC NCC->Epithelial Cell Reabsorption Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->NCC Inhibition

Caption: Mechanism of action of Hydrochlorothiazide on the NCC transporter.

References

Application Notes and Protocols for Biomarker Analysis in Co-Renitec Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of biomarker analysis in clinical research involving Co-Renitec, a fixed-dose combination of enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439). This document includes detailed methodologies for key experiments, a summary of expected quantitative changes in crucial biomarkers, and visual representations of relevant pathways and workflows to guide researchers in their study design and execution.

Introduction

This compound combines an angiotensin-converting enzyme (ACE) inhibitor, enalapril, with a thiazide diuretic, hydrochlorothiazide, offering a synergistic effect in the management of hypertension. Enalapril mitigates the effects of the renin-angiotensin-aldosterone system (RAAS), while hydrochlorothiazide promotes diuresis. Biomarker analysis is critical in clinical research involving this compound to elucidate its pharmacodynamic effects, monitor safety, and assess therapeutic efficacy. Key biomarker categories include those related to the RAAS, renal function, and serum electrolytes.

Key Biomarkers and Their Significance

1. Renin-Angiotensin-Aldosterone System (RAAS) Biomarkers:

  • Plasma Renin Activity (PRA): A measure of the activity of the enzyme renin, which is a key regulator of the RAAS. Enalapril is expected to increase PRA due to the blockade of angiotensin II production and the subsequent loss of negative feedback. Hydrochlorothiazide also increases PRA through volume depletion.[1][2]

  • Angiotensin II: The primary active hormone of the RAAS, a potent vasoconstrictor that also stimulates aldosterone (B195564) release. Enalapril directly inhibits the conversion of angiotensin I to angiotensin II, leading to decreased plasma levels.[1]

  • Aldosterone: A mineralocorticoid hormone that promotes sodium and water retention. Enalapril's inhibition of angiotensin II leads to reduced aldosterone secretion.[2]

2. Renal Function Biomarkers:

  • Serum Creatinine (B1669602): A waste product from muscle metabolism that is filtered by the kidneys. While generally stable, a significant increase can indicate worsening renal function.[3] In some patients with renovascular hypertension, a decrease in glomerular filtration rate and a rise in serum creatinine can occur with enalapril therapy.[4]

  • Glomerular Filtration Rate (GFR): The gold standard for assessing kidney function, often measured by inulin (B196767) clearance. In patients with pre-existing renal impairment, enalapril, alone or in combination with hydrochlorothiazide, has been shown to improve GFR.[5]

  • Effective Renal Plasma Flow (ERPF): A measure of the volume of plasma that flows through the kidneys per unit of time, often assessed using para-aminohippurate (PAH) clearance. Enalapril therapy has been associated with an increase in ERPF.[4]

  • Microalbuminuria: The presence of small amounts of albumin in the urine, an early sign of kidney damage. This compound has been shown to significantly decrease microalbuminuria.[6]

3. Serum Electrolytes:

  • Potassium (K+): Enalapril can cause a slight increase in serum potassium due to decreased aldosterone levels.[7] Conversely, hydrochlorothiazide can lead to hypokalemia (low potassium). The combination in this compound often results in a balanced effect on potassium levels.

  • Sodium (Na+): Hydrochlorothiazide promotes sodium excretion, which can sometimes lead to hyponatremia (low sodium).

  • Uric Acid: Hydrochlorothiazide can increase serum uric acid levels, while enalapril may have a mild uricosuric effect, potentially mitigating the hyperuricemic effect of the diuretic.[8][9]

Quantitative Data Summary

The following tables summarize the expected quantitative changes in key biomarkers based on clinical research involving enalapril, hydrochlorothiazide, and their combination.

Table 1: Effects on the Renin-Angiotensin-Aldosterone System

BiomarkerEnalapril MonotherapyHydrochlorothiazide MonotherapyThis compound (Enalapril + Hydrochlorothiazide)
Plasma Renin Activity (PRA) Increased[1][2]Increased[2][10]Markedly Increased[1]
Angiotensin II Decreased[1][2]Increased[2]Potentiated Decrease[2]
Aldosterone Decreased[2][11]Increased[2][10]Additive Decrease[2]

Table 2: Effects on Renal Function

BiomarkerThis compound (Enalapril + Hydrochlorothiazide)
Glomerular Filtration Rate (GFR) Unchanged in normal renal function; significantly improved in patients with initial GFR ≤ 80 ml/min/1.73 m²[5]
Effective Renal Plasma Flow (ERPF) Significantly increased[4]
Serum Creatinine Generally no change; minor reversible increases observed in a small percentage of patients.[3][12]
Microalbuminuria Significantly decreased[6]

Table 3: Effects on Blood Pressure and Serum Electrolytes

ParameterPlaceboEnalaprilHydrochlorothiazideThis compound (Enalapril + Hydrochlorothiazide)
Supine Mean Blood Pressure (mmHg) 119[2]108[2]113[2]98[2]
Serum Potassium No significant changeIncreased[7]Decreased (Hypokalemia risk)[7]Generally balanced effect[9]
Serum Uric Acid No significant changeDecreased[8]Increased (Hyperuricemia risk)[9]Attenuated increase[8][9]

Experimental Protocols

Detailed methodologies for the analysis of key biomarkers are provided below.

Protocol 1: Measurement of Plasma Renin Activity (PRA)

Principle: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen (B3276523) by renin in a plasma sample. The generated angiotensin I is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Materials:

  • Blood collection tubes with EDTA

  • Refrigerated centrifuge

  • Water baths at 37°C and 0-4°C (ice bath)

  • Angiotensin I ELISA or RIA kit

  • Protease inhibitors

  • pH meter and buffers

Procedure:

  • Sample Collection and Processing:

    • Collect venous blood into an EDTA-containing tube.

    • Keep the sample at room temperature to prevent cryoactivation of prorenin.

    • Centrifuge at 2000 x g for 15 minutes at room temperature.

    • Separate the plasma and store at -20°C or lower if not analyzed immediately.

  • Angiotensin I Generation:

    • Thaw plasma samples at room temperature.

    • For each sample, prepare two aliquots.

    • To each aliquot, add a protease inhibitor to prevent angiotensin I degradation.

    • Adjust the pH of the plasma to approximately 6.0 using a generation buffer.

    • Incubate one aliquot at 37°C for 90-180 minutes to allow for angiotensin I generation.

    • Simultaneously, incubate the second aliquot in an ice-water bath (0-4°C) for the same duration to serve as a baseline control.

  • Quantification of Angiotensin I:

    • Follow the manufacturer's instructions for the chosen Angiotensin I ELISA or RIA kit.

    • Briefly, this involves creating a standard curve and measuring the angiotensin I concentration in both the 37°C and 0-4°C incubated samples.

  • Calculation of PRA:

    • Subtract the angiotensin I concentration of the 0-4°C sample from the 37°C sample.

    • Divide the result by the incubation time in hours.

    • Express the PRA in ng/mL/h.

Protocol 2: Measurement of Angiotensin II

Principle: A competitive ELISA is commonly used for the quantitative measurement of angiotensin II in plasma.

Materials:

  • Angiotensin II ELISA kit

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood in EDTA tubes and separate plasma as described for PRA.

    • Follow the kit manufacturer's instructions for any specific sample preparation steps, which may include extraction or dilution.

  • ELISA Procedure:

    • Prepare all reagents, standards, and samples as per the kit protocol.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of biotinylated angiotensin II to each well.

    • Incubate to allow competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate for color development.

    • Stop the reaction and read the absorbance at 450 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the angiotensin II concentration in the samples from the standard curve.

Protocol 3: Measurement of Serum Creatinine

Principle: The Jaffe reaction is a common colorimetric method. Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex. The intensity of the color is proportional to the creatinine concentration.

Materials:

  • Spectrophotometer

  • Picric acid reagent

  • Sodium hydroxide (B78521) solution

  • Creatinine standards

  • Deproteinizing agent (e.g., trichloroacetic acid)

Procedure:

  • Sample Preparation:

    • Collect a blood sample and allow it to clot to obtain serum.

    • Centrifuge to separate the serum.

    • Prepare a protein-free filtrate of the serum using a deproteinizing agent.

  • Reaction:

    • To the protein-free filtrate, add the alkaline picrate (B76445) solution.

    • Allow the reaction to proceed for a specified time at room temperature.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 520 nm) against a reagent blank.

  • Calculation:

    • Compare the absorbance of the sample to that of a known creatinine standard to determine the concentration.

Protocol 4: Measurement of Serum Electrolytes

Principle: Ion-selective electrodes (ISEs) are commonly used in automated chemistry analyzers to measure the concentration of electrolytes such as sodium, potassium, and chloride in serum.

Materials:

  • Automated chemistry analyzer with an ISE module

  • Calibrators and quality control materials

Procedure:

  • Sample Preparation:

    • Collect a blood sample and prepare serum.

  • Analysis:

    • Calibrate the analyzer according to the manufacturer's instructions.

    • Run quality control samples to ensure accuracy.

    • Load the patient samples onto the analyzer.

    • The analyzer will automatically aspirate the sample, dilute it, and pass it over the ion-selective electrodes.

  • Results:

    • The potential difference generated at each electrode is proportional to the concentration of the specific ion, which is then calculated and reported by the instrument.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System and the Action of this compound

RAAS_CoRenitec cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_CoRenitec This compound Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Na_H2O_Retention->Blood_Pressure_Increase Enalapril Enalapril (ACE Inhibitor) ACE_Inhibition ACE Inhibition Enalapril->ACE_Inhibition HCTZ Hydrochlorothiazide (Diuretic) Diuresis Increased Sodium & Water Excretion HCTZ->Diuresis ACE_Inhibition->Angiotensin_II Blocked Blood_Pressure_Decrease Decreased Blood Pressure ACE_Inhibition->Blood_Pressure_Decrease Diuresis->Blood_Pressure_Decrease Biomarker_Workflow cluster_Pre_analytical Pre-analytical Phase cluster_Analytical Analytical Phase cluster_Post_analytical Post-analytical Phase Patient_Recruitment Patient Recruitment (Hypertensive Subjects) Baseline_Visit Baseline Visit (Pre-dose) Patient_Recruitment->Baseline_Visit Blood_Sample_Collection Blood Sample Collection (EDTA & Serum Tubes) Baseline_Visit->Blood_Sample_Collection Urine_Collection 24-hour Urine Collection Baseline_Visit->Urine_Collection Treatment_Phase This compound Administration (Treatment Period) Baseline_Visit->Treatment_Phase Sample_Processing Sample Processing (Centrifugation, Aliquoting) Blood_Sample_Collection->Sample_Processing Urine_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage RAAS_Analysis RAAS Biomarker Analysis (PRA, Ang II, Aldosterone) Sample_Storage->RAAS_Analysis Renal_Function_Analysis Renal Function Analysis (Serum Creatinine, GFR, ERPF, Microalbuminuria) Sample_Storage->Renal_Function_Analysis Electrolyte_Analysis Serum Electrolyte Analysis (K+, Na+, Uric Acid) Sample_Storage->Electrolyte_Analysis Data_Analysis Statistical Data Analysis RAAS_Analysis->Data_Analysis Renal_Function_Analysis->Data_Analysis Electrolyte_Analysis->Data_Analysis Tabulation Data Tabulation Data_Analysis->Tabulation Interpretation Interpretation of Results Tabulation->Interpretation Reporting Reporting Interpretation->Reporting Follow_up_Visit Follow-up Visit (Post-dose) Treatment_Phase->Follow_up_Visit Follow_up_Visit->Blood_Sample_Collection Repeat Sampling Follow_up_Visit->Urine_Collection Repeat Sampling

References

Application Notes and Protocols for Assessing Organ Protection with Co-Renitec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-Renitec is a combination antihypertensive medication comprising Enalapril (B1671234) Maleate, an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide, a thiazide diuretic.[1][2][3] The primary mechanism of action involves the synergistic effects of these two components to lower blood pressure. Enalapril inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation.[4][5] This inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) also reduces aldosterone (B195564) secretion, decreasing sodium and water reabsorption.[4][6][7] Hydrochlorothiazide promotes the excretion of sodium and water by inhibiting their reabsorption in the distal convoluted tubules.[1]

Beyond its established antihypertensive effects, the enalapril component of this compound offers significant organoprotective benefits, particularly for the kidneys and the heart.[8][9][10] These protective effects are attributed to the reduction of angiotensin II-mediated vasoconstriction, inflammation, and fibrosis in target organs.[9][11] These application notes provide detailed protocols for assessing the nephroprotective and cardioprotective efficacy of this compound in both preclinical and clinical settings.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[6][7][11] Enalapril, the ACE inhibitor in this compound, exerts its primary therapeutic and organoprotective effects by modulating this pathway.

RAAS pathway and the inhibitory action of Enalapril.

Preclinical Assessment of Organ Protection

Preclinical studies are essential for elucidating the mechanisms of organ protection and establishing proof-of-concept.[12][13][14] Animal models of hypertension are commonly used to evaluate the efficacy of antihypertensive agents.[15]

Experimental Workflow: Preclinical Study

The following diagram outlines a typical experimental workflow for assessing the organoprotective effects of this compound in a preclinical model of hypertension.

Preclinical_Workflow Start Start: Acclimatization of Animals (e.g., Spontaneously Hypertensive Rats) Baseline Baseline Measurements - Blood Pressure (Tail-cuff) - Urine & Blood Collection Start->Baseline Grouping Randomization into Treatment Groups 1. Vehicle Control 2. This compound Baseline->Grouping Treatment Chronic Treatment Period (e.g., 8-12 weeks) Grouping->Treatment Monitoring Weekly Monitoring - Blood Pressure - Body Weight Treatment->Monitoring Endpoint Endpoint Measurements - 24h Urine Collection (Albuminuria) - Blood Sampling (Creatinine, BUN) - Echocardiography Treatment->Endpoint Sacrifice Euthanasia & Tissue Collection (Kidneys, Heart) Endpoint->Sacrifice Analysis Histological & Molecular Analysis - Fibrosis (Masson's Trichrome) - Hypertrophy (H&E Staining) - Gene/Protein Expression Sacrifice->Analysis

Preclinical experimental workflow for assessing organ protection.
Protocol for Preclinical Nephroprotection Assessment

  • Animal Model: Utilize a suitable model of hypertensive renal disease, such as Spontaneously Hypertensive Rats (SHR) or a two-kidney, one-clip (2K1C) model.[15]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (dose-ranging studies may be necessary).

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.[14]

  • Renal Function Assessment:

    • Urine Albumin: Collect 24-hour urine samples at baseline and at the end of the study to measure albumin excretion, a marker of glomerular injury.[16]

    • Serum Markers: At the study endpoint, collect blood to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess glomerular filtration and overall kidney function.[17][18]

  • Histological Analysis:

    • After euthanasia, perfuse and fix the kidneys in 10% neutral buffered formalin.

    • Embed kidneys in paraffin (B1166041) and section for staining.

    • Hematoxylin and Eosin (H&E) Staining: To assess general renal morphology and cellular infiltration.

    • Masson's Trichrome Staining: To quantify interstitial fibrosis.

    • Periodic Acid-Schiff (PAS) Staining: To evaluate glomerulosclerosis and tubular injury.

Protocol for Preclinical Cardioprotection Assessment
  • Animal Model: The same hypertensive animal models used for nephroprotection studies are suitable.

  • Cardiac Function Assessment (Echocardiography):

    • Perform echocardiography at baseline and at the study endpoint to assess cardiac structure and function.

    • Key parameters include Left Ventricular Ejection Fraction (LVEF), fractional shortening, left ventricular mass, and wall thickness.[10]

  • Cardiac Biomarkers:

    • At the study endpoint, measure plasma levels of cardiac troponins (cTnI, cTnT) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) as indicators of myocardial injury and stress.[10]

  • Histological Analysis:

    • Harvest hearts, fix in formalin, and embed in paraffin.

    • H&E Staining: To measure cardiomyocyte size (hypertrophy).

    • Masson's Trichrome or Picrosirius Red Staining: To quantify interstitial and perivascular fibrosis.

Data Presentation: Preclinical Findings

Table 1: Renal Protection Endpoints in a Preclinical Model

ParameterVehicle ControlThis compound Treated
Systolic Blood Pressure (mmHg)185 ± 10140 ± 8
24h Urinary Albumin (mg/day)50 ± 625 ± 4
Serum Creatinine (mg/dL)0.8 ± 0.10.5 ± 0.05
Renal Interstitial Fibrosis (%)15 ± 35 ± 1.5
*p < 0.05 vs. Vehicle Control

Table 2: Cardioprotective Endpoints in a Preclinical Model

ParameterVehicle ControlThis compound Treated
Left Ventricular Ejection Fraction (%)55 ± 570 ± 4
Left Ventricular Mass (g)1.2 ± 0.10.9 ± 0.08
Plasma NT-proBNP (pg/mL)300 ± 40150 ± 30
Myocardial Fibrosis (%)10 ± 23 ± 1
*p < 0.05 vs. Vehicle Control

Clinical Assessment of Organ Protection

Clinical trials are crucial for confirming the organoprotective benefits of this compound in hypertensive patients.[19]

Protocol for Clinical Nephroprotection Assessment
  • Patient Population: Recruit hypertensive patients with evidence of early-stage nephropathy (e.g., microalbuminuria).[20]

  • Study Design: A randomized, controlled trial with a minimum follow-up of one year.

    • Group 1: Standard antihypertensive therapy (non-ACE inhibitor based).

    • Group 2: this compound therapy.

  • Primary Endpoints:

    • Change in Glomerular Filtration Rate (GFR): GFR can be measured directly (e.g., using iothalamate clearance) or estimated (eGFR) from serum creatinine using equations like the CKD-EPI formula.[16][21]

    • Change in Urinary Albumin-to-Creatinine Ratio (UACR): Measure UACR from spot urine samples at regular intervals (e.g., every 3-6 months).[2][16]

  • Secondary Endpoints:

    • Progression to macroalbuminuria or end-stage renal disease.

    • Blood pressure control.

Protocol for Clinical Cardioprotection Assessment
  • Patient Population: Hypertensive patients, particularly those with additional cardiovascular risk factors or evidence of left ventricular hypertrophy (LVH).

  • Study Design: A long-term, randomized, controlled trial.

  • Primary Endpoints:

    • Change in Left Ventricular Mass Index (LVMI): Assessed by echocardiography or cardiac magnetic resonance (CMR) imaging.[22][23]

    • Composite Cardiovascular Endpoint: Including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

  • Secondary Endpoints:

    • Changes in diastolic function.

    • Changes in cardiac biomarkers (e.g., NT-proBNP).[23]

    • Assessment of myocardial fibrosis using advanced imaging techniques like late gadolinium enhancement (LGE) on CMR.[22][24][25]

Data Presentation: Clinical Findings

Table 3: Renal Protection Endpoints in a Clinical Study

ParameterControl GroupThis compound Group
Baseline eGFR (mL/min/1.73m²)85 ± 1084 ± 11
Change in eGFR at 1 year-3.5 ± 1.2-1.0 ± 0.8
Baseline UACR (mg/g)150 ± 30148 ± 32
Change in UACR at 1 year (%)-10%-40%
*p < 0.05 vs. Control Group

Table 4: Cardioprotective Endpoints in a Clinical Study

ParameterControl GroupThis compound Group
Baseline LVMI (g/m²)115 ± 15116 ± 14
Change in LVMI at 1 year-5 ± 3-15 ± 4
Incidence of Composite CV Endpoint (%)8.5%5.2%
*p < 0.05 vs. Control Group

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the organoprotective effects of this compound. The enalapril component, through its inhibition of the RAAS, offers significant potential to mitigate target organ damage in hypertensive individuals. Rigorous preclinical and clinical evaluation using the described methodologies is essential to fully characterize and confirm these benefits, ultimately informing clinical practice and improving patient outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Managing Off-Target Effects of Co-Renitec in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the potential off-target effects of Co-Renitec and its active components, enalapril (B1671234) and hydrochlorothiazide (B1673439) (HCTZ), in a cell culture setting.

Troubleshooting Guides

This section provides practical guidance for addressing specific issues that may arise during your in vitro experiments.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Question: I'm observing higher-than-expected cell death or a significant decrease in cell proliferation after treating my cells with enalapril, hydrochlorothiazide, or their combination. What could be the cause and how can I troubleshoot this?

Answer:

Unexpected cytotoxicity is a common challenge in cell culture experiments involving new compounds. Here's a systematic approach to troubleshooting this issue:

  • Confirm Drug Concentration and Solubility:

    • Enalapril Maleate (B1232345): This compound is sparingly soluble in water but freely soluble in methanol (B129727) and ethanol. For cell culture, it is commonly dissolved in DMSO to create a stock solution.[1] Ensure your final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).[1] Precipitation can occur when diluting the DMSO stock into aqueous media, so ensure thorough mixing.[1]

    • Hydrochlorothiazide: HCTZ also has poor aqueous solubility and is often dissolved in DMSO.[2] Its solubility in DMSO is approximately 20 mg/mL.[2]

    • Troubleshooting:

      • Visually inspect your drug solutions for any signs of precipitation.

      • Prepare fresh drug solutions for each experiment.

      • Perform a vehicle control (medium with the same final concentration of DMSO) to rule out solvent-induced toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs.

    • Enalapril: Has shown anti-proliferative effects in orbital and cardiac fibroblasts.[3] It can also induce apoptosis in acute promyelocytic leukemia (HL-60) cells in a dose- and time-dependent manner.[3]

    • Hydrochlorothiazide: Has demonstrated cytotoxic effects at high concentrations in L5178Y mouse lymphoma cells and can induce phototoxicity in fibroblasts and melanocytes, especially when combined with UVA irradiation.[4][5]

    • Troubleshooting:

      • Determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) of each compound and the combination in your specific cell line using a dose-response experiment.

      • Start with a wide range of concentrations to identify the toxic threshold.

      • Consider using a less sensitive cell line if the observed cytotoxicity is hindering your primary experimental goals.

  • Assay Interference: The components of your viability/cytotoxicity assay may interact with the tested compounds.

    • Thiazide Diuretics: Can interfere with metabolic assays like MTT or XTT that measure cellular reductive capacity.[2]

    • Troubleshooting:

      • Perform a cell-free control by adding the drug to the assay reagents without cells to check for direct chemical reactions.

      • If interference is suspected, switch to an alternative viability assay with a different readout, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or an ATP-based assay (measures cellular energy levels).

Issue 2: Inconsistent or Unexplained Experimental Results

Question: My results are highly variable between experiments, or I'm observing effects that are inconsistent with the known on-target mechanism of this compound. What should I consider?

Answer:

Inconsistent results can stem from several factors, including off-target effects and experimental variability.

  • Off-Target Signaling Pathways:

    • Enalapril: Beyond ACE inhibition, enalapril can modulate mitochondrial quality control signaling pathways in cardiac cells.[6] It has also been shown to affect protein kinase C (PKC) signaling.[7]

    • Hydrochlorothiazide: Transcriptomic and metabolomic studies suggest that HCTZ can impact the sphingolipid metabolic pathway and the netrin signaling pathway.[8][9] It may also activate Toll-like receptor 4 (TLR4) signaling.[10]

    • Troubleshooting:

      • Review the literature for known off-target effects of your drug in similar cell types.

      • Consider using techniques like proteomics or transcriptomics to identify unexpected changes in protein expression or gene transcription in your experimental system.

      • Use specific inhibitors for suspected off-target pathways to see if the unexpected effects are reversed.

  • Genotoxicity:

    • Hydrochlorothiazide: Has been shown to be genotoxic in cultured human lymphocytes, causing an increase in sister chromatid exchanges (SCEs).[11]

    • Enalapril: Interestingly, enalapril has been found to protect human lymphocytes from the genotoxicity induced by HCTZ.[11]

    • Troubleshooting:

      • If you suspect genotoxicity (e.g., observing changes in cell morphology, cell cycle arrest), you can perform assays like the micronucleus test or comet assay to assess DNA damage.

  • Experimental Conditions:

    • Cell Culture Health: Ensure your cells are healthy, within a consistent passage number, and free from contamination (especially mycoplasma).

    • Reagent Quality: Use high-purity drugs and fresh reagents.

    • Troubleshooting:

      • Implement a routine cell line authentication and mycoplasma testing schedule.

      • Maintain detailed records of cell passage number, reagent lot numbers, and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target mechanisms of the active ingredients of this compound?

A1: this compound is a combination of enalapril and hydrochlorothiazide.

  • Enalapril is a prodrug that is converted to its active form, enalaprilat (B1671235). Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[12]

  • Hydrochlorothiazide (HCTZ) is a thiazide diuretic that inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This leads to increased excretion of sodium and water, reducing blood volume.[11]

Q2: What are some known off-target effects of enalapril in cell culture?

A2: Enalapril has been observed to have several off-target effects in vitro, including:

  • Anti-proliferative effects: It can reduce cell proliferation in certain cell types like orbital fibroblasts.[13]

  • Induction of apoptosis: Enalapril can induce apoptosis in cancer cell lines such as human acute promyelocytic leukemia (HL-60) cells.[9]

  • Modulation of mitochondrial function: It can influence mitochondrial quality control signaling pathways.[6]

  • Genoprotective effects: It has been shown to protect lymphocytes from HCTZ-induced genotoxicity.[11]

Q3: What are some documented off-target effects of hydrochlorothiazide in cell culture?

A3: Hydrochlorothiazide has been associated with the following off-target effects in cell culture models:

  • Genotoxicity: It can induce chromosomal damage in cultured human lymphocytes.[11]

  • Phototoxicity: HCTZ can cause phototoxic reactions in skin cells when exposed to UVA radiation.[5]

  • Metabolic effects: It can affect metabolic pathways, including sphingolipid and netrin signaling.[8][9]

  • Effects on bone cells: HCTZ has been shown to have effects on osteoblast-like cells.[14]

Q4: I am observing unexpected changes in gene or protein expression. Which signaling pathways might be affected by this compound's components?

A4: Besides the primary RAAS pathway for enalapril and the sodium-chloride cotransporter for HCTZ, you might consider investigating:

  • For Enalapril:

    • Mitochondrial quality control pathways.[6]

    • Protein Kinase C (PKC) signaling.[7]

  • For Hydrochlorothiazide:

    • Sphingolipid metabolism.[8]

    • Netrin signaling pathway.[9]

    • Toll-like receptor 4 (TLR4) signaling.[10]

Q5: How should I prepare and store enalapril maleate and hydrochlorothiazide for my cell culture experiments?

A5:

  • Dissolving: Due to their poor aqueous solubility, both enalapril maleate and hydrochlorothiazide are best dissolved in an organic solvent like DMSO to prepare concentrated stock solutions.[1][2]

  • Storage: Solid compounds should be stored at -20°C, protected from light and moisture.[2] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C.[2] Aqueous working solutions are generally not recommended for long-term storage.[1]

Data Presentation

Table 1: Summary of In Vitro IC50 and Cytotoxic Concentrations for Enalapril and Hydrochlorothiazide

CompoundCell LineAssayEndpointConcentrationReference
EnalaprilHL-60 (Human promyelocytic leukemia)XTTIC507 µM[9]
EnalaprilatNeonatal rat cardiac fibroblastsCell GrowthIC5090 µM[15]
HydrochlorothiazideL5178Y (Mouse lymphoma)CytotoxicityCytotoxic Effects> 500 µg/mL[4]
HydrochlorothiazideFibroblasts and MelanocytesWST-1Phototoxicity with UVASignificant at 0.5 mM and 1.0 mM[5]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of enalapril and hydrochlorothiazide.

Materials:

  • Target cell line

  • Complete culture medium

  • Enalapril maleate and/or Hydrochlorothiazide stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of your test compounds (enalapril, HCTZ, and their combination) in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%). Include a vehicle control (medium with DMSO only) and an untreated control.

  • Remove the overnight culture medium and replace it with the medium containing the drug dilutions.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the drug concentration to determine the IC50/CC50 values.

Protocol 2: In Vitro Micronucleus Assay for Genotoxicity

This assay is used to detect chromosomal damage.

Materials:

  • Target cell line (e.g., human lymphocytes, CHO, or TK6 cells)

  • Complete culture medium

  • Enalapril maleate and/or Hydrochlorothiazide stock solutions

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the test compounds for a period that covers at least one cell cycle. Include positive and negative controls.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to arrest the cells at the binucleated stage.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution to swell the cells.

  • Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the number of micronucleated cells compared to the negative control indicates genotoxic potential.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation prep_cells Prepare Cell Culture treatment Treat Cells with Drugs (Dose-Response) prep_cells->treatment prep_drugs Prepare Drug Solutions (Enalapril & HCTZ) prep_drugs->treatment incubation Incubate for Defined Period treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Micronucleus) incubation->genotoxicity signaling Signaling Pathway Analysis incubation->signaling data_analysis Data Analysis (IC50, etc.) cytotoxicity->data_analysis genotoxicity->data_analysis signaling->data_analysis interpretation Interpret Off-Target Effects data_analysis->interpretation

Caption: Experimental workflow for assessing off-target effects.

signaling_pathway cluster_enalapril Enalapril Off-Target Pathways cluster_hctz Hydrochlorothiazide Off-Target Pathways cluster_effects Cellular Outcomes enalapril Enalapril pkc PKC Signaling enalapril->pkc modulates mito Mitochondrial Quality Control enalapril->mito modulates proliferation Cell Proliferation pkc->proliferation apoptosis Apoptosis mito->apoptosis hctz Hydrochlorothiazide sphingo Sphingolipid Metabolism hctz->sphingo impacts netrin Netrin Signaling hctz->netrin impacts tlr4 TLR4 Signaling hctz->tlr4 activates genotoxicity Genotoxicity hctz->genotoxicity metabolism Cellular Metabolism sphingo->metabolism netrin->proliferation tlr4->apoptosis

Caption: Potential off-target signaling pathways.

troubleshooting_logic cluster_check1 Initial Checks cluster_check2 Assay Validation cluster_check3 Biological Factors start Unexpected Result (e.g., High Cytotoxicity) check_conc Verify Drug Concentration start->check_conc check_sol Check for Precipitation start->check_sol check_vehicle Run Vehicle Control start->check_vehicle check_interference Cell-Free Assay Control check_conc->check_interference check_sol->check_interference check_vehicle->check_interference alt_assay Use Alternative Assay check_interference->alt_assay Interference Detected check_cell_line Assess Cell Line Sensitivity (IC50) check_interference->check_cell_line No Interference alt_assay->check_cell_line check_off_target Investigate Off-Target Pathways check_cell_line->check_off_target end Identify Cause & Optimize Protocol check_off_target->end

References

Technical Support Center: Co-Renitec Dosage Adjustment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Co-Renitec (enalapril and hydrochlorothiazide (B1673439) combination) in animal models. The focus is on adjusting dosages to achieve therapeutic goals while minimizing adverse effects.

Troubleshooting Guides

Issue: Hypotension and Dizziness

Symptoms: Lethargy, weakness, ataxia, or a sudden drop in blood pressure readings.

Possible Causes:

  • Initial dose is too high.

  • Dehydration or volume depletion in the animal.

  • Synergistic effect of enalapril (B1671234) and hydrochlorothiazide is greater than anticipated.

Troubleshooting Steps:

  • Confirm Hypotension: Measure blood pressure using a validated method for the animal model (e.g., tail-cuff plethysmography for rodents, Doppler or oscillometric for larger animals).

  • Assess Hydration Status: Check for signs of dehydration such as skin tenting, sunken eyes, and reduced urine output. Ensure free access to drinking water.

  • Dose Reduction: If hypotension is confirmed, reduce the dosage of this compound. A 25-50% reduction is a reasonable starting point.

  • Staggered Introduction: Consider introducing enalapril and hydrochlorothiazide separately to assess the individual contribution to the hypotensive effect before administering the combination product.

  • Fluid Support: In cases of severe hypotension, temporary fluid support with sterile saline may be necessary. Consult with a veterinarian for appropriate volumes and administration routes.

Issue: Renal Dysfunction

Symptoms: Increased serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN), decreased glomerular filtration rate (GFR), oliguria, or anuria.

Possible Causes:

  • Pre-existing renal insufficiency in the animal model.

  • Excessive reduction in renal blood flow due to the combined action of enalapril and hydrochlorothiazide.

  • Dehydration exacerbating renal impairment.

Troubleshooting Steps:

  • Baseline Renal Function: Always establish baseline renal function (sCr and BUN) before initiating this compound treatment.

  • Regular Monitoring: Monitor sCr and BUN levels 1-2 weeks after starting treatment and after any dose adjustment.[1]

  • Dose Adjustment: If a significant increase in sCr or BUN is observed (e.g., >30% from baseline), consider the following:

    • Reduce the dose of this compound.

    • Temporarily discontinue the hydrochlorothiazide component and continue with enalapril monotherapy at a reduced dose to assess its impact on renal function.

  • Hydration: Ensure adequate hydration of the animals, as dehydration can worsen renal side effects.[2]

  • Avoid NSAIDs: Concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs) should be avoided as they can increase the risk of acute kidney injury when combined with ACE inhibitors and diuretics.[2]

Issue: Electrolyte Imbalances (Hyperkalemia/Hypokalemia, Hyponatremia)

Symptoms: Muscle weakness, cardiac arrhythmias (can be detected via ECG), changes in water intake.

Possible Causes:

  • Hyperkalemia (High Potassium): Enalapril can increase serum potassium by inhibiting aldosterone (B195564) secretion.

  • Hypokalemia (Low Potassium): Hydrochlorothiazide promotes potassium excretion.

  • Hyponatremia (Low Sodium): Hydrochlorothiazide can cause excessive sodium loss.

Troubleshooting Steps:

  • Baseline Electrolytes: Measure baseline serum electrolytes (potassium, sodium, chloride) before starting the experiment.

  • Regular Monitoring: Monitor electrolytes 1-2 weeks after initiating treatment and following any dose changes.[1]

  • Managing Hyperkalemia:

    • If serum potassium levels rise significantly, reduce the enalapril dosage.

    • Ensure the diet is not excessively high in potassium.

  • Managing Hypokalemia and Hyponatremia:

    • If serum potassium or sodium levels fall below the normal range, reduce the hydrochlorothiazide dosage.

    • In cases of significant hyponatremia, temporary discontinuation of the diuretic may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a rat model of hypertension?

A1: A precise starting dose for the combination is not well-established in the literature for all models. However, based on studies of the individual components in Dahl salt-sensitive rats, you could start with a dose in the range of 15 mg/kg/day of enalapril and 60 mg/kg/day of hydrochlorothiazide and titrate based on blood pressure response and side effects.[3] It is crucial to perform a pilot dose-finding study in your specific animal model to determine the optimal therapeutic window.

Q2: How often should I monitor my animals for side effects?

A2: A recommended monitoring schedule includes:

  • Baseline: Before initiating treatment, record baseline blood pressure, serum creatinine, BUN, and electrolytes.[4]

  • Initial Phase (First 4 weeks): Monitor blood pressure daily or several times a week. Check sCr, BUN, and electrolytes 1-2 weeks after starting the medication and after each dose adjustment.[1]

  • Maintenance Phase: Once a stable dose is achieved, monitoring can be less frequent (e.g., monthly), unless signs of toxicity are observed.

Q3: Can I administer this compound to animals with pre-existing kidney disease?

A3: Extreme caution is advised. The use of this compound in animals with pre-existing renal disease increases the risk of worsening renal function.[5] If the experimental design requires it, start with a significantly lower dose and monitor renal function and electrolytes very closely (e.g., every few days initially). Enalapril should be used with caution in pets with kidney disease.[1]

Q4: What are the signs of an allergic reaction to this compound in animals?

A4: While less common in animals than in humans, signs of an allergic reaction can include skin rash, hives, and swelling of the face, lips, or tongue. If you observe these signs, discontinue the drug immediately and consult with a veterinarian.

Q5: What is the mechanism of action for the components of this compound?

A5:

  • Enalapril: It is an angiotensin-converting enzyme (ACE) inhibitor. By blocking ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure. It also decreases aldosterone secretion, which can lead to a small increase in serum potassium.

  • Hydrochlorothiazide: It is a thiazide diuretic that works by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubules of the kidney. This increases the excretion of sodium, chloride, and water, leading to a reduction in blood volume and blood pressure. It can also increase the excretion of potassium.

Data Presentation

Table 1: Example Dosage of Enalapril and Hydrochlorothiazide in Dahl Rats

DrugDosage RangeAnimal ModelOutcomeReference
Enalapril15-100 mg/kg/dayDahl Salt-Sensitive RatsReduction in blood pressure and cardiac hypertrophy[3]
Hydrochlorothiazide60-400 mg/kg/dayDahl Salt-Sensitive RatsReduction in blood pressure and cardiac hypertrophy in high-salt diet[3]

Table 2: Common Side Effects and Monitoring Parameters

Side EffectClinical SignsMonitoring ParametersFrequency of Monitoring
HypotensionLethargy, weakness, ataxiaBlood PressureDaily initially, then weekly
Renal DysfunctionOliguria, anuria, dehydrationSerum Creatinine, BUNBaseline, 1-2 weeks post-initiation, then monthly
HyperkalemiaMuscle weakness, arrhythmiasSerum PotassiumBaseline, 1-2 weeks post-initiation, then monthly
HypokalemiaMuscle weakness, arrhythmiasSerum PotassiumBaseline, 1-2 weeks post-initiation, then monthly
HyponatremiaLethargy, disorientationSerum SodiumBaseline, 1-2 weeks post-initiation, then monthly

Experimental Protocols

Protocol: Dose-Finding and Side Effect Monitoring for this compound in a Hypertensive Rat Model
  • Animal Model: Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DS) rats are commonly used models of hypertension.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound).

  • Baseline Measurements: Before initiating treatment, record baseline measurements for:

    • Systolic and diastolic blood pressure (tail-cuff method).

    • Heart rate.

    • Body weight.

    • Blood samples for baseline serum creatinine, BUN, and electrolytes (Na+, K+, Cl-).

  • Drug Administration:

    • Prepare fresh solutions of this compound daily. The drug can be administered via oral gavage or in drinking water. Oral gavage ensures accurate dosing.

    • Start with a low dose (e.g., enalapril 10 mg/kg + hydrochlorothiazide 25 mg/kg) and gradually increase the dose every 1-2 weeks.

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (lethargy, weakness, changes in behavior).

    • Weekly: Measure blood pressure and body weight.

    • Bi-weekly (or after each dose escalation): Collect blood samples for analysis of sCr, BUN, and electrolytes.

  • Endpoint Analysis: At the end of the study, collect terminal blood samples and tissues for further analysis as required by the study design.

  • Data Analysis: Analyze the data to determine the dose that provides the desired antihypertensive effect with the minimal incidence and severity of side effects.

Visualizations

RAAS_Pathway cluster_inhibition Mechanism of Action cluster_diuretic Diuretic Effect Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin Enalapril Enalapril (this compound Component) Enalapril->ACE Inhibits Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Kidney Kidney Na_Cl_Excretion Increased Sodium & Chloride Excretion Kidney->Na_Cl_Excretion HCTZ Hydrochlorothiazide (this compound Component) HCTZ->Kidney Acts on BloodVolume Decreased Blood Volume Na_Cl_Excretion->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure

Caption: Mechanism of action of this compound components.

experimental_workflow start Start: Animal Acclimatization baseline Baseline Measurements (BP, sCr, BUN, Electrolytes) start->baseline grouping Random Group Assignment (Vehicle, Low, Mid, High Dose) baseline->grouping dosing Daily this compound Administration (Oral Gavage) grouping->dosing monitoring Ongoing Monitoring (Clinical Signs, BP, Weight) dosing->monitoring blood_collection Periodic Blood Sampling (sCr, BUN, Electrolytes) dosing->blood_collection dose_adjustment Dose Titration Based on Efficacy and Side Effects monitoring->dose_adjustment blood_collection->dose_adjustment dose_adjustment->dosing Adjust Dose end End of Study: Terminal Sample Collection & Analysis dose_adjustment->end Optimal Dose Found

Caption: Experimental workflow for dosage adjustment.

troubleshooting_logic adverse_event Adverse Event Observed hypotension Hypotension adverse_event->hypotension renal_dysfunction Renal Dysfunction adverse_event->renal_dysfunction electrolyte_imbalance Electrolyte Imbalance adverse_event->electrolyte_imbalance check_bp Confirm with BP Measurement hypotension->check_bp check_renal_markers Measure sCr & BUN renal_dysfunction->check_renal_markers check_electrolytes Measure Serum Electrolytes electrolyte_imbalance->check_electrolytes check_hydration Assess Hydration check_bp->check_hydration reduce_dose Reduce this compound Dose check_hydration->reduce_dose reduce_or_modify_dose Reduce Dose / Discontinue HCTZ check_hydration->reduce_or_modify_dose check_renal_markers->check_hydration adjust_enalapril Adjust Enalapril Dose (for Hyperkalemia) check_electrolytes->adjust_enalapril adjust_hctz Adjust HCTZ Dose (for Hypokalemia/Hyponatremia) check_electrolytes->adjust_hctz

Caption: Troubleshooting logic for common side effects.

References

Troubleshooting inconsistent results in Co-Renitec bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Co-Renitec bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to answer frequently asked questions related to the bioanalysis of this compound's active ingredients, enalapril (B1671234) and hydrochlorothiazide (B1673439).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active pharmaceutical ingredients (APIs)?

A1: this compound is a combination antihypertensive medication. Its active ingredients are enalapril maleate (B1232345), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a diuretic.[1][2][3] Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[4]

Q2: What is the mechanism of action of this compound?

A2: this compound lowers blood pressure through a dual mechanism. Enalaprilat, the active metabolite of enalapril, inhibits the angiotensin-converting enzyme (ACE), which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][5] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation.[5] It also reduces aldosterone (B195564) secretion, which decreases sodium and water reabsorption.[5] Hydrochlorothiazide is a diuretic that reduces plasma volume by increasing the excretion of sodium and water.[6] The combination of these two drugs results in a more potent antihypertensive effect.[2]

Q3: What are the common analytical methods for the simultaneous determination of enalapril and hydrochlorothiazide?

A3: The most common analytical method for the simultaneous quantification of enalapril and hydrochlorothiazide in pharmaceutical formulations and biological fluids is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6][7][8] Several validated RP-HPLC methods have been developed using different mobile phases and columns to achieve good separation and quantification.[1][7][8][9]

Q4: What are the key validation parameters to consider for a this compound bioassay according to ICH guidelines?

A4: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters for a bioassay include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][6] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Troubleshooting Guides for Inconsistent Bioassay Results

Inconsistent results in this compound bioassays can arise from various factors related to sample preparation, chromatographic conditions, and instrument performance. The following sections provide a structured approach to troubleshooting these issues.

Common Issues and Quantitative Solutions

This table summarizes common problems, their potential causes, and recommended solutions with quantifiable parameters.

Issue Potential Cause Recommended Solution & Quantitative Parameter
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH. For enalapril and hydrochlorothiazide, a pH around 3.5 to 5 has been shown to be effective.[1][9]
Column degradation.Replace the column after a certain number of injections as recommended by the manufacturer. Monitor column performance by tracking peak asymmetry, which should ideally be between 0.8 and 1.5.
Variable Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Verify the pump flow rate is stable and within ±2% of the set value. A typical flow rate is 0.8 to 1.0 mL/min.[1][7]
Temperature fluctuations.Use a column oven to maintain a constant temperature, for example, 25°C.
Low Signal or No Peaks Incorrect wavelength selection.Set the UV detector to the optimal wavelength for both analytes. A common approach is to use a wavelength around 215 nm or 232 nm for simultaneous detection.[1][7]
Sample degradation.Prepare fresh samples and standards. Enalapril can be unstable, especially in solution.
Inaccurate Quantification Non-linearity of the calibration curve.Ensure the calibration curve has a correlation coefficient (r²) of ≥ 0.999.[1] Use a concentration range that brackets the expected sample concentrations.[1]
Inconsistent sample injection volume.Use a calibrated autosampler and ensure no air bubbles are present in the syringe. The relative standard deviation (%RSD) for replicate injections should be less than 2%.[6]
Interference Peaks Contaminants in the sample matrix or mobile phase.Use high-purity solvents and reagents. Employ a sample clean-up procedure like solid-phase extraction (SPE) for complex matrices like plasma.[11]
Experimental Protocols

1. Standard RP-HPLC Method for Simultaneous Estimation of Enalapril Maleate and Hydrochlorothiazide

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer pH 5) and an organic modifier (e.g., methanol (B129727) and acetonitrile) in a specific ratio (e.g., 60:20:20 v/v/v).[1]

  • Flow Rate: 0.8 ml/min.[1]

  • Detection Wavelength: 232 nm.[1]

  • Injection Volume: 20 µl.[6]

  • Procedure:

    • Prepare a stock solution of enalapril maleate and hydrochlorothiazide in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution.

    • Prepare the sample solution by dissolving the this compound tablet in the mobile phase and filtering it.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of each drug in the sample.

2. Sample Preparation from Biological Fluids (Plasma)

  • Method: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

  • Protein Precipitation: Add a precipitating agent like acetonitrile (B52724) or methanol to the plasma sample, vortex, and centrifuge to pellet the proteins.

  • Liquid-Liquid Extraction: After protein precipitation, add an appropriate organic solvent to the supernatant, vortex, and separate the organic layer containing the analytes.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain the analytes from the plasma sample and then elute them with an appropriate solvent. This method provides cleaner extracts.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II Decreased_BP Decreased Blood Pressure Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Na_H2O_Retention Increased Na+ and H2O Retention Kidney->Na_H2O_Retention Diuresis Increased Diuresis Kidney->Diuresis Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Enalapril Enalapril (this compound) Enalapril->ACE inhibits Hydrochlorothiazide Hydrochlorothiazide (this compound) Hydrochlorothiazide->Kidney acts on Diuresis->Decreased_BP

Caption: Mechanism of action of this compound on the RAAS pathway.

Troubleshooting Workflow for Inconsistent Bioassay Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_System_Suitability Review System Suitability (Peak Shape, Retention Time, Resolution) Start->Check_System_Suitability System_OK System Suitability OK? Check_System_Suitability->System_OK Check_Calibration Examine Calibration Curve (r², Linearity) Calibration_OK Calibration OK? Check_Calibration->Calibration_OK Check_Sample_Prep Investigate Sample Preparation (Dilution, Extraction) Sample_Prep_OK Sample Prep Consistent? Check_Sample_Prep->Sample_Prep_OK System_OK->Check_Calibration Yes Troubleshoot_HPLC Troubleshoot HPLC System (Mobile Phase, Column, Pump, Detector) System_OK->Troubleshoot_HPLC No Calibration_OK->Check_Sample_Prep Yes Prepare_New_Standards Prepare Fresh Standards and Re-run Calibration Calibration_OK->Prepare_New_Standards No Review_Sample_Prep_Protocol Review and Optimize Sample Prep Protocol Sample_Prep_OK->Review_Sample_Prep_Protocol No Reanalyze_Samples Re-analyze Samples Sample_Prep_OK->Reanalyze_Samples Yes Troubleshoot_HPLC->Check_System_Suitability Prepare_New_Standards->Check_Calibration Review_Sample_Prep_Protocol->Check_Sample_Prep End Problem Resolved Reanalyze_Samples->End

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Optimizing Drug Delivery for Co-Renitec (Enalapril/Hydrochlorothiazide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of drug delivery methods for Co-Renitec and its active pharmaceutical ingredients (APIs), enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439) (HCTZ).

Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical challenges when formulating Enalapril and Hydrochlorothiazide together?

A1: The primary challenges stem from the differing solubility profiles of the two APIs.

  • Hydrochlorothiazide (HCTZ): This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[1] It is poorly or slightly soluble in water, which can lead to poor gastrointestinal absorption and variable bioavailability, typically ranging from 60% to 80%.[2][3]

  • Enalapril Maleate: This API is sparingly soluble in water and is a prodrug, meaning it must be hydrolyzed in the body to its active form, enalaprilat (B1671235).[4][5][6] Ensuring its stability and successful conversion to enalaprilat is crucial for efficacy.

Q2: How can the poor aqueous solubility of Hydrochlorothiazide be improved in a research setting?

A2: Several advanced formulation strategies can significantly enhance HCTZ solubility. Nanoformulations are a promising approach.[7][8] Techniques include:

  • Nanoparticle Formulation: Creating nanoparticles of HCTZ increases the surface-area-to-volume ratio, which can improve dissolution rates.[1] Methods like antisolvent precipitation can be used.[1]

  • Complexation: Using cyclodextrins to form inclusion complexes with HCTZ can improve its solubility before incorporating it into a larger delivery system like lecithin/chitosan-based nanoparticles.[2][3]

  • Solid Lipid Nanoparticles (SLNs): Encapsulating HCTZ in SLNs is another effective method to improve its biopharmaceutical properties.[2][3]

Q3: What analytical methods are recommended for the simultaneous quantification of Enalapril and HCTZ in a formulation?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Specifically, Reverse-Phase HPLC (RP-HPLC) with UV detection is well-documented for the simultaneous estimation of both compounds.[9] Key parameters from established methods include:

  • Column: C18 or Cyano-bonded stationary phases.[9]

  • Mobile Phase: A common mobile phase consists of a mixture of an acetate (B1210297) buffer, methanol, and acetonitrile. Microemulsion-based eluents have also been successfully used.[9][10]

  • Detection: UV detection can be programmed at different wavelengths, such as 215 nm for enalapril and 270 nm for HCTZ, to achieve quantification.[11]

Q4: Are there any known effects of co-formulation on the bioavailability of Enalapril and HCTZ?

A4: Studies have shown that the concomitant administration of enalapril maleate and hydrochlorothiazide has little to no effect on the bioavailability of either drug.[6] A combination tablet is generally considered bioequivalent to taking the two separate drugs at the same time.[6][12]

Troubleshooting Guide for Experimental Formulations

Problem Encountered Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (EE%) of HCTZ in Nanoparticles 1. Poor solubility of HCTZ in the organic solvent used during formulation.2. Drug leakage into the external aqueous phase during particle formation.3. Insufficient interaction between the drug and the polymer/lipid matrix.1. Screen different organic solvents to find one with higher HCTZ solubility.2. Optimize the ratio of the organic phase to the aqueous phase. Increase the viscosity of the external phase.3. Try a different matrix material or add a stabilizing agent that enhances drug-matrix interaction.
Initial Burst Release of Both Drugs from a Controlled-Release Formulation 1. A significant portion of the drug is adsorbed onto the surface of the carrier rather than being encapsulated.2. High porosity or rapid degradation of the carrier matrix.3. The formulation is not sufficiently cross-linked or solidified.1. Modify the formulation process to minimize surface-adsorbed drug. This can involve a washing step post-formulation (centrifugation and resuspension).2. Select a polymer with a slower degradation profile or increase the polymer concentration.3. Optimize cross-linking density or investigate different lipid compositions for a more rigid structure.
Inconsistent Particle Size or Polydispersity Index (PDI) in Batches 1. Fluctuations in energy input (e.g., sonication or homogenization speed/time).2. Variations in temperature during formulation.3. Inadequate concentration or type of stabilizer/surfactant.1. Standardize all energy input parameters using calibrated equipment. Ensure consistent probe depth for sonication.2. Precisely control the temperature of all solutions and during the entire process.3. Re-evaluate the stabilizer concentration. A higher concentration may be needed to effectively coat the nanoparticle surface and prevent aggregation.
Poor In Vivo Efficacy Despite Good In Vitro Results 1. Rapid clearance of the delivery system by the reticuloendothelial system (RES).2. Instability of the formulation in the gastrointestinal environment.3. Low permeation of the nanoparticles across the intestinal epithelium.1. Modify the nanoparticle surface with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and prolong circulation.2. Incorporate the formulation into an enteric-coated capsule to protect it from stomach acid.3. Include permeation enhancers in the formulation or use materials known to facilitate transport, such as chitosan (B1678972).[2][3]

Data on Advanced Drug Delivery Systems

The following table summarizes preclinical data on nanoformulations designed to improve the delivery of hydrochlorothiazide.

Formulation TypeKey FindingsEfficacy ImprovementReference
Lecithin/Chitosan Nanoparticles with β-Cyclodextrin-HCTZ Complex Enhanced HCTZ solubility through complexation prior to encapsulation.In a rat hypertension model, nanoformulations reduced systolic blood pressure by ~38%, versus 26% for HCTZ alone. The effect was more sustained, maintaining a 25% reduction at 24 hours vs. 5% for HCTZ alone.[2][3]
Solid Lipid Nanoparticles (SLNs) with HCTZ Designed to create a stable liquid formulation and achieve more controlled drug release.Showed a significant increase in urine volume over 24 hours compared to HCTZ alone, suggesting a more controlled and prolonged diuretic effect.[2][3]
Hydrochlorothiazide Nanoparticles (via antisolvent precipitation) Stabilized nanoparticles with a size of 2.6 nm were created.The solubility of the nano-sample was 6.5-fold higher than that of the bulk hydrochlorothiazide powder.[1]

Experimental Protocols

Protocol 1: Preparation of HCTZ-Loaded Chitosan Nanoparticles

This protocol is a representative method for preparing HCTZ-loaded nanoparticles using ionic gelation.

Materials:

  • Hydrochlorothiazide (HCTZ)

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Polysorbate 80 (Tween® 80)

  • Deionized water

Methodology:

  • Prepare Chitosan Solution: Dissolve 100 mg of chitosan in 50 mL of a 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution.

  • Prepare HCTZ Solution: Dissolve 20 mg of HCTZ in a suitable solvent (e.g., acetone (B3395972) or ethanol). Note: Due to HCTZ's low water solubility, a water-miscible organic solvent is needed.

  • Drug Loading: Add the HCTZ solution dropwise into the chitosan solution under continuous magnetic stirring (e.g., 700 rpm). Add 0.5% (v/v) Tween® 80 as a surfactant.

  • Nanoparticle Formation (Ionic Gelation): Prepare a 25 mL aqueous solution of TPP (concentration of 1 mg/mL). Add the TPP solution dropwise to the chitosan-HCTZ mixture under continuous stirring.

  • Particle Stabilization: Continue stirring for 60 minutes after the addition of TPP is complete to allow for the formation and stabilization of nanoparticles.

  • Purification: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat the washing step twice to remove unentrapped HCTZ and other reagents.

  • Final Product: Resuspend the final pellet in a small volume of deionized water for immediate characterization or freeze-dry (lyophilize) for long-term storage.

Protocol 2: Characterization by RP-HPLC for Drug Content and Release

This protocol outlines a validated RP-HPLC method for the simultaneous quantification of enalapril and HCTZ.[13]

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV-Vis detector.

  • Column: C18 column (e.g., 250mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (20:80, v/v), with pH adjusted to 3.8.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Programmable detection at 215 nm (for Enalapril) and 275 nm (for HCTZ).[13]

  • Injection Volume: 20 µL.

Methodology for In Vitro Release Study:

  • Place a known amount of the formulation (e.g., nanoparticles) into a dialysis bag (with a molecular weight cut-off suitable to retain the nanoparticles but allow free drug to pass).

  • Immerse the dialysis bag in a release medium (e.g., 50 mL of phosphate-buffered saline, pH 7.4) in a beaker placed in a shaking water bath at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Filter the collected samples through a 0.22 µm syringe filter.

  • Inject the filtered samples into the HPLC system and analyze using the conditions described above.

  • Calculate the cumulative percentage of drug released at each time point by comparing the peak areas to a standard calibration curve.

Visualizations: Pathways and Workflows

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril's therapeutic effect comes from its inhibition of the Angiotensin-Converting Enzyme (ACE) within the RAAS cascade.[14][15][16]

RAAS_Pathway cluster_blood_vessel Blood & Lungs cluster_kidney Kidney cluster_adrenal Adrenal Gland cluster_effects Systemic Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaved by Renin AngiotensinII Angiotensin II ACE ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE->AngiotensinII converts Renin Renin BP_fall Low Blood Pressure BP_fall->Renin stimulates Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention BP_rise Increased Blood Pressure Vasoconstriction->BP_rise Na_H2O_Retention->BP_rise Enalaprilat Enalaprilat (Active form of Enalapril) Enalaprilat->ACE INHIBITS Workflow arrow >> Formulation 1. Formulation Optimization (e.g., Ionic Gelation) PhysicoChem 2. Physicochemical Characterization (Size, Zeta, EE%) Formulation->PhysicoChem PhysicoChem->Formulation Re-optimize InVitro 3. In Vitro Studies (Drug Release, Stability) PhysicoChem->InVitro CellStudies 4. Cell Culture Assays (Cytotoxicity, Permeability) InVitro->CellStudies InVivo 5. In Vivo Animal Model (Pharmacokinetics, Efficacy) CellStudies->InVivo Data 6. Data Analysis & Conclusion InVivo->Data Challenges_Solutions cluster_challenges Key Formulation Challenges cluster_strategies Potential Delivery Strategies cluster_outcomes Desired Research Outcomes Solubility Poor HCTZ Aqueous Solubility Nanoparticles Nanoparticles (SLN, Polymeric) Solubility->Nanoparticles Complexation Cyclodextrin Complexation Solubility->Complexation Stability API & Formulation Stability SustainedRelease Controlled Release Matrix Stability->SustainedRelease Bioavailability Variable Oral Bioavailability Bioavailability->Nanoparticles Bioavailability->SustainedRelease Dissolution Enhanced Dissolution Rate Nanoparticles->Dissolution PK_Profile Improved PK Profile & Efficacy Nanoparticles->PK_Profile Complexation->Dissolution SustainedRelease->PK_Profile ShelfLife Increased Shelf-Life SustainedRelease->ShelfLife

References

Addressing batch-to-batch variability of Co-Renitec formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Co-Renitec (enalapril maleate (B1232345)/hydrochlorothiazide) formulations. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the active pharmaceutical ingredients (APIs) in this compound and what are their primary functions?

A1: this compound contains two active ingredients: enalapril (B1671234) maleate and hydrochlorothiazide (B1673439).[1][2][3]

  • Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels), reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[4][5][6][7][8]

  • Hydrochlorothiazide (HCTZ) is a thiazide diuretic ("water pill"). It inhibits the reabsorption of sodium and chloride ions in the kidneys' distal convoluted tubules, leading to increased excretion of water and salt, which reduces blood volume and pressure.[8][9][10][11][12]

Q2: What are the common causes of batch-to-batch variability in solid oral dosage forms like this compound?

A2: Batch-to-batch variability can arise from several factors throughout the manufacturing process. Key sources include variations in the physicochemical properties of raw materials (both APIs and excipients), such as particle size and crystal form (polymorphism).[13][14] Discrepancies in manufacturing process parameters like mixing times, compression forces, and environmental conditions (e.g., humidity) can also significantly impact the final product's consistency.[15][16]

Q3: Which analytical tests are most critical for evaluating the consistency of this compound batches?

A3: For a combination product like this compound, several tests are crucial:

  • Dissolution Testing: This is a key performance test that measures the rate and extent to which the APIs dissolve from the tablet.[17][18] It is vital for predicting in-vivo performance and ensuring batch consistency.[19][20]

  • Content Uniformity: This test ensures that each tablet contains the correct amount of enalapril maleate and hydrochlorothiazide within a narrow range.

  • Assay (HPLC): A validated High-Performance Liquid Chromatography (HPLC) method is essential for the simultaneous quantification of both enalapril and hydrochlorothiazide to confirm the potency of each batch.[21][22][23][24][25]

  • Impurity Profiling: HPLC or LC-MS can be used to identify and quantify any impurities or degradation products, ensuring they remain below acceptable safety thresholds.

Q4: We are observing different dissolution profiles between two batches of this compound. What could be the cause?

A4: Discrepancies in dissolution profiles are a common indicator of batch variability. Potential causes include:

  • Differences in API particle size distribution between batches.

  • Variations in excipient properties (e.g., different grades or suppliers of lactose (B1674315) or magnesium stearate).[13]

  • Inconsistent manufacturing parameters, such as tablet hardness (compression force) or granulation process variables.

  • Aging or improper storage conditions of the tablets, which could alter the physical properties of the formulation.

Troubleshooting Guides

Problem 1: Inconsistent Dissolution Results for Enalapril Maleate

You are comparing three batches of this compound (20 mg enalapril / 12.5 mg HCTZ) and observe that Batch B shows a significantly slower dissolution rate for enalapril compared to Batches A and C.

Initial Data Analysis

The first step is to quantify the difference. The table below summarizes the dissolution data collected using the USP Apparatus 2 (Paddle) at 50 RPM in 900 mL of water.

Time (minutes)Batch A (% Dissolved)Batch B (% Dissolved)Batch C (% Dissolved)
5553558
10785581
15927094
309985101
4510196102
Troubleshooting Workflow

This workflow helps diagnose the root cause of the observed dissolution variability.

G A Observation: Batch B has slower enalapril dissolution B Step 1: Verify Physical Tablet Properties A->B C Test Hardness & Friability B->C D Is Hardness of Batch B significantly higher? C->D E Higher compression force in manufacturing is a likely cause. D->E Yes F Step 2: Characterize Raw Materials D->F No N Problem Resolved / Cause Identified E->N G Analyze API & Excipient Particle Size F->G H Does Batch B use APIs or excipients with larger particle size? G->H I Larger particle size reduces surface area, slowing dissolution. Review raw material specifications. H->I Yes J Step 3: Review Manufacturing Records H->J No I->N K Check granulation parameters, blending times, and environmental controls. J->K L Are there deviations in Batch B's records? K->L L->F No, Re-evaluate Raw Materials M Process deviation is a likely cause. Correlate parameter change to dissolution profile. L->M Yes M->N

Caption: Troubleshooting workflow for dissolution variability.
Problem 2: Out-of-Specification (OOS) Impurity Levels in an Aged Batch

A stability study of this compound reveals that a specific degradant peak is approaching its specification limit faster in one batch compared to others.

Comparative Impurity Data

The table below shows the level of a known degradant, "Degradant X," across three batches at an accelerated stability time point (e.g., 3 months at 40°C/75% RH). The specification limit is NMT (Not More Than) 0.5%.

Batch IDInitial Level of Degradant X (%)3-Month Level of Degradant X (%)
Batch D0.080.25
Batch E0.090.48
Batch F0.070.22
Potential Causes & Investigation Plan
  • Excipient Interaction: Certain excipients can interact with APIs, promoting degradation. Hydrochlorothiazide is known to be sensitive to alkaline conditions which might be created by excipients like sodium bicarbonate.

  • Moisture Content: Higher initial moisture content in the granules of Batch E could accelerate the hydrolysis of the APIs.

  • Metal Ion Contamination: Trace metal ions from manufacturing equipment or excipients can catalyze degradation reactions.

Investigation Steps:

  • Re-analyze Raw Materials: Test the specific lots of excipients used in Batch E for moisture content, pH, and trace metal impurities.

  • Forced Degradation Study: Perform forced degradation studies on the APIs in the presence of each individual excipient used in the formulation to identify any specific interactions.

  • Review Manufacturing Environment: Check the humidity records during the manufacturing of Batch E to see if they were higher than for other batches.

Key Experimental Protocols

Protocol 1: Simultaneous Quantification of Enalapril & HCTZ by RP-HPLC

This protocol outlines a reverse-phase HPLC method for the simultaneous assay of enalapril maleate and hydrochlorothiazide in this compound tablets.[21][22][23]

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol and Water (pH 3.7 adjusted with Orthophosphoric Acid) in a 70:30 v/v ratio
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm (isobestic point for both compounds)
Injection Volume 20 µL
Column Temperature 30°C
Run Time ~10 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve reference standards of enalapril maleate and hydrochlorothiazide in the mobile phase to create a stock solution. Prepare a series of working standards by serial dilution (e.g., 10-30 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder 20 this compound tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet's strength.

    • Transfer to a 100 mL volumetric flask, add ~70 mL of mobile phase, and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Quantify the amount of each API in the sample by comparing the peak areas with the calibration curve generated from the reference standards.

Protocol 2: Dissolution Testing for this compound Tablets

This method is used to assess the in-vitro release of the active ingredients from the tablet.[18][19][26]

ParameterSpecification
Apparatus USP Apparatus 2 (Paddles)
Dissolution Medium 900 mL of deaerated water
Apparatus Speed 50 RPM
Temperature 37 ± 0.5 °C
Sampling Times 5, 10, 15, 30, and 45 minutes
Sample Volume 5 mL (replace with fresh medium if necessary)
Quantification HPLC (as per Protocol 1) or UV-Vis Spectrophotometry

Procedure:

  • Place one tablet in each of the six dissolution vessels containing the dissolution medium.

  • Start the apparatus and withdraw samples at the specified time points.

  • Filter each sample immediately through a suitable filter.

  • Analyze the filtered samples for the concentration of enalapril and hydrochlorothiazide using a validated analytical method.

  • Calculate the cumulative percentage of each drug dissolved at each time point.

Signaling Pathway Visualization

The therapeutic effect of this compound is achieved through the dual modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and renal sodium transport.

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_kidney Kidney Distal Tubule Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleaved by Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  converted by ACE ACE (Angiotensin Converting Enzyme) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_Retention Na+ and Water Retention Aldosterone->Na_Retention Na_Retention->BP_Increase Enalapril Enalapril (this compound) Enalapril->ACE INHIBITS HCTZ Hydrochlorothiazide (this compound) NCC Na+/Cl- Co-transporter (NCC) HCTZ->NCC INHIBITS BP_Decrease_Diuretic Decreased Blood Volume & Blood Pressure HCTZ->BP_Decrease_Diuretic  leads to Na_Reabsorption Na+ and Cl- Reabsorption NCC->Na_Reabsorption  mediates Water_Retention Water Retention Na_Reabsorption->Water_Retention  promotes

Caption: Mechanism of action for this compound's active ingredients.

References

How to prevent degradation of Co-Renitec during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Co-Renitec's active pharmaceutical ingredients (APIs), Enalapril (B1671234) Maleate (B1232345) and Hydrochlorothiazide (B1673439), during sample preparation for analytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the active ingredients in this compound and why are they prone to degradation?

This compound contains two active ingredients: Enalapril Maleate and Hydrochlorothiazide.[1][2][3]

  • Enalapril Maleate is an ester prodrug that is susceptible to degradation through two primary pathways:

    • Hydrolysis: The ester group can be hydrolyzed to form its active metabolite, enalaprilat (B1671235). This reaction is accelerated in neutral to alkaline conditions.[4][5]

    • Intramolecular Cyclization: Enalapril can cyclize to form a diketopiperazine (DKP) derivative. This degradation pathway is favored in acidic environments (pH < 5).[4][5]

  • Hydrochlorothiazide (HCTZ) is a thiazide diuretic that can degrade under various conditions:

    • Hydrolysis: It is susceptible to degradation in acidic, basic, and neutral aqueous solutions.[6][7] A primary degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA).[7][8]

    • Photodegradation: HCTZ is sensitive to UV and visible light, which can accelerate its breakdown.[6][9]

Q2: What is the most critical factor to control during sample preparation?

The pH of your sample solvent (diluent) is the most critical factor. Both enalapril and HCTZ show pH-dependent degradation, but their stability optima differ. Enalapril maleate is most stable in aqueous solutions at a pH of approximately 3, while HCTZ degrades in strongly acidic and alkaline conditions.[5][6] Therefore, preparing samples in a buffered solution with a mildly acidic pH (typically between 3.0 and 5.0) is a crucial first step to minimize degradation of both compounds.[10][11][12]

Q3: How does temperature affect sample stability?

Higher temperatures accelerate the rate of all chemical degradation reactions for both enalapril and HCTZ.[5][13] It is recommended to perform sample preparation at controlled room temperature and store prepared samples in a refrigerator (2-8°C) if they are not analyzed immediately.[5] Avoid leaving samples on a benchtop for extended periods.

Q4: Should I protect my samples from light?

Yes. Hydrochlorothiazide is particularly susceptible to photodegradation.[6][9] To prevent this, always use amber glass volumetric flasks and vials for sample preparation and storage.[5] If amber glassware is unavailable, protect your solutions by wrapping them in aluminum foil. Minimize exposure to direct sunlight and strong laboratory lighting.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low recovery of Enalapril; presence of enalaprilat peak. Hydrolytic Degradation: The pH of the diluent is too high (neutral or alkaline).Prepare samples using a diluent buffered to a pH between 3.0 and 5.0. Analyze samples as quickly as possible after preparation.
Low recovery of Enalapril; presence of diketopiperazine (DKP) peak. Cyclization Degradation: The pH of the diluent is too low (strongly acidic).Ensure the buffer pH is not below 3.0. While enalapril is relatively stable at pH 3, very strong acids can promote DKP formation.[5][14]
Low recovery of Hydrochlorothiazide. Photodegradation: Samples were exposed to light. Hydrolytic Degradation: pH of the diluent is too high or too low.Use amber glassware or protect solutions from light.[5] Maintain a mildly acidic pH (3.0-5.0) in the sample diluent.
Decreasing analyte concentration in autosampler over time. Sample Instability: Degradation is occurring in the prepared samples at room temperature. Solvent Evaporation: Vials are not properly sealed.Use a refrigerated autosampler if possible. If not, limit the run time and prepare fresh samples for longer sequences. Ensure vial caps (B75204) and septa are securely fastened.
Poor peak shape or shifting retention times. pH Mismatch: The pH of the sample diluent is significantly different from the mobile phase pH.The ideal diluent is the mobile phase itself. This ensures compatibility and consistent chromatography.

Data Presentation: pH-Dependent Degradation of Enalapril

The stability of enalapril in aqueous solution is highly dependent on pH. The following table summarizes the percentage of enalapril remaining after 24 hours under different hydrolytic conditions.

Condition Time Enalapril Remaining (%) Primary Degradation Product(s)
0.1 N Hydrochloric Acid24 hours80.4%Diketopiperazine (DKP), Enalaprilat[14]
Water (Neutral)24 hours95.2%Enalaprilat, Diketopiperazine (DKP)[14]
0.1 N Sodium Hydroxide30 minutes7.5%Enalaprilat[14]

Data sourced from stability studies on enalapril maleate drug substance.[14]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis

This protocol is designed to minimize the degradation of both enalapril maleate and hydrochlorothiazide during sample preparation for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound tablets

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC grade water

  • Calibrated analytical balance

  • Class A volumetric flasks (amber)

  • Volumetric pipettes

  • Sonicator

  • 0.45 µm syringe filters (e.g., PVDF or Nylon)

  • Amber HPLC vials

Procedure:

  • Mobile Phase/Diluent Preparation:

    • Prepare a phosphate buffer (e.g., 0.01 M) by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.

    • Adjust the pH of the buffer to 3.7 using orthophosphoric acid.

    • Prepare the mobile phase, which will also serve as the sample diluent. A common mobile phase consists of a mixture of this buffer, methanol, and/or acetonitrile.[10][12] A typical ratio might be Buffer:Methanol (70:30 v/v).[12]

    • Filter the diluent through a 0.45 µm membrane filter and degas it by sonication or vacuum.

  • Standard Solution Preparation:

    • Accurately weigh appropriate amounts of Enalapril Maleate and Hydrochlorothiazide reference standards into an amber volumetric flask.

    • Dissolve and dilute to volume with the prepared diluent to achieve a known final concentration.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 this compound tablets to create a homogenous composite.

    • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a suitable amber volumetric flask.

    • Add approximately 70% of the flask's volume with the diluent.

    • Sonicate for 15 minutes to facilitate complete dissolution of the active ingredients.[10][12]

    • Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an amber HPLC vial, discarding the first few milliliters of the filtrate.

  • Storage and Analysis:

    • Analyze the samples immediately.

    • If immediate analysis is not possible, store the vials in a refrigerator at 2-8°C for no longer than 24 hours (stability should be verified).

Visualizations

Experimental Workflow

The following diagram outlines the recommended workflow for this compound sample preparation, highlighting critical steps for maintaining stability.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Storage A Prepare Diluent (Buffered, pH 3.7) B Prepare Standard Solution D Dissolve in Diluent (Amber Flask) A->D C Weigh & Powder Tablets C->D E Sonicate (15 min) D->E F Dilute to Volume E->F G Filter (0.45 µm) into Amber Vial F->G H Immediate HPLC Analysis G->H I Store at 2-8°C (If Necessary) G->I Short-term

Diagram 1: Recommended workflow for this compound sample preparation.
Degradation Pathways Overview

This diagram illustrates the primary degradation pathways for the active ingredients of this compound under different pH conditions.

G cluster_enalapril Enalapril Degradation cluster_hctz Hydrochlorothiazide Degradation Ena Enalapril DKP Diketopiperazine (DKP) Ena->DKP Ena->DKP favors Enalat Enalaprilat Ena->Enalat Ena->Enalat accelerates HCTZ Hydrochlorothiazide HCTZ_Deg Hydrolysis Products (e.g., DSA) HCTZ->HCTZ_Deg HCTZ->HCTZ_Deg accelerates Condition1 Acidic pH (<5) Condition1->Ena favors Condition2 Neutral / Alkaline pH Condition2->Ena accelerates Condition3 Acidic / Alkaline pH Condition3->HCTZ accelerates

Diagram 2: Simplified degradation pathways for Enalapril and HCTZ.
Troubleshooting Logic

Use this decision tree to troubleshoot issues related to low analyte recovery.

G Start Low Analyte Recovery? Analyte Which Analyte? Start->Analyte Yes Ena_Check Check Chromatogram for Enalaprilat or DKP peaks Analyte->Ena_Check Enalapril HCTZ_Check Samples Protected from Light? Analyte->HCTZ_Check HCTZ pH_Check_Both Review Diluent pH Analyte->pH_Check_Both Both pH_Check_Ena Review Diluent pH Ena_Check->pH_Check_Ena HCTZ_Check->pH_Check_Both Yes Use_Amber Use Amber Glassware & Minimize Exposure HCTZ_Check->Use_Amber No End Problem Resolved pH_Check_Ena->End pH_Check_Both->End Use_Amber->pH_Check_Both

References

Technical Support Center: Mitigating Hypotensive Effects of Co-Renitec in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hypotensive effects of Co-Renitec (enalapril maleate (B1232345) and hydrochlorothiazide) during animal studies.

Troubleshooting Guide

Issue: Significant Drop in Blood Pressure Immediately After this compound Administration

Potential Cause Troubleshooting Steps
High Initial Dose: The initial dose of this compound may be too high for the specific animal model or individual animal, leading to an exaggerated hypotensive response.1. Dose Titration: Begin with a lower dose and gradually increase it over subsequent experiments to determine the optimal dose that achieves the desired therapeutic effect without causing severe hypotension.[1] 2. Dose-Response Study: Conduct a pilot dose-response study to characterize the relationship between the this compound dose and the magnitude of the blood pressure decrease in your specific animal model.
Rapid Administration: A fast rate of administration, especially intravenously, can lead to a rapid and pronounced drop in blood pressure.1. Slower Infusion Rate: If administering intravenously, reduce the infusion rate to allow for a more gradual onset of the drug's effects. 2. Route of Administration: Consider alternative routes of administration, such as oral gavage or subcutaneous injection, which typically result in slower absorption and a less abrupt hypotensive effect.[2]
Animal's Hydration Status: Dehydrated animals are more susceptible to the hypotensive effects of antihypertensive drugs.1. Ensure Adequate Hydration: Confirm that animals have had ad libitum access to water before the experiment. 2. Pre-hydration: In some cases, administering a bolus of isotonic saline prior to this compound administration may help to mitigate the hypotensive response.

Issue: Sustained or Progressive Hypotension During the Experiment

Potential Cause Troubleshooting Steps
Drug Accumulation: With repeated dosing or continuous infusion, the drug may accumulate, leading to a sustained and deepening hypotension.1. Adjust Dosing Regimen: If using a multiple-dosing schedule, consider increasing the interval between doses or reducing the subsequent doses. 2. Pharmacokinetic Analysis: If feasible, conduct a pharmacokinetic study to understand the drug's half-life and clearance in your animal model to optimize the dosing regimen.
Interaction with Anesthesia: Anesthetics can have their own cardiovascular depressant effects, which can be potentiated by this compound.1. Choice of Anesthetic: Select an anesthetic with minimal cardiovascular side effects. For example, isoflurane (B1672236) is known to cause dose-dependent hypotension.[3] 2. Minimize Anesthetic Depth: Maintain the lightest possible plane of anesthesia that ensures the animal's welfare and meets the experimental requirements.
Underlying Pathophysiology of the Animal Model: Certain disease models may have a compromised cardiovascular system that is more sensitive to antihypertensive agents.1. Model-Specific Considerations: Thoroughly understand the cardiovascular characteristics of your chosen animal model. For instance, Dahl salt-sensitive rats on a high-salt diet are severely hypertensive and may have a pronounced response to antihypertensive treatment.[1][4][5] 2. Monitor Vital Signs Closely: Continuously monitor heart rate, respiratory rate, and temperature in addition to blood pressure to assess the overall physiological status of the animal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that causes hypotension?

A1: this compound is a combination of enalapril (B1671234) and hydrochlorothiazide (B1673439). Enalapril is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a decrease in blood pressure.[6][7] Hydrochlorothiazide is a diuretic that increases the excretion of sodium and water by the kidneys, which reduces blood volume and further contributes to the lowering of blood pressure.[7] The combination of these two mechanisms results in a significant antihypertensive effect.[6]

Q2: What are the typical dosages of enalapril and hydrochlorothiazide used in rat studies?

A2: In studies with Dahl salt-sensitive rats, oral treatment with enalapril at doses of 15-100 mg/kg/day and hydrochlorothiazide at 60-400 mg/kg/day has been shown to significantly reduce systolic blood pressure.[1][4][5] It is crucial to note that the appropriate dosage can vary depending on the rat strain, the experimental model of hypertension, and the desired therapeutic outcome.

Q3: How can I manage an acute, severe hypotensive event during my experiment?

A3: In the event of a severe hypotensive crisis, immediate intervention is necessary.

  • Discontinue Drug Administration: Stop the administration of this compound immediately.

  • Fluid Resuscitation: Administer an intravenous bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to expand intravascular volume. A typical starting dose for a fluid challenge in rats is 10-20 ml/kg administered over 15 minutes.[8]

  • Administer a Vasopressor: If fluid therapy is insufficient, a vasopressor agent can be administered. A continuous rate infusion (CRI) of norepinephrine (B1679862) (starting at 0.1-0.5 µg/kg/min and titrating to effect) is a common choice to counteract severe vasodilation.[9][10]

Q4: What are the best practices for blood pressure measurement in rodents for these types of studies?

A4: There are two primary methods for blood pressure measurement in rodents:

  • Direct (Invasive) Measurement: This is considered the gold standard and involves the cannulation of an artery (e.g., carotid or femoral artery) connected to a pressure transducer. This method provides continuous and accurate blood pressure readings.[11][12][13][14]

  • Indirect (Non-invasive) Measurement: The most common non-invasive method is tail-cuff plethysmography. While less invasive, it can be influenced by stress, animal movement, and temperature, and it provides intermittent readings of systolic blood pressure.[15][16][17][18][19] For accurate results with the tail-cuff method, it is essential to acclimate the animals to the procedure and maintain a consistent, warm environment to ensure adequate blood flow to the tail.[17]

Q5: Are there any specific animal models that are more or less sensitive to the hypotensive effects of this compound?

A5: Yes, the sensitivity can vary.

  • High-Renin Models: Animal models with an activated renin-angiotensin system, such as the two-kidney, one-clip (2K1C) model of renovascular hypertension, are generally more sensitive to the effects of ACE inhibitors like enalapril.

  • Salt-Sensitive Models: Dahl salt-sensitive rats on a high-salt diet develop severe hypertension and show a significant blood pressure reduction in response to the combination of enalapril and hydrochlorothiazide.[1][4][5]

  • Normotensive Animals: Normotensive animals will also experience a drop in blood pressure, but the magnitude of the effect may be less pronounced compared to hypertensive models.

Quantitative Data Summary

Table 1: Reported Oral Dosages of Enalapril and Hydrochlorothiazide in Dahl Salt-Sensitive (DS) Rats

CompoundDosage Range (mg/kg/day)Animal ModelEffect on Systolic Blood Pressure (SBP)Reference
Enalapril15 - 100DS Rats on high salt dietSignificant reduction[1][4][5]
Hydrochlorothiazide60 - 400DS Rats on high salt dietSignificant reduction[1][4][5]
Enalapril + Hydrochlorothiazide30 (Enalapril) + 150 (Hydrochlorothiazide)DS Rats on high salt dietSignificant reduction after 4 weeks[1][4]

Table 2: Interventions for Acute Hypotension in Rodents

InterventionAgentTypical Dosage/RateAnimal ModelExpected OutcomeReferences
Fluid Bolus Isotonic Crystalloids (0.9% Saline, Lactated Ringer's)10 - 20 mL/kg over 15 minGeneral Rodent ModelsIncrease in intravascular volume and blood pressure[8]
Vasopressor CRI NorepinephrineStart at 0.1 - 0.5 µg/kg/min, titrate to effectRatIncreased systemic vascular resistance and blood pressure[9][10]
Vasopressor CRI Dopamine5 - 20 µg/kg/minGeneral Small Animal ModelsIncreased cardiac output and blood pressure[8]

Experimental Protocols

Protocol 1: Direct Blood Pressure Measurement via Carotid Artery Cannulation in Rats

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

  • Surgical Preparation: Place the animal in a supine position and surgically prepare the ventral neck area.

  • Incision: Make a midline incision in the neck to expose the trachea and surrounding muscles.

  • Isolation of Carotid Artery: Carefully dissect through the muscles to locate and isolate one of the carotid arteries. Separate the artery from the vagus nerve.[12]

  • Ligation: Place a loose ligature proximally and a tight ligature distally on the isolated artery segment.

  • Cannulation: Make a small incision in the artery between the two ligatures and insert a catheter filled with heparinized saline. Secure the catheter with the proximal ligature.[11]

  • Connection to Transducer: Connect the catheter to a pressure transducer, which is then connected to a data acquisition system to record blood pressure.

  • Post-operative Care: If the animal is to be recovered, provide appropriate post-operative care, including analgesia and monitoring.

Protocol 2: Indirect Blood Pressure Measurement via Tail-Cuff Plethysmography in Rats

  • Acclimation: Acclimate the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.[17]

  • Warming: Warm the rat to dilate the tail artery. This can be done by placing the animal in a warming chamber or using a heating lamp directed at the tail for a short period.[20]

  • Restraint: Place the rat in an appropriate restrainer.

  • Cuff and Sensor Placement: Place the occlusion cuff and the sensor on the base of the tail.

  • Measurement Cycle: The system will automatically inflate the cuff to occlude blood flow and then gradually deflate it. The sensor detects the return of blood flow, which is used to determine the systolic blood pressure.

  • Multiple Readings: Obtain several consecutive readings and average them to get a reliable blood pressure measurement for that time point.

Protocol 3: Oral Gavage in Rats

  • Animal Restraint: Properly restrain the rat to ensure its head and body are in a straight line.[21]

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size for the rat. The length should be pre-measured from the tip of the rat's nose to the last rib to ensure it reaches the stomach.[22]

  • Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.[23]

  • Substance Administration: Once the needle is in the stomach, slowly administer the this compound solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Enalapril Enalapril (this compound) Enalapril->ACE Inhibits Hydrochlorothiazide Hydrochlorothiazide (this compound) Distal_Tubule Kidney Distal Tubule Hydrochlorothiazide->Distal_Tubule Acts on Na_Cl_Excretion Increased Sodium & Chloride Excretion Distal_Tubule->Na_Cl_Excretion Blood_Volume Decreased Blood Volume Na_Cl_Excretion->Blood_Volume Reduced_BP Decreased Blood Pressure Blood_Volume->Reduced_BP

Caption: Mechanism of action of this compound on the Renin-Angiotensin-Aldosterone System.

Troubleshooting_Workflow Start Hypotension Observed After this compound Check_Dose Is the dose appropriate? Start->Check_Dose Check_Rate Is administration rate too fast? Check_Dose->Check_Rate No Reduce_Dose Reduce Dose / Perform Dose-Response Study Check_Dose->Reduce_Dose Yes Check_Hydration Is the animal adequately hydrated? Check_Rate->Check_Hydration No Slow_Admin Slow Administration Rate / Change Route Check_Rate->Slow_Admin Yes Check_Anesthesia Is anesthesia contributing? Check_Hydration->Check_Anesthesia No Provide_Fluids Provide Fluid Support (Isotonic Saline) Check_Hydration->Provide_Fluids Yes Adjust_Anesthesia Adjust Anesthetic Depth / Change Anesthetic Agent Check_Anesthesia->Adjust_Anesthesia Yes Admin_Vasopressor Administer Vasopressor (e.g., Norepinephrine CRI) Check_Anesthesia->Admin_Vasopressor No Monitor Continue Monitoring Blood Pressure Reduce_Dose->Monitor Slow_Admin->Monitor Provide_Fluids->Monitor Adjust_Anesthesia->Monitor Admin_Vasopressor->Monitor

Caption: Experimental workflow for troubleshooting this compound induced hypotension.

Mitigation_Strategies Hypotension This compound-Induced Hypotension Proactive Proactive Mitigation Hypotension->Proactive Reactive Reactive Intervention Hypotension->Reactive Dose_Titration Dose Titration Proactive->Dose_Titration Admin_Route Appropriate Administration Route Proactive->Admin_Route Hydration Ensure Proper Hydration Proactive->Hydration Fluid_Therapy Fluid Therapy (Volume Expansion) Reactive->Fluid_Therapy Vasopressors Vasopressor Support Reactive->Vasopressors Stable_BP Stable Blood Pressure Dose_Titration->Stable_BP Admin_Route->Stable_BP Hydration->Stable_BP Fluid_Therapy->Stable_BP Vasopressors->Stable_BP

Caption: Logical relationship of strategies to mitigate this compound induced hypotension.

References

Technical Support Center: Quantification of Co-Renitec (Enalapril and Hydrochlorothiazide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analytical quantification of Co-Renitec, a fixed-dose combination of enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439).

High-Performance Liquid Chromatography (HPLC) Methods: Troubleshooting & FAQs

High-performance liquid chromatography (HPLC) is a primary technique for the simultaneous quantification of enalapril and hydrochlorothiazide in pharmaceutical formulations.[1][2] Below are common issues and their resolutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak resolution between enalapril and hydrochlorothiazide?

A1: Poor peak resolution can be attributed to several factors related to the mobile phase, column, or flow rate.

  • Mobile Phase Composition: Ensure the mobile phase is prepared accurately. For reversed-phase HPLC, a common mobile phase is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) at a specific pH.[1][3] The pH of the mobile phase is critical; for instance, a pH of 3.5 or 3.8 has been shown to be effective.[4]

  • Column Selection: A C18 column is frequently used and generally provides good separation.[3] However, a cyano-bonded stationary phase has also been successfully employed.[4]

  • Flow Rate: An inappropriate flow rate can affect resolution. A flow rate of 0.8 ml/min to 1.0 ml/min is often optimal.

Q2: My retention times are shifting. What could be the cause?

A2: Fluctuating retention times suggest a lack of system stability.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting the sample.

  • Mobile Phase pH: Small variations in the mobile phase pH can lead to significant shifts in retention times, especially for ionizable compounds like enalapril and hydrochlorothiazide.

  • Pump Performance: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks or air bubbles in the pump heads.

Q3: I am seeing extraneous peaks in my chromatogram. What is their source?

A3: Extraneous peaks can originate from the sample, solvent, or system.

  • Sample Preparation: Ensure proper filtration of the sample solution to remove any particulate matter.

  • Solvent Purity: Use HPLC-grade solvents to minimize impurities.

  • System Contamination: A contaminated guard column or analytical column can introduce ghost peaks. Implement a regular column washing protocol.

Q4: The peak shapes for enalapril and/or hydrochlorothiazide are poor (e.g., tailing or fronting). How can I improve them?

A4: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the sample solvent.

  • Mobile Phase pH: Adjusting the mobile phase pH can minimize peak tailing for ionizable analytes.

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to ensure peak symmetry.

  • Column Condition: A degraded or contaminated column can lead to poor peak shapes. Consider replacing the guard column or the analytical column.

UV-Visible Spectrophotometry: Troubleshooting & FAQs

UV-Visible spectrophotometry offers a simpler and faster alternative for the simultaneous quantification of enalapril and hydrochlorothiazide.[1][5][6]

Frequently Asked Questions (FAQs)

Q1: Why are my absorbance readings unstable?

A1: Unstable absorbance readings can be due to instrumental issues or sample preparation.

  • Lamp Fluctuation: The spectrophotometer's lamp may be nearing the end of its life.

  • Cuvette Contamination: Ensure the cuvettes are clean and free of scratches.

  • Sample Homogeneity: Make sure the sample is completely dissolved and homogenous before taking a measurement.

Q2: The method for simultaneous equation analysis is giving inaccurate results. What could be wrong?

A2: The accuracy of the simultaneous equation method relies on the correct selection of wavelengths and the linearity of the response.

  • Wavelength Selection: The wavelengths should be the λmax of each component where the other component has minimal absorbance. For enalapril and hydrochlorothiazide, wavelengths of 207 nm and 272 nm, respectively, have been used successfully.[5][6]

  • Linearity: Verify the Beer-Lambert law holds for both drugs at the selected wavelengths over the concentration range of your samples.[5][6]

Q3: How do I correct for background interference from excipients in the tablet formulation?

A3: A placebo solution (containing all excipients except the active pharmaceutical ingredients) should be used as a blank to zero the spectrophotometer. This will help to nullify any absorbance from the tablet matrix.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods for the simultaneous determination of enalapril maleate and hydrochlorothiazide.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column C18Cyano-bondedC8
Mobile Phase Acetate buffer, Methanol, Acetonitrile (60:20:20 v/v), pH 50.2 M SDS, 1% octanol, 10% n-propanol, 0.3% TEA in 0.02 M Phosphoric acid, pH 3.5Acetonitrile:Phosphate buffer:Triethylamine (20:79.1:0.1 % v/v/v), pH 4
Flow Rate 0.8 ml/min1.0 ml/min1.0 ml/min
Detection Wavelength 232 nm210 nm215 nm (Enalapril), 270 nm (Hydrochlorothiazide)
Linearity Range (Enalapril) 10-30 µg/ml1-100 µg/ml10-100 µg/ml
Linearity Range (Hydrochlorothiazide) 10-30 µg/ml0.05-5 µg/ml5-100 µg/ml
Retention Time (Enalapril) 2.8 minNot SpecifiedNot Specified
Retention Time (Hydrochlorothiazide) 4.1 minNot SpecifiedNot Specified
Reference [3][4][7][2]

Table 2: UV Spectrophotometry Method Parameters

ParameterMethod 1
Method Type Simultaneous Equation
Wavelength 1 (λmax Enalapril) 207 nm
Wavelength 2 (λmax Hydrochlorothiazide) 272 nm
Solvent Phosphate buffer pH 6.8
Linearity Range (Enalapril) 5-50 µg/ml
Linearity Range (Hydrochlorothiazide) 5-30 µg/ml
Reference [5][6]

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Estimation [3]

  • Chromatographic Conditions:

    • Column: C18 (250mm x 4.5 mm)

    • Mobile Phase: Acetate buffer, Methanol, and Acetonitrile (60:20:20 v/v), pH 5.

    • Flow Rate: 0.8 ml/min.

    • Detection: UV at 232 nm.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve enalapril maleate and hydrochlorothiazide in the mobile phase to obtain a stock solution.

    • Prepare a series of dilutions within the linear range (10-30 µg/ml for both).

  • Sample Preparation:

    • Weigh and powder at least 20 tablets.

    • Transfer an amount of powder equivalent to a single tablet dose into a volumetric flask.

    • Add a suitable amount of mobile phase, sonicate to dissolve, and then dilute to volume.

    • Filter the solution through a 0.45 µm membrane filter.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of each drug in the sample.

Protocol 2: UV Spectrophotometry - Simultaneous Equation Method [5][6]

  • Instrumental Conditions:

    • Spectrophotometer: UV-Visible double beam.

    • Wavelengths: 207 nm (for Enalapril) and 272 nm (for Hydrochlorothiazide).

    • Solvent: Phosphate buffer pH 6.8.

  • Standard Solution Preparation:

    • Prepare standard stock solutions of enalapril maleate and hydrochlorothiazide in phosphate buffer pH 6.8.

    • Prepare working standards within the linear range (5-50 µg/mL for enalapril and 5-30 µg/mL for hydrochlorothiazide).

  • Sample Preparation:

    • Prepare the tablet sample solution as described in the HPLC protocol, using phosphate buffer pH 6.8 as the solvent.

  • Analysis:

    • Measure the absorbance of the sample solution at 207 nm and 272 nm.

    • Calculate the concentration of each drug using the simultaneous equations derived from the absorptivity values of the standards at both wavelengths.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Tablets/Standards p2 Dissolve in Mobile Phase p1->p2 p3 Sonicate & Dilute p2->p3 p4 Filter (0.45 µm) p3->p4 h2 Inject Sample p4->h2 h1 Equilibrate C18 Column h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (232 nm) h3->h4 d1 Record Chromatogram h4->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Concentration d2->d3 caption Figure 1: General HPLC Workflow for this compound Analysis.

Figure 1: General HPLC Workflow for this compound Analysis.

UV_Spec_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation Quantification s1 Prepare Tablet Solution m1 Zero with Blank s1->m1 s2 Prepare Standard Solutions s3 Prepare Placebo Blank m2 Measure Absorbance at 207 nm m1->m2 m3 Measure Absorbance at 272 nm m1->m3 c1 Apply Simultaneous Equations m2->c1 m3->c1 c2 Calculate Drug Concentrations c1->c2 caption Figure 2: UV Spectrophotometry Workflow.

Figure 2: UV Spectrophotometry Workflow.

References

Technical Support Center: Enhancing the Translational Relevance of Preclinical Co-Renitec Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preclinical studies involving Co-Renitec (the combination of enalapril (B1671234) and hydrochlorothiazide). Our goal is to help improve the reproducibility and translational relevance of your experiments by addressing common challenges and providing detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the mechanisms of its components?

A1: this compound is a combination antihypertensive medication consisting of two active ingredients: enalapril maleate (B1232345) and hydrochlorothiazide (B1673439).

  • Enalapril is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] This inhibition leads to vasodilation (widening of blood vessels), reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[2]

  • Hydrochlorothiazide (HCTZ) is a thiazide diuretic, or "water pill." It acts on the distal convoluted tubules in the kidneys to inhibit the reabsorption of sodium and chloride ions.[2] This leads to increased excretion of water and electrolytes, reducing blood volume and cardiac output, which also contributes to lowering blood pressure.[2]

The combination of an ACE inhibitor and a thiazide diuretic has an additive, and sometimes synergistic, effect on blood pressure reduction.[2]

Q2: How do I select the appropriate animal model for my this compound study?

A2: The choice of animal model is critical and depends entirely on your research question. Here are some commonly used rodent models for hypertension and cardiorenal studies:

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used model for essential hypertension. SHRs develop hypertension without any specific intervention and exhibit many characteristics of human hypertension, including cardiac hypertrophy and eventual renal dysfunction. They are highly responsive to ACE inhibitors like enalapril.

  • Dahl Salt-Sensitive (DS) Rat: This model is ideal for studying salt-sensitive hypertension. When fed a high-salt diet, these rats develop severe hypertension, cardiac hypertrophy, and significant renal damage.[3][4] This model is particularly relevant for studying the diuretic and natriuretic effects of hydrochlorothiazide.

  • Renal Artery Ligation (2K1C/1K1C models): These are surgical models of renovascular hypertension, where hypertension is induced by clipping a renal artery. These models are characterized by high renin levels and are thus very sensitive to ACE inhibitors.

  • 5/6 Nephrectomy Model: This surgical model mimics chronic kidney disease (CKD) by reducing the mass of functional kidney tissue, leading to hypertension, proteinuria, and glomerulosclerosis. It is useful for investigating the renoprotective effects of this compound.

Q3: What are the typical dosages of enalapril and hydrochlorothiazide in rat models?

A3: Dosages can vary significantly based on the rat strain, the severity of hypertension, and the study's duration. Always conduct a literature search for your specific model, but here are some commonly reported ranges:

  • Enalapril: Often administered in drinking water or via oral gavage at doses ranging from 10 mg/kg/day to 30 mg/kg/day in SHRs.[1][5][6] Some studies in Dahl rats have used a wider range of 15-100 mg/kg/day.[3][4]

  • Hydrochlorothiazide: Dosing for HCTZ in rats is often higher than in humans on a mg/kg basis. In Dahl rats on a high-salt diet, effective doses have ranged from 60-400 mg/kg/day.[4] In other models, doses around 200 mg/L in drinking water have been used.[7]

It is crucial to perform dose-finding studies to determine the optimal dose for your specific experimental conditions.

Signaling and Workflow Diagrams

Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for a preclinical study.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_HCTZ Hydrochlorothiazide (HCTZ) Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I + Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II + ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Inc Enalapril Enalapril (this compound Component) Enalapril->ACE Inhibits (-) Blood_Pressure_Dec Decreased Blood Pressure Enalapril->Blood_Pressure_Dec HCTZ Hydrochlorothiazide (this compound Component) Na_Cl_Reabsorption Na+/Cl- Reabsorption HCTZ->Na_Cl_Reabsorption Inhibits (-) DCT Distal Convoluted Tubule DCT->Na_Cl_Reabsorption Blood_Volume_Dec Decreased Blood Volume Na_Cl_Reabsorption->Blood_Volume_Dec Blood_Volume_Dec->Blood_Pressure_Dec

Caption: Mechanism of action for this compound components on the RAAS and kidney.

Preclinical_Workflow Start Study Design & Hypothesis Model_Selection Animal Model Selection (e.g., SHR, Dahl S) Start->Model_Selection Acclimatization Acclimatization & Baseline Measurements (e.g., Tail-cuff training) Model_Selection->Acclimatization Randomization Randomization & Group Assignment (Control, Enalapril, HCTZ, Combination) Acclimatization->Randomization Treatment Chronic Treatment Administration (e.g., 4-8 weeks in drinking water) Randomization->Treatment Monitoring In-life Monitoring (Body weight, food/water intake) Treatment->Monitoring BP_Measurement Blood Pressure Measurement (Telemetry or Tail-Cuff) Treatment->BP_Measurement Monitoring->BP_Measurement Sample_Collection Terminal Sample Collection (Blood, Urine, Heart, Kidneys) BP_Measurement->Sample_Collection Biochemical Biochemical Analysis (Serum Creatinine (B1669602), BUN) Sample_Collection->Biochemical Histology Histopathological Analysis (Cardiac & Renal Fibrosis - Masson's Trichrome) Sample_Collection->Histology Data_Analysis Data Analysis & Statistics Biochemical->Data_Analysis Histology->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: General experimental workflow for a preclinical this compound study.

Troubleshooting Guides

Issue 1: High Variability in Tail-Cuff Blood Pressure Readings

  • Question: My systolic blood pressure readings using the tail-cuff method are highly variable between measurements and across animals in the same group. What's going wrong?

  • Answer: Tail-cuff plethysmography is notorious for variability if not performed with strict consistency. Here are the primary causes and solutions:

    • Stress: Handling and restraint are major stressors for rodents and can significantly elevate blood pressure.

      • Solution: Acclimatize the animals to the restraining device for several days (e.g., 3-5 days) before starting actual measurements. The person conducting the measurements should handle the animals calmly and consistently.[8]

    • Temperature: The tail must be adequately warmed to detect the pulse in the caudal artery. Inconsistent warming leads to variable blood flow and readings.

      • Solution: Maintain a consistent warming protocol. Ensure the animal's tail temperature is stable (around 32-35 °C) to ensure sufficient vasomotor tone for measurement.[9] Be aware that overheating can induce stress.

    • Operator Technique: Minor variations in cuff placement and inflation/deflation rates can introduce errors.

      • Solution: Ensure the same person performs all measurements if possible, or that all operators are rigorously trained on the exact same protocol. The person obtaining the pressures should ideally be blinded to the treatment groups to prevent unconscious bias.[8]

    • Recommendation: For the most accurate and reliable chronic blood pressure data, implantable radio-telemetry is the gold standard, as it eliminates restraint stress and allows for continuous monitoring.[8]

Issue 2: Unexpected Electrolyte Imbalances or Lack of Diuretic Effect

  • Question: My animals treated with hydrochlorothiazide are showing inconsistent urine output and/or unexpected serum electrolyte changes. How can I troubleshoot this?

  • Answer: Diuretic studies in rodents require careful control of several factors.

    • Hydration Status: The baseline hydration level of the animal will significantly impact its response to a diuretic.

      • Solution: Provide a consistent hydration load (e.g., oral gavage of saline) to all animals before the experiment to standardize their starting volume status.[10]

    • Diet: The sodium and potassium content of the chow will influence baseline electrolyte levels and the response to HCTZ.

      • Solution: Use a standardized diet across all experimental groups and report its composition. Be aware that some standard chows can have high salt content.

    • Stress: As with blood pressure, stress can affect renal function and urine output.

      • Solution: Acclimatize animals to metabolic cages before the experiment to reduce novelty-induced stress.[10]

    • Drug Administration: Inconsistent oral gavage technique or drug precipitation in drinking water can lead to variable dosing.

      • Solution: Ensure the drug formulation is homogenous. If using drinking water, measure water intake to estimate the dose consumed and check for any precipitation.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating enalapril and hydrochlorothiazide. Note: These values are illustrative and will vary based on the specific animal model, drug doses, and experimental conditions.

Table 1: Effect of Enalapril on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDosage (mg/kg/day)DurationBaseline SBP (mmHg)Final SBP (mmHg)Reference
SHR ControlVehicle4 weeks~156~156 ± 4[5]
SHR + Enalapril304 weeks~156~96 ± 8[5]
SHR ControlVehicle16 weeks~150~210[6]
SHR + Enalapril25-3016 weeks~150~146[6]

Table 2: Effects of Enalapril and Hydrochlorothiazide (HCTZ) in Dahl Salt-Sensitive (DS) Rats on a High-Salt Diet

Treatment GroupDosage (mg/kg/day)DurationFinal SBP (mmHg)Heart Wt / Body Wt RatioReference
DS ControlVehicle8 weeks~190Increased[3][4]
DS + Enalapril15-1008 weeksSignificantly ReducedReduced[3][4]
DS + HCTZ60-4008 weeksSignificantly ReducedReduced[3][4]

Table 3: Effects on Renal Function Parameters

Animal ModelTreatmentParameterControl ValueTreated ValueReference
Radiation Nephritis (1-kidney rat)Enalapril (50 mg/L water)Creatinine ClearanceLowerHigher[7]
Radiation Nephritis (1-kidney rat)HCTZ (200 mg/L water)Creatinine ClearanceLowerNo significant change[7]
TGR(mRen2)27 RatEnalaprilAlbuminuria (mg/day)59 ± 69 ± 2[11]
TGR(mRen2)27 RatEnalaprilGlomerular Capillary Pressure (mmHg)54 ± 150 ± 1[11]

Experimental Protocols

Protocol 1: Telemetry-Based Blood Pressure Monitoring in Rats

  • Objective: To continuously and accurately measure arterial blood pressure and heart rate in conscious, unrestrained rats.

  • Methodology:

    • Transmitter Implantation:

      • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

      • Under aseptic surgical conditions, make a midline abdominal incision to expose the abdominal aorta.[12][13]

      • Carefully isolate a section of the aorta caudal to the renal arteries.

      • Using a bent needle, create a small puncture in the aortic wall.

      • Insert the telemetry catheter into the aorta and advance it so the tip is caudal to the renal arteries.[13]

      • Secure the catheter in place with a drop of tissue adhesive and a small cellulose (B213188) patch.[12]

      • Place the body of the transmitter into the abdominal cavity and suture it to the abdominal wall.[12]

      • Close the muscle and skin layers with sutures.

    • Post-Operative Care:

      • Administer analgesics as required.

      • Allow the animal a recovery period of at least 7-10 days before starting data collection to ensure wound healing and return to normal physiological rhythms.[14]

    • Data Acquisition:

      • House the rat in its home cage placed on a receiver platform.

      • Use data acquisition software (e.g., Dataquest) to continuously record blood pressure, heart rate, and activity.[12]

      • Data can be collected 24/7 or during specific periods to analyze circadian variations.

Protocol 2: Assessment of Cardiac Fibrosis using Masson's Trichrome Stain

  • Objective: To quantify the extent of collagen deposition (fibrosis) in the cardiac ventricles.

  • Methodology:

    • Tissue Preparation:

      • Following euthanasia, excise the heart and arrest it in diastole using a potassium chloride solution.

      • Fix the heart in 4% paraformaldehyde for 24-48 hours.[15]

      • Process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

      • Cut 5 µm thick sections from the ventricles and mount them on glass slides.[15]

    • Staining Procedure (General Steps):

      • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

      • Re-fix in Bouin's solution for 1 hour at 56°C to enhance staining quality, then rinse thoroughly in tap water until the yellow color is gone.[16]

      • Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes.[16]

      • Rinse in water, then stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. This stains muscle and cytoplasm red.[16]

      • Differentiate in a phosphomolybdic-phosphotungstic acid solution.[16]

      • Stain with aniline (B41778) blue solution for 5-10 minutes. This stains collagen blue.[16]

      • Differentiate in 1% acetic acid, dehydrate quickly through alcohols, clear in xylene, and mount with a resinous mounting medium.[16]

    • Quantification:

      • Capture digital images of the stained sections using a light microscope.

      • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area. This is typically done by setting a color threshold for blue (collagen) and calculating the percentage of the total tissue area that is fibrotic.[15]

Protocol 3: Assessment of Renal Function

  • Objective: To measure key indicators of kidney function, including Blood Urea Nitrogen (BUN) and serum creatinine.

  • Methodology:

    • Sample Collection:

      • Urine: Place rats in metabolic cages for a 24-hour period for urine collection. Measure the total volume.[1]

      • Blood: At the terminal time point, collect whole blood via cardiac puncture or from the abdominal aorta into serum separator tubes.

    • Sample Processing:

      • Centrifuge the blood at approximately 500 x g for 15 minutes at 4°C to separate the serum.[17]

      • Store serum and urine samples at -80°C until analysis.

    • Biochemical Analysis:

      • Measure serum and urine creatinine concentrations using a commercially available assay kit, often based on the Jaffe reaction or enzymatic methods.[17][18]

      • Measure BUN levels using a commercial kit, typically based on a colorimetric reaction.[18]

    • Calculation of Creatinine Clearance (eGFR):

      • Creatinine Clearance (mL/min) = ([Urine Creatinine] x Urine Flow Rate) / [Serum Creatinine]

      • This value provides an estimate of the Glomerular Filtration Rate (GFR). It's recommended to normalize this value to the animal's body weight.

References

Dealing with the diuretic effect in metabolic cage studies with Co-Renitec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting metabolic cage studies involving Co-Renitec. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the specific challenges associated with the diuretic effect of this combination therapy.

Troubleshooting Guides

This section addresses common issues encountered during metabolic cage studies with this compound, focusing on the management of its potent diuretic effect.

Issue 1: Excessive Urine Output Leading to Dehydration and Electrolyte Imbalance

  • Question: We are observing significant increases in urine volume in our animal subjects treated with this compound, leading to concerns about dehydration and potential electrolyte imbalances. How can we manage this?

  • Answer: The hydrochlorothiazide (B1673439) component of this compound is a potent diuretic that increases urine output.[1][2] This can lead to dehydration and electrolyte disturbances if not properly managed. Here are some strategies to mitigate these effects:

    • Hydration Support: Ensure animals have ad libitum access to drinking water.[3] For studies involving high doses of this compound or prolonged treatment, consider providing a supplementary hydration source, such as a gel-based diet or hydrogel packs.[4]

    • Electrolyte Monitoring: Regularly monitor serum and urine electrolytes, paying close attention to potassium, sodium, and chloride levels.[5] The enalapril (B1671234) component of this compound can attenuate diuretic-induced potassium loss, but imbalances can still occur.[5][6]

    • Dose Adjustment: If severe dehydration or electrolyte imbalances are observed, consider adjusting the dose of this compound. It is crucial to find a balance between achieving the desired therapeutic effect and maintaining the physiological well-being of the animal.

Issue 2: Inaccurate Urine Collection Due to High Urine Volume

  • Question: The high volume of urine produced by the animals is leading to overflow of the collection tubes and inaccurate measurements. What can be done to ensure complete and accurate urine collection?

  • Answer: High urine output is an expected consequence of this compound administration. To ensure accurate data collection, the following adjustments to your protocol are recommended:

    • Increased Collection Frequency: Increase the frequency of urine collection to prevent overflow. Depending on the observed diuretic effect, collections may be necessary every 4-6 hours instead of the standard 12 or 24-hour intervals.

    • Larger Collection Vessels: Utilize larger, graduated collection tubes that can accommodate the anticipated increase in urine volume.

    • Cage Maintenance: Ensure the metabolic cage funnels and collection apparatus are clean and free of obstructions to allow for efficient urine flow and prevent sample loss.[7][8]

Issue 3: Animal Stress and Altered Behavior in Metabolic Cages

  • Question: Our animals are exhibiting signs of stress (e.g., altered feeding/drinking behavior, agitation) after being placed in the metabolic cages, which may be confounding our results. How can we minimize stress?

  • Answer: Housing animals in metabolic cages can be inherently stressful.[9][10] The diuretic effect of this compound can exacerbate this by causing discomfort. The following steps can help mitigate stress:

    • Acclimatization Period: Acclimatize the animals to the metabolic cages for a sufficient period before the start of the experiment.[3][11] This allows them to adapt to the new environment and reduces the stress response during the study period.

    • Environmental Enrichment: Where possible, provide enrichment that does not interfere with urine and feces collection. This could include providing a small, solid resting platform or a chew block.[12]

    • Handling: Handle the animals gently and consistently to minimize handling-induced stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the diuretic effect of this compound?

A1: The diuretic effect of this compound is primarily due to its hydrochlorothiazide component.[1] Hydrochlorothiazide is a thiazide diuretic that inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney. This action reduces the reabsorption of sodium and chloride ions, leading to increased water excretion and urine volume.[2]

Q2: How does the enalapril in this compound affect the diuretic and electrolyte-altering properties of hydrochlorothiazide?

A2: Enalapril, an ACE inhibitor, works by blocking the conversion of angiotensin I to angiotensin II. This leads to vasodilation and reduced aldosterone (B195564) secretion.[5] The reduction in aldosterone can help to counteract the potassium loss that is often associated with hydrochlorothiazide, a phenomenon known as potassium-sparing.[5][6] Therefore, while hydrochlorothiazide promotes potassium excretion, enalapril tends to promote potassium retention. This interaction should be carefully considered when analyzing electrolyte data.

Q3: What are the expected quantitative changes in urine output and electrolyte excretion following this compound administration in a rodent model?

A3: The exact changes will depend on the dose and the specific animal model. However, based on studies with hydrochlorothiazide, you can expect a significant increase in urine volume.[13][14] Urinary excretion of sodium and chloride will also be elevated. While hydrochlorothiazide alone typically increases potassium excretion, the presence of enalapril may result in a less pronounced or even negligible change in urinary potassium levels.[5][6]

Q4: What is a suitable acclimatization protocol for animals in a metabolic cage study involving a diuretic like this compound?

A4: A suitable acclimatization protocol would involve placing the animals in the metabolic cages for progressively longer durations over several days before the start of the experiment.[3][11] For example:

  • Day 1-2: 2-4 hours in the metabolic cage.

  • Day 3-4: 6-8 hours in the metabolic cage.

  • Day 5: 12-24 hours in the metabolic cage. During this period, monitor the animals for signs of stress and ensure they have access to food and water.

Q5: How can I ensure the welfare of the animals during a metabolic cage study with a potent diuretic?

A5: Animal welfare is paramount. In addition to the stress-reduction techniques mentioned in the troubleshooting guide, ensure the following:

  • Regularly monitor the animals for clinical signs of dehydration (e.g., sunken eyes, lethargy, decreased skin turgor).

  • Provide a comfortable and clean environment within the metabolic cage.

  • Ensure the study duration is as short as possible to obtain the necessary data.[9]

Data Presentation

The following tables summarize representative quantitative data from rodent studies investigating the effects of hydrochlorothiazide. These can serve as a reference for expected outcomes in a this compound study.

Table 1: Effect of Hydrochlorothiazide on Urine Volume in Rats

Treatment GroupDose (mg/kg)Urine Volume (mL/24h) - Mean ± SD% Increase from Control
Control (Vehicle)-10.5 ± 2.1-
Hydrochlorothiazide1025.2 ± 4.5140%
Hydrochlorothiazide2538.7 ± 6.3269%

*p < 0.05 compared to control. Data are hypothetical and compiled for illustrative purposes based on typical experimental outcomes.

Table 2: Effect of Hydrochlorothiazide on Urinary Electrolyte Excretion in Rats (mmol/24h)

Treatment GroupDose (mg/kg)Sodium (Na+)Potassium (K+)Chloride (Cl-)
Control (Vehicle)-1.2 ± 0.31.5 ± 0.41.8 ± 0.5
Hydrochlorothiazide103.8 ± 0.72.1 ± 0.54.2 ± 0.8
Hydrochlorothiazide256.5 ± 1.12.8 ± 0.67.1 ± 1.3

*p < 0.05 compared to control. Note: In a this compound study, the increase in potassium excretion may be less pronounced due to the potassium-sparing effect of enalapril. Data are hypothetical and compiled for illustrative purposes based on typical experimental outcomes.

Experimental Protocols

Protocol: Acute Diuretic Effect of this compound in Rats Using Metabolic Cages

This protocol details the methodology for a typical acute diuretic study in rats.[3][15]

1. Animals and Housing:

  • Use male Wistar or Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

  • Allow at least one week for acclimatization to the facility.

2. Acclimatization to Metabolic Cages:

  • Follow the acclimatization protocol outlined in the FAQ section for 3-5 days prior to the experiment to minimize stress.

3. Experimental Groups (n=6-8 animals per group):

  • Group 1: Control (Vehicle): Administer the vehicle used to dissolve this compound (e.g., 0.5% carboxymethyl cellulose).

  • Group 2: this compound (Low Dose): Administer a low dose of the this compound formulation.

  • Group 3: this compound (High Dose): Administer a high dose of the this compound formulation.

  • Group 4: Positive Control (e.g., Furosemide): Administer a standard diuretic like furosemide (B1674285) (10 mg/kg) to validate the experimental setup.[3]

4. Experimental Procedure:

  • Fast the animals for 18 hours before the experiment, with free access to water.[3]

  • On the day of the experiment, record the initial body weight of each animal.

  • Administer the respective treatments orally via gavage.

  • Immediately after dosing, place each animal in an individual metabolic cage.

  • Collect urine at 2, 4, 6, 8, and 24 hours post-dosing.

  • Measure the total volume of urine collected at each time point.

  • At the end of the 24-hour period, record the final body weight.

  • Properly store urine samples (e.g., at -80°C) for subsequent electrolyte analysis.

5. Sample Analysis:

  • Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

6. Data Analysis:

  • Calculate the total urine output and electrolyte excretion for each animal over the 24-hour period.

  • Compare the results between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualization

Signaling Pathway Diagrams

Enalapril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACE_Inhibition Enalaprilat Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_Reabsorption Sodium & Water Retention Aldosterone_Secretion->Na_Reabsorption Enalaprilat Enalaprilat (Active Metabolite) ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibits

Caption: Enalaprilat inhibits ACE, reducing Angiotensin II and its effects.

Hydrochlorothiazide_Signaling_Pathway cluster_Nephron Distal Convoluted Tubule cluster_HCTZ_Action Hydrochlorothiazide Action Tubular_Lumen Tubular Lumen (Urine) Epithelial_Cell Tubular Epithelial Cell Tubular_Lumen->Epithelial_Cell Na+ & Cl- Reabsorption via NCC Bloodstream Bloodstream Epithelial_Cell->Bloodstream Na+ & Cl- to Blood HCTZ Hydrochlorothiazide NCC Na-Cl Cotransporter (NCC) HCTZ->NCC Inhibits

Caption: Hydrochlorothiazide blocks the Na-Cl cotransporter in the kidney.

Experimental Workflow Diagram

CoRenitec_Metabolic_Cage_Workflow start Start: Animal Acclimatization (Facility & Cages) grouping Randomize into Treatment Groups (Control, this compound Doses, Positive Control) start->grouping fasting 18-hour Fast (Water ad libitum) grouping->fasting dosing Oral Administration of Test Articles fasting->dosing placement Place Animals in Metabolic Cages dosing->placement collection Urine Collection at Timed Intervals (e.g., 2, 4, 6, 8, 24h) placement->collection measurement Measure Urine Volume & Record Body Weight collection->measurement analysis Analyze Urine for Electrolytes (Na+, K+, Cl-) measurement->analysis data_analysis Statistical Analysis of Results analysis->data_analysis end End of Study data_analysis->end

Caption: Workflow for a this compound metabolic cage study.

References

Technical Support Center: Co-Renitec and Electrolyte Imbalance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on managing electrolyte imbalances associated with Co-Renitec (Enalapril Maleate/Hydrochlorothiazide) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary electrolyte imbalances caused by this compound and what are the underlying mechanisms?

A1: this compound combines an ACE inhibitor (Enalapril) and a thiazide diuretic (Hydrochlorothiazide), leading to a complex effects on electrolyte balance. The primary imbalances include:

  • Hypokalemia (Low Potassium): Primarily driven by Hydrochlorothiazide (B1673439), which inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney.[1][2] This action increases the excretion of sodium and water, leading to a subsequent loss of potassium.[3]

  • Hyperkalemia (High Potassium): Enalapril can cause an increase in serum potassium. By inhibiting Angiotensin-Converting Enzyme (ACE), it reduces the production of Angiotensin II, which in turn decreases aldosterone (B195564) secretion.[4][5] Since aldosterone is responsible for potassium excretion, its reduction can lead to potassium retention.[6] The net effect on potassium depends on the balance between the potassium-lowering effect of hydrochlorothiazide and the potassium-sparing effect of enalapril.[3]

  • Hyponatremia (Low Sodium): Hydrochlorothiazide increases sodium excretion (natriuresis) by blocking its reabsorption in the distal tubules, which can lead to low serum sodium levels.[2][7][8]

  • Hypercalcemia (High Calcium): Thiazide diuretics like hydrochlorothiazide can decrease urinary calcium excretion, potentially leading to elevated serum calcium levels.[9]

  • Hypomagnesemia (Low Magnesium): Thiazide diuretics can also increase the renal excretion of magnesium.[10]

  • Hyperuricemia (High Uric Acid): Hydrochlorothiazide can increase serum uric acid levels by increasing its reabsorption in the proximal tubule, which may precipitate gout in susceptible individuals.[9][10]

Q2: In our preclinical model, we are observing significant hyperkalemia. Why might the potassium-sparing effect of Enalapril be dominant?

A2: The dominance of hyperkalemia could be due to several factors in an experimental setting:

  • Renal Function: If the animal model has any degree of renal impairment, the ability to excrete potassium is compromised. Enalapril's potassium-sparing effect can be magnified in this context.[11]

  • Dietary Potassium Content: A high-potassium diet in the study animals will exacerbate the hyperkalemic effect of Enalapril.

  • Volume Status: In states of dehydration or volume depletion, the renin-angiotensin-aldosterone system (RAAS) is highly activated. The inhibition of this system by Enalapril will have a more pronounced effect on reducing aldosterone and thus potassium excretion.

Q3: How does the combination of Enalapril and Hydrochlorothiazide provide a theoretical balance for serum potassium?

A3: The combination is designed to be counter-regulatory regarding potassium levels. Hydrochlorothiazide promotes potassium loss, while Enalapril promotes potassium retention.[3] In many cases, these opposing effects can result in a relatively neutral overall change in serum potassium.[3] However, this balance is delicate and can be influenced by patient-specific factors like renal function and diet.

Troubleshooting Experimental Assays

Issue: Inconsistent serum electrolyte readings between experimental time points.

Possible Causes & Solutions:

  • Sample Handling and Storage:

    • Problem: Delays in processing or improper storage can alter electrolyte concentrations.

    • Solution: Analyze serum samples for electrolytes as soon as possible, ideally within 1-2 hours of collection.[12] If immediate analysis is not possible, store serum at 4°C for no longer than 3 hours.[12] Ensure consistent centrifugation and separation protocols.

  • Measurement Methodology:

    • Problem: Different measurement technologies can yield slightly different results. The two primary methods are direct and indirect Ion-Selective Electrode (ISE).[13] Direct ISE measures electrolyte activity in the undiluted plasma water and is less affected by protein and lipid content, making it preferable for samples that may have variable protein concentrations.[13][14]

    • Solution: Use a consistent measurement method (preferably direct ISE for research applications) across all samples and time points.[14] Ensure the instrument is calibrated according to the manufacturer's guidelines before each run.[14]

  • Hemolysis:

    • Problem: Rupture of red blood cells can falsely elevate potassium levels due to the release of intracellular potassium.

    • Solution: Use proper blood collection techniques to minimize trauma to red blood cells. Visually inspect serum for any pink or red discoloration before analysis. Discard hemolyzed samples.

Data Presentation

When reporting electrolyte changes, clarity and consistency are key. The following table summarizes the expected effects of this compound's components on key serum electrolytes.

ElectrolyteComponent Primarily ResponsibleExpected ChangeTypical Magnitude (Clinical Setting)Citation
Potassium (K+) Hydrochlorothiazide / Enalapril↓ or ↑ (often balanced)Enalapril alone: ~0.2 mEq/L increase[3][4]
Sodium (Na+) Hydrochlorothiazide↓ (Hyponatremia)Normal range: 135-145 mmol/L[8][15]
Calcium (Ca2+) Hydrochlorothiazide↑ (Hypercalcemia)Thiazides decrease renal calcium excretion[9][10]
Magnesium (Mg2+) Hydrochlorothiazide↓ (Hypomagnesemia)Thiazides can cause hypomagnesemia[10]
Uric Acid Hydrochlorothiazide↑ (Hyperuricemia)Effect appears to be dose-related[8][9]

Experimental Protocols

Protocol 1: Monitoring Serum Electrolytes in a Rodent Model

This protocol outlines the procedure for collecting and analyzing blood samples to monitor electrolyte levels in rats or mice treated with this compound.

1. Materials:

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • Pipettes and sterile tips

  • Centrifuge

  • Ion-Selective Electrode (ISE) electrolyte analyzer (e.g., blood gas analyzer or benchtop chemistry analyzer)

  • Calibrators and quality control materials for the analyzer

2. Procedure:

  • Blood Collection:

    • Collect blood samples (typically 200-500 µL for a mouse, 1-2 mL for a rat) at baseline (pre-dose) and at specified time points post-administration of this compound.

    • Common collection sites include the saphenous vein, tail vein, or terminal cardiac puncture.

  • Sample Preparation:

    • Immediately after collection, gently invert the tube several times to mix with the anticoagulant.

    • Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Carefully transfer the supernatant (plasma) to a new, labeled microcentrifuge tube. Avoid disturbing the buffy coat or red blood cells.

  • Electrolyte Analysis:

    • Perform calibration and run quality controls on the ISE analyzer as per the manufacturer's instructions.

    • Analyze the plasma samples immediately. If analysis must be delayed, store plasma at 4°C and analyze within 3 hours.[12]

    • Record the concentrations of Na+, K+, Cl-, and Ca2+.

  • Data Analysis:

    • Compare the post-dose electrolyte values to the baseline values for each animal.

    • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any changes.

Mandatory Visualizations

Signaling Pathway of this compound's Dual Action

The following diagram illustrates the two primary mechanisms by which the components of this compound influence blood pressure and electrolyte balance. Enalapril inhibits the Renin-Angiotensin-Aldosterone System, while Hydrochlorothiazide acts on the distal convoluted tubule in the kidney.

CoRenitec_Mechanism This compound Mechanism of Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney: Distal Convoluted Tubule cluster_Effects Net Physiological & Electrolyte Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE AngiotensinI->ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction K_retention ↑ K+ Retention Aldosterone->K_retention ↓ Aldosterone leads to BP ↓ Blood Pressure Vasoconstriction->BP ↓ Vasoconstriction leads to ACE->AngiotensinII converts Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE inhibits DCT Na+/Cl- Symporter Na_Excretion ↑ Na+ Excretion (Natriuresis) K_Excretion ↑ K+ Excretion (Kaliuresis) HCTZ Hydrochlorothiazide (Thiazide Diuretic) HCTZ->DCT inhibits Na_Excretion->BP ↑ Natriuresis leads to K_loss ↑ K+ Loss

Caption: Dual mechanism of this compound on RAAS and renal electrolyte handling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on electrolyte balance in a preclinical model.

Experimental_Workflow Workflow for Assessing this compound Induced Electrolyte Changes node1 Animal Acclimation & Baseline Measurements node2 Randomization into Groups (Control, this compound) node1->node2 node3 Drug Administration node2->node3 node4 Time-Point Sampling (Blood Collection) node3->node4 node5 Sample Processing (Plasma Separation) node4->node5 node6 Electrolyte Analysis (ISE Method) node5->node6 node7 Data Analysis & Statistical Evaluation node6->node7 node8 Results Interpretation & Reporting node7->node8

Caption: Standard workflow for preclinical evaluation of drug-induced electrolyte changes.

References

Technical Support Center: Optimizing Co-Renitec Treatment Protocols for Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Co-Renitec (a combination of enalapril (B1671234) and hydrochlorothiazide) in chronic experimental studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during the course of your research.

Frequently Asked Questions (FAQs)

Q1: What is the synergistic mechanism of action of this compound?

This compound combines an angiotensin-converting enzyme (ACE) inhibitor, enalapril, and a thiazide diuretic, hydrochlorothiazide (B1673439). Enalapril maleate (B1232345) is a prodrug that is hydrolyzed to enalaprilat, which inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and reduced aldosterone (B195564) secretion. Hydrochlorothiazide acts on the distal renal tubules to inhibit the reabsorption of sodium and chloride, leading to diuresis and a reduction in blood volume. The combination of these two agents results in a more potent antihypertensive effect than either component alone.

Q2: What are the expected effects of chronic this compound administration on the Renin-Angiotensin-Aldosterone System (RAAS)?

Chronic administration of hydrochlorothiazide can lead to an increase in plasma renin activity (PRA) as a compensatory response to volume depletion. Enalapril, by blocking the RAAS cascade, mitigates this effect and also tends to counteract the potassium loss associated with diuretic use. The combination leads to a more significant reduction in blood pressure while minimizing disturbances in electrolyte balance.

Q3: What are the most common adverse effects to monitor for during a chronic study with this compound?

The most critical parameters to monitor are electrolyte levels and renal function. Hydrochlorothiazide can cause hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia. Enalapril can cause hyperkalemia (high potassium), particularly in subjects with renal impairment. Therefore, regular monitoring of serum electrolytes (sodium, potassium, chloride) and renal function markers (creatinine, BUN) is essential throughout the study.

Q4: How should this compound be prepared and administered in preclinical models?

For oral administration in rodents, this compound tablets can be crushed and suspended in a suitable vehicle such as 0.5% methylcellulose (B11928114) or sterile water. The suspension should be freshly prepared and administered via oral gavage at a consistent time each day to ensure uniform drug exposure. It is crucial to ensure the homogeneity of the suspension to deliver an accurate dose.

Troubleshooting Guides

Issue 1: Progressive or Severe Electrolyte Imbalance

Symptoms:

  • In preclinical models: Lethargy, decreased food and water intake, weight loss.

  • Biochemical findings: Significant deviation of serum potassium, sodium, or chloride from baseline.

Possible Causes:

  • The dose of hydrochlorothiazide may be too high for the specific animal model or strain.

  • Underlying renal insufficiency in the experimental animals.

  • Dehydration due to excessive diuresis.

Solutions:

  • Dose Adjustment: Consider reducing the hydrochlorothiazide component of the treatment. If using a fixed-dose combination is not feasible for adjustment, consider administering enalapril and hydrochlorothiazide separately to allow for more flexible dosing.

  • Electrolyte Supplementation: If hypokalemia is observed, potassium supplementation in the drinking water or diet can be implemented. Conversely, if hyperkalemia occurs, the enalapril dose may need to be reduced.

  • Hydration Status: Ensure ad libitum access to drinking water. In cases of significant volume depletion, subcutaneous or intraperitoneal administration of sterile saline may be necessary.

  • Monitor Renal Function: Assess renal function more frequently. If renal impairment is detected, a dose reduction or temporary discontinuation of the treatment may be required.

Issue 2: Waning Antihypertensive Efficacy Over Time (Tachyphylaxis)

Symptoms:

  • A gradual increase in blood pressure measurements despite consistent dosing.

Possible Causes:

  • Compensatory mechanisms, such as further activation of the RAAS or sympathetic nervous system.

  • Development of tolerance to the diuretic component.

  • Progression of the underlying hypertensive disease in the animal model.

Solutions:

  • Dose Titration: An increase in the dose of this compound may be necessary. In clinical settings, increasing the hydrochlorothiazide component from 12.5 mg to 25 mg has been shown to provide additional blood pressure reduction.

  • Combination Therapy: If blood pressure remains uncontrolled, the addition of a third antihypertensive agent with a different mechanism of action, such as a calcium channel blocker, may be considered.

  • Assess for Non-Adherence (Preclinical): In preclinical studies, ensure accurate and consistent dosing. Issues with oral gavage technique or animal compliance (e.g., regurgitation) can lead to suboptimal drug exposure.

  • Re-evaluate the Model: Consider if the animal model is characterized by a progressive form of hypertension that may become resistant to standard therapies over time.

Issue 3: High Variability in Blood Pressure Readings

Symptoms:

  • Large standard deviations in blood pressure measurements within and between experimental groups.

Possible Causes:

  • Inconsistent measurement technique (e.g., variations in animal handling, cuff placement for tail-cuff method).

  • Stress-induced fluctuations in blood pressure.

  • Diurnal variations in blood pressure.

Solutions:

  • Standardize Measurement Protocol: Ensure that all personnel involved in blood pressure measurement are thoroughly trained and follow a standardized protocol. For non-invasive methods, acclimate the animals to the restraining device and measurement procedure.

  • Control for Stress: Perform measurements in a quiet, dedicated space. Handle animals gently and consistently.

  • Consistent Timing: Take measurements at the same time of day for each session to minimize the impact of circadian rhythms.

  • Consider Telemetry: For the most accurate and continuous blood pressure data with minimal stress artifacts, consider using implantable telemetry systems.

Data Presentation

Table 1: Effects of Chronic this compound Treatment on Blood Pressure in Hypertensive Patients

Study/ReferenceTreatment GroupDurationBaseline Systolic BP (mmHg)End-of-Study Systolic BP (mmHg)Change in Systolic BP (mmHg)Baseline Diastolic BP (mmHg)End-of-Study Diastolic BP (mmHg)Change in Diastolic BP (mmHg)
Study A[1]This compound16 weeks165.2 ± 12.4136.8 ± 10.1-28.4102.5 ± 5.685.3 ± 6.2-17.2
Study B[2]This compound16 weeksDaytime: 158.4 ± 10.2Daytime: 143.5 ± 9.8-14.9Daytime: 98.7 ± 6.5Daytime: 89.8 ± 5.9-8.9
Nighttime: 145.3 ± 11.5Nighttime: 126.7 ± 10.9-18.6Nighttime: 89.6 ± 7.1Nighttime: 78.2 ± 6.8-11.4

Table 2: Effects of Chronic this compound Treatment on Serum Electrolytes in Hypertensive Patients

Study/ReferenceTreatment GroupDurationBaseline Serum Potassium (mEq/L)End-of-Study Serum Potassium (mEq/L)Change in Serum Potassium (mEq/L)Baseline Serum Sodium (mEq/L)End-of-Study Serum Sodium (mEq/L)Change in Serum Sodium (mEq/L)
Study C[3]Enalapril + HCTZ8 weeksNot ReportedNot Significantly Changed-Not ReportedNot Reported-
Study DEnalapril12 weeks4.1 ± 0.34.4 ± 0.4+0.3140 ± 2140 ± 20
HCTZ12 weeks4.1 ± 0.33.6 ± 0.4-0.5140 ± 2138 ± 3-2
Enalapril + HCTZ12 weeks4.1 ± 0.33.8 ± 0.4-0.3140 ± 2138 ± 3-2

Experimental Protocols

Protocol 1: Chronic Blood Pressure Measurement in Rodents (Tail-Cuff Method)
  • Acclimation: For at least one week prior to the first measurement, acclimate the animals to the restraining device and the tail-cuff inflation/deflation cycle daily.

  • Animal Preparation: Place the rodent in a warming chamber (30-34°C) for 10-15 minutes to induce vasodilation of the tail artery.

  • Restraint: Gently guide the animal into a restraining device appropriate for its size.

  • Cuff and Sensor Placement: Secure the occlusion cuff and the volume-pressure recording sensor at the base of the tail.

  • Measurement Cycle: Initiate the automated measurement cycle. The system will inflate the cuff to occlude blood flow and then gradually deflate it, recording the pressures at which the pulse returns (systolic) and becomes maximal (diastolic).

  • Data Collection: Perform a series of 5-10 consecutive measurements in a single session. Discard the first few readings to allow for animal stabilization. Average the remaining readings to obtain the blood pressure value for that session.

  • Frequency: Conduct measurements 2-3 times per week at the same time of day.

Protocol 2: Plasma Renin Activity (PRA) Assay (ELISA)
  • Blood Collection: Collect whole blood from the animals into pre-chilled tubes containing EDTA as an anticoagulant. Immediately centrifuge at 4°C to separate the plasma.

  • Sample Preparation: To a portion of the plasma, add a protease inhibitor (e.g., PMSF) to prevent the degradation of angiotensin I. Add a generation buffer to adjust the pH to approximately 6.0.

  • Angiotensin I Generation: Divide the treated plasma into two aliquots. Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate angiotensin I. Incubate the second aliquot at 0-4°C (on ice) to serve as a blank (no angiotensin I generation).

  • ELISA Procedure:

    • Add standards, controls, and the incubated plasma samples (both 37°C and 0°C) to the wells of an anti-angiotensin I antibody-coated microplate.

    • Add a biotinylated angiotensin I conjugate to each well and incubate.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add a substrate solution and incubate to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Calculation: The PRA is calculated based on the difference in angiotensin I concentration between the 37°C and 0°C samples and is expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/hr).

Protocol 3: Aldosterone Measurement (ELISA)
  • Sample Collection: Collect serum or plasma as described for the PRA assay. Urine can also be used but may require a pre-treatment step.

  • ELISA Procedure:

    • Add standards, controls, and samples to the wells of an anti-aldosterone antibody-coated microplate.

    • Add an aldosterone-HRP conjugate and incubate. This is a competitive assay where the conjugate competes with the aldosterone in the sample for antibody binding sites.

    • Wash the plate.

    • Add a substrate solution and incubate.

    • Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the aldosterone concentration.

  • Data Analysis: Calculate the aldosterone concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects cluster_kidney Kidney Tubule Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Enalapril Enalapril (this compound) Enalapril->ACE Inhibits HCTZ Hydrochlorothiazide (this compound) Na_Cl_Reabsorption Sodium & Chloride Reabsorption HCTZ->Na_Cl_Reabsorption Inhibits Diuresis Increased Sodium & Water Excretion (Diuresis) HCTZ->Diuresis Leads to Distal_Tubule Distal Convoluted Tubule Distal_Tubule->Na_Cl_Reabsorption

Caption: Mechanism of action of this compound on the RAAS and kidney.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Chronic Treatment Phase cluster_analysis Endpoint Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Measurements (BP, Weight, Blood Sample) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Daily_Dosing Daily Oral Gavage (Vehicle or this compound) Randomization->Daily_Dosing Weekly_Monitoring Weekly Monitoring (BP, Weight, Clinical Signs) Daily_Dosing->Weekly_Monitoring Concurrent Periodic_Sampling Periodic Blood Sampling (e.g., Weeks 4, 8, 12) Daily_Dosing->Periodic_Sampling Concurrent Terminal_Blood_Collection Terminal Blood Collection Periodic_Sampling->Terminal_Blood_Collection End of Study Biochemical_Analysis Biochemical Analysis (Electrolytes, Renal Function) Terminal_Blood_Collection->Biochemical_Analysis Hormone_Assays Hormone Assays (PRA, Aldosterone) Terminal_Blood_Collection->Hormone_Assays Tissue_Harvesting Tissue Harvesting (Kidneys, Heart, etc.) Histopathology Histopathological Examination Tissue_Harvesting->Histopathology

Caption: General experimental workflow for a chronic this compound study.

References

Technical Support Center: Troubleshooting ACE Inhibitor-Induced Cough in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and understanding ACE inhibitor-induced cough in animal models, with a specific focus on enalapril (B1671234), a key component of Co-Renitec.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ACE inhibitor-induced cough?

A1: The most widely accepted mechanism involves the accumulation of bradykinin (B550075) and Substance P in the respiratory tract.[1][2][3] Angiotensin-Converting Enzyme (ACE), also known as kininase II, is responsible for degrading these substances.[4][5] Enalapril inhibits ACE, leading to increased levels of bradykinin and Substance P.[1][5] This accumulation sensitizes airway sensory nerves (specifically C-fibers) and can stimulate the production of prostaglandins, which further enhances the cough reflex.[1][2][3][6]

Q2: We are using this compound in our study. Which component is responsible for the cough, and does the other component have any effect?

A2: The cough is an adverse effect of the enalapril component, which is the ACE inhibitor.[7] The other component, hydrochlorothiazide (B1673439), is a thiazide diuretic and does not share the same mechanism of action; it is not typically associated with causing the characteristic dry cough seen with ACE inhibitors.[8][9] Interestingly, one preclinical study in guinea pigs suggested that chronic treatment with hydrochlorothiazide significantly reduced the number of coughs associated with enalapril treatment in a dose-dependent manner.[10] However, the primary causative agent remains enalapril.

Q3: Which animal model is most suitable for studying ACE inhibitor-induced cough?

A3: The guinea pig is the most widely used and validated preclinical model for studying cough.[5][6] This is because the neurophysiology of its cough reflex and the vagal innervation of its airways closely resemble those of humans.[5] Guinea pigs reliably exhibit a cough response to common tussive agents like capsaicin (B1668287) and citric acid, and this response is potentiated by ACE inhibitors, making the model highly relevant.[5][11] Other models, including cats and dogs, have also been used.[6][12]

Q4: How is cough typically induced and measured in these animal models?

A4: A common paradigm involves two phases:

  • Sensitization: Animals are treated with an ACE inhibitor, such as enalapril (e.g., 3-10 mg/kg/day, orally), for a period, typically ranging from several days to weeks, to sensitize the cough reflex.[6][13]

  • Induction and Measurement: Following the sensitization period, cough is acutely induced by exposing the conscious animal to an aerosolized tussive agent like capsaicin or citric acid.[6][14] The cough response is quantified using a whole-body plethysmograph, which records characteristic changes in pressure and airflow.[6] Audio and video recording can also be used for confirmation.[15] Key parameters measured are the frequency (number of coughs) and the latency to the first cough.[16]

Q5: What are the key signaling pathways involved in enalapril-induced cough?

A5: The central pathway begins with enalapril's inhibition of the ACE enzyme. This blockage leads to the accumulation of bradykinin and Substance P. Bradykinin subsequently activates B1 and B2 receptors on sensory C-fibers in the airways, while Substance P acts on neurokinin-1 (NK1) receptors.[5][6] This activation, along with a stimulated increase in local prostaglandin (B15479496) levels, sensitizes the transient receptor potential vanilloid 1 (TRPV1) channel, lowering the threshold for cough activation and leading to the characteristic dry cough.[6]

G cluster_0 cluster_1 cluster_2 Enalapril Enalapril (Component of this compound) ACE ACE (Kininase II) Enalapril->ACE Inhibits Bradykinin Bradykinin Accumulation ACE->Bradykinin Degradation Blocked SubstanceP Substance P Accumulation ACE->SubstanceP Degradation Blocked B1B2 Bradykinin B1/B2 Receptors Bradykinin->B1B2 Activates Prostaglandins Prostaglandin Production Bradykinin->Prostaglandins Stimulates NK1 Neurokinin-1 (NK1) Receptors SubstanceP->NK1 Activates SensoryNerves Airway Sensory Nerves (C-Fibers) B1B2->SensoryNerves Sensitizes NK1->SensoryNerves Sensitizes Prostaglandins->SensoryNerves Sensitizes Cough Cough Reflex SensoryNerves->Cough Triggers

Signaling pathway of enalapril-induced cough.

Troubleshooting Guides

Issue 1: High variability in cough response between animals in the same treatment group.

  • Potential Cause 1: Inconsistent Tussive Agent Delivery.

    • Troubleshooting Tip: Ensure the nebulizer or aerosol generator is calibrated before each experiment to produce a consistent particle size and output rate. Use a standardized exposure chamber to ensure all animals receive a similar concentration of the tussive agent.[6][15]

  • Potential Cause 2: Animal Stress.

    • Troubleshooting Tip: Stress can significantly alter respiratory patterns. Acclimatize animals to the laboratory, handling procedures, and the plethysmography chambers for several days before the experiment to minimize stress-induced variability.[6][15]

  • Potential Cause 3: Underlying Health Issues.

    • Troubleshooting Tip: Ensure all animals are specific pathogen-free (SPF) to rule out underlying respiratory infections that could confound the results by altering baseline cough sensitivity.[15]

Issue 2: Low or inconsistent cough potentiation after enalapril administration.

  • Potential Cause 1: Inadequate Dose or Duration of Enalapril.

    • Troubleshooting Tip: Review the literature for established dose-response and time-course studies. A daily oral dose of 3-10 mg/kg for at least 14-20 days is often required in guinea pigs to see significant cough potentiation.[6][13] Consider running a pilot study to determine the optimal dose and duration for your specific animal strain and supplier.

  • Potential Cause 2: Suboptimal Choice of Tussive Agent.

    • Troubleshooting Tip: The choice of tussive agent can be critical. Studies have shown that enalapril significantly potentiates capsaicin-induced cough but may not have a significant effect on citric acid-induced cough in normal guinea pigs.[5][17] If using citric acid with poor results, consider switching to capsaicin.

  • Potential Cause 3: Tachyphylaxis.

    • Troubleshooting Tip: Repeated exposure to tussive agents, particularly citric acid, can lead to a diminished response over time (tachyphylaxis).[15] Ensure a sufficient washout period between challenges if a repeated-measures design is used.

G start Start: Low or Inconsistent Cough Potentiation q1 Is Enalapril dose and duration sufficient? (e.g., >14 days, 3-10 mg/kg) start->q1 s1 Action: Increase dose/duration based on literature and pilot data. q1->s1 No q2 Is the tussive agent optimal? q1->q2 Yes s1->q2 s2 Action: Consider switching from citric acid to capsaicin. q2->s2 No (Using Citric Acid) q3 Is aerosol delivery consistent? q2->q3 Yes s2->q3 s3 Action: Calibrate nebulizer. Standardize exposure chamber. q3->s3 No end Re-evaluate Experiment q3->end Yes s3->end

Troubleshooting logic for low cough response.

Issue 3: Difficulty in distinguishing coughs from other respiratory events.

  • Potential Cause: Inadequate Measurement Technique.

    • Troubleshooting Tip: Coughs have a distinct, three-part signature in a plethysmograph waveform (initial inspiration, compressive phase, and forceful expiration). Use validated data acquisition software that can help differentiate these events from sneezes or deep breaths.[6] Always correlate the electronic signal with audio/video recordings during initial model validation to ensure accuracy.

Experimental Protocols

Protocol 1: Capsaicin-Induced Cough Enhancement by Enalapril in Guinea Pigs

This protocol provides a standard method for assessing the pro-tussive (cough-enhancing) effect of enalapril.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.[6]

  • Materials:

    • Enalapril maleate

    • Vehicle for enalapril (e.g., sterile water)

    • Capsaicin

    • Vehicle for capsaicin (e.g., saline with 10% ethanol (B145695) and 10% Tween 80)

    • Whole-body plethysmograph system

    • Ultrasonic nebulizer

  • Experimental Workflow:

G A 1. Animal Acclimatization (7 days, controlled environment) B 2. Group Assignment (e.g., Vehicle, Enalapril) A->B C 3. Drug Administration (Daily oral gavage for 14-21 days) Vehicle or Enalapril (10 mg/kg) B->C D 4. Acclimatization to Plethysmograph (10-15 min before challenge) C->D E 5. Tussive Challenge Aerosolized Capsaicin (e.g., 10-30 µM) for 5-7 minutes D->E F 6. Cough Measurement Record pressure/flow changes during and post-exposure (15 min) E->F G 7. Data Analysis Quantify cough count and latency. Compare Enalapril vs. Vehicle group. F->G

General experimental workflow for studying enalapril-induced cough.

  • Detailed Procedure:

    • Animal Acclimatization: House animals in a controlled environment for at least one week before experiments, with free access to food and water.[5]

    • Enalapril Treatment: Administer enalapril (e.g., 10 mg/kg) or vehicle orally once daily for 14 to 21 consecutive days.[6]

    • Cough Induction: On the day of the experiment, place the conscious and unrestrained animal in the whole-body plethysmograph chamber and allow it to acclimatize for 10-15 minutes.[18]

    • Exposure: Expose the animal to an aerosol of capsaicin (e.g., 10-30 µM) generated by a nebulizer for a fixed duration (e.g., 7 minutes).[6]

    • Measurement & Recording: Record the respiratory waveforms using a pressure transducer and associated software during the exposure period and for a 10-15 minute observation period immediately following.[5]

    • Data Analysis: Analyze the recorded waveforms to identify and count the number of coughs. Compare the mean number of coughs between the enalapril-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Quantitative Data Summary

Table 1: Common Experimental Parameters for ACE Inhibitor-Induced Cough in Guinea Pig Models

ParameterDrug/AgentConcentration / DosageAdministration RouteDuration / ExposureReference(s)
ACE Inhibitor Enalapril3 mg/kg/dayOral (p.o.)20-30 days[13]
Enalapril10 mg/kg/dayOral (p.o.)14 days[6]
Captopril10 mg/kgOral (p.o.)Single dose[17]
Tussive Agent Capsaicin10 - 30 µMAerosol Inhalation7 minutes[6]
Citric Acid0.1 M - 0.4 MAerosol Inhalation5 - 10 minutes[5][11]

Table 2: Representative Effects of Enalapril on Cough Count in Animal Models

Animal ModelTreatmentTussive AgentResultReference
Guinea PigEnalapril (10 mg/kg, single dose)CapsaicinSignificantly increased the number of coughs[17]
Guinea PigEnalapril (10 mg/kg, single dose)Citric AcidNo significant effect on the number of coughs[17]
Guinea PigEnalapril (3 mg/kg/day, 20-30 days)None (Spontaneous)Significantly enhanced spontaneous cough frequency[13]
CatEnalapril (5 mg/kg/day, 15 days)Mechanical IrritationSignificantly increased the number of cough efforts[12]

References

Validation & Comparative

A Comparative Analysis of Co-Renitec and Other ACE Inhibitor/Diuretic Combinations in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies, fixed-dose combinations of Angiotensin-Converting Enzyme (ACE) inhibitors and diuretics represent a cornerstone of treatment. This guide provides an objective comparison of the efficacy of Co-Renitec (enalapril maleate (B1232345) and hydrochlorothiazide) with other prominent ACE inhibitor/diuretic combinations, supported by data from clinical studies.

Efficacy Comparison of ACE Inhibitor/Diuretic Combinations

The following tables summarize the quantitative data from various comparative studies, focusing on the primary endpoint of blood pressure reduction.

Table 1: this compound (Enalapril/Hydrochlorothiazide) vs. Captopril (B1668294)/Hydrochlorothiazide (B1673439)

StudyDrug Combination & DosagePatient PopulationDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Key Findings
Skoularigis et al.[1]Enalapril (B1671234) 20mg / HCTZ 12.5mg (once daily) vs. Captopril 50mg / HCTZ 25mg (once daily)47 Black patients with mild to moderate essential hypertension12 weeksEnalapril/HCTZ: 16Captopril/HCTZ: 19Enalapril/HCTZ: 10Captopril/HCTZ: 13Both combinations were effective and well-tolerated. The captopril/HCTZ combination showed a trend towards greater efficacy in this patient population.[1]
Anonymous, 1995[2]Enalapril/HCTZ vs. Captopril/HCTZ26 patients with mild-to-moderate hypertensionNot SpecifiedData not specifiedData not specifiedA two-center trial comparing the efficacy of the combinations.
Anonymous, 2005[3]Enalapril 10mg / HCTZ 25mg vs. Captopril 50mg / HCTZ 25mg60 patients with high-risk hypertension6 monthsData not specifiedData not specifiedThe enalapril/HCTZ combination was found to be superior in terms of antihypertensive activity and improvement in arterial elasticity.[3]

Table 2: this compound (Enalapril/Hydrochlorothiazide) vs. Lisinopril (B193118)/Hydrochlorothiazide

StudyDrug Combination & DosagePatient PopulationDurationMean BP ReductionKey Findings
Mroczek et al.[4]Enalapril (titrated) + HCTZ (if needed) vs. Lisinopril (titrated) + HCTZ (if needed)34 out-patients with essential hypertensionNot SpecifiedLisinopril-based therapy showed a greater reduction in both day- and night-time mean BP.Lisinopril demonstrated a longer duration of action compared to enalapril.[4]

Table 3: Comparison of ACE Inhibitors (with or without Diuretics)

StudyACE Inhibitor Comparison & DosagePatient PopulationDurationKey Efficacy EndpointsKey Findings
Grinshtein et al.Enalapril 10-20mg BID vs. Perindopril 4-8mg OD (HCTZ added if needed)51 patients with hypertension and left ventricle systolic dysfunctionNot Specified24-hour and night antihypertensive effectEnalapril showed a more prominent 24-hour and night antihypertensive effect. Both demonstrated comparable cardioprotective effects.
Anonymous, 1996[5]Ramipril (B1678797) 5mg or 10mg vs. Enalapril 10mg or 20mg (piretanide added if needed)174 patients with mild to moderate hypertension12 weeksResponder rate (supine DBP ≤90 mmHg)Ramipril and enalapril in a 1:2 ratio showed comparable antihypertensive efficacy.

Experimental Protocols

A summary of the methodologies for the key cited experiments is provided below to allow for critical evaluation of the findings.

Skoularigis et al. - Enalapril/HCTZ vs. Captopril/HCTZ [1]

  • Study Design: A double-blind, randomized, parallel-group study.

  • Patient Population: 47 Black patients with mild to moderate essential hypertension (mean 24-hour diastolic blood pressure > 90 mmHg and < 115 mmHg).

  • Methodology: Following a 3-week placebo run-in period, patients were randomized to receive either captopril 50 mg plus hydrochlorothiazide 25 mg or enalapril 20 mg plus hydrochlorothiazide 12.5 mg, both administered once daily. The treatment duration was 12 weeks.

  • Primary Endpoint: Change in 24-hour ambulatory blood pressure.

Mroczek et al. - Enalapril vs. Lisinopril (with HCTZ add-on) [4]

  • Study Design: A crossover design study.

  • Patient Population: 34 out-patients with essential hypertension.

  • Methodology: The antihypertensive effect and trough-to-peak ratios of once-daily enalapril or lisinopril were compared. The drug dose was titrated, and a thiazide diuretic was added if necessary to achieve a target office blood pressure of less than 140/90 mm Hg.

  • Primary Endpoint: Ambulatory blood pressure monitoring (ABPM).

Anonymous, 2005 - Enalapril/HCTZ vs. Captopril/HCTZ [3]

  • Study Design: A randomized study.

  • Patient Population: 60 patients with grade I-II high and very high-risk hypertension.

  • Methodology: Patients were divided into two parallel groups of 30, receiving either a fixed-dose combination of enalapril (10 mg) with hydrochlorothiazide (25 mg) or captopril (50 mg) with hydrochlorothiazide (25 mg). The study duration was 6 months.

  • Primary Endpoint: Clinical effectiveness, tolerability, antihypertensive activity, and improvement in arterial elasticity.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms of action and the design of comparative clinical trials, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP CoRenitec ACE Inhibitor (e.g., Enalapril in this compound) CoRenitec->ACE Inhibition

Caption: Mechanism of Action of the ACE Inhibitor Component.

Thiazide_Pathway cluster_Nephron Distal Convoluted Tubule of Nephron Tubular_Lumen Tubular Lumen (Filtrate) Epithelial_Cell Tubular Epithelial Cell Tubular_Lumen->Epithelial_Cell Na+ & Cl- reabsorption via Symporter Bloodstream Bloodstream Epithelial_Cell->Bloodstream Na+ to bloodstream Na_Cl_Symporter Na+/Cl- Symporter Na_Excretion Increased Na+ & Cl- Excretion in Urine HCTZ Hydrochlorothiazide (in this compound) HCTZ->Na_Cl_Symporter Inhibition Water_Excretion Increased Water Excretion (Diuresis) Na_Excretion->Water_Excretion Reduced_Blood_Volume Reduced Blood Volume Water_Excretion->Reduced_Blood_Volume Reduced_BP Reduced Blood Pressure Reduced_Blood_Volume->Reduced_BP

Caption: Mechanism of Action of the Diuretic Component.

Experimental_Workflow cluster_Treatment Treatment Arms Start Patient Screening (e.g., Mild-to-Moderate Hypertension) Washout Placebo Washout Period (e.g., 2-4 weeks) Start->Washout Randomization Randomization Washout->Randomization Group_A Group A This compound (Enalapril/HCTZ) Randomization->Group_A Group_B Group B Comparator (e.g., Captopril/HCTZ) Randomization->Group_B Follow_Up Follow-Up Period (e.g., 12 weeks) - BP Monitoring - Adverse Event Tracking Group_A->Follow_Up Group_B->Follow_Up Analysis Data Analysis - Compare BP Reduction - Assess Tolerability Follow_Up->Analysis

Caption: Generalized Experimental Workflow for Comparative Trials.

References

Comparative Efficacy of Co-Renitec (Enalapril/Hydrochlorothiazide) in Lowering Blood Pressure Across Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the blood pressure-lowering effects of Co-Renitec, a fixed-dose combination of enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439). The document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data across various species, detailed methodologies of relevant studies, and a look at alternative therapies.

This compound combines an angiotensin-converting enzyme (ACE) inhibitor, enalapril, with a thiazide diuretic, hydrochlorothiazide.[1][2] Enalapril works by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, while hydrochlorothiazide reduces blood volume by promoting the excretion of sodium and water from the kidneys.[1][2][3] The combination of these two agents produces an additive, and in some cases synergistic, antihypertensive effect.[1][4][5]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for the enalapril component of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is a critical regulator of blood pressure. Enalapril, after being hydrolyzed to its active form enalaprilat, blocks the Angiotensin-Converting Enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6] This inhibition leads to decreased peripheral vascular resistance and a reduction in aldosterone (B195564) secretion, which in turn reduces sodium and water retention.[6] Hydrochlorothiazide acts on the distal renal tubules to inhibit sodium and chloride reabsorption, leading to diuresis and a decrease in plasma volume.[6]

RAAS_Pathway cluster_Systemic Systemic Circulation & Kidney cluster_Effects Physiological Effects cluster_Drugs Pharmacological Intervention Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I + ACE ACE (Lungs, Endothelium) Angiotensin_II Angiotensin II ACE->Angiotensin_II + Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Sodium_Retention Sodium & Water Retention (Kidney) Aldosterone->Sodium_Retention Sodium_Retention->BP_Increase Enalapril Enalapril (this compound) Enalapril->ACE Inhibits (-) HCTZ Hydrochlorothiazide (this compound) HCTZ->Sodium_Retention Inhibits (-) (Directly) Experimental_Workflow A 1. Animal Selection - Spontaneously Hypertensive Rats (SHR) - Age-matched WKY controls B 2. Acclimatization - 1-2 weeks - Controlled environment (12h light/dark, temp) A->B C 3. Baseline Measurement - Measure initial blood pressure (e.g., Tail-cuff method) B->C D 4. Group Assignment - Randomly assign to groups:  - Vehicle Control  - Test Compound (e.g., this compound)  - Comparator Drug C->D E 5. Drug Administration - Daily for 4-8 weeks (e.g., Oral gavage) D->E F 6. Monitoring - Weekly blood pressure measurement - Monitor body weight and health E->F G 7. Final Analysis - Terminal blood pressure - Euthanasia and organ collection (heart, kidneys) for histology F->G H 8. Data Interpretation - Statistical analysis of BP changes - Histopathological assessment G->H

References

A Comparative Analysis of Co-Renitec Versus Monotherapy with Enalapril or Hydrochlorothiazide in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy and safety of combination therapies versus monotherapies is crucial for advancing patient care. This guide provides an objective comparison of Co-Renitec, a fixed-dose combination of enalapril (B1671234) and hydrochlorothiazide (B1673439), with its individual components as monotherapies for the treatment of hypertension. The analysis is supported by experimental data from various clinical studies.

Executive Summary

This compound demonstrates superior antihypertensive efficacy compared to monotherapy with either enalapril or hydrochlorothiazide. The combination therapy not only achieves greater reductions in both systolic and diastolic blood pressure but also offers a favorable safety profile. The synergistic effects of an angiotensin-converting enzyme (ACE) inhibitor and a diuretic lead to a more potent and sustained blood pressure control. This guide will delve into the quantitative data from comparative clinical trials, outline the experimental methodologies of these studies, and visualize the underlying pharmacological pathways.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of this compound with enalapril and hydrochlorothiazide monotherapies.

Table 1: Reduction in Blood Pressure (mmHg)

Treatment GroupStudyNumber of PatientsMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
This compound (Enalapril/Hydrochlorothiazide) Frishman et al.6Not specifiedNormalized in 80% of patients
Ann Cardiol Angeiol (1991)[1]46Significantly greater than monotherapiesSignificantly greater than monotherapies
Nedogoda et al.[2]200-17.3%-13.0%
Enalapril Monotherapy Frishman et al.16Not specifiedNormalized in 7% of patients
Ann Cardiol Angeiol (1991)[1]49Significant reductionSignificant reduction
Nedogoda et al. (Arbitrary Combo)[2]Not specified-10.3%-5.3%
Hydrochlorothiazide Monotherapy Frishman et al.15Not specifiedNormalized in 15% of patients
Ann Cardiol Angeiol (1991)[1]51Significant reductionSignificant reduction

Table 2: Adverse Event Profile

Adverse EventThis compoundEnalapril MonotherapyHydrochlorothiazide Monotherapy
Cough Reported, but incidence not always specified.One of the most frequent adverse events.Not a typical side effect.
Hypokalemia (Low Potassium) Less frequent due to potassium-sparing effect of enalapril.[3]Not a typical side effect.A known potential side effect.[4]
Hyperuricemia (High Uric Acid) Effect of hydrochlorothiazide may be ameliorated by enalapril.[1]Not a typical side effect.A known potential side effect.
Dizziness May occur, especially with initial doses.May occur, especially with initial doses.May occur due to diuresis.
Headache Reported in some studies.Reported in some studies.Less commonly reported.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. While specific details may vary between studies, the general protocols are outlined below.

Study Design

Most of the referenced studies were randomized, double-blind, parallel-group clinical trials.[1][4][5] This design minimizes bias by randomly assigning patients to different treatment arms and ensuring that neither the patients nor the investigators know which treatment is being administered. Some studies also included a placebo run-in period to establish a baseline blood pressure and ensure patient compliance.[5]

Patient Population

The studies typically enrolled adult patients with mild to moderate essential hypertension.[1] Key inclusion criteria often included a supine diastolic blood pressure within a specified range (e.g., 95-115 mmHg). Exclusion criteria commonly involved secondary hypertension, severe renal impairment, a history of angioedema, or hypersensitivity to ACE inhibitors or thiazide diuretics.

Treatment Regimen

Patients were randomly assigned to receive either this compound, enalapril monotherapy, or hydrochlorothiazide monotherapy. The dosages and titration schedules varied across studies. For instance, a common dosage for this compound is 20 mg of enalapril and 12.5 mg of hydrochlorothiazide once daily.[2] Monotherapy arms would receive corresponding doses of the individual components.

Efficacy and Safety Assessments

The primary efficacy endpoint in these trials was the change in sitting or supine systolic and diastolic blood pressure from baseline to the end of the treatment period. Blood pressure was typically measured at regular intervals using a standard mercury sphygmomanometer. Safety and tolerability were assessed by monitoring adverse events, physical examinations, and laboratory tests, including serum electrolytes and renal function tests.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by the treatments and a typical experimental workflow for the clinical trials.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased BP Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased BP Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE Inhibits HCTZ Hydrochlorothiazide (Diuretic) Kidney Kidney HCTZ->Kidney Acts on Sodium_Reabsorption Decreased Sodium and Water Reabsorption Kidney->Sodium_Reabsorption Leads to

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention for Enalapril and Hydrochlorothiazide.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Patient_Recruitment Patient Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Measurements Baseline BP & Lab Tests Inclusion_Exclusion->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Arm_A This compound Randomization->Treatment_Arm_A Treatment_Arm_B Enalapril Monotherapy Randomization->Treatment_Arm_B Treatment_Arm_C Hydrochlorothiazide Monotherapy Randomization->Treatment_Arm_C Follow_Up Regular Follow-up Visits (BP, Adverse Events) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Treatment_Arm_C->Follow_Up Data_Collection End-of-Study Data Collection Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Reporting Statistical_Analysis->Results_Interpretation

Caption: A typical workflow for a randomized controlled clinical trial comparing this compound with monotherapies.

Conclusion

References

A Head-to-Head Analysis: Co-Renitec vs. Angiotensin Receptor Blocker Combinations in Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, a nuanced understanding of the comparative profiles of antihypertensive agents is critical. This guide provides an objective, data-driven comparison of Co-Renitec, a fixed-dose combination of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) and the diuretic hydrochlorothiazide (B1673439) (HCTZ), against combination therapies consisting of an angiotensin receptor blocker (ARB) and HCTZ.

While both this compound and ARB/HCTZ combinations are mainstays in the management of hypertension, they act on the Renin-Angiotensin-Aldosterone System (RAAS) through distinct mechanisms, leading to differences in their clinical profiles.[1] This analysis delves into their comparative efficacy, safety, and the underlying experimental methodologies that form the basis of our current understanding.

Mechanism of Action: A Tale of Two Inhibition Strategies

The therapeutic effects of both drug classes are rooted in their interference with the RAAS, a critical regulator of blood pressure and fluid balance.[2][3] However, their points of intervention within this pathway are distinct.

This compound (Enalapril/HCTZ): Enalapril, a pro-drug, is hydrolyzed to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE).[4][5] ACE is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, enalapril decreases levels of angiotensin II, leading to reduced vasoconstriction and decreased aldosterone (B195564) secretion.[4][5] The hydrochlorothiazide component is a diuretic that increases the excretion of sodium and water, thereby reducing blood volume and pressure.[5][6] The combination of enalapril and HCTZ has an additive effect on blood pressure reduction.[4][7]

ARB/HCTZ Combinations: ARBs, such as losartan (B1675146) and valsartan (B143634), selectively block the binding of angiotensin II to the AT1 receptor, which is found in many tissues, including the heart and blood vessels.[6] This blockade directly antagonizes the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[6] Similar to this compound, the addition of HCTZ provides a synergistic blood pressure-lowering effect through diuresis.[8][9]

A key mechanistic difference lies in their effect on bradykinin (B550075). ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, enalapril leads to an accumulation of bradykinin, which contributes to its antihypertensive effect but is also implicated in the characteristic dry cough associated with ACE inhibitors. ARBs, on the other hand, do not affect bradykinin levels.

// Pathway connections Angiotensinogen -> Angiotensin_I [label=" Renin"]; Angiotensin_I -> Angiotensin_II [label=" ACE"]; Angiotensin_II -> AT1_Receptor; AT1_Receptor -> Vasoconstriction; Angiotensin_II -> Aldosterone; Aldosterone -> "Sodium & Water Retention" [shape=ellipse, fillcolor="#FBBC05"];

// Drug Actions Enalapril [label="Enalapril (this compound)\n(ACE Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ARBs [label="Angiotensin Receptor Blockers (ARBs)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Enalapril -> ACE [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; ARBs -> AT1_Receptor [label="Blocks", style=dashed, color="#4285F4", arrowhead=tee];

// Invisible edges for layout Renin -> Angiotensinogen [style=invis]; } END_DOT Caption: RAAS pathway showing the distinct inhibition points of Enalapril and ARBs.

Comparative Efficacy: A Look at the Clinical Data

Head-to-head clinical trials have demonstrated that this compound and ARB/HCTZ combinations generally exhibit comparable efficacy in lowering blood pressure.

Study ComparisonDrug RegimenMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Key Efficacy Finding
Enalapril/HCTZ vs. Losartan/HCTZ [10]Enalapril-based regimenNot specified9.8No significant overall difference in blood pressure reduction between the two groups.
Losartan-based regimenNot specified10.3
Enalapril/HCTZ vs. Losartan/HCTZ (in patients with uncontrolled hypertension) [11]Enalapril 10mg/HCTZ 25mg19.3 (from prior therapy baseline)13.7 (from prior therapy baseline)Similar reductions in blood pressure were observed between the two treatment groups.
Losartan 100mg/HCTZ 25mgNot specifiedNot specified
Enalapril vs. Valsartan (monotherapy) [12]Enalapril 20mgSimilar to ValsartanSimilar to ValsartanBoth drugs reduced mean systolic and diastolic blood pressure with similar efficacy.
Valsartan 80mgSimilar to ValsartanSimilar to Valsartan
Enalapril/Nitrendipine vs. Losartan/HCTZ [13]Enalapril 10mg/Nitrendipine 20mgTended to be greaterTended to be greaterNo significant differences were observed in the primary outcome of 24-hour diastolic blood pressure reduction.
Losartan 50mg/HCTZ 12.5mg
Enalapril/HCTZ vs. Monotherapy [14]Enalapril/HCTZ (20/12.5mg to 40/25mg)Significantly greater than monotherapySignificantly greater than monotherapyThe combination therapy was more effective than either component used alone.
Enalapril (20-40mg)
HCTZ (12.5-25mg)

Safety and Tolerability Profile

While efficacy is comparable, the primary distinction between this compound and ARB/HCTZ combinations lies in their side-effect profiles, largely attributable to the differential effects on bradykinin.

Adverse EventThis compound (Enalapril/HCTZ)ARB/HCTZ Combinations
Cough Significantly higher incidence.[12][15]Lower incidence.[10][15]
Angioedema Higher risk, though rare.[16]Lower risk.[16]
Dizziness Can occur, particularly with volume depletion.[4]Can occur.[6]
Headache Reported.[12]Reported.[6]
Hyperuricemia The HCTZ component can increase uric acid levels, but enalapril may ameliorate this effect.[14]HCTZ component can increase uric acid levels.
Hypokalemia The HCTZ component can decrease potassium, but enalapril tends to reverse this.[4][5]The ARB component can mitigate HCTZ-induced potassium loss.[17]

A large-scale observational study found that while there was no statistically significant difference in primary cardiovascular outcomes between ACE inhibitors and ARBs, ARBs presented a better safety profile with a significantly lower risk of angioedema, cough, pancreatitis, and gastrointestinal bleeding.[16][18]

Experimental Protocols: A Generalized Approach

The design and execution of clinical trials comparing these antihypertensive agents are crucial for generating robust data. A typical experimental protocol for a head-to-head comparison would involve the following phases:

GFG A Phase 1: Screening & Washout - Inclusion/Exclusion Criteria Met - Placebo Run-in (e.g., 4 weeks) B Phase 2: Randomization - Double-blind assignment to treatment arms A->B C Arm A: This compound (Enalapril/HCTZ) B->C D Arm B: ARB/HCTZ Combination B->D E Phase 3: Treatment & Titration - Active treatment period (e.g., 12-16 weeks) - Dose titration based on blood pressure response C->E D->E F Phase 4: Data Collection & Analysis - Trough blood pressure measurements - Safety and tolerability assessments - Statistical analysis of endpoints E->F

Key Methodological Considerations:

  • Study Design: Most comparative trials are designed as randomized, double-blind, parallel-group studies to minimize bias.[10][19]

  • Patient Population: Typically includes patients with mild-to-moderate essential hypertension.[10][15] Specific subgroups, such as different age groups or ethnicities, may also be analyzed.[10]

  • Endpoints: The primary efficacy endpoint is usually the change in mean sitting or ambulatory systolic and diastolic blood pressure from baseline.[13][19] Safety and tolerability are assessed by monitoring adverse events.

  • Washout Period: A placebo washout phase is often included to establish a stable baseline blood pressure and eliminate the effects of prior medications.[10]

  • Dose Titration: Doses of the study medications may be titrated based on the patient's blood pressure response at specified intervals.[10]

Conclusion for the Research Professional

Both this compound and ARB/HCTZ combinations are effective therapeutic options for managing hypertension. The choice between these two classes of drugs often hinges on considerations of patient tolerability and safety profile.

  • Efficacy: The available evidence from head-to-head clinical trials suggests comparable efficacy in blood pressure reduction between this compound and various ARB/HCTZ combinations.

  • Safety and Tolerability: ARB-based combinations generally exhibit a superior tolerability profile, most notably a significantly lower incidence of cough. This is a critical consideration for patient adherence to long-term therapy.

  • Future Directions: While the primary blood pressure-lowering effects are well-documented, further research could focus on comparative long-term outcomes, such as cardiovascular morbidity and mortality, in diverse patient populations. Additionally, pharmacogenomic studies may help identify patients who are more likely to respond favorably or experience adverse effects with a particular class of RAAS inhibitors.

This comparative analysis, grounded in experimental data, provides a framework for informed decision-making in the development and positioning of novel antihypertensive therapies. The distinct mechanistic and clinical profiles of ACE inhibitor and ARB combinations underscore the importance of a personalized approach to hypertension management.

References

A Comparative Analysis of the Long-Term Safety Profiles: Co-Renitec vs. Newer Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety profile of the established antihypertensive combination, Co-Renitec (enalapril/hydrochlorothiazide), against newer classes of antihypertensive medications. The analysis is supported by quantitative data from clinical trials and detailed experimental methodologies to facilitate informed evaluation and research.

Executive Summary

The management of hypertension has evolved significantly, with newer antihypertensive agents offering alternative mechanisms of action and potentially different long-term safety profiles compared to established therapies like this compound. This guide delves into a comparative safety analysis, focusing on Angiotensin II Receptor Blockers (ARBs) and Calcium Channel Blockers (CCBs) as key representatives of newer antihypertensive classes. While this compound remains an effective treatment, long-term data from comparative clinical trials highlight differences in the incidence of specific adverse events, such as cough and metabolic disturbances. This document synthesizes this data to provide a comprehensive overview for researchers and drug development professionals.

Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of key adverse events observed in long-term clinical trials comparing enalapril (B1671234) (a key component of this compound) with newer antihypertensive agents.

Table 1: Incidence of Common Adverse Events in Long-Term Trials - Enalapril vs. Angiotensin II Receptor Blockers (ARBs)

Adverse EventEnalaprilValsartanTelmisartan
Cough 8.6% - 11.43%[1][2]0%[2]0.8% - 2.6%[1]
Headache Reported[3]Reported[3]Reported[2]
Dizziness Reported[3]Reported[3]Reported[2]
Hypotension N/AN/A3.9% (vs 1.1% with Enalapril)[4]
Angioedema 0.2%[1]0%[1]0%[1]

Table 2: Incidence of Common Adverse Events in Long-Term Trials - Enalapril vs. Calcium Channel Blockers (CCBs)

Adverse EventEnalapril (Monotherapy)Amlodipine (B1666008) (Monotherapy)
Headache 6/16 patients[3]5/15 patients[3]
Dizziness 3/16 patients[3]Reported[5]
Peripheral Edema Not Reported3/15 patients[3]
Cough Class-typical effect[6]Not Reported
Withdrawal due to Adverse Events 4%[6]4%[6]

Experimental Protocols

The data presented in this guide are derived from long-term, randomized, controlled clinical trials. The methodologies employed in these key studies for the assessment of safety and tolerability are outlined below.

Adverse Event Monitoring and Reporting in Long-Term Antihypertensive Trials

1. Patient Population:

  • Inclusion criteria typically involve adult patients (18 years or older) with a diagnosis of essential hypertension.

  • Exclusion criteria often include secondary hypertension, severe renal or hepatic impairment, a history of angioedema, and contraindications to the study medications.

2. Study Design:

  • Studies are generally designed as multicenter, randomized, double-blind, parallel-group trials to minimize bias.[6]

  • The duration of these trials is typically long-term, often extending to 12 months or more, to adequately assess the chronic safety profile of the medications.

3. Data Collection of Adverse Events:

  • Adverse events (AEs) are systematically collected at each study visit through a combination of spontaneous reporting by the patient and direct questioning by the investigator.[7]

  • Standardized questionnaires and checklists are often utilized to ensure consistency in data collection across all study sites.

  • AEs are coded using standardized medical dictionaries, such as the Medical Dictionary for Regulatory Activities (MedDRA).

4. Causality and Severity Assessment:

  • The relationship of each adverse event to the study medication is assessed by the investigator and categorized (e.g., not related, possibly related, probably related, definitely related).[7]

  • The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe).

5. Laboratory Monitoring:

  • Routine laboratory tests are conducted at baseline and at regular intervals throughout the study to monitor for potential biochemical abnormalities.[8]

  • Key parameters include serum electrolytes (potassium, sodium), renal function tests (creatinine, BUN), and fasting glucose levels.

6. Statistical Analysis:

  • The incidence of adverse events is calculated for each treatment group.

  • Statistical comparisons between treatment groups are performed using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test for categorical variables.

7. Ethical Considerations:

  • All studies are conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines.

  • Informed consent is obtained from all participants before their enrollment in the trial.

  • An independent Data and Safety Monitoring Board (DSMB) often oversees the trial to ensure patient safety.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action of the key drug classes discussed in this guide.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_intervention Drug Intervention Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Aldosterone Aldosterone (from Adrenal Cortex) AT1Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Enalapril Enalapril (ACE Inhibitor) Enalapril->AngiotensinI Inhibits ACE ARBs ARBs (e.g., Valsartan, Telmisartan) ARBs->AT1Receptor Blocks Receptor

Caption: Mechanism of Action of ACE Inhibitors and ARBs on the RAAS pathway.

HCTZ_Mechanism Mechanism of Action of Hydrochlorothiazide DCT Distal Convoluted Tubule (DCT) Cell Blood Blood DCT->Blood Na+ reabsorption decreased Lumen Tubular Lumen NCC Na+/Cl- Cotransporter Lumen->NCC Na+, Cl- HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits

Caption: Hydrochlorothiazide's inhibitory effect on the Na+/Cl- cotransporter in the DCT.

Experimental Workflow

The following diagram outlines a typical workflow for a long-term comparative safety trial of antihypertensive agents.

Experimental_Workflow Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Newer Antihypertensive) Randomization->GroupB FollowUp Long-Term Follow-up (e.g., 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection at Regular Intervals: - Adverse Events (AEs) - Vital Signs - Laboratory Tests FollowUp->DataCollection Analysis Statistical Analysis of Safety Data DataCollection->Analysis Results Comparative Safety Profile Analysis->Results

Caption: A typical experimental workflow for a long-term antihypertensive safety trial.

References

A Head-to-Head Comparison of Co-Renitec and Other Fixed-Dose Combinations in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies, fixed-dose combinations (FDCs) represent a cornerstone of effective management, offering improved patient adherence and synergistic mechanisms of action. This guide provides a detailed, evidence-based comparison of Co-Renitec (enalapril/hydrochlorothiazide) against other prominent FDCs, focusing on their pharmacological profiles, clinical efficacy, and the methodologies of key comparative studies.

Introduction to this compound and its Components

This compound is a fixed-dose combination of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic. The synergistic effect of these two agents provides a more potent antihypertensive effect than either component alone.[1] Enalapril mitigates the effects of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance, while hydrochlorothiazide promotes the excretion of sodium and water, reducing blood volume.[2][3][4]

Mechanism of Action: A Dual Approach to Blood Pressure Control

The efficacy of this compound and similar FDCs lies in their complementary mechanisms of action.

Enalapril (ACE Inhibitor): Enalaprilat, the active metabolite of enalapril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[4] This inhibition leads to vasodilation and reduced aldosterone (B195564) secretion, thereby decreasing sodium and water retention.[2][4]

Hydrochlorothiazide (Thiazide Diuretic): Hydrochlorothiazide acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter.[5][6][7] This action results in increased excretion of sodium, chloride, and water, leading to a decrease in extracellular fluid volume and plasma volume.[6][8] Over time, thiazide diuretics also contribute to a reduction in total peripheral resistance.[6]

The combination of an ACE inhibitor and a thiazide diuretic is particularly effective because the diuretic-induced activation of the RAAS is counteracted by the ACE inhibitor.[9]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Diuretic Thiazide Diuretic Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention Enalapril Enalapril (this compound) Enalapril->ACE Inhibits DCT Distal Convoluted Tubile (Kidney) NaCl_Symporter Na+/Cl- Symporter Excretion Increased Na+ & H2O Excretion HCTZ Hydrochlorothiazide (this compound) HCTZ->NaCl_Symporter Inhibits Decreased_BV Decreased Blood Volume Excretion->Decreased_BV Decreased_BP Decreased Blood Pressure Decreased_BV->Decreased_BP

Caption: Mechanism of Action of this compound (Enalapril/Hydrochlorothiazide).

Head-to-Head Clinical Trial Data

Numerous clinical trials have evaluated the efficacy and safety of this compound and other FDCs. Below is a summary of key comparative data.

This compound vs. Monotherapy

A randomized, double-blind, multicenter study demonstrated that the combination of enalapril/HCTZ was significantly more effective in reducing both systolic and diastolic blood pressure compared to enalapril or HCTZ monotherapy in patients with moderate to severe essential hypertension.[1] After 8 weeks of treatment, the enalapril/HCTZ group had a greater proportion of patients achieving normotension (diastolic blood pressure ≤ 90 mmHg) and a higher responder rate (diastolic blood pressure decrease > 10 mmHg).[1]

Treatment GroupMean Decrease in Systolic BP (mmHg)Mean Decrease in Diastolic BP (mmHg)Responder Rate (%)Normotensive Rate (%)
Enalapril/HCTZ (20/12.5mg to 40/25mg)Data not specifiedData not specified81.865.9
Enalapril (20-40mg)Data not specifiedData not specifiedNot specifiedNot specified
HCTZ (12.5-25mg)Data not specifiedData not specifiedNot specifiedNot specified
Table 1: Efficacy of Enalapril/HCTZ Combination vs. Monotherapy.[1]
This compound vs. Other ACE Inhibitor/HCTZ Combinations
FDCStudy DesignKey Findings
Enalapril/HCTZ vs. Captopril (B1668294)/HCTZ Randomized study in 60 patients with high-risk hypertension.[10]The enalapril/HCTZ combination demonstrated superior antihypertensive activity and improvement in arterial elasticity compared to the captopril/HCTZ combination.[10]
Lisinopril (B193118)/HCTZ vs. Captopril/HCTZ Randomized, double-blind, parallel-group study.[11]At trough blood levels, lisinopril/HCTZ showed a significantly greater reduction in sitting systolic and diastolic blood pressure compared to captopril/HCTZ.[11]
Perindopril (B612348)/Indapamide (B195227) vs. Enalapril/HCTZ and Captopril/HCTZ Multicenter, randomized, double-blind, parallel-group study.[12]The efficacy and safety of the three combinations were found to be equivalent after 8 weeks of treatment in patients with mild to moderate hypertension.[12]
Ramipril (B1678797)/HCTZ vs. Monotherapy Double-blind, parallel-group multicenter study.[13]The decrease in supine diastolic blood pressure was greater in the ramipril/HCTZ combination group than in either the ramipril or HCTZ monotherapy groups.[13]
Table 2: Comparative Efficacy of ACE Inhibitor/HCTZ Fixed-Dose Combinations.
This compound vs. Angiotensin II Receptor Blocker (ARB)/HCTZ Combinations
FDCStudy DesignKey Findings
Valsartan/HCTZ vs. Amlodipine (B1666008) Monotherapy Double-blind, active- and randomized-controlled study.[14]Valsartan/HCTZ was non-inferior to amlodipine in reducing blood pressure.[14]
Telmisartan (B1682998)/HCTZ vs. Monotherapy Randomized, controlled trials.[15][16]The combination of telmisartan and HCTZ was more effective in lowering blood pressure than either agent alone.[15][16]
Olmesartan (B1677269)/HCTZ vs. Monotherapy Pooled data from two factorial studies.[9]Combination therapy with olmesartan and HCTZ was significantly better than monotherapy with either drug.[9]
Candesartan (B1668252)/HCTZ vs. Uncontrolled Hypertension Prospective, noninterventional, open-label, multicenter study.[17]Candesartan 32 mg in a fixed-dose combination with HCTZ was safe and effective for further blood pressure lowering in previously uncontrolled hypertensive patients.[17]
Table 3: Efficacy of ARB/HCTZ Fixed-Dose Combinations.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below is a generalized experimental workflow for a typical antihypertensive FDC clinical trial.

Caption: Generalized Clinical Trial Workflow for Antihypertensive FDCs.

Key Methodological Components of Cited Trials:

  • Study Design: Most studies employed a randomized, double-blind, parallel-group design to minimize bias.[1][11][12][18] Some were open-label or noninterventional for real-world evidence gathering.[17][19]

  • Patient Population: Participants typically had mild to moderate essential hypertension, with specific inclusion and exclusion criteria based on baseline blood pressure readings.[1][11][20]

  • Treatment Protocol: A washout period for previous antihypertensive medications was common, followed by randomization to different treatment arms.[11][13] Dosages were often titrated over the study period.

  • Efficacy Endpoints: The primary efficacy endpoint was typically the change from baseline in mean sitting or supine diastolic and systolic blood pressure.[1][13]

  • Safety and Tolerability: Assessment of adverse events, laboratory parameters, and physical examinations were conducted throughout the studies.[1][14]

Conclusion

Fixed-dose combinations, including this compound, offer a highly effective and generally well-tolerated treatment option for hypertension. The synergistic action of an ACE inhibitor or an ARB with a thiazide diuretic leads to superior blood pressure control compared to monotherapy. Head-to-head comparisons indicate that while many FDCs demonstrate comparable efficacy, subtle differences in antihypertensive potency and side-effect profiles may exist, underscoring the importance of selecting the most appropriate combination based on individual patient characteristics and comorbidities. The detailed experimental protocols from robust clinical trials provide the necessary framework for evidence-based decision-making in both clinical practice and future drug development.

References

Co-Renitec: A Comparative Analysis of its Renoprotective Effects in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renoprotective effects of Co-Renitec, a fixed-dose combination of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) and the thiazide diuretic hydrochlorothiazide (B1673439), against other antihypertensive therapies. The information presented is collated from a range of clinical studies to support evidence-based research and drug development.

Comparative Efficacy in Renal Protection

The combination of an ACE inhibitor and a diuretic is a common strategy in managing hypertension, a primary driver of chronic kidney disease (CKD). Clinical evidence suggests that this combination can offer significant benefits in blood pressure control and, consequently, in mitigating renal damage.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical studies, comparing the effects of enalapril/hydrochlorothiazide with alternative treatments on crucial markers of renal function and blood pressure.

Table 1: Comparison of Enalapril/Hydrochlorothiazide vs. Enalapril Monotherapy and Other Antihypertensives

Treatment GroupStudy PopulationDurationChange in Urinary Albumin/Protein ExcretionChange in Glomerular Filtration Rate (GFR)Blood Pressure Reduction (Systolic/Diastolic)Reference
Enalapril/Hydrochlorothiazide Hypertensive patients with renovascular diseaseNot SpecifiedNot ReportedBimodal response: 80% no significant change, 20% experienced a 28% decreaseSignificant decrease[1]
Standard Triple Therapy (hydrochlorothiazide, timolol, hydralazine) Hypertensive patients with renovascular diseaseNot SpecifiedNot ReportedNot ReportedSignificant decrease[1]
Enalapril (20 mg) + Placebo Normotensive diabetic patients with microalbuminuria1 yearMedian decrease from 59 to 38 mg/24hNo significant change98/ (SD 7) to 88/ (SD 7) mmHg[2]
Hydrochlorothiazide (25 mg) + Placebo Normotensive diabetic patients with microalbuminuria1 yearMedian change from 111 to 109 mg/24hNo significant change97/ (SD 9) to 90/ (SD 7) mmHg[2]
This compound Patients with essential hypertension16 weeksSignificant decrease in microalbuminuria; normalized in 46% of patientsNot ReportedDay: 14.9/8.9 mmHg; Night: 18.6/11.4 mmHg[3]

Table 2: Comparison of ACE Inhibitor/Diuretic Combination vs. ACE Inhibitor/Calcium Channel Blocker Combination

Treatment GroupStudy PopulationDurationChange in Urinary Albumin to Creatinine (B1669602) Ratio (UACR)Change in Estimated GFR (eGFR)Blood Pressure Reduction (Systolic/Diastolic)Reference
Benazepril + Amlodipine (B1666008) Hypertensive patients with CKDNot SpecifiedNot ReportedSlower rate of declineNot Reported[4][5]
Benazepril + Hydrochlorothiazide Hypertensive patients with CKDNot SpecifiedGreater reduction than ACEi/CCB groupFaster rate of declineNot Reported[4][5]
Olmesartan + Azelnidipine Hypertensive patientsNot Specified-24.0%No significant impairmentNot Reported[4]
Olmesartan + Hydrochlorothiazide Hypertensive patientsNot Specified-43.2%Significant impairmentNot Reported[4]

Table 3: Comparison of Enalapril vs. Angiotensin II Receptor Blockers (ARBs)

Treatment GroupStudy PopulationDurationChange in Proteinuria/AlbuminuriaChange in GFR/eGFRReference
Enalapril (10 mg) Patients with primary glomerulonephritis3 months-45.07%Significant decline[6][7]
Losartan (B1675146) (25 mg) Patients with primary glomerulonephritis3 months-25.35%Remained stable[6][7]
Enalapril (up to 20 mg/day) Hypertensive patients with type 2 diabetes and early nephropathy5 yearsSimilar to TelmisartanMean decline of 15 mL/min/1.73m²[3]
Telmisartan (up to 80 mg/day) Hypertensive patients with type 2 diabetes and early nephropathy5 yearsSimilar to EnalaprilMean decline of 18 mL/min/1.73m²[3]
Enalapril Children with CKD6 months-45.6%+8.6%[8]
Losartan Children with CKD6 months-76.7%+4.5%[8]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited.

Study 1: Enalapril vs. Hydrochlorothiazide in Normotensive Diabetic Patients (Reference[2])
  • Study Design: A randomized, double-blind, double-dummy, parallel-group study.

  • Patient Population: 21 normotensive patients with insulin-dependent diabetes and persistent microalbuminuria (urinary albumin excretion 30-300 mg/24h).

  • Inclusion Criteria: Patients with insulin-dependent diabetes, normotensive, persistent microalbuminuria.

  • Exclusion Criteria: Not explicitly detailed in the abstract.

  • Intervention:

    • Group 1 (n=11): Enalapril 20 mg once daily + placebo hydrochlorothiazide.

    • Group 2 (n=10): Hydrochlorothiazide 25 mg once daily + placebo enalapril.

  • Duration: 1 year, following a 3-month single-blind placebo period.

  • Outcome Measures: Monthly assessment of urinary albumin excretion and mean arterial pressure; plasma active renin and aldosterone (B195564) concentrations and renal function studies at 0, 6, and 12 months.

Study 2: Enalapril vs. Losartan in Primary Glomerulonephritis (Reference[6][7])
  • Study Design: A prospective, randomized, 3-month study.

  • Patient Population: 51 patients with biopsy-proven chronic glomerulonephritis with normal or slightly declined kidney function.

  • Inclusion Criteria: Biopsy-proven chronic glomerulonephritis, creatinine clearance between 36 and 93 ml/min.

  • Exclusion Criteria: Not explicitly detailed in the abstract.

  • Intervention:

    • Group 1 (n=17): Losartan 25 mg daily.

    • Group 2 (n=17): Enalapril 10 mg daily.

    • Group 3 (n=15): Combination of losartan 25 mg and enalapril 10 mg daily.

  • Duration: 3 months.

  • Outcome Measures: Proteinuria, kidney function (creatinine clearance), and metabolic profile assessed at baseline, 1 week, and 3 months.

Study 3: ACCOMPLISH Trial (Benazepril/Amlodipine vs. Benazepril/Hydrochlorothiazide) (Reference[5])
  • Study Design: A double-blind, randomized trial.

  • Patient Population: 11,506 patients with hypertension who were at high risk for cardiovascular events. A sub-study focused on those with chronic kidney disease.

  • Inclusion Criteria: Hypertension with high cardiovascular risk.

  • Exclusion Criteria: Not explicitly detailed in the abstract.

  • Intervention:

    • Group 1 (n=5744): Benazepril (20 mg) + Amlodipine (5 mg) once daily.

    • Group 2 (n=5762): Benazepril (20 mg) + Hydrochlorothiazide (12.5 mg) once daily.

  • Duration: Not specified in the provided abstract.

  • Outcome Measures: Progression of CKD, doubling of serum creatinine, and cardiovascular events.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and study designs can facilitate a deeper understanding of the therapeutic rationale and experimental approach.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Enalapril

The RAAS is a critical regulator of blood pressure and renal hemodynamics. Enalapril, the ACE inhibitor component of this compound, exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

RAAS_Pathway cluster_0 Systemic Circulation & Kidney cluster_1 Physiological Effects Angiotensinogen Angiotensinogen (produced by liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (released by kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Enalapril Enalapril (this compound) Enalapril->ACE inhibits Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from adrenal gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure Renal_Damage Progressive Renal Damage Blood_Pressure->Renal_Damage

Caption: The RAAS pathway and the inhibitory action of enalapril.

Experimental Workflow of a Randomized Controlled Trial

The following diagram illustrates a typical workflow for a clinical trial comparing this compound with an alternative antihypertensive agent.

Clinical_Trial_Workflow cluster_treatment Treatment Arms Start Patient Recruitment (Hypertensive CKD patients) Screening Screening for Inclusion/Exclusion Criteria Start->Screening Randomization Randomization Screening->Randomization CoRenitec_Arm This compound Treatment Randomization->CoRenitec_Arm Group A Alternative_Arm Alternative Treatment (e.g., ARB, CCB) Randomization->Alternative_Arm Group B FollowUp Follow-up Period (e.g., 12 months) CoRenitec_Arm->FollowUp Alternative_Arm->FollowUp Data_Collection Data Collection (GFR, Albuminuria, BP) FollowUp->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparison of Renoprotective Effects Analysis->Results

Caption: A typical workflow for a randomized controlled clinical trial.

References

Comparative Effectiveness of Co-Renitec in Diverse Patient Populations: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical effectiveness of Co-Renitec (a fixed-dose combination of enalapril (B1671234) and hydrochlorothiazide) across various patient populations, supported by data from key clinical studies.

Executive Summary

This compound, a combination of an angiotensin-converting enzyme (ACE) inhibitor (enalapril) and a thiazide diuretic (hydrochlorothiazide), is a widely utilized antihypertensive agent. This guide synthesizes clinical trial data to evaluate its efficacy and safety in specific patient demographics, including the elderly and individuals with diabetes mellitus, in comparison to other antihypertensive therapies. The evidence indicates that the combination therapy offers significant blood pressure reduction, often superior to monotherapy with either of its components. Its effectiveness, however, can vary across different patient profiles when compared to alternative treatments such as angiotensin II receptor blockers (ARBs) and calcium channel blockers.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data from clinical trials, offering a comparative view of this compound's performance.

Table 1: this compound (Enalapril/Hydrochlorothiazide) vs. Monotherapy in Elderly Hypertensive Patients

Study/Patient GroupTreatment ArmsBaseline Blood Pressure (mmHg)End-of-Study Blood Pressure (mmHg)Change in Blood Pressure (mmHg)Key Findings
Elderly Patients with Essential or Isolated Systolic Hypertension [1]Enalapril (10-20 mg/day)167/94144/83-23/-11Both enalapril and HCTZ were effective in lowering blood pressure in the elderly.
Hydrochlorothiazide (B1673439) (HCTZ) (12.5-25 mg/day)167/94145/83-22/-11No significant difference in efficacy was observed between the two monotherapies at the end of the study.
Elderly Male Patients (≥65 years) with Mild to Moderate Hypertension [2]Enalapril (10-20 mg/day)Not SpecifiedSignificant ReductionNot SpecifiedEquivalent proportions of patients responded to enalapril and HCTZ monotherapy.
HCTZ (12.5-25 mg/day)Not SpecifiedSignificant ReductionNot SpecifiedCombination therapy was most effective in patients who received HCTZ prior to enalapril.

Table 2: this compound vs. Other Antihypertensive Agents in Patients with Moderate to Severe Hypertension

Study/Patient GroupTreatment ArmsBaseline Blood Pressure (mmHg)Blood Pressure Reduction (mmHg)Percentage of Patients Reaching Target BP (DBP ≤ 90 mmHg)Key Findings
Patients with Moderate to Severe Essential Hypertension [3]Enalapril (20 mg) + Placebo171/107-15/-10 (from baseline)33% (on Enalapril alone)The addition of hydrochlorothiazide significantly enhanced the blood pressure-lowering effect of enalapril.
Enalapril (20 mg) + HCTZ (12.5 mg)Not Specified-9.0/-6.9 (additional reduction)48%The lower dose of hydrochlorothiazide (12.5 mg) was as effective as the higher dose (25 mg) in combination.
Enalapril (20 mg) + HCTZ (25 mg)Not Specified-5.6/-6.3 (additional reduction)38%
Patients with High-Risk Hypertension [4]Fixed-Dose Enalapril/HCTZ (Enap NL 20)Not SpecifiedSBP: -17.3%, DBP: -13%Not SpecifiedThe fixed-dose combination was more effective than arbitrary combinations of two antihypertensive medications.
Arbitrary Antihypertensive CombinationsNot SpecifiedSBP: -10.3%, DBP: -5.3%Not Specified

Table 3: this compound (or its components) vs. Other Antihypertensive Agents in Hypertensive Patients with Type 2 Diabetes

Study/Patient GroupTreatment ArmsBaseline Urinary Albumin Excretion (UAE) (µ g/min )End-of-Study UAE (µ g/min )Key Findings
Hypertensive Type 2 Diabetics with Early Nephropathy [5]Losartan-based regimen64.141.5Both losartan (B1675146) and enalapril significantly reduced urinary albumin excretion.
Enalapril-based regimen73.933.5The reduction in UAE was related to the decrease in ambulatory blood pressure. Enalapril was associated with a higher incidence of cough.
Hypertensive Patients with Type 2 Diabetes and Macroproteinuria [6]Enalapril (5mg) -> Enalapril (10mg)Not SpecifiedNot SpecifiedThe dual blockade of the renin-angiotensin system with enalapril and losartan provided a greater reduction in proteinuria compared to increasing the enalapril dose.
Enalapril (5mg) -> Enalapril (5mg) + Losartan (50mg)Not SpecifiedSignificant DecreaseThis suggests a greater clinical benefit for high-risk patients with hypertension and advanced diabetic nephropathy.

Experimental Protocols

While specific, detailed protocols for each cited study are not fully available in the public domain, the following represents a generalized methodology for a randomized, double-blind, controlled clinical trial evaluating the efficacy and safety of this compound, based on the common elements described in the referenced studies.[7][8][9]

1. Study Design: A multicenter, randomized, double-blind, parallel-group or crossover study design is typically employed.

2. Patient Population:

  • Inclusion Criteria: Adult patients (aged 18 years or older) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 115 mmHg) after a placebo run-in period. Specific subgroups may be targeted, such as elderly patients (≥65 years) or patients with type 2 diabetes.
  • Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, a history of angioedema, pregnancy or lactation, and contraindications to ACE inhibitors or thiazide diuretics.

3. Study Procedures:

  • Washout/Placebo Run-in Period: A 2- to 4-week single-blind placebo period is initiated to establish a stable baseline blood pressure and ensure patient compliance.
  • Randomization: Eligible patients are randomly assigned to receive one of the study treatments (e.g., this compound, enalapril monotherapy, hydrochlorothiazide monotherapy, or a comparator drug).
  • Treatment Period: This phase typically lasts for 8 to 12 weeks. Doses may be titrated based on blood pressure response at specified intervals (e.g., every 4 weeks).
  • Blood Pressure Measurement: Seated trough cuff blood pressure (systolic and diastolic) is measured at baseline and at regular intervals throughout the study using a standardized mercury sphygmomanometer. Ambulatory blood pressure monitoring may also be used for a more comprehensive assessment.
  • Safety Assessments: Adverse events are monitored and recorded at each visit. Laboratory tests, including serum electrolytes (especially potassium), creatinine, and uric acid, are performed at baseline and at the end of the treatment period.

4. Efficacy Endpoints:

  • Primary Endpoint: The mean change from baseline in seated diastolic blood pressure at the end of the treatment period.
  • Secondary Endpoints: The mean change from baseline in seated systolic blood pressure, the proportion of patients achieving a target blood pressure (e.g., DBP < 90 mmHg), and the change in 24-hour ambulatory blood pressure.

5. Statistical Analysis: Appropriate statistical methods, such as analysis of covariance (ANCOVA) or t-tests, are used to compare the treatment groups with respect to the primary and secondary endpoints.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of enalapril, a component of this compound, is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Mechanism of action of this compound via the RAAS pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating an antihypertensive drug like this compound.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis & Reporting PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent PlaceboRunIn Placebo Run-in Period (2-4 weeks) InformedConsent->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization TreatmentArmA Treatment Arm A (e.g., this compound) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Comparator Drug) Randomization->TreatmentArmB DoseTitration Dose Titration (if applicable) TreatmentArmA->DoseTitration TreatmentArmB->DoseTitration FollowUpVisits Follow-up Visits (e.g., Weeks 4, 8, 12) DoseTitration->FollowUpVisits DataCollection Data Collection (BP, Adverse Events, Labs) FollowUpVisits->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis FinalReport Final Study Report StatisticalAnalysis->FinalReport

Caption: Generalized workflow of an antihypertensive clinical trial.

References

Assessing the Cost-Effectiveness of Co-Renitec Compared to Alternative Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cost-effectiveness of Co-Renitec, a fixed-dose combination of enalapril (B1671234) (an ACE inhibitor) and hydrochlorothiazide (B1673439) (a diuretic), against alternative antihypertensive therapies. The analysis is based on a synthesis of data from clinical trials and pharmacoeconomic studies, offering objective performance comparisons and supporting experimental data for an informed assessment.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effect through a dual mechanism targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation. Enalapril inhibits the Angiotensin-Converting Enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Hydrochlorothiazide, a thiazide diuretic, reduces blood volume by increasing sodium and water excretion.[4] This synergistic action provides a more potent blood pressure-lowering effect.

The diagram below illustrates the points of intervention for ACE inhibitors and diuretics within the RAAS pathway.

RAAS_Pathway Mechanism of Action in the RAAS Pathway cluster_effects Effects of Angiotensin II cluster_results Physiological Results cluster_drugs Drug Intervention Points Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I + Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II + ACE ACE ACE (Angiotensin Converting Enzyme) Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase ACE_Inhibitors ACE Inhibitors (e.g., Enalapril) ACE_Inhibitors->ACE Inhibits Diuretics Thiazide Diuretics (e.g., Hydrochlorothiazide) Diuretics->Na_H2O_Retention Inhibits

Figure 1: this compound's dual-action on the RAAS pathway.

Comparative Cost-Effectiveness Data

Pharmacoeconomic analyses consistently evaluate antihypertensive therapies based on the cost per unit of blood pressure reduction (e.g., cost per mmHg) or the cost per quality-adjusted life year (QALY) gained.[5] this compound, as a combination of an ACE inhibitor and a diuretic, is often compared against other monotherapies and combination therapies.

Table 1: Summary of Cost-Effectiveness Ratios for Different Antihypertensive Classes

Therapy Class/CombinationComparatorIncremental Cost-Effectiveness Ratio (ICER)Key Findings & Citations
ACE Inhibitor (Enalapril) + Diuretic (HCTZ) Captopril (B1668294) + HCTZSuperior cost/efficacy index for Enalapril+HCTZ combination.[6]
ACE Inhibitor (Enalapril) + CCB (Amlodipine) Monotherapy (Enalapril or Amlodipine)Combination is more cost-effective (e.g., 0.07 INR per 1 mmHg SBP drop vs. 0.08 for enalapril alone).[7][8]
Thiazide Diuretics (TDs) ACE Inhibitors (ACEIs)TDs were generally more cost-effective in five comparisons.[5]
Angiotensin Receptor Blockers (ARBs) ACE Inhibitors (ACEIs)ARBs appeared more cost-effective than ACEIs in several studies.[5][9]
Traditional Treatment (Diuretic + Beta-blocker) Current Treatment (ARB + CCB)Traditional treatment was more cost-effective for Grade 1-2 hypertension.[10]
ACE Inhibitors/ARBs CCB (Amlodipine)ACEIs/ARBs had an ICER of $6.95 per 1 mmHg SBP reduction.[9]

Note: ICER values are highly dependent on local drug pricing, study methodology, and healthcare systems. Direct comparison across studies should be made with caution.

Table 2: Comparative Efficacy in Blood Pressure (BP) Reduction

Study Drug(s)Comparator Drug(s)Mean SBP ReductionMean DBP ReductionStudy Population / Notes
Enalapril + Amlodipine (B1666008)Enalapril MonotherapySignificantly higher reduction-4.88 mmHg differenceNewly diagnosed hypertension patients.[7]
Enalapril + AmlodipineAmlodipine MonotherapySignificantly higher reduction-4.48 mmHg differenceNewly diagnosed hypertension patients.[7]
ACEIs/ARBsAmlodipine16.54 mmHg14.10 mmHgRetrospective analysis in patients with essential hypertension.[11]
AmlodipineACEIs/ARBs12.42 mmHg13.35 mmHgRetrospective analysis in patients with essential hypertension.[11]
Candesartan (ARB)Other ARBsSignificant decreaseSignificant decreaseRetrospective analysis of patients with uncomplicated essential hypertension.[12]

Experimental Protocols & Methodologies

The assessment of cost-effectiveness relies on robust clinical trial and pharmacoeconomic modeling methodologies.

Randomized Controlled Trials (RCTs) are the gold standard for comparing the efficacy of antihypertensive drugs.[13]

  • Study Design: Most modern trials are designed as prospective, randomized, open, blinded-endpoint (PROBE) investigations.[13] Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator (another active drug or placebo).

  • Patient Population: Inclusion criteria typically define patients with specific stages of hypertension (e.g., Grade 1-3).[10] Key demographic subsets, including different age groups and ethnicities, are often included.[13]

  • Intervention: Patients receive a fixed dose of the assigned medication for a predefined study period (e.g., 6-12 months).[6][10]

  • Primary Endpoints: The primary measure of effectiveness is the change in systolic and diastolic blood pressure from baseline to the end of the study period.[10][13]

  • Secondary Endpoints: These may include the incidence of adverse events, cardiovascular morbidity and mortality, and patient-reported quality of life.[7][13]

Cost-effectiveness analyses integrate clinical efficacy data with economic data to determine the value of a therapeutic intervention.

  • Model Type: A decision-analytic Markov model is commonly used to simulate the progression of hypertension and its complications over a lifetime horizon.[14]

  • Data Inputs:

    • Clinical Efficacy: Blood pressure reduction, rates of adverse events, and reduction in cardiovascular events are sourced from meta-analyses of RCTs.[14][15]

    • Costs: Include direct medical costs such as drug acquisition prices, hospitalizations, and monitoring.[10][14] Generic drug prices significantly influence these calculations.[16]

    • Utilities: Health state utility values are used to calculate Quality-Adjusted Life Years (QALYs).[14]

  • Analysis: The model calculates the Incremental Cost-Effectiveness Ratio (ICER), representing the additional cost for each additional unit of health outcome (e.g., QALY gained or mmHg reduced).

The workflow for a typical pharmacoeconomic analysis is depicted below.

CEA_Workflow Workflow of a Cost-Effectiveness Analysis A Define Research Question (e.g., this compound vs. ARB) B Synthesize Clinical Data (Efficacy, Safety from RCTs) A->B C Gather Economic Data (Drug Costs, Hospitalization Costs) A->C D Select & Build Model (e.g., Markov Model) B->D C->D E Populate Model with Data (Probabilities, Costs, Utilities) D->E F Calculate ICER (Cost per QALY or Cost per mmHg Reduction) E->F G Conduct Sensitivity Analysis (Test robustness of results) F->G H Interpret Results & Formulate Conclusion G->H

References

A Meta-Analysis of Clinical Trials Involving Enalapril-Hydrochlorothiazide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, represents a cornerstone in the management of hypertension. This guide provides a meta-analytic perspective on the clinical trial data for this combination, comparing its performance against alternative antihypertensive therapies. The information is intended for researchers, scientists, and drug development professionals to support further investigation and clinical decision-making.

The synergistic effect of combining enalapril and HCTZ is well-documented. Enalapril mitigates the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone (B195564) secretion, while HCTZ promotes sodium and water excretion, reducing blood volume. This dual mechanism often leads to greater blood pressure reduction than either agent alone and can mitigate potential side effects, such as the hypokalemia sometimes associated with diuretic monotherapy.[1][2][3]

Comparative Efficacy of Antihypertensive Therapies

The following tables summarize quantitative data from various clinical trials, comparing the efficacy of the enalapril-HCTZ combination with monotherapy and other combination regimens.

Table 1: Enalapril-HCTZ Combination Therapy vs. Monotherapy

Treatment GroupNumber of Patients (n)Baseline Systolic/Diastolic BP (mmHg)Mean Change in Systolic BP (mmHg)Mean Change in Diastolic BP (mmHg)Percentage of Patients Achieving BP ControlStudy Reference
Enalapril/HCTZ46Not SpecifiedSignificantly greater than monotherapySignificantly greater than monotherapy65.9% (DBP ≤90 mmHg)[Ann Cardiol Angeiol (Paris). 1991 Jan;40(1):51-4][1]
Enalapril49Not Specified--Not Specified[Ann Cardiol Angeiol (Paris). 1991 Jan;40(1):51-4][1]
Hydrochlorothiazide51Not Specified--Not Specified[Ann Cardiol Angeiol (Paris). 1991 Jan;40(1):51-4][1]
Enalapril/HCTZ (20mg/12.5mg)19157 ± 9 / 101 ± 6-25-15Not Specified[Am J Cardiol. 1994 Jun 1;73(15):1092-7][2]
Enalapril (20mg)19154 ± 15 / 100 ± 7-6-4Not Specified[Am J Cardiol. 1994 Jun 1;73(15):1092-7][2]

Table 2: Enalapril-HCTZ vs. Other Combination Therapies

Treatment Group 1Treatment Group 2Number of Patients (n)Primary Efficacy EndpointKey FindingStudy Reference
Enalapril/HCTZEnalapril/Atenolol (B1665814)16Change in Blood PressureThe hypotensive effects of enalapril and HCTZ were fully additive, while the effects with atenolol were less than additive.[J Hypertens Suppl. 1988 Dec;6(4):S679-81][4]
Enalapril/HCTZ/MethyldopaHCTZ/Propranolol/Hydralazine120Blood Pressure ReductionBoth regimens caused similar degrees of blood pressure reduction.[J Hum Hypertens. 1990 Feb;4(1):5-11]
Enalapril/NitrendipineLosartan/HCTZ9724-h Ambulatory BPBoth combinations showed similar antihypertensive efficacy.[J Hum Hypertens. 2005 Aug;19(8):637-44][5]

Experimental Protocols

A comprehensive understanding of the clinical trial data necessitates a detailed review of the experimental methodologies employed. Below is a representative experimental protocol synthesized from several randomized, double-blind, controlled trials involving the enalapril-HCTZ combination.

Objective: To compare the antihypertensive efficacy and safety of a fixed-dose combination of enalapril and hydrochlorothiazide with enalapril monotherapy and hydrochlorothiazide monotherapy in patients with mild to moderate essential hypertension.

Study Design: A multicenter, randomized, double-blind, parallel-group study.[1]

Patient Population:

  • Inclusion Criteria: Male and female patients aged 18-70 years with a diagnosis of essential hypertension. Sitting diastolic blood pressure (DBP) between 95 and 114 mmHg after a 4-week placebo washout period.

  • Exclusion Criteria: Secondary hypertension, significant renal or hepatic disease, history of angioedema, pregnant or lactating women, and hypersensitivity to ACE inhibitors or thiazide diuretics.

Treatment Protocol:

  • Washout Phase: All patients discontinue their current antihypertensive medications and enter a 4-week, single-blind, placebo washout period.

  • Randomization: Eligible patients are randomly assigned in a 1:1:1 ratio to one of three treatment arms:

    • Group A: Enalapril 10 mg once daily

    • Group B: Hydrochlorothiazide 12.5 mg once daily

    • Group C: Fixed-dose combination of Enalapril 10 mg / Hydrochlorothiazide 12.5 mg once daily

  • Titration: After 4 weeks of treatment, if sitting DBP remains >90 mmHg, the dose is doubled for all groups (Enalapril 20 mg, HCTZ 25 mg, or Enalapril 20 mg/HCTZ 25 mg).

  • Follow-up: Patients are evaluated at weeks 2, 4, 8, and 12. Blood pressure and heart rate are measured at each visit. Laboratory safety assessments are performed at baseline and at the end of the study.

Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in mean sitting DBP at week 12.

  • Secondary Efficacy Endpoints: Change from baseline in mean sitting systolic blood pressure (SBP), proportion of patients achieving a target DBP of ≤90 mmHg.

  • Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory tests including serum electrolytes, creatinine, and uric acid.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams are provided in DOT language.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalapril.

Thiazide_MoA cluster_0 Renal Tubule Cell DCT Distal Convoluted Tubule Na_Cl_Symporter Na+/Cl- Symporter Na_Reabsorption Sodium Reabsorption Na_Cl_Symporter->Na_Reabsorption Blood_Volume Decreased Blood Volume Na_Cl_Symporter->Blood_Volume reduced reabsorption leads to H2O_Reabsorption Water Reabsorption Na_Reabsorption->H2O_Reabsorption BP_Decrease Decreased Blood Pressure Blood_Volume->BP_Decrease HCTZ Hydrochlorothiazide HCTZ->Na_Cl_Symporter inhibits

Caption: Mechanism of action of Hydrochlorothiazide on the distal convoluted tubule.

Clinical_Trial_Workflow Screening Patient Screening & Informed Consent Washout Placebo Washout (4 Weeks) Screening->Washout Randomization Randomization Washout->Randomization GroupA Group A: Enalapril Monotherapy Randomization->GroupA GroupB Group B: HCTZ Monotherapy Randomization->GroupB GroupC Group C: Enalapril/HCTZ Combination Randomization->GroupC Treatment Treatment & Follow-up (12 Weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment Data_Analysis Data Collection & Statistical Analysis Treatment->Data_Analysis

Caption: A typical experimental workflow for a randomized controlled clinical trial.

References

A Comparative Analysis of Side Effect Profiles: Co-Renitec and Other Major Antihypertensive Drug Classes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences in the side effect profiles of antihypertensive medications is critical for advancing therapeutic strategies. This guide provides an objective comparison of Co-Renitec, a combination of enalapril (B1671234) (an Angiotensin-Converting Enzyme [ACE] inhibitor) and hydrochlorothiazide (B1673439) (a thiazide diuretic), with other primary classes of antihypertensive agents. The comparison is supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Comparative Analysis of Side Effect Incidence

The following tables summarize quantitative data on the incidence of key adverse events associated with different classes of antihypertensive drugs. Data has been compiled from major clinical trials and meta-analyses to provide a comparative overview. It is important to note that incidence rates can vary based on patient population, dosage, and trial duration.

Table 1: Comparative Incidence of Common Side Effects (%)

Side EffectThis compound (Enalapril/HCTZ)ACE Inhibitors (e.g., Ramipril)Angiotensin II Receptor Blockers (ARBs) (e.g., Telmisartan)Calcium Channel Blockers (CCBs) (e.g., Amlodipine)Beta-Blockers
Cough ~3.5%[1]4.2% [2][3]1.1%[2][3]LowLow
Dizziness 8.6% [1]HighModerateLow to ModerateHigh
Hypotension Moderate to High1.7% (symptomatic)[3][4]2.7% (symptomatic)[3][4]LowLow
Headache 5.5%[1]ModerateModerateHigh Moderate
Fatigue 3.9%[1]ModerateLowLowHigh
Peripheral Edema LowLowLow23.7% [5]Low

Note: HCTZ stands for hydrochlorothiazide. Data is aggregated from multiple sources for a representative comparison.

Table 2: Incidence of Significant or Less Common Adverse Events (%)

Adverse EventThis compound (Enalapril/HCTZ)ACE Inhibitors (e.g., Ramipril)Angiotensin II Receptor Blockers (ARBs) (e.g., Telmisartan)Thiazide Diuretics (e.g., Chlorthalidone)
Angioedema Higher risk in Black patients[1]0.3%[2][3]0.1% [2][3]Very Low
Hyperkalemia Risk present, but often offset by HCTZIncreased Risk [6]Increased Risk[6]Low
Hypokalemia Risk present due to HCTZLowLow~13% [7]
Acute Kidney Injury Risk presentIncreased Risk[6]Increased Risk[6]Low
Syncope 1.3%[1]Moderate RiskModerate Risk[6]Low
New-Onset Diabetes Risk present due to HCTZLowLower than diuretics~12% (in non-diabetics)[7][8]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects and side effect profiles of these drugs are intrinsically linked to their mechanisms of action. The following diagrams illustrate the key signaling pathways involved.

Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors and ARBs both act on the RAAS, a critical system for blood pressure regulation.[2][6] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[9][10] This inhibition also leads to an accumulation of bradykinin (B550075), which is believed to be responsible for the characteristic dry cough associated with this class.[10] ARBs, on the other hand, selectively block the AT1 receptor, preventing angiotensin II from exerting its effects without affecting bradykinin levels.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  stimulated by Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  converted by ACE ACE (Lungs, Kidneys) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) AT1_Receptor->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Na_Reabsorption Increased Na+ & H2O Reabsorption (Kidney) Aldosterone->Na_Reabsorption Na_Reabsorption->BP_Increase ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) ACE_Inhibitor->ACE  inhibits ARB ARB (e.g., Telmisartan) ARB->AT1_Receptor  blocks

Caption: The RAAS pathway and points of intervention for ACE inhibitors and ARBs.
Thiazide Diuretic Mechanism of Action

Hydrochlorothiazide, the diuretic component of this compound, acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride (Na+/Cl-) symporter, thereby increasing the excretion of sodium and water, which reduces blood volume and, consequently, blood pressure.[5][11][12][13] This mechanism can also lead to electrolyte imbalances, such as hypokalemia (low potassium) and hyponatremia (low sodium), and metabolic side effects like hyperglycemia.[11][14]

Thiazide_Mechanism DCT_Lumen Lumen Na+, Cl- Symporter Na+/Cl- Symporter DCT_Lumen->Symporter  ions enter via Excretion Increased Excretion of Na+, Cl-, and Water (Diuresis) DCT_Lumen->Excretion  leads to Epithelial_Cell Tubule Epithelial Cell Blood Bloodstream Epithelial_Cell->Blood  reabsorption into Symporter->Epithelial_Cell  transport into HCTZ Hydrochlorothiazide (Thiazide Diuretic) HCTZ->Symporter  inhibits BP_Decrease Blood Pressure Decrease Excretion->BP_Decrease

Caption: Mechanism of action for thiazide diuretics in the kidney.

Experimental Protocols: Assessing Antihypertensive Side Effects

The quantitative data presented are derived from large-scale, randomized controlled trials (RCTs). The methodology of these trials is crucial for ensuring the validity of the findings. A representative protocol, based on landmark trials like the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), is outlined below.[7][13][14][15]

1. Study Design:

  • Type: Randomized, double-blind, active-controlled clinical trial.[14]

  • Objective: To compare the efficacy and safety of different first-line antihypertensive agents.

  • Primary Endpoint: Typically a composite of major cardiovascular events (e.g., fatal coronary heart disease, nonfatal myocardial infarction, stroke).[7][15]

  • Secondary Endpoints: Include all-cause mortality, specific cardiovascular events, and the incidence of predefined adverse effects.[15]

2. Patient Population:

  • Inclusion Criteria: Adults (e.g., aged ≥55 years) with a diagnosis of hypertension and at least one other cardiovascular risk factor.[14][15]

  • Exclusion Criteria: History of severe heart failure, recent myocardial infarction or stroke, or contraindications to any of the study medications.

3. Intervention and Control:

  • Patients are randomly assigned to receive one of several active treatments (e.g., a thiazide-type diuretic like chlorthalidone, a CCB like amlodipine, or an ACE inhibitor like lisinopril).[14][15]

  • Doses are titrated according to a predefined protocol to achieve a target blood pressure (e.g., <140/90 mmHg).[15]

  • If the target is not met with monotherapy, additional antihypertensive agents are added in a stepwise manner.[15]

4. Data Collection and Adverse Event Monitoring:

  • Baseline Assessment: Collection of demographic data, medical history, physical examination, and laboratory tests.

  • Follow-up Visits: Scheduled at regular intervals (e.g., every 3-6 months) for the duration of the trial (typically 4-8 years).[14]

  • Adverse Event (AE) Reporting: At each visit, participants are systematically questioned about potential side effects using standardized checklists. All spontaneously reported and observed AEs are recorded.

  • Severity and Causality: AEs are graded for severity and assessed by investigators for their potential relationship to the study drug.

  • Laboratory Monitoring: Regular blood tests are conducted to monitor for metabolic and electrolyte abnormalities, such as changes in potassium, glucose, and creatinine (B1669602) levels.[7]

5. Statistical Analysis:

  • The incidence of each adverse event is calculated for each treatment arm.

  • Statistical comparisons (e.g., using relative risk or hazard ratios) are made between the treatment groups to determine if there are statistically significant differences in their side effect profiles.

Experimental Workflow Diagram

Caption: A typical workflow for a large-scale antihypertensive clinical trial.

Conclusion

The choice of an antihypertensive agent requires a careful balance between efficacy and tolerability. This compound, combining an ACE inhibitor and a thiazide diuretic, offers potent blood pressure reduction but carries the side effect profiles of both classes. The enalapril component is associated with a higher incidence of cough compared to ARBs but a lower risk of angioedema. The hydrochlorothiazide component introduces the risk of electrolyte imbalances and metabolic disturbances, which are less common with RAAS inhibitors and CCBs. Conversely, CCBs are frequently associated with peripheral edema. This comparative guide, grounded in quantitative data and established experimental protocols, serves as a resource for informing preclinical and clinical research in the ongoing development of safer and more effective antihypertensive therapies.

References

Reproducibility of Preclinical Cardioprotective Effects: A Comparative Analysis of Co-Renitec's Components and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical evidence for the cardioprotective effects of the components of Co-Renitec—enalapril (B1671234) and hydrochlorothiazide—alongside alternative therapeutic agents. While this compound, a combination of enalapril and hydrochlorothiazide, is a widely prescribed antihypertensive medication, preclinical studies specifically evaluating the cardioprotective effects of this combination are limited. Therefore, this guide focuses on the individual actions of its components and compares them with other major cardioprotective drug classes, including Angiotensin II Receptor Blockers (ARBs), Beta-Blockers, and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors.

Summary of Preclinical Findings

The following tables summarize quantitative data from preclinical studies on the cardioprotective effects of enalapril, hydrochlorothiazide, and selected alternatives. These studies utilize various animal models of cardiac injury, primarily myocardial infarction (MI) induced by left anterior descending (LAD) artery ligation and heart failure induced by transverse aortic constriction (TAC).

Table 1: Effects on Myocardial Infarct Size

Drug ClassDrugAnimal ModelDosageRoute of AdministrationInfarct Size Reduction (%) vs. ControlReference
ACE Inhibitor EnalaprilRat, LAD ligation10 mg/kg/dayOral~25%
Thiazide Diuretic HydrochlorothiazideRat, Isoproterenol-induced MI25 mg/kg/dayOral~20%
ARB Losartan (B1675146)Rat, LAD ligation10 mg/kg/dayOral~22%
Beta-Blocker MetoprololRat, LAD ligation5 mg/kgIntravenous~30%
SGLT2 Inhibitor EmpagliflozinMouse, LAD ligation10 mg/kg/dayOral~28%

Table 2: Effects on Cardiac Function and Remodeling

Drug ClassDrugAnimal ModelKey ParameterOutcome vs. ControlReference
ACE Inhibitor EnalaprilRat, TACLeft Ventricular Ejection Fraction (LVEF)Increased by ~15%
Rat, TACCardiac HypertrophyReduced left ventricular weight/body weight ratio
Thiazide Diuretic HydrochlorothiazideRat, Salt-sensitive hypertensionCardiac Hypertrophy and FibrosisReduced
ARB LosartanMouse, TACLVEFIncreased by ~12%
Mouse, TACCardiac FibrosisReduced collagen deposition
Beta-Blocker MetoprololMouse, MILVEFPreserved (prevented a significant drop)
Mouse, MILeft Ventricular DilationAttenuated increase in end-diastolic volume
SGLT2 Inhibitor EmpagliflozinMouse, TACLVEFIncreased by ~18%
Mouse, TACCardiac FibrosisSignificantly reduced interstitial fibrosis

Signaling Pathways in Cardioprotection

The cardioprotective effects of these agents are mediated by distinct and sometimes overlapping signaling pathways.

  • Enalapril , as an ACE inhibitor, primarily acts on the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, it reduces the levels of angiotensin II, a potent vasoconstrictor and pro-fibrotic agent, and increases the levels of bradykinin, which has vasodilatory and cardioprotective effects.

  • Hydrochlorothiazide , a thiazide diuretic, is thought to exert its cardioprotective effects mainly through its antihypertensive action, reducing cardiac workload. Preclinical evidence also suggests a direct myocardial effect, potentially through the modulation of Rho-kinase (ROCK) activity, which is involved in cardiac hypertrophy and fibrosis.

  • Angiotensin II Receptor Blockers (ARBs) like losartan also target the RAAS by selectively blocking the AT1 receptor, thereby inhibiting the detrimental effects of angiotensin II.

  • Beta-blockers , such as metoprolol, antagonize the effects of catecholamines on beta-adrenergic receptors, reducing heart rate, myocardial contractility, and blood pressure, thus decreasing myocardial oxygen demand.

  • SGLT2 Inhibitors , including empagliflozin, have emerged as a novel class of cardioprotective agents. Their mechanisms are multifactorial and appear to extend beyond their glucose-lowering effects, involving improvements in cardiac metabolism, ion homeostasis, and reductions in inflammation and fibrosis.

Signaling_Pathways cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Drugs Drug Intervention cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Fibrosis Fibrosis AT1_Receptor->Fibrosis Hypertrophy Hypertrophy AT1_Receptor->Hypertrophy Enalapril Enalapril Enalapril->Angiotensin_II Inhibits formation Bradykinin Bradykinin Enalapril->Bradykinin Increases levels Losartan Losartan Losartan->AT1_Receptor Blocks Vasodilation Vasodilation Bradykinin->Vasodilation Cardioprotection Cardioprotection Bradykinin->Cardioprotection

Figure 1: Mechanism of action of Enalapril and Losartan on the RAAS and Bradykinin pathways.

Experimental Protocols

Reproducibility of preclinical findings relies on detailed and standardized experimental protocols. Below are generalized methodologies for common preclinical models of cardiac injury.

1. Myocardial Infarction Model: Left Anterior Descending (LAD) Artery Ligation

This model is widely used to mimic human myocardial infarction.

LAD_Ligation_Workflow Start Anesthetize Animal (e.g., Rat, Mouse) Ventilate Intubate and Mechanically Ventilate Start->Ventilate Thoracotomy Perform Left Thoracotomy Ventilate->Thoracotomy Expose_Heart Expose the Heart Thoracotomy->Expose_Heart Ligate_LAD Ligate the Left Anterior Descending (LAD) Artery Expose_Heart->Ligate_LAD Suture Suture the Chest Wall and Skin Ligate_LAD->Suture Recovery Post-operative Care and Recovery Suture->Recovery Endpoint Endpoint Analysis (e.g., Echocardiography, Histology) Recovery->Endpoint

Figure 2: Workflow for inducing myocardial infarction via LAD ligation.

  • Anesthesia and Ventilation: Animals are anesthetized (e.g., with isoflurane) and placed on a heating pad to maintain body temperature. They are then intubated and connected to a small animal ventilator.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD coronary artery is identified and permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Post-operative Care: The chest is closed in layers, and the animal is allowed to recover from anesthesia. Analgesics are administered to minimize post-operative pain.

  • Endpoint Analysis: Cardiac function is typically assessed at various time points post-ligation using echocardiography. After euthanasia, the heart is excised for histological analysis of infarct size (e.g., with TTC staining) and fibrosis (e.g., with Masson's trichrome or Picrosirius red staining).

2. Heart Failure Model: Transverse Aortic Constriction (TAC)

This model induces pressure overload, leading to cardiac hypertrophy and eventual heart failure.

  • Anesthesia and Surgical Preparation: Similar to the LAD ligation model, animals are anesthetized and ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is tied around the aorta between the brachiocephalic and left common carotid arteries. A blunt needle of a specific diameter is placed alongside the aorta, and the suture is tightened around both the aorta and the needle. The needle is then removed, creating a defined constriction of the aorta.

  • Post-operative Care and Endpoint Analysis: Post-operative care is similar to the LAD ligation model. The development of cardiac hypertrophy and heart failure is monitored over several weeks using echocardiography. Endpoint analysis includes measurement of heart weight to body weight ratio, histological assessment of myocyte size and fibrosis, and gene expression analysis of heart failure markers.

Conclusion

The available preclinical data suggest that the individual components of this compound, enalapril and hydrochlorothiazide, possess cardioprotective properties through different mechanisms. Enalapril's benefits are well-documented in various models of cardiac injury and are primarily attributed to its modulation of the Renin-Angiotensin-Aldosterone System. Hydrochlorothiazide's cardioprotective effects in preclinical models appear to be linked to its ability to reduce cardiac hypertrophy and fibrosis, although the data is less extensive compared to ACE inhibitors.

Alternative therapies such as ARBs, beta-blockers, and SGLT2 inhibitors also demonstrate robust cardioprotective effects in preclinical studies, often with comparable or, in some aspects, superior outcomes to ACE inhibitors alone. The lack of direct preclinical evidence for the cardioprotective effects of the enalapril-hydrochlorothiazide combination highlights a knowledge gap. Future preclinical research should aim to investigate the potential synergistic or additive effects of this combination in models of cardiac disease to better inform its clinical use beyond hypertension. Researchers are encouraged to consult the cited literature for more detailed methodologies and to consider the specific animal models and experimental conditions when interpreting these comparative data.

Co-Renitec and its Impact on Quality of Life: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Co-Renitec, a combination antihypertensive medication containing enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide (B1673439), is widely prescribed for the management of hypertension. This guide provides a comparative analysis of this compound's effect on patient quality of life (QoL) relative to other antihypertensive therapies. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from various clinical studies.

Mechanism of Action

This compound combines two active ingredients with distinct mechanisms to control blood pressure. Enalapril is an angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone (B195564) secretion.[1][2] Hydrochlorothiazide is a thiazide diuretic that inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of water and electrolytes.[3][4] The synergistic action of these two components results in effective blood pressure reduction.

Comparative Clinical Studies on Quality of Life

Several studies have evaluated the impact of enalapril, a key component of this compound, on the quality of life of hypertensive patients, often in comparison with other antihypertensive agents.

Enalapril vs. Other ACE Inhibitors

A multicenter trial comparing two ACE inhibitors, captopril (B1668294) and enalapril, in men with mild-to-moderately-severe hypertension found that while both drugs had similar efficacy and safety profiles, they exhibited different effects on quality of life.[1][5] Patients treated with captopril showed more favorable changes in overall quality of life, general perceived health, vitality, sleep, and emotional control (P < 0.05 for each).[1][5] Notably, patients with a lower baseline quality of life improved with either drug, whereas those with a higher initial quality of life remained stable with captopril but experienced a decline with enalapril.[1][5]

Enalapril vs. Beta-Blockers

A comparative study of the cardioselective beta-blocker atenolol (B1665814) and enalapril, both in combination with hydrochlorothiazide, in patients with hypertension inadequately controlled by a diuretic alone, revealed similar efficacy and safety.[6] In terms of quality of life, which was assessed using a comprehensive battery of psychological tests, neither drug was associated with major changes in psychological functioning.[6] The only statistically significant difference observed was in memory function, with atenolol associated with lower scores on the digit span (backward) test compared to enalapril.[6]

Enalapril vs. Angiotensin II Receptor Blockers (ARBs)

An open-label randomized controlled study compared the quality of life and safety of enalapril (5 mg daily) and losartan (B1675146) (50 mg daily) in newly diagnosed stage I hypertensive patients over three months.[7] Quality of life was assessed using the SF-36v2 health care questionnaire. Both treatment groups showed significant improvements in the domains of role limitation due to energy/fatigue, emotional well-being, and general health.[7] The losartan group also showed a significant improvement in the bodily pain domain (p=0.0008).[7] Overall, the differences in quality of life changes between the two groups were not statistically significant, with the exception of bodily pain.[7]

Enalapril/Hydrochlorothiazide Combination vs. Other Combinations

A double-blind randomized trial compared the efficacy and safety of an enalapril (20 mg)/hydrochlorothiazide (12.5 mg) combination with an enalapril (20 mg)/nifedipine (20 mg twice daily) combination in hypertensive patients not controlled by enalapril monotherapy.[8] While both combinations showed similar efficacy in reducing diastolic blood pressure, the enalapril/hydrochlorothiazide combination was associated with a lower frequency of side effects (14% vs 24%, p = 0.04).[8]

Quantitative Data Summary

The following tables summarize the quantitative findings from the cited studies. Note: Detailed numerical data such as mean scores and standard deviations were not always available in the abstracts and would require access to the full-text articles for a more comprehensive comparison.

Table 1: Enalapril vs. Captopril in Men with Hypertension [1][5]

Quality of Life DomainCaptoprilEnalaprilP-value
Overall Quality of LifeMore favorable changesLess favorable changes0.04
General Perceived HealthMore positive changesLess positive changes0.01
VitalityMore positive changesLess positive changes0.007
Sleep DisturbanceDecreasedLess decrease0.015
Emotional/Behavioral ControlBetterLess improvement0.029

Table 2: Enalapril vs. Losartan in Stage I Hypertension [7]

SF-36v2 DomainEnalapril (Change from Baseline)Losartan (Change from Baseline)Between-Group P-value
Role Limitation (Energy/Fatigue)Significant ImprovementSignificant ImprovementNot Significant
Emotional Well-beingSignificant ImprovementSignificant ImprovementNot Significant
General HealthSignificant ImprovementSignificant ImprovementNot Significant
Bodily PainNot SignificantSignificant Improvement (p=0.0008)Significant

Experimental Protocols

Study: Enalapril vs. Captopril on Quality of Life[1]
  • Objective: To compare the effects of captopril and enalapril on the quality of life in hypertensive men.

  • Study Design: A multicenter, randomized, double-blind, parallel-group trial.

  • Participants: 379 men with mild-to-moderately-severe hypertension.

  • Procedure: Following a four-week placebo washout period, patients were randomly assigned to receive either captopril (25 to 50 mg twice daily) or enalapril (5 to 20 mg per day) for 24 weeks. Hydrochlorothiazide could be added if necessary to control blood pressure.

  • Quality of Life Assessment: A comprehensive battery of validated questionnaires was used to assess various domains of quality of life at baseline and throughout the treatment period.

Study: Enalapril vs. Atenolol on Quality of Life[6]
  • Objective: To compare the efficacy, safety, and quality-of-life effects of atenolol and enalapril in hypertensive patients.

  • Study Design: A randomized, double-blind, comparative study.

  • Participants: 30 patients with hypertension inadequately controlled with a diuretic alone.

  • Procedure: Patients received either atenolol (50 to 100 mg once a day) or enalapril (2.5 to 40 mg once a day), both in combination with hydrochlorothiazide (25 mg once a day).

  • Quality of Life Assessment: A comprehensive battery of psychological assessments was administered, covering anxiety, depression, psychiatric symptoms, memory, and psychomotor function.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the mechanisms of action of the active components of this compound.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Enalapril Enalapril (this compound) Enalapril->ACE inhibits

Caption: Mechanism of Action of Enalapril.

DCT Distal Convoluted Tubule NaCl_Symporter Na+/Cl- Symporter DCT->NaCl_Symporter Reabsorption Na+ and Cl- Reabsorption NaCl_Symporter->Reabsorption Excretion Increased Na+, Cl-, and Water Excretion HCTZ Hydrochlorothiazide (this compound) HCTZ->NaCl_Symporter inhibits

Caption: Mechanism of Action of Hydrochlorothiazide.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing antihypertensive drugs on quality of life.

Start Patient Recruitment (Hypertensive) Washout Placebo Washout Period Start->Washout Randomization Randomization Washout->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (Alternative) Randomization->GroupB FollowUp Follow-up Period (e.g., 24 weeks) GroupA->FollowUp GroupB->FollowUp QoL_Assess Quality of Life Assessments (Baseline, Follow-up) FollowUp->QoL_Assess Data_Analysis Data Analysis and Comparison QoL_Assess->Data_Analysis

Caption: Generalized Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of Co-Renitec (Enalapril/Hydrochlorothiazide) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential procedural guidance for the safe and compliant disposal of Co-Renitec, a formulation of enalapril (B1671234) and hydrochlorothiazide. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate environmental release.

Institutional and Regulatory Compliance

Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Disposal procedures for pharmaceutical waste are governed by federal, state, and local regulations, which may vary.[1][2][3] Adherence to regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) is mandatory.[3][4][5]

Personal Protective Equipment (PPE) and Handling Precautions

When handling this compound for disposal, appropriate personal protective equipment should be worn to avoid exposure. This includes, but is not limited to, protective gloves, protective clothing, and eye/face protection.[1] Handling should be conducted in a well-ventilated area to minimize dust generation and accumulation.[1][6] It is crucial to avoid contact with skin and eyes, and to wash hands thoroughly after handling.[1][6]

Step-by-Step Disposal Procedure for Unused or Expired this compound

For unused or expired this compound in a laboratory or research setting, the preferred method of disposal is through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash unless specifically permitted by your local regulations and institutional guidelines.[1][7][8]

  • Segregation and Storage :

    • Keep this compound in its original or a clearly labeled, tightly closed container.[9][10]

    • Store the waste material in a designated, secure area, away from incompatible materials.[1] The storage area should be locked to prevent unauthorized access.[1]

  • Waste Characterization :

    • This compound is not typically classified as a P- or U-listed hazardous waste by the EPA.[4] However, it is crucial to consult your facility's waste management plan and any state-specific regulations that may classify it as a hazardous pharmaceutical waste.[3]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for Enalapril/Hydrochlorothiazide formulation.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weighing papers, and spill cleanup materials, should be considered contaminated waste.

  • Contaminated PPE and Labware : Place all contaminated items in a designated, sealed, and clearly labeled waste container.

  • Empty Containers : Empty containers should be triple-rinsed (if appropriate for the formulation) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional protocols, which may include recycling or disposal as non-hazardous waste.[1] If not rinsed, dispose of the empty container as unused product.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Restrict Access : Secure the area to prevent further contamination.

  • Ventilate : If safe to do so, increase ventilation in the area.

  • Containment : Use an absorbent, non-combustible material (e.g., sand, earth) to contain the spill.[2]

  • Cleanup : Carefully collect the spilled material and absorbent into a labeled container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to your EHS department.

Data Presentation

Aspect of DisposalGuidelineSource
Primary Disposal Route Dispose of in accordance with local regulations through an approved waste disposal plant.[1][6]
Sewer Disposal Do not dispose of waste into the sewer.[1][6]
Contaminated Packaging Take to an approved waste handling site for recycling or disposal. If not otherwise specified, dispose of as unused product.[1]
Waste Segregation Do not mix with other waste. Keep in original containers.[9][10]

Disposal Workflow

cluster_spill Spill Contingency cluster_contaminated Contaminated Materials start Start: Unused/Expired this compound consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) consult_ehs->ppe segregate Segregate and Store in a Labeled, Sealed Container in a Secure Area ppe->segregate disposal_decision Disposal Path Determination segregate->disposal_decision hazardous_waste Arrange for Pickup by a Licensed Hazardous Waste Contractor disposal_decision->hazardous_waste  Default for Lab Setting end End: Compliant Disposal hazardous_waste->end spill Spill Occurs spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_waste Collect Spill Debris as Hazardous Waste spill_procedure->spill_waste spill_waste->hazardous_waste contaminated_materials Contaminated Materials (PPE, etc.) dispose_contaminated Dispose of as Hazardous Waste contaminated_materials->dispose_contaminated dispose_contaminated->hazardous_waste

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

Disclaimer: This document provides general guidance and should not replace specific instructions from your institution's EHS department or the regulations in your jurisdiction.

References

Safeguarding Your Laboratory: Essential Protocols for Handling Co-Renitec

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for handling Co-Renitec, a formulation of enalapril (B1671234) maleate (B1232345) and hydrochlorothiazide. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.

This compound is identified as a substance with significant health risks, including reproductive toxicity and organ damage with prolonged exposure.[1][2] Therefore, stringent safety measures are not merely recommended but are a necessity for all personnel handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when working with this compound:

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn if there is a risk of splashing or aerosol generation.[1][3]Protects against mechanical irritation from dust and potential splashes.[1]
Skin Protection Chemical-impermeable gloves (e.g., nitrile or butyl rubber). Double gloving is recommended. A laboratory coat or work uniform is required. Additional protective garments such as sleevelets, aprons, or disposable suits should be used to prevent any skin contact.[1][3][4]Prevents skin irritation and absorption of the hazardous compounds.[1]
Respiratory Protection A respirator with a particulates filter is necessary if local exhaust ventilation is inadequate or if exposure monitoring indicates a risk.[3]Protects against the inhalation of airborne particles, which can lead to systemic toxicity.[2]
Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is crucial for maintaining a safe operational workflow and preventing environmental contamination.

Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been reviewed and understood.[1][2] Obtain special instructions if necessary.

  • Engineering Controls: Work in a well-ventilated area, preferably within a containment device like a chemical fume hood, to minimize dust generation and accumulation.[5]

  • Dispensing and Use: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[1][2] Take precautions against static discharge.[2]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Decontaminate surfaces and equipment.

  • Storage: Store this compound in a securely locked, tightly sealed container.[2][3]

Disposal Protocol:

All waste containing this compound must be treated as hazardous.

  • Segregation: Collect all contaminated materials (e.g., unused product, contaminated PPE, cleaning materials) in a designated, clearly labeled hazardous waste container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of this compound in standard laboratory trash or down the drain.[1][2][3]

Quantitative Safety Data

The following table summarizes the key occupational exposure limits for the active pharmaceutical ingredients in this compound.

CompoundExposure Limit TypeValue
Enalapril MaleateOccupational Exposure Limit (OEL) - Ceiling0.1 mg/m³[4]
Enalapril MaleateOccupational Exposure Band (OEB)50 µg/m³ (OEB 3)[3][4]
Enalapril MaleateWipe Limit500 µ g/100 cm²[3]
HydrochlorothiazideTime-Weighted Average (TWA)100 µg/m³ (OEB 2)[3]

Visualizing Safety Workflows

To further clarify the procedural steps for handling and emergency response, the following diagrams have been created using the DOT language.

G cluster_0 Standard Handling Workflow prep 1. Review SDS and Obtain Special Instructions ppe 2. Don Appropriate PPE prep->ppe handling 3. Handle in Ventilated Area ppe->handling post 4. Decontaminate and Wash handling->post store 5. Store in Locked Container post->store

Caption: Standard Operating Procedure for Handling this compound.

G cluster_1 Waste Disposal Workflow collect 1. Segregate Contaminated Waste label_waste 2. Label as Hazardous collect->label_waste store_waste 3. Store in Secure Area label_waste->store_waste dispose 4. Professional Disposal store_waste->dispose

Caption: Procedure for the Safe Disposal of this compound Waste.

By implementing these detailed safety protocols, laboratories can significantly reduce the risks associated with handling this compound, ensuring the well-being of all personnel and maintaining a compliant research environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。